Product packaging for Methyl 2-methylpentanoate(Cat. No.:CAS No. 2177-77-7)

Methyl 2-methylpentanoate

Cat. No.: B1584356
CAS No.: 2177-77-7
M. Wt: 130.18 g/mol
InChI Key: ZTULNMNIVVMLIU-UHFFFAOYSA-N
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Description

Methyl 2-methylpentanoate, also known as fema 3707, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound has an apple, berry, and fruity taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B1584356 Methyl 2-methylpentanoate CAS No. 2177-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-5-6(2)7(8)9-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTULNMNIVVMLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862856
Record name Methyl 2-methylpentanoate
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Molecular Weight

130.18 g/mol
Source PubChem
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Physical Description

pale yellow liquid
Record name Methyl 2-methylpentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/34/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

45.00 °C. @ 0.20 mm Hg
Record name Methyl (±)-2-methylpentanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.875-0.881
Record name Methyl 2-methylpentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/34/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2177-77-7
Record name Methyl 2-methylpentanoate
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Record name Methyl 2-methylpentanoate
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Record name Methyl 2-methylpentanoate
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Record name Methyl 2-methylvalerate
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Record name METHYL 2-METHYLPENTANOATE
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Record name Methyl (±)-2-methylpentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What are the physicochemical properties of Methyl 2-methylpentanoate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physicochemical Properties of Methyl 2-methylpentanoate

Introduction

This compound (CAS No. 2177-77-7) is an organic compound classified as a fatty acid ester.[1] It is the methyl ester of 2-methylpentanoic acid. Structurally, it features a branched alkyl chain, which imparts specific physical and chemical characteristics that are distinct from its straight-chain isomers. This compound is primarily recognized for its strong, sweet, and fruity aroma, often described with notes of apple and pineapple.[2][3] Consequently, it holds significant value in the flavor and fragrance industries, where it is utilized as an additive in food products, beverages, cosmetics, and perfumes.[4][5] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis, and handling, tailored for researchers and professionals in chemical and pharmaceutical development.

Section 1: Chemical Identity and Structure

A precise understanding of the compound's identity is foundational for all scientific investigation.

1.1 Identifiers and Nomenclature

  • IUPAC Name: this compound[6]

  • Synonyms: Methyl 2-methylvalerate, 2-Methylpentanoic acid methyl ester, Valeric acid, 2-methyl-, methyl ester[7][8]

  • CAS Number: 2177-77-7[8]

  • Molecular Formula: C₇H₁₄O₂[9][10]

  • Molecular Weight: 130.18 g/mol [6][11]

  • InChI Key: ZTULNMNIVVMLIU-UHFFFAOYSA-N[7]

  • Canonical SMILES: CCCC(C)C(=O)OC[2]

1.2 Molecular Structure

The structure consists of a pentyl chain with a methyl group at the second (alpha) carbon. The carboxyl group is esterified with a methyl group. This branching influences its steric hindrance and electronic distribution, affecting reactivity and physical properties like boiling point and solubility.

Caption: 2D structure of this compound.

Section 2: Physicochemical Properties

The functional utility of a compound is dictated by its physical properties. The data below is aggregated from various authoritative sources.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[3][6][7]
Odor Sweet, fruity, apple, pineapple[2][3]
Boiling Point 135.1 °C at 760 mmHg 45.0 °C at 0.20 mmHg[8] [3][6]
Density 0.878 - 0.881 g/mL at 25 °C[3][6]
Refractive Index 1.400 - 1.405 at 20 °C[3][6]
Flash Point 33.4 °C (90.0 °F)[5][8]
Vapor Pressure 7.85 mmHg at 25 °C[3][8]
Water Solubility 1070 mg/L at 25 °C (estimated)[3][5]
LogP (o/w) 2.1[2][8]
Solubility Soluble in organic solvents like ethanol[2]

The ester functionality introduces polarity, but the seven-carbon aliphatic chain makes the molecule largely nonpolar. This explains its low solubility in water and high solubility in organic solvents like ethanol.[2][7] The branching at the α-carbon slightly lowers the boiling point compared to its linear isomer, methyl hexanoate (Boiling Point ~151 °C), due to a reduction in the surface area available for intermolecular van der Waals forces.

Section 3: Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and purity assessment of synthesized or isolated compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include a singlet for the methoxy protons (-OCH₃) around 3.6 ppm, a multiplet for the single proton at the chiral center (α-carbon), and various multiplets for the propyl chain protons. The terminal methyl groups will appear as triplets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven unique carbon signals. The carbonyl carbon of the ester group will be the most downfield signal (typically >170 ppm). The methoxy carbon will appear around 50-60 ppm, and the remaining aliphatic carbons will resonate in the upfield region.

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the ester group, typically appearing around 1735-1750 cm⁻¹. C-O stretching vibrations will also be present in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 130. Common fragmentation patterns for esters include the McLafferty rearrangement and cleavage at the ester linkage, leading to characteristic fragment ions.[6]

Spectral data for this compound can be accessed from public databases such as the NIST Chemistry WebBook and PubChem.[6][9]

Section 4: Synthesis and Characterization

4.1 Synthesis Protocol: Fischer Esterification

The most direct and common laboratory synthesis is the Fischer esterification of 2-methylpentanoic acid with methanol, using a strong acid catalyst.

Causality: This acid-catalyzed nucleophilic acyl substitution is an equilibrium process. To drive the reaction toward the product (the ester), an excess of one reactant (typically the alcohol, methanol, as it is inexpensive and easily removed) is used, and the water byproduct is removed as it forms.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylpentanoic acid (1.0 eq) and an excess of methanol (5-10 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (approx. 2-5 mol%) to the mixture.

  • Reflux: Heat the mixture to reflux (approximately 65-70 °C) for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Caution: CO₂ evolution will occur.

  • Workup - Extraction: Extract the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) two to three times. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), then filter to remove the solid.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation to yield pure this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants 1. Combine Reactants (2-Methylpentanoic Acid, Methanol) Catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reflux 3. Heat to Reflux (2-4 hours) Catalyst->Reflux Neutralize 4. Neutralize (aq. NaHCO₃) Reflux->Neutralize Cool Mixture Extract 5. Extract (e.g., Diethyl Ether) Neutralize->Extract Wash 6. Wash with Brine Extract->Wash Dry 7. Dry Organic Layer (e.g., MgSO₄) Wash->Dry Purify 8. Evaporate & Distill Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Product

Caption: Workflow for the synthesis of this compound.

4.2 Characterization Workflow

To ensure the integrity of the synthesized product, a multi-step characterization process is essential. This workflow serves as a self-validating system.

  • Purity Assessment: Initially, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is used to determine the purity of the distilled product. A single, sharp peak indicates high purity.

  • Structural Confirmation: The identity of the compound is confirmed using the spectroscopic methods outlined in Section 3. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while IR spectroscopy will verify the presence of the key ester functional group.

  • Physical Property Verification: The measured refractive index and density of the purified sample should be compared with literature values (Section 2) as a final check of identity and purity.

Section 5: Applications and Industrial Relevance

The primary application of this compound stems from its organoleptic properties.

  • Flavor & Fragrance: It is a widely used flavoring agent in the food industry, incorporated into products like baked goods, candies, and meat products to impart a fruity taste and aroma.[4][5] In perfumery, it contributes fruity top notes to fragrance compositions for cosmetics, soaps, and detergents.[4][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its use as a flavoring agent and concluded it poses no safety concern at current intake levels.[6]

  • Organic Synthesis: As an ester, it can serve as a precursor or intermediate in the synthesis of more complex molecules. It can undergo reactions typical of esters, such as hydrolysis, transesterification, and reduction.[4]

  • Other Potential Uses: It has been investigated for use as a plasticizer in the manufacturing of plastics.[4]

Section 6: Safety and Handling

Adherence to safety protocols is paramount when working with any chemical substance.

  • Hazards Identification: this compound is classified as a flammable liquid and vapor.[6][12] It may cause skin and eye irritation upon contact.[5][12]

  • Handling Precautions: Use in a well-ventilated area or fume hood.[12] Keep away from heat, sparks, open flames, and other ignition sources. Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[12]

  • First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Always consult the latest Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[12]

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-Methylpentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 2-methylpentanoate, a fatty acid ester recognized for its distinct fruity aroma and applications in the flavor and fragrance industries.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a detailed exploration of the Fischer esterification method for its synthesis, including a step-by-step laboratory protocol. Furthermore, it presents a thorough analysis of the compound's physicochemical and spectroscopic properties, which are crucial for its unambiguous identification and quality control. The guide integrates field-proven insights with established scientific principles to ensure both technical accuracy and practical applicability.

Introduction: The Significance of this compound

This compound (C₇H₁₄O₂) is an organic compound classified as a fatty acid ester.[1] It is a colorless to pale yellow liquid characterized by a sweet, fruity odor, often with nuances of maple, hazelnut, and strawberry.[1] This distinct aromatic profile makes it a valuable ingredient in the formulation of flavors and fragrances. Beyond its sensory applications, the study of such esters is fundamental to understanding organic reaction mechanisms and purification techniques, making its synthesis and characterization a valuable exercise in chemical education and research. This guide will focus on the most prevalent and instructive method for its preparation: the Fischer esterification of 2-methylpentanoic acid with methanol.

Synthesis of this compound via Fischer Esterification

The most common and economically viable method for the synthesis of this compound is the Fischer esterification of 2-methylpentanoic acid with methanol in the presence of a strong acid catalyst.[1] This reaction is a classic example of a nucleophilic acyl substitution and is fundamentally an equilibrium process.

The Causality Behind Fischer Esterification

The Fischer esterification is an acid-catalyzed reaction that involves the conversion of a carboxylic acid and an alcohol to an ester and water. The reaction is reversible, and its equilibrium typically does not favor the formation of the products. To achieve a high yield of the ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is typically achieved in one of two ways:

  • Use of Excess Reactant: By using a large excess of one of the reactants, typically the less expensive one (in this case, methanol), the reaction is driven towards the product side.

  • Removal of Water: The continuous removal of water as it is formed also effectively shifts the equilibrium towards the formation of the ester.

The acid catalyst, commonly concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Mechanism of Fischer Esterification

The mechanism of the Fischer esterification proceeds through several key steps, each of which is reversible:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2-methylpentanoic acid, activating the carbonyl group.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

Fischer_Esterification RCOOH 2-Methylpentanoic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ ROH Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ Water Water

Caption: Mechanism of Fischer Esterification.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 2-methylpentanoic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • 2-methylpentanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-methylpentanoic acid and an excess of anhydrous methanol (typically a 3 to 5-fold molar excess).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid) to the reaction mixture.

  • Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux using a heating mantle. Continue refluxing for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as the evolution of carbon dioxide gas will cause pressure to build up in the separatory funnel. Vent the funnel frequently. Continue adding the bicarbonate solution until the effervescence ceases.

  • Extraction: Add diethyl ether to the separatory funnel and shake vigorously to extract the ester into the organic layer. Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities. Separate the layers.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution. Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

Purification by Distillation

The crude this compound obtained after solvent removal can be purified by simple or fractional distillation to remove any unreacted starting materials and high-boiling impurities.

Procedure:

  • Setup: Assemble a distillation apparatus.

  • Distillation: Heat the crude ester in the distillation flask. Collect the fraction that distills at the boiling point of this compound.

Characterization of this compound

Unambiguous characterization of the synthesized this compound is essential to confirm its identity and purity. This is achieved through a combination of physical property measurements and spectroscopic analysis.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 45 °C at 0.20 mm Hg[1]
Density 0.875 - 0.881 g/cm³[1]
Refractive Index 1.400 - 1.405[1]
Spectroscopic Analysis

Spectroscopic techniques provide detailed structural information about the molecule.

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.67s3H-OCH₃
~2.46m1H-CH(CH₃)-
~1.64m1H-CH₂- (alpha to CH)
~1.39m1H-CH₂- (alpha to CH)
~1.31m2H-CH₂- (beta to CH)
~1.14d3H-CH(CH₃)-
~0.91t3H-CH₂CH₃

Data sourced from ChemicalBook.[2]

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (ppm)Assignment
~176C=O (ester)
~51-OCH₃
~41-CH(CH₃)-
~34-CH₂- (alpha to CH)
~20-CH₂- (beta to CH)
~17-CH(CH₃)-
~14-CH₂CH₃

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

The IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2870StrongC-H stretching (alkane)
~1740StrongC=O stretching (ester)
~1460MediumC-H bending (alkane)
~1170StrongC-O stretching (ester)

Characteristic IR absorption bands for esters include a strong C=O stretch around 1740 cm⁻¹ and a C-O stretch in the 1300-1000 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 130.

Expected Fragmentation Pattern:

  • m/z = 101: Loss of an ethyl radical (•CH₂CH₃) from the molecular ion.

  • m/z = 88: This is a prominent peak resulting from a McLafferty rearrangement, a characteristic fragmentation of esters with a gamma-hydrogen.

  • m/z = 74: Cleavage alpha to the carbonyl group, resulting in the [CH(CH₃)C(O)OCH₃]⁺ fragment.

  • m/z = 59: Represents the methoxycarbonyl fragment [C(O)OCH₃]⁺.

  • m/z = 43: Represents a propyl fragment [CH₂CH₂CH₃]⁺.

Experimental_Workflow Start Start: Reagents (2-Methylpentanoic Acid, Methanol, H₂SO₄) Synthesis Synthesis (Fischer Esterification via Reflux) Start->Synthesis Workup Work-up (Neutralization & Extraction) Synthesis->Workup Drying Drying (Anhydrous MgSO₄/Na₂SO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Characterization Characterization (NMR, IR, MS, Physical Properties) Purification->Characterization End End: Pure this compound Characterization->End

Caption: Overall Experimental Workflow.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The Fischer esterification method, a cornerstone of organic synthesis, has been thoroughly explained from its mechanistic underpinnings to a step-by-step experimental protocol. The comprehensive characterization data, including physical properties and spectroscopic analyses, serves as a reliable reference for the identification and quality assessment of the final product. By integrating theoretical principles with actionable laboratory procedures, this guide aims to empower researchers and scientists in their pursuit of excellence in chemical synthesis and analysis.

References

The Scent of Nature: A Technical Guide to the Natural Occurrence of Methyl 2-Methylpentanoate in Plants and Microbes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-methylpentanoate, a branched-chain ester, contributes to the characteristic and desirable fruity aromas of various natural products. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant and microbial kingdoms. We will delve into the biosynthetic pathways, with a focus on the metabolic link to branched-chain amino acid catabolism. This document will also detail the analytical methodologies for the extraction and quantification of this volatile organic compound and explore its ecological significance in plant-insect and microbe-environment interactions. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance science, and drug development, offering insights into the biological origins and potential applications of this intriguing natural compound.

Introduction: The Molecular Architecture of a Fruity Aroma

This compound (C₇H₁₄O₂) is a fatty acid ester characterized by its sweet, fruity, and apple-like aroma.[1][2] As a volatile organic compound (VOC), it plays a significant role in the chemical language of plants and microbes, contributing to their interactions with the surrounding environment.[3] While traditionally utilized as a flavoring agent in the food industry, a deeper understanding of its natural origins, biosynthesis, and ecological functions is crucial for harnessing its full potential in various scientific and commercial applications.[4][5]

This guide will navigate the current scientific understanding of this compound's presence in nature, moving from its identification in fruits to its production by soil-dwelling bacteria. We will explore the biochemical machinery responsible for its synthesis and the analytical tools used to detect and measure its presence.

Biosynthesis: From Amino Acids to Aroma

The production of this compound in both plants and microbes is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine.[6][7] This metabolic connection underscores the interplay between primary and secondary metabolism in the generation of diverse natural products.

The Plant Pathway: A Fruity Offshoot of Isoleucine Catabolism

In plants, particularly in fruits like apples and pineapples, the biosynthesis of branched-chain esters such as this compound is a well-established process.[4][7][8] The carbon skeleton of this compound is derived from the degradation of isoleucine.[4][9][10]

The key steps in this pathway are:

  • Transamination: The process begins with the removal of the amino group from isoleucine by a branched-chain amino acid aminotransferase (BCAT), yielding 2-keto-3-methylvalerate.[7][9]

  • Decarboxylation and Oxidation: The resulting α-keto acid undergoes oxidative decarboxylation to form 2-methylbutanoyl-CoA.[4]

  • Esterification: The final step involves the esterification of the 2-methylpentanoyl moiety with a methyl group. While the exact enzyme for this final methylation step to form this compound is not definitively characterized in all species, it is catalyzed by alcohol acyltransferases (AATs) which utilize acyl-CoA substrates and an alcohol, or by a methyltransferase utilizing S-adenosyl methionine (SAM) as the methyl donor.[11]

plant_biosynthesis Isoleucine Isoleucine alpha_keto 2-Keto-3-methylvalerate Isoleucine->alpha_keto BCAT acyl_coa 2-Methylbutanoyl-CoA alpha_keto->acyl_coa Oxidative Decarboxylation methyl_ester This compound acyl_coa->methyl_ester Esterification (AAT/Methyltransferase)

The Microbial Forge: Streptomyces and Branched-Chain Fatty Acid Synthesis

The occurrence of this compound has been reported in the bacterial genus Streptomyces.[1][5] These soil-dwelling actinobacteria are renowned for their prolific production of a vast array of secondary metabolites.[12] The biosynthesis of this compound in Streptomyces is believed to follow a pathway analogous to that of branched-chain fatty acid (BCFA) synthesis.[9][13]

The microbial pathway likely involves:

  • Primer Precursor Formation: Similar to plants, the pathway initiates with the degradation of branched-chain amino acids like valine, leucine, and isoleucine to their corresponding α-keto acids. These serve as primers for BCFA synthesis.[9][14]

  • Fatty Acid Elongation: The primer is then elongated by the fatty acid synthase (FAS) complex, which iteratively adds two-carbon units from malonyl-CoA.[14]

  • Esterification: The resulting 2-methylpentanoic acid, or its activated acyl-CoA form, is then methylated to yield this compound. The specific methyltransferase responsible for this final step in Streptomyces is an area of ongoing research.[15]

microbial_biosynthesis BCAA Branched-Chain Amino Acids (e.g., Isoleucine) alpha_keto_acids α-Keto Acids BCAA->alpha_keto_acids Degradation BCFA_primer Branched-Chain Acyl-CoA Primer alpha_keto_acids->BCFA_primer BCFA 2-Methylpentanoic Acid BCFA_primer->BCFA Fatty Acid Synthase (FAS) methyl_ester This compound BCFA->methyl_ester Methylation

Natural Occurrence in the Plant Kingdom

This compound and its close structural relatives are significant contributors to the aroma profiles of numerous fruits. Their presence is a key factor in the sensory perception and consumer acceptance of these natural products.

Apples (Malus domestica)

A variety of apple cultivars are known to produce a complex blend of volatile esters that define their characteristic aroma. While many studies focus on ethyl esters, methyl 2-methylbutanoate, a closely related compound, is a key aroma component in many apple varieties.[12][16] The presence and concentration of these branched-chain esters are influenced by cultivar, ripeness, and storage conditions.[17][18] For instance, in 'Granny Smith' apples, the levels of hexyl acetate, hexyl butanoate, and hexyl 2-methylbutyrate were found to be lower compared to 'Jonagold' apples.[17]

Compound Apple Cultivar(s) Reported Concentration (µg/kg FW) Reference(s)
Hexyl 2-methylbutyrate'Jonagold'31.95[17]
Hexyl 2-methylbutyrate'Granny Smith'0.46[17]
Ethyl 2-methylbutyrate'Fuji'67.1[19]
Hexyl 2-methylbutyrateVarious (Peels)Average > 700[20]

Table 1: Reported concentrations of branched-chain esters in different apple cultivars.

Pineapples (Ananas comosus)

The tropical and fruity aroma of pineapple is largely due to a mixture of esters. Methyl 2-methylbutanoate and methyl hexanoate are reported as some of the most abundant volatile compounds in the MD2 pineapple variety.[21] Studies on different pineapple varieties grown in Malaysia and China have also identified methyl 2-methylbutanoate as a key odorant with a high flavor dilution factor, indicating its significant contribution to the overall pineapple aroma.[8][22][23]

Compound Pineapple Variety/Region Reported Concentration (µg/kg) Reference(s)
Methyl 2-methylbutanoateMalaysian varieties103 ± 8.5[22]
Methyl 2-methylbutanoateMD2Abundant[21]
Methyl 2-methylbutyrateTainong No. 6 (China)OAV of 77.92[8][23]

Table 2: Reported concentrations and odor activity values (OAVs) of methyl 2-methylbutanoate in different pineapple varieties.

Microbial Production: The Scent of the Soil

While plants are a well-known source of fruity esters, the microbial world also contributes to the natural pool of these compounds. The identification of this compound in Streptomyces highlights the metabolic capabilities of these bacteria.[1][5]

Streptomyces species are prolific producers of a wide range of secondary metabolites, including many with antimicrobial and other bioactive properties.[12] The production of branched-chain fatty acids and their derivatives, such as this compound, is part of their complex metabolism.[13][24] The specific ecological role of this compound in Streptomyces is not yet fully understood but may be involved in inter-species communication or defense mechanisms within the soil microbiome.

Analytical Methodologies: Detecting the Aroma

The detection and quantification of volatile compounds like this compound from complex biological matrices require sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective method for this purpose.[1][3][20][25][26]

Experimental Protocol: HS-SPME-GC-MS Analysis of Fruit Volatiles

This protocol provides a generalized workflow for the analysis of this compound and other volatile esters in fruit samples.

1. Sample Preparation: a. Homogenize a known weight of fresh fruit tissue (e.g., 5 g) in a suitable buffer or deionized water. b. Transfer the homogenate to a headspace vial (e.g., 20 mL). c. Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.[25] d. Add a known amount of an appropriate internal standard (e.g., ethyl nonanoate) for quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Equilibrate the sample vial at a specific temperature (e.g., 40-60°C) with agitation for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.[25] b. Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set extraction time (e.g., 30-60 minutes).[1]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Desorb the extracted volatiles from the SPME fiber in the heated GC injection port (e.g., 250°C). b. Separate the compounds on a suitable capillary column (e.g., DB-5ms or equivalent). c. Utilize a temperature gradient program to achieve optimal separation of the analytes.[6] d. Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode. Identification is confirmed by comparing the mass spectra and retention times with those of authentic standards and library data (e.g., NIST).[11][27]

analytical_workflow Sample Fruit Sample Homogenization HS_Vial Headspace Vial (with salt and internal standard) Sample->HS_Vial SPME HS-SPME Extraction HS_Vial->SPME GC_MS GC-MS Analysis (Separation, Detection, Identification) SPME->GC_MS Data Data Analysis (Quantification) GC_MS->Data

Ecological Roles and Potential Applications

The fruity aroma of this compound and related esters in plants serves as a crucial ecological signal. It can act as a long-range attractant for pollinators and seed-dispersing animals, thereby facilitating plant reproduction and propagation.[3] Conversely, some plant volatiles can also act as deterrents to herbivores or pathogens.[28][29] The role of 2-methylpentanoic acid, the precursor to the methyl ester, has been noted in the context of insect semiochemicals.[2]

In the microbial realm, the function of volatile compounds is less understood but is an active area of research. They may be involved in complex interactions within the soil food web, including communication, competition, and symbiosis.

The "natural" origin of this compound from plants and microbes makes it a highly desirable compound for the flavor and fragrance industry, aligning with consumer preferences for clean-label products. Furthermore, understanding the biosynthetic pathways opens up possibilities for biotechnological production of this and other valuable flavor compounds using microbial fermentation or plant cell cultures.

Conclusion and Future Perspectives

This compound is a naturally occurring ester that contributes significantly to the desirable fruity aromas of various plants and is also produced by certain microbes. Its biosynthesis is intricately linked to the metabolism of branched-chain amino acids, showcasing the efficiency and elegance of natural product synthesis. Advances in analytical techniques, particularly HS-SPME-GC-MS, have enabled the sensitive detection and quantification of this compound in complex biological matrices.

Future research should focus on several key areas:

  • Elucidation of Novel Sources: Screening a wider range of plant and microbial species for the production of this compound.

  • Complete Pathway Characterization: Identifying and characterizing the specific enzymes, particularly the terminal methyltransferases, involved in its biosynthesis in both plants and microbes.

  • Quantitative Studies: Conducting comprehensive quantitative analyses to determine the concentration of this compound in various natural sources under different physiological and environmental conditions.

  • Ecological and Biological Functions: Further investigating the specific roles of this compound in plant-insect interactions and microbial ecology.

  • Biotechnological Production: Exploring and optimizing metabolic engineering strategies in plants and microbes for the sustainable and cost-effective production of this valuable flavor compound.

A deeper understanding of the natural world's chemical intricacies, as exemplified by the story of this compound, will undoubtedly pave the way for innovative applications in science and industry.

References

A Technical Guide to the Biosynthesis of Methyl 2-Methylpentanoate in Streptomyces

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The genus Streptomyces represents a cornerstone of natural product discovery, renowned for its vast and diverse secondary metabolism.[1][2] Beyond the canonical antibiotics and other complex polyketides, these filamentous bacteria produce a rich volatilome—a complex mixture of volatile organic compounds (VOCs) that mediate intra- and inter-species communication and competition.[3][4][5] Among these is methyl 2-methylpentanoate, a fatty acid ester that has been identified as a component of the Streptomyces volatilome and noted for its potential role in antifungal activities.[6][7] This guide provides a detailed technical exploration of the proposed biosynthetic pathway of this compound, grounding the hypothesis in the well-established principles of branched-chain fatty acid synthesis and enzymatic methylation. We will dissect the molecular logic from precursor to final product and outline robust experimental workflows for pathway elucidation and validation, designed for researchers in natural product chemistry, microbiology, and drug development.

Section 1: The Proposed Biosynthetic Pathway

The formation of this compound can be logically divided into two primary stages: the synthesis of the acyl backbone, 2-methylpentanoic acid (as an activated thioester), and the subsequent esterification with a methyl group. The pathway is deeply rooted in the primary metabolism of branched-chain amino acids and the conserved machinery of fatty acid synthesis.

Stage 1: Formation of the 2-Methylpentanoyl-CoA Backbone

The carbon skeleton of this compound is a C6 branched-chain acyl group. In Streptomyces and other related actinobacteria, the biosynthesis of such structures, known as branched-chain fatty acids (BCFAs), is initiated by primers derived from the catabolism of branched-chain amino acids (BCAAs).[8][9]

1.1.1. Primer Biosynthesis from Isoleucine

The anteiso-branching pattern (a methyl group at the antepenultimate carbon) of 2-methylpentanoic acid strongly suggests that its biosynthesis is primed by 2-methylbutyryl-CoA, a metabolite derived directly from the degradation of L-isoleucine. This process involves a series of enzymatic steps analogous to those in other bacteria, initiated by a branched-chain aminotransferase followed by a branched-chain α-keto acid dehydrogenase (BCKDH) complex. The resulting 2-methylbutyryl-CoA serves as the starter unit for the fatty acid synthase machinery.

1.1.2. Chain Elongation via the Type II Fatty Acid Synthase (FAS-II) System

Streptomyces utilize a Type II fatty acid synthase (FAS-II) system, where each step of the synthesis is catalyzed by a discrete, monofunctional enzyme.[10] The core logic of elongation involves the iterative addition of two-carbon units derived from malonyl-CoA.

  • Initiation: The crucial first step is the condensation of the 2-methylbutyryl-CoA primer with malonyl-ACP (acyl carrier protein). This reaction is catalyzed by β-ketoacyl-ACP synthase III (FabH) . The FabH enzyme in Streptomyces is known to have broad substrate specificity, readily accepting branched-chain acyl-CoA substrates like 2-methylbutyryl-CoA, in contrast to the high specificity for acetyl-CoA seen in organisms like E. coli that produce primarily straight-chain fatty acids.[11]

  • Elongation: For the synthesis of a C6 acid from a C5 primer, a single elongation cycle is required. The 3-ketoacyl-ACP product from the FabH-catalyzed reaction undergoes a cycle of ketoreduction, dehydration, and enoyl-reduction to produce a saturated 2-methylpentanoyl-ACP.

  • Source of Extender Units: The malonyl-CoA extender units are generated from acetyl-CoA through the action of Acyl-CoA Carboxylases (ACCases) .[10][12] These biotin-dependent enzymes are essential for both primary and secondary metabolism, providing the building blocks for fatty acid and polyketide biosynthesis.[13][14][15] Streptomyces coelicolor, for example, possesses multiple ACCase complexes with varying substrate specificities, ensuring a robust supply of extender units for its diverse metabolic needs.[12]

The final product of this stage is 2-methylpentanoyl-ACP, which is then converted to 2-methylpentanoyl-CoA for subsequent modification.

BCFA_Biosynthesis cluster_0 Primer Formation cluster_1 Elongation Cycle (FAS-II) Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid BCAA Transaminase Primer 2-Methylbutyryl-CoA (C5 Primer) KetoAcid->Primer BCKDH Complex Backbone 2-Methylpentanoyl-ACP (C6 Backbone) Primer->Backbone FabH (Condensation) MalonylACP Malonyl-ACP (C2 Extender Unit) MalonylACP->Backbone AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Carboxylase MalonylCoA->MalonylACP FabD (MAT) 2-Methylpentanoyl-CoA 2-Methylpentanoyl-CoA Backbone->2-Methylpentanoyl-CoA Thioesterase/ Acyltransferase

Figure 1: Proposed pathway for 2-methylpentanoyl-CoA biosynthesis.
Stage 2: Esterification to Form this compound

The final step in the biosynthesis is the formation of the methyl ester. This requires the enzymatic transfer of a methyl group to the carboxylate of 2-methylpentanoic acid.

  • Methyl Donor: The universal biological methyl donor is S-adenosyl-L-methionine (SAM) . It is the most plausible source for the ester's methyl group.

  • Catalytic Enzyme: This reaction is likely catalyzed by a SAM-dependent methyltransferase . While a specific enzyme for this substrate has not been characterized in Streptomyces, the genomes of these bacteria are rich in methyltransferase genes involved in tailoring a vast array of secondary metabolites.[16] For instance, a SAM-dependent methyltransferase is responsible for the formation of 2-methyltryptophan during the biosynthesis of the antibiotic thiostrepton in Streptomyces laurentii.[17] The existence of a dedicated or promiscuous O-methyltransferase that acts on acyl-CoA or acyl-ACP substrates is therefore highly probable. An alternative, though perhaps less likely, catalyst could be a promiscuous wax synthase, which has been shown in Streptomyces to esterify acyl-CoAs with various alcohols.[18]

Esterification AcylCoA 2-Methylpentanoyl-CoA Product This compound AcylCoA->Product O-Methyltransferase SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH

Figure 2: Final esterification step via a putative methyltransferase.

Section 2: Key Enzymes and Regulatory Considerations

The production of this compound is intrinsically linked to the broader metabolic state of the cell. Its regulation is likely multifactorial, involving precursor availability and the complex transcriptional control networks governing secondary metabolism in Streptomyces.

Summary of Key Biosynthetic Enzymes
Enzyme/ComplexGene (Example)FunctionPathway Stage
BCKDH Complex bkd operonConverts branched-chain α-keto acids to acyl-CoA primers.Primer Formation
Acyl-CoA Carboxylase (ACC) accB, accECatalyzes the formation of malonyl-CoA from acetyl-CoA.[13][14]Elongation
Malonyl-CoA:ACP Transacylase (MAT) fabDLoads malonyl-CoA onto the Acyl Carrier Protein (ACP).[10]Elongation
β-Ketoacyl-ACP Synthase III (FabH) fabHInitiates fatty acid synthesis by condensing the primer with malonyl-ACP.[11]Elongation
SAM-dependent O-Methyltransferase PutativeCatalyzes the final esterification using SAM as a methyl donor.Esterification
Regulatory Landscape

The biosynthesis of secondary metabolites in Streptomyces is tightly controlled and often triggered by specific environmental or developmental cues, such as nutrient limitation or culture pH changes.[19][20] The production of VOCs like this compound is likely governed by:

  • Precursor Availability: The pathway is directly dependent on the intracellular pools of isoleucine, acetyl-CoA, and SAM, linking its production to primary metabolism.

  • Transcriptional Regulation: The expression of the biosynthetic genes is likely controlled by a hierarchy of regulators, from global transcription factors that respond to nutritional stress to pathway-specific activators or repressors located within the biosynthetic gene cluster.[21]

  • Environmental Cues: Co-cultivation with other microorganisms can induce the production of previously silent secondary metabolites, including VOCs, suggesting that inter-species signaling plays a critical role in activating these pathways.[3][22]

Section 3: Experimental Protocols for Pathway Validation

Validating the proposed biosynthetic pathway requires a multi-pronged approach combining analytical chemistry, molecular genetics, and bioinformatics.

Workflow for Pathway Investigation

Experimental_Workflow A 1. VOC Detection & Profiling (SPME-GC-MS) B 2. Genome Mining (antiSMASH) A->B Identify producer strain C 3. Isotopic Labeling (¹³C Precursors) A->C Quantify product D 4. Gene Inactivation (CRISPR/Cas9) B->D Identify candidate genes (fabH, methyltransferase) E 5. Heterologous Expression B->E Clone BGC F Pathway Confirmation C->F Confirm precursor incorporation D->F Confirm gene function (loss of production) E->F Confirm BGC function (gain of production)

Figure 3: Integrated experimental workflow for pathway elucidation.
Detailed Protocol: VOC Analysis by SPME-GC-MS

This protocol describes the standardized method for capturing and analyzing volatile compounds from Streptomyces cultures.

Objective: To identify and quantify this compound in the headspace of a Streptomyces culture.

Materials:

  • Streptomyces culture grown on a suitable solid agar medium (e.g., ISP2, SFM).

  • 20 mL glass vials with magnetic screw caps and PTFE/silicone septa.

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS).

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • Heating block or water bath.

  • Authentic standard of this compound.

Methodology:

  • Sample Preparation:

    • Aseptically transfer a standardized agar plug from a mature Streptomyces culture into a 20 mL glass vial. An uninoculated agar plug serves as a negative control.[6]

    • Immediately seal the vial with the screw cap.

  • VOC Adsorption (SPME):

    • Pre-condition the SPME fiber according to the manufacturer's instructions in the GC injection port.

    • Incubate the sealed vial at a controlled temperature (e.g., 30°C) for 10-15 minutes to allow the headspace to equilibrate.

    • Manually or using an autosampler, pierce the septum with the SPME needle and expose the fiber to the vial headspace.

    • Allow the fiber to adsorb VOCs for a fixed time (e.g., 30 minutes) at the same temperature.

  • VOC Desorption and Analysis (GC-MS):

    • Immediately after adsorption, retract the fiber and insert it into the hot injection port of the GC-MS (e.g., 250°C) for thermal desorption (e.g., 5 minutes, splitless mode).

    • Start the GC-MS run. A typical temperature program would be: initial hold at 40°C for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Process the resulting chromatogram. Identify the peak corresponding to this compound by comparing its retention time and mass spectrum to that of the authentic standard.

    • Utilize mass spectral libraries (e.g., NIST) for tentative identification of other unknown VOCs.[4][5]

Self-Validation: The protocol's integrity is maintained by the parallel analysis of an uninoculated medium control to subtract background volatiles and an authentic chemical standard to confirm the identity and retention time of the target analyte.

Genetic and Isotopic Approaches
  • Genome Mining: Utilize bioinformatics platforms like antiSMASH or PRISM to scan the genome of the producing Streptomyces strain.[23][24] Search for biosynthetic gene clusters (BGCs) containing a fabH homolog and a putative SAM-dependent methyltransferase, which may be co-localized.

  • Isotopic Labeling: Supplement the growth medium with ¹³C-labeled precursors. For example, feeding with U-¹³C-isoleucine should result in a this compound molecule with an increased mass corresponding to the incorporated labeled atoms, confirming the BCAA origin. Similarly, feeding with ¹³C-methionine should label only the methyl ester group, confirming SAM as the methyl donor. Analysis is performed via GC-MS by observing the expected mass shifts in the product's mass spectrum.

References

A Comprehensive Spectroscopic Guide to Methyl 2-methylpentanoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the spectroscopic data for Methyl 2-methylpentanoate (C₇H₁₄O₂), a common fatty acid ester.[1] Intended for researchers, scientists, and professionals in drug development and chemical analysis, this document offers a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for the unequivocal identification, purity assessment, and structural elucidation of this compound.

Introduction to this compound

This compound, also known as Methyl 2-methylvalerate, is an organic compound with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol .[2] It is an ester derived from 2-methylpentanoic acid and methanol.[3] Characterized by a fruity odor, it finds applications in the flavor and fragrance industries.[3][4] A comprehensive understanding of its spectroscopic signature is fundamental for quality control and research applications. This guide will delve into the core spectroscopic techniques used to characterize this molecule.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is essential for interpreting its spectroscopic data. The molecule's structure, including the different types of protons and carbons, is the basis for the signals observed in NMR, the vibrational modes detected in IR, and the fragmentation patterns seen in MS.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically run in deuterated chloroform (CDCl₃), reveals the number of different types of protons, their chemical environment, their integration (ratio), and their coupling to neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: A small amount of this compound (approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.

  • Acquisition Parameters: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹H NMR Data Summary

AssignmentChemical Shift (ppm)MultiplicityIntegration
H⁶ (O-CH₃)~3.67Singlet3H
H² (CH)~2.46Multiplet1H
H³ (CH₂)~1.64Multiplet2H
H⁴ (CH₂)~1.39Multiplet2H
Hα (α-CH₃)~1.14Doublet3H
H⁵ (CH₃)~0.91Triplet3H

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer's field strength. The data presented is a representative example.[5]

Interpretation of the ¹H NMR Spectrum

  • O-CH₃ (H⁶): The singlet at ~3.67 ppm corresponds to the three protons of the methoxy group. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. The singlet multiplicity indicates no adjacent protons to couple with.

  • CH (H²): The multiplet around ~2.46 ppm is assigned to the single proton at the chiral center (C²). It is coupled to the protons on C³, C⁴, and the α-methyl group, resulting in a complex splitting pattern.

  • CH₂ groups (H³ and H⁴): The multiplets at ~1.64 ppm and ~1.39 ppm are assigned to the two methylene groups in the pentanoate chain. Their signals overlap and show complex splitting due to coupling with each other and with the protons on C² and C⁵.

  • α-CH₃ (Hα): The doublet at ~1.14 ppm is characteristic of the methyl group attached to the chiral center (C²). It is split into a doublet by the single proton on C².

  • CH₃ (H⁵): The triplet at ~0.91 ppm corresponds to the terminal methyl group of the pentyl chain. It is split into a triplet by the two adjacent protons of the H⁴ methylene group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: The spectrum is acquired on a 100 MHz (for a 400 MHz ¹H instrument) NMR spectrometer.

  • Acquisition Parameters: A standard proton-decoupled ¹³C experiment (e.g., PENDANT or DEPT) is run to simplify the spectrum and provide information on the number of attached protons.

  • Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the CDCl₃ solvent peak (δ ≈ 77.16 ppm) or TMS (0.00 ppm).

¹³C NMR Data Summary

While a specific, fully assigned ¹³C NMR spectrum from the search results is not available, based on typical chemical shifts for similar structures, the following assignments can be predicted:

AssignmentPredicted Chemical Shift (ppm)
C=O (Carbonyl)~175-178
O-CH₃ (C⁶)~51-52
CH (C²)~40-42
CH₂ (C³)~34-36
CH₂ (C⁴)~20-22
α-CH₃ (Cα)~16-18
CH₃ (C⁵)~13-15

Interpretation of the ¹³C NMR Spectrum

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

  • Methoxy Carbon (C⁶): The carbon of the methoxy group appears around 51-52 ppm, influenced by the attached oxygen.

  • Alkyl Carbons (C², C³, C⁴, Cα, C⁵): The remaining signals in the upfield region correspond to the carbons of the alkyl chain. The chemical shifts are influenced by their position relative to the electron-withdrawing ester group and by branching.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A drop of neat this compound liquid is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

  • Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2870StrongC-H stretching (alkane)
~1735-1740StrongC=O stretching (ester)
~1465MediumC-H bending (CH₂ and CH₃)
~1380MediumC-H bending (CH₃)
~1250-1150StrongC-O stretching (ester)

Interpretation of the IR Spectrum

  • C-H Stretching: The strong absorptions just below 3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • C=O Stretching: The most prominent peak in the spectrum is the strong absorption around 1735-1740 cm⁻¹, which is indicative of the carbonyl (C=O) group of the ester.

  • C-O Stretching: The strong absorptions in the fingerprint region, between 1250 and 1150 cm⁻¹, correspond to the C-O single bond stretching vibrations of the ester functionality.

  • C-H Bending: The medium intensity bands around 1465 cm⁻¹ and 1380 cm⁻¹ are due to the bending (scissoring and symmetric) vibrations of the C-H bonds in the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of compound.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector.

Mass Spectrometry Data Summary

m/zRelative IntensityAssignment
130Low[M]⁺ (Molecular Ion)
101High[M - C₂H₅]⁺
88Base PeakMcLafferty Rearrangement Product
74Moderate[CH₃OC(=O)CH(CH₃)]⁺
57High[C₄H₉]⁺ (Butyl Cation)
43High[C₃H₇]⁺ (Propyl Cation)

Note: Relative intensities can vary between instruments.[2][5]

Interpretation of the Mass Spectrum

  • Molecular Ion ([M]⁺): The peak at m/z 130 corresponds to the intact molecular ion, confirming the molecular weight of the compound.[2]

  • McLafferty Rearrangement: The base peak at m/z 88 is a classic fragmentation for esters with a γ-hydrogen. It results from a McLafferty rearrangement, a characteristic fragmentation pathway.

  • Alpha-Cleavage: The peak at m/z 101 is due to the loss of an ethyl radical (•C₂H₅) from the molecular ion. Another significant alpha-cleavage results in the formation of the ion at m/z 74.

  • Alkyl Fragmentation: The peaks at m/z 57 and 43 are characteristic fragments of the alkyl chain.

M [C₇H₁₄O₂]⁺˙ m/z = 130 frag101 [C₅H₉O₂]⁺ m/z = 101 M->frag101 - •C₂H₅ frag88 [C₄H₈O₂]⁺˙ m/z = 88 M->frag88 McLafferty Rearrangement frag74 [C₄H₆O₂]⁺ m/z = 74 M->frag74 - •C₄H₉ frag57 [C₄H₉]⁺ m/z = 57 M->frag57 - •COOCH₃

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR elucidate the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ester functional group, and mass spectrometry determines the molecular weight and provides structural information through characteristic fragmentation patterns. This guide serves as a valuable resource for scientists and researchers, offering the foundational spectroscopic data and its interpretation for the confident identification and analysis of this compound.

References

An In-Depth Technical Guide to the Isomeric Forms of Methyl 2-Methylpentanoate: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-methylpentanoate, a C7 fatty acid methyl ester (FAME), presents a fascinating case study in isomerism, with its chemical and physical properties being intricately linked to its molecular structure. This technical guide provides a comprehensive exploration of the structural and stereoisomeric forms of this compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the synthesis, physicochemical properties, spectroscopic characterization, and potential biological significance of these isomers. By synthesizing technical data with practical insights, this guide aims to serve as an authoritative resource for understanding and utilizing the nuanced differences among these closely related chemical entities.

Introduction: The Significance of Isomerism in Methyl Pentanoate Derivatives

This compound (C7H14O2) is an ester known for its characteristic fruity aroma.[1][2][3] Beyond its application in the flavor and fragrance industry, its structure serves as a valuable model for understanding the impact of isomeric variations on molecular behavior.[4] Isomers, molecules with the same molecular formula but different structural arrangements, can exhibit remarkably different physical, chemical, and biological properties. For drug development professionals and synthetic chemists, a thorough understanding of the isomeric landscape of a molecule is paramount for predicting its efficacy, metabolism, and potential interactions within biological systems.

This guide will first explore the constitutional (structural) isomers of this compound, followed by a detailed analysis of its stereoisomers, specifically its enantiomeric pair.

Structural Isomerism in C7H14O2 Methyl Esters

Structural isomers of this compound share the same molecular formula but differ in the connectivity of their atoms. This variation in the carbon skeleton and the position of the methyl branch leads to distinct physical and spectroscopic properties. The primary structural isomers of interest are methyl 3-methylpentanoate, methyl 4-methylpentanoate, and the straight-chain isomer, methyl hexanoate.

Physicochemical Properties of Structural Isomers

The branching of the carbon chain significantly influences the intermolecular forces, which in turn affects physical properties such as boiling point and density. Generally, increased branching leads to a more compact, spherical shape, reducing the surface area available for van der Waals interactions and resulting in a lower boiling point compared to the straight-chain equivalent.

IsomerStructureMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Odor Profile
This compound CH3CH2CH2CH(CH3)COOCH3130.18~135.1~0.878Sweet, fruity, with notes of maple, hazelnut, and strawberry.[3]
Methyl 3-methylpentanoate CH3CH2CH(CH3)CH2COOCH3130.18~135.1 - 136.0~0.88Not specified for fragrance or flavor use.[5]
Methyl 4-methylpentanoate (CH3)2CHCH2CH2COOCH3130.18Not specifiedNot specifiedPleasant fruity odor.[2]
Methyl hexanoate CH3(CH2)4COOCH3130.19~151~0.885Fruity, sweet, with a pineapple-like aroma.[6][7]
Ethyl pentanoate CH3(CH2)3COOCH2CH3130.19~145 - 146~0.877Fruity, apple-like.[8][9]

Note: Reported values can vary slightly between sources.

The data clearly illustrates that the straight-chain isomer, methyl hexanoate, possesses the highest boiling point due to its ability to pack more efficiently and exhibit stronger intermolecular forces. The branched isomers, while having similar boiling points to each other, are lower than their straight-chain counterpart.

Spectroscopic Differentiation of Structural Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for distinguishing between these structural isomers.

The number of unique signals, their chemical shifts, and splitting patterns in ¹H and ¹³C NMR spectra provide a definitive fingerprint for each isomer.

  • This compound : The ¹H NMR spectrum will show a characteristic doublet for the methyl group at the C2 position and a methoxy singlet.[10] The ¹³C NMR will have seven distinct signals.

  • Methyl 3-methylpentanoate : The presence of a methyl group at the C3 position will result in a different splitting pattern for the adjacent methylene and methine protons compared to the 2-methyl isomer.[8] The ¹³C NMR spectrum will also display seven unique carbon environments.

  • Methyl 4-methylpentanoate : The two methyl groups on the C4 carbon are chemically equivalent, leading to a single, more intense signal (a doublet) in the ¹H NMR spectrum and a single signal in the ¹³C NMR for these two carbons.[11] This results in a total of six unique signals in the ¹³C NMR spectrum.

  • Methyl hexanoate : The ¹H NMR spectrum is characterized by a triplet for the terminal methyl group, a series of multiplets for the four methylene groups, and a singlet for the methoxy group.[12][13] The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.[9]

While all the isomers will exhibit the characteristic strong carbonyl (C=O) stretch of an ester at approximately 1740 cm⁻¹, the "fingerprint region" (below 1500 cm⁻¹) will show subtle differences in the C-O stretching and C-H bending vibrations that can aid in their differentiation.[6][14] The fundamental ester absorptions are:

  • C=O stretch : A strong, sharp peak around 1735-1750 cm⁻¹.

  • C-O stretch : Two bands are typically observed, one stronger and broader than the other, in the 1000-1300 cm⁻¹ region.

Stereoisomerism in this compound

The presence of a chiral center at the C2 carbon atom means that this compound can exist as a pair of enantiomers: (R)-methyl 2-methylpentanoate and (S)-methyl 2-methylpentanoate.

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Enantiomers are non-superimposable mirror images of each other and share identical physical properties such as boiling point, density, and refractive index in a non-chiral environment. However, they differ in their interaction with plane-polarized light (optical activity) and their binding to other chiral molecules, such as biological receptors.

Optical Activity
Olfactory and Biological Differentiation

The differentiation of enantiomers by biological systems, which are inherently chiral, is a well-documented phenomenon. This is particularly relevant in drug development, where one enantiomer may exhibit therapeutic effects while the other is inactive or even harmful. In the context of fragrance and flavor, enantiomers can have distinct odor profiles. For instance, the enantiomers of carvone are responsible for the scents of spearmint and caraway. While the specific odor profiles of (R)- and (S)-methyl 2-methylpentanoate are not extensively detailed, it is highly probable that they possess distinguishable olfactory characteristics.

Branched-chain fatty acids (BCFAs) and their esters are known to play roles in cellular membrane fluidity and have been investigated for their metabolic and anti-inflammatory effects.[11][16] Studies on related branched fatty acid esters have shown that stereoisomers can exhibit distinct biological activities, with one enantiomer being more effective at potentiating glucose-stimulated insulin secretion, while both may retain anti-inflammatory properties.[4] This underscores the critical importance of evaluating the biological activity of individual enantiomers in drug discovery and development.

Synthesis and Resolution of Isomers

Synthesis via Fischer Esterification

The structural isomers of this compound can be synthesized through the Fischer esterification of the corresponding carboxylic acid with methanol, using a strong acid catalyst such as sulfuric acid.[17] This is an equilibrium-controlled reaction, and to drive it towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed.[18]

Fischer_Esterification Fischer Esterification Workflow cluster_reactants Reactants cluster_products Products CarboxylicAcid 2-Methylpentanoic Acid Catalyst H₂SO₄ (catalyst) CarboxylicAcid->Catalyst + Methanol Methanol Methanol->Catalyst + Ester This compound Water Water Ester->Water + Catalyst->Ester

Caption: General workflow for Fischer esterification.

Causality: This protocol utilizes the principle of Fischer esterification, where an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. An excess of methanol is used to shift the equilibrium towards the product side, maximizing the yield of the ester.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methylpentanoic acid (1.0 eq) and an excess of methanol (5-10 eq).

  • Catalyst Addition : Slowly and cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the reaction mixture while stirring.

  • Reflux : Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup : After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Evaporation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification : The crude product can be purified by fractional distillation to obtain the pure ester.

Chiral Resolution of Enantiomers

The separation of a racemic mixture into its individual enantiomers is known as chiral resolution. For esters, this is often achieved indirectly by first hydrolyzing the ester to the corresponding carboxylic acid, resolving the acid, and then re-esterifying the separated enantiomers. A common method for resolving carboxylic acids is through the formation of diastereomeric salts with a chiral amine.

Alternatively, direct separation of the enantiomeric esters can be accomplished using chiral chromatography.

Causality: Chiral GC columns contain a stationary phase that is itself chiral. This chiral stationary phase interacts differently with the two enantiomers as they pass through the column, leading to the formation of transient diastereomeric complexes with different stabilities. The enantiomer that forms the less stable complex will travel through the column faster and elute first, resulting in their separation. Cyclodextrin-based stationary phases are commonly used for this purpose.

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).

  • Sample Preparation : Prepare a dilute solution of the racemic this compound in a suitable solvent (e.g., hexane or dichloromethane).

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Detector Temperature : 250 °C

    • Carrier Gas : Helium or Hydrogen at an appropriate flow rate.

    • Oven Temperature Program : Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 2-5 °C/min). An isothermal program may also be effective and will require optimization.

  • Injection and Analysis : Inject a small volume (e.g., 1 µL) of the sample. The two enantiomers should elute at different retention times, appearing as two separate peaks in the chromatogram. The relative area of the two peaks corresponds to the enantiomeric ratio.

Chiral_GC_Workflow Chiral GC Separation Workflow Start Racemic Sample Injection Column Chiral GC Column (e.g., Cyclodextrin-based) Start->Column Separation Differential Interaction (Transient Diastereomeric Complexes) Column->Separation Detection Detector (FID) Separation->Detection End Chromatogram with Separated Enantiomer Peaks Detection->End

Caption: Logical flow of chiral GC separation of enantiomers.

Conclusion

The isomers of this compound provide a clear and compelling illustration of how subtle changes in molecular architecture can lead to significant variations in physicochemical properties, spectroscopic signatures, and biological interactions. For researchers in drug development and chemical synthesis, a deep appreciation of these isomeric differences is not merely academic but a practical necessity for the rational design, synthesis, and analysis of targeted molecules. This guide has provided a foundational framework for understanding the structural and stereoisomers of this compound, from their synthesis and characterization to their potential biological relevance. The detailed protocols and comparative data herein are intended to equip scientists with the knowledge to confidently navigate the complexities of isomerism in their research endeavors.

References

A Technical Guide to the Biological Activity of Volatile Esters: A Focus on Methyl 2-methylpentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

Volatile esters, a class of organic compounds characterized by their distinctive aromas, are increasingly recognized for their potential biological activities. This guide provides an in-depth technical exploration of this class of molecules, with a specific focus on Methyl 2-methylpentanoate. While direct, extensive research on the specific bioactivities of this compound is nascent, this document synthesizes existing knowledge on related short-chain fatty acid esters to postulate its potential pharmacological effects. We will delve into its physicochemical properties, potential antimicrobial, anti-inflammatory, and neuroprotective activities, and provide detailed, field-proven experimental protocols for researchers to validate these hypotheses. This guide is intended to serve as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic potential of this and other volatile esters.

Introduction: The Untapped Potential of Volatile Esters

Volatile Organic Compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature.[1] Among these, volatile esters are of particular interest due to their prevalence in nature, contributing to the scents of fruits and flowers, and their growing portfolio of biological activities.[1] These compounds are not merely aromatic curiosities; evidence suggests they can modulate a range of physiological processes, from inflammation to neuronal function.[2][3]

This compound (C₇H₁₄O₂), also known as methyl 2-methylvalerate, is a fatty acid ester characterized by a sweet, fruity aroma.[4][5] While its primary applications have been in the flavor and fragrance industries, its structural similarity to other biologically active short-chain fatty acid esters suggests a potential for therapeutic applications that remains largely unexplored.[6][7] This guide will lay the groundwork for a systematic investigation into the biological activities of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄O₂[8]
Molecular Weight 130.18 g/mol [8]
CAS Number 2177-77-7[8]
Appearance Colorless to pale yellow liquid[5][9]
Odor Sweet, fruity, maple, hazelnut, strawberry[4]
Boiling Point 135.1 °C at 760 mmHg[4]
Flash Point 33.4 °C[4]
Solubility Soluble in organic solvents, less soluble in water[5][9]

Postulated Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activities of this compound is limited. However, by examining the activities of structurally related short-chain fatty acids (SCFAs) and their esters, we can formulate credible hypotheses regarding its potential pharmacological effects.

Potential Antimicrobial Activity

Fatty acids and their esters are known to possess antimicrobial properties.[10] The antimicrobial efficacy of fatty acids is often dependent on their chain length and degree of saturation.[11] Medium-chain fatty acids, in particular, have demonstrated significant activity against a range of microorganisms.[10]

Hypothesized Mechanism of Action: The lipophilic nature of this compound would allow it to readily interact with and disrupt the lipid bilayers of bacterial cell membranes. This disruption could lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Caption: Postulated antimicrobial mechanism of this compound.

Potential Anti-inflammatory Effects

Short-chain fatty acids are well-documented modulators of inflammation.[6][12] They can influence the activity of various immune cells, including macrophages and neutrophils, and regulate the production of inflammatory mediators.[12]

Hypothesized Mechanism of Action: this compound, upon hydrolysis to 2-methylpentanoic acid, may exert anti-inflammatory effects through two primary pathways:

  • Inhibition of Histone Deacetylases (HDACs): Butyrate, a well-studied SCFA, is a known HDAC inhibitor.[12] HDAC inhibition can lead to the suppression of pro-inflammatory gene expression.

  • Activation of G-protein Coupled Receptors (GPCRs): SCFAs can activate specific GPCRs, such as GPR41 and GPR43, which are involved in regulating inflammatory responses.[9]

Anti_inflammatory_Mechanism cluster_cellular Immune Cell M2MP This compound Hydrolysis Hydrolysis M2MP->Hydrolysis 2MPA 2-Methylpentanoic Acid Hydrolysis->2MPA HDAC HDAC Inhibition 2MPA->HDAC GPCR GPCR Activation (GPR41/43) 2MPA->GPCR Pro_inflammatory_Genes Pro-inflammatory Gene Expression HDAC->Pro_inflammatory_Genes suppresses Inflammatory_Response Reduced Inflammatory Response GPCR->Inflammatory_Response modulates Pro_inflammatory_Genes->Inflammatory_Response leads to

Caption: Hypothesized anti-inflammatory pathways of this compound.

Potential Neuroprotective Properties

Emerging research suggests that certain fatty acids and their esters can confer neuroprotection.[13][14] These effects are thought to be mediated through various mechanisms, including anti-inflammatory and anti-oxidative pathways, as well as direct interactions with neuronal signaling cascades.[2]

Hypothesized Mechanism of Action: The neuroprotective potential of this compound could stem from its ability to:

  • Reduce Oxidative Stress: By modulating cellular redox balance.

  • Modulate Neuroinflammation: As described in the anti-inflammatory section.

  • Interact with Neuronal Receptors: Potentially modulating neurotransmitter systems.

Experimental Protocols for Validation

To rigorously evaluate the hypothesized biological activities of this compound, a series of well-defined in vitro and in vivo experiments are necessary. The volatile nature of this compound requires specific considerations in experimental design.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of pathogenic and commensal bacteria.

Methodology: Broth Microdilution Assay for Volatile Compounds

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.[15]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate. Due to its volatility, it is crucial to use plates with sealable lids or employ a vapor-phase diffusion setup.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours in a sealed environment to prevent evaporation of the compound.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antimicrobial_Assay_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Inoculation Inoculate Microtiter Plate Prep_Inoculum->Inoculation Serial_Dilution Serial Dilution of This compound Serial_Dilution->Inoculation Incubation Incubate in Sealed Environment (18-24h) Inoculation->Incubation Read_MIC Determine MIC Incubation->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Incubate_Plates Incubate Agar Plates (24h) Subculture->Incubate_Plates Read_MBC Determine MBC Incubate_Plates->Read_MBC End End Read_MBC->End

Caption: Workflow for antimicrobial susceptibility testing of volatile compounds.

In Vitro Anti-inflammatory Assays

Objective: To assess the ability of this compound to modulate the inflammatory response in a cell-based model.

Methodology: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

  • Cell Line: Use a murine macrophage cell line such as RAW 264.7.

  • Cell Culture: Culture the cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. A vehicle control (e.g., DMSO) should be included.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.[16]

    • Cytokine Production: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex bead-based assay.[16]

    • Gene Expression: Analyze the expression of inflammatory genes (e.g., iNOS, TNF-α, IL-6) using RT-qPCR.

In Vitro Neuroprotection Assays

Objective: To evaluate the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Methodology: Hydrogen Peroxide (H₂O₂)-Induced Cytotoxicity Assay

  • Cell Line: Use a human neuroblastoma cell line such as SH-SY5Y.

  • Cell Culture: Culture the cells to an appropriate density.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.

  • Oxidative Stress Induction: Expose the cells to a cytotoxic concentration of H₂O₂ for a defined period.

  • Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.[17]

Analytical Methods for In Vitro and In Vivo Studies

Objective: To accurately quantify the concentration of this compound in biological matrices.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Cell Culture Media/Lysates: Perform liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile ester.

    • Tissue Samples: Homogenize the tissue and perform extraction.

  • Derivatization (if necessary): While this compound is volatile, derivatization to a more stable or easily detectable compound may enhance sensitivity and chromatographic performance.[4]

  • GC-MS Analysis:

    • Column: Use a capillary column suitable for the separation of volatile compounds (e.g., a non-polar or mid-polar column).

    • Temperature Program: Optimize the oven temperature program to achieve good separation of the analyte from other matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for targeted quantification.[18]

Safety and Toxicological Profile

The safety of this compound has been evaluated by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[19] Toxicological studies on the related compound, ethyl 2-methylpentanoate, have shown no genotoxic potential. However, as with any compound intended for therapeutic use, a comprehensive toxicological evaluation, including acute and chronic toxicity studies, is warranted.

Future Directions and Conclusion

The exploration of the biological activities of volatile esters like this compound is a promising frontier in drug discovery. While direct evidence is currently sparse, the foundational knowledge of related compounds provides a strong rationale for further investigation. The experimental protocols detailed in this guide offer a robust framework for elucidating the potential antimicrobial, anti-inflammatory, and neuroprotective properties of this molecule.

As a Senior Application Scientist, I encourage the research community to embrace the technical challenges associated with studying volatile compounds. The potential rewards—the discovery of novel therapeutic agents with unique mechanisms of action—are substantial. This guide serves as a starting point for this exciting endeavor, providing both the theoretical framework and the practical methodologies to unlock the therapeutic potential of this compound and other volatile esters.

References

Discovery of Methyl 2-methylpentanoate as a microbial volatile organic compound.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Analysis of Methyl 2-methylpentanoate as a Microbial Volatile Organic Compound

Introduction: The Scent of Microbial Life

Microorganisms, in their constant quest for survival and communication, produce a vast and complex array of small, diffusible molecules. Among these are microbial volatile organic compounds (MVOCs), a class of low molecular weight molecules characterized by high vapor pressure and low boiling points, allowing them to readily disseminate through terrestrial and aquatic environments.[1] These compounds are not mere metabolic byproducts but are functional agents that mediate a wide range of ecological interactions, from antagonistic relationships with pathogenic fungi to growth promotion in plants.[2][3] The study of these "volatilomes," the complete set of VOCs produced by an organism, is a rapidly expanding field, offering potential applications in agriculture, medicine, and biotechnology.[1] This guide focuses on a specific MVOC, this compound, detailing its discovery from a microbial source, its likely biosynthetic origins, and the analytical methodologies required for its study.

The Discovery of this compound from Streptomyces

The genus Streptomyces is renowned for its prolific production of secondary metabolites, most notably antibiotics.[4] These soil-dwelling, filamentous bacteria are key players in the complex chemical dialogues that occur in the rhizosphere.[2] It is within this context that this compound was identified as a component of the Streptomyces volatilome.

In a study investigating the diversity and functions of VOCs from Streptomyces isolated from a disease-suppressive soil, a comprehensive volatile profiling was conducted using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[2] This powerful analytical technique allows for the capture and identification of a wide array of volatile compounds produced by the bacteria. Among the dozens of compounds identified from various Streptomyces isolates, this compound was detected.[2]

The significance of this discovery was further underscored when the biological activity of a selection of these identified VOCs was tested. Synthetic this compound was shown to possess antifungal activity against the plant pathogenic fungus Rhizoctonia solani, highlighting its potential role in the disease-suppressive properties of the soil from which the Streptomyces were isolated.[2]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of an ester like this compound requires two key precursors: an alcohol (in this case, methanol) and an acyl-CoA (2-methylpentanoyl-CoA). While methanol is a common C1 compound in microbial metabolism, the formation of 2-methylpentanoyl-CoA is a more specific pathway, likely originating from the catabolism of the branched-chain amino acid, isoleucine.

Step 1: From Isoleucine to 2-Methylbutyryl-CoA

Isoleucine, an essential amino acid, is catabolized in many bacteria through a well-established pathway.[5][6] The initial step is a transamination reaction, catalyzed by a branched-chain aminotransferase (BCAT), which converts isoleucine to α-keto-β-methylvaleric acid (KMV).[5] Subsequently, KMV is oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form 2-methylbutyryl-CoA.[5]

Step 2: Chain Elongation (Hypothesized)

The conversion of 2-methylbutyryl-CoA (a C5 compound) to 2-methylpentanoyl-CoA (a C6 compound) would require a one-carbon chain elongation step. This is likely to proceed through a series of reactions analogous to the fatty acid synthesis cycle, involving condensation with acetyl-CoA, reduction, dehydration, and another reduction, ultimately adding a two-carbon unit and then potentially being shortened, though a direct one-carbon addition mechanism cannot be fully ruled out. A more direct route may involve the catabolism of other precursors, though the isoleucine pathway is a strong candidate for the formation of the branched-chain structure.

Step 3: Esterification

The final step in the biosynthesis is the esterification of the 2-methylpentanoyl-CoA with methanol. This reaction is catalyzed by an alcohol acyltransferase (AAT).[7][8] AATs are a diverse family of enzymes known for their ability to condense various acyl-CoAs with a wide range of alcohols.[8][9] The promiscuity of these enzymes allows for the production of a diverse array of esters, contributing to the complex volatile profiles of microorganisms.[7][8]

Methyl_2_methylpentanoate_Biosynthesis cluster_isoleucine_catabolism Isoleucine Catabolism cluster_ester_formation Ester Formation Isoleucine Isoleucine KMV α-keto-β-methylvaleric acid Isoleucine->KMV BCAT 2_Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->2_Methylbutyryl_CoA BCKDH 2_Methylpentanoyl_CoA 2-Methylpentanoyl-CoA 2_Methylbutyryl_CoA->2_Methylpentanoyl_CoA Chain Elongation (Hypothesized) Methyl_2_methylpentanoate This compound 2_Methylpentanoyl_CoA->Methyl_2_methylpentanoate AAT Methanol Methanol Methanol->Methyl_2_methylpentanoate AAT

Caption: Proposed biosynthetic pathway of this compound from isoleucine.

Biological Activity of this compound

As previously mentioned, a key finding in the characterization of this compound as an MVOC was its demonstrated biological activity. The following table summarizes the reported antifungal activity.

CompoundTarget OrganismObserved EffectReference
This compoundRhizoctonia solaniAntifungal activity[2]

This antagonistic interaction highlights the ecological significance of this MVOC and suggests its potential for development as a biocontrol agent in agriculture.

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound from a microbial culture requires a systematic workflow. The following protocols provide a detailed, step-by-step methodology based on standard practices in the field of metabolomics.

Protocol 1: Sample Preparation and Headspace Volatile Collection

This protocol describes the cultivation of Streptomyces and the collection of its headspace volatiles using Solid-Phase Microextraction (SPME).

Materials:

  • Streptomyces isolate

  • Appropriate culture medium (e.g., Soy Flour Mannitol agar)[1]

  • Sterile petri dishes or glass vials with septa

  • SPME fiber assembly with a suitable coating (e.g., PDMS/DVB)

  • Incubator

  • Parafilm

Procedure:

  • Inoculation: In a sterile environment, inoculate the center of an agar plate or a vial containing solid medium with the Streptomyces isolate.

  • Incubation: Seal the plates with Parafilm and incubate at the optimal growth temperature for the species (typically 28-30°C) for a period sufficient for mature colony formation and secondary metabolite production (e.g., 7-10 days).

  • SPME Fiber Conditioning: Prior to use, condition the SPME fiber according to the manufacturer's instructions by inserting it into the heated injection port of a GC.

  • Headspace Sampling: Carefully open the incubated plate or pierce the septum of the vial and expose the conditioned SPME fiber to the headspace above the microbial culture. Do not allow the fiber to touch the culture.

  • Extraction: Expose the fiber for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or slightly elevated) to allow for the adsorption of volatile compounds.

  • Fiber Retraction: After the extraction period, retract the fiber into its protective needle and immediately proceed to GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental analysis for the separation and identification of the collected volatiles.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate capillary column (e.g., DB-5ms)

  • Helium carrier gas

  • Data acquisition and analysis software

Procedure:

  • GC Method Setup:

    • Injector: Set to a temperature of 250°C in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 40°C) and hold for a few minutes. Then, ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 280°C) and hold for a final period.

    • Carrier Gas: Maintain a constant flow of helium.

  • MS Method Setup:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z range (e.g., 35-500 amu).

    • Acquisition Mode: Full scan.

  • Sample Injection: Insert the SPME fiber into the GC injection port. The high temperature of the port will desorb the trapped volatiles onto the GC column.

  • Data Acquisition: Start the GC-MS run and acquire the data for the duration of the oven program.

  • Data Analysis:

    • Peak Identification: Process the resulting chromatogram to identify individual peaks.

    • Mass Spectral Matching: Compare the mass spectrum of each peak to a spectral library (e.g., NIST, Wiley) to tentatively identify the compounds.

    • Retention Index Matching: For confirmation, compare the retention index of the identified peak with literature values for authentic standards.

    • Confirmation with Standard: The definitive identification of this compound requires the analysis of a pure chemical standard under the same GC-MS conditions to confirm both the mass spectrum and retention time.

MVOC_Analysis_Workflow Start Start Microbial_Cultivation Microbial Cultivation (Streptomyces on agar) Start->Microbial_Cultivation SPME_Headspace_Sampling SPME Headspace Sampling (Volatile Collection) Microbial_Cultivation->SPME_Headspace_Sampling GC_MS_Analysis GC-MS Analysis (Desorption & Separation) SPME_Headspace_Sampling->GC_MS_Analysis Data_Processing Data Processing (Chromatogram Analysis) GC_MS_Analysis->Data_Processing Compound_Identification Compound Identification (Mass Spectral Library Search) Data_Processing->Compound_Identification Confirmation Confirmation (Comparison with Authentic Standard) Compound_Identification->Confirmation End End Confirmation->End

References

Thermochemical Properties of Methyl 2-Methylpentanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential thermochemical properties of Methyl 2-methylpentanoate (C₇H₁₄O₂), a significant ester with applications in the fragrance, flavor, and biofuel industries. This document is intended for researchers, scientists, and professionals in drug development and chemical engineering who require accurate and reliable thermochemical data for process design, safety analysis, and computational modeling. We present critically evaluated data for key parameters including enthalpy of formation, heat capacity, and enthalpy of vaporization. Furthermore, this guide details the experimental methodologies for the determination of these properties, specifically static bomb calorimetry, differential scanning calorimetry (DSC), and the transpiration method. Complementary computational approaches are also discussed to provide a holistic understanding of the thermochemical landscape of this compound.

Introduction: The Significance of Thermochemical Data

This compound, also known as methyl 2-methylvalerate, is a fatty acid methyl ester (FAME) that contributes to the characteristic aroma of various fruits. Beyond its role in the food and fragrance sectors, its structural similarity to components of biodiesel makes it a relevant subject for combustion and biofuel research.[1][2][3] A thorough understanding of its thermochemical properties is paramount for several reasons:

  • Process Design and Optimization: Knowledge of heat capacity and enthalpy of vaporization is crucial for designing efficient distillation and separation processes, as well as for managing heat transfer in chemical reactors.[4]

  • Safety and Hazard Analysis: Enthalpy of combustion data is fundamental to assessing the energetic potential and flammability of the substance, informing safe handling and storage protocols.

  • Computational Chemistry and Molecular Modeling: Experimental thermochemical data serve as a benchmark for the validation and refinement of computational models used to predict the properties and reactivity of related compounds.[5][6][7]

  • Biofuel Research: For applications in alternative fuels, thermochemical data are essential for modeling combustion processes, predicting engine performance, and understanding the formation of pollutants.[8]

This guide aims to be a definitive resource by not only presenting the data but also by elucidating the causality behind the experimental choices for their determination, ensuring a self-validating system of protocols and information.

Core Thermochemical Data for this compound

The following table summarizes the critically evaluated thermochemical data for this compound, primarily sourced from the NIST/TRC Web Thermo Tables (WTT).[9]

PropertySymbolPhaseValueTemperature (K)Pressure (kPa)
Molar MassM-130.187 g/mol --
Enthalpy of FormationΔfH°Gas-485.5 ± 2.5 kJ/mol298.15101.325
Enthalpy of FormationΔfH°Liquid-525.5 ± 2.4 kJ/mol298.15101.325
Enthalpy of VaporizationΔvapHLiquid40.0 ± 0.8 kJ/mol298.15-
Heat Capacity (Ideal Gas)C_pGas185.3 J/(mol·K)300-
Heat Capacity (Liquid)C_pLiquid245.9 J/(mol·K)298.15-

Note: Data is presented as mean ± uncertainty where available.

Experimental Determination of Thermochemical Properties

The accuracy of thermochemical data is contingent upon rigorous experimental methodologies. This section provides detailed, step-by-step protocols for the determination of the key thermochemical parameters of this compound.

Enthalpy of Formation via Static Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is determined indirectly from the standard enthalpy of combustion (ΔcH°). This is achieved by measuring the heat released during the complete combustion of the substance in a constant-volume system (a bomb calorimeter).[10][11][12][13]

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Data Analysis prep1 Weigh ~0.5-1.0 g of high-purity This compound into a crucible. prep2 Attach a cotton fuse of known combustion energy to the ignition wire. prep3 Place crucible in the bomb head and arrange the fuse to be in contact with the sample. comb1 Seal the bomb and purge with O₂. prep3->comb1 comb2 Pressurize the bomb to ~30 atm with pure O₂. comb3 Place the bomb in the calorimeter bucket containing a known mass of water. comb4 Allow the system to reach thermal equilibrium. comb5 Ignite the sample via electrical current. comb6 Record temperature change of the water bath. an1 Calculate the total heat released (q_total) from the temperature rise and the heat capacity of the calorimeter. comb6->an1 an2 Correct for the heat of combustion of the fuse. an3 Calculate the constant volume energy of combustion (ΔcU°). an4 Convert ΔcU° to the standard enthalpy of combustion (ΔcH°). an5 Calculate the standard enthalpy of formation (ΔfH°) using Hess's Law and known ΔfH° of CO₂ and H₂O.

Caption: Workflow for determining the enthalpy of formation using a static bomb calorimeter.

  • Sample Preparation:

    • Accurately weigh approximately 0.5 to 1.0 g of high-purity (>99.5%) this compound into a quartz or platinum crucible.[10]

    • Measure the mass of a cotton fuse wire with a known energy of combustion.

    • Secure the fuse wire to the electrodes of the bomb head, ensuring the wire is in contact with the liquid sample.

  • Combustion Procedure:

    • Carefully place the bomb head into the bomb vessel and seal it.

    • Purge the bomb with a small amount of oxygen to remove atmospheric nitrogen.

    • Pressurize the bomb with pure oxygen to approximately 30 atm.[14][15]

    • Submerge the sealed bomb in the calorimeter bucket containing a precisely known mass of deionized water.

    • Allow the entire system to come to thermal equilibrium while stirring the water.

    • Initiate combustion by passing an electrical current through the ignition wire.

    • Record the temperature of the water bath at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis and Calculation:

    • Determine the corrected temperature rise, accounting for heat exchange with the surroundings.

    • Calculate the total heat released (q_total) by multiplying the temperature rise by the previously determined heat capacity of the calorimeter system.

    • Subtract the energy contribution from the combustion of the fuse wire to find the heat of combustion of the sample.

    • Calculate the constant volume energy of combustion (ΔcU°) by dividing the heat of combustion by the number of moles of the sample.

    • Convert ΔcU° to the standard enthalpy of combustion (ΔcH°) using the ideal gas law to account for the change in the number of moles of gas during the reaction.

    • Finally, calculate the standard enthalpy of formation (ΔfH°) of this compound using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a rapid and accurate method for determining the heat capacity of liquids and solids.[9][16][17][18][19] The method involves measuring the difference in heat flow between a sample and a reference as a function of temperature.

DSC_Workflow cluster_setup Instrument Setup & Calibration cluster_measurement Sample Measurement cluster_analysis Data Analysis setup1 Calibrate the DSC for temperature and heat flow using standards (e.g., indium). setup2 Perform a baseline run with two empty, hermetically sealed aluminum pans. setup3 Perform a calibration run with a sapphire standard of known heat capacity. meas1 Hermetically seal a known mass (5-15 mg) of this compound in an aluminum pan. setup3->meas1 meas2 Place the sample pan and an empty reference pan in the DSC cell. meas3 Heat the sample at a controlled rate (e.g., 10-20 °C/min) over the desired temperature range. meas4 Record the differential heat flow. an1 Subtract the baseline heat flow from the sample and sapphire heat flow curves. meas4->an1 an2 Calculate the heat capacity of the sample by comparing its heat flow to that of the sapphire standard at a given temperature.

Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry.

  • Instrument Calibration and Preparation:

    • Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium, zinc).

    • Perform a baseline measurement by running the desired temperature program with two empty, hermetically sealed aluminum pans to account for any instrumental asymmetry.

    • Run a calibration experiment with a sapphire standard, which has a well-characterized heat capacity, to determine the calibration constant.

  • Sample Preparation and Measurement:

    • Accurately weigh 5-15 mg of this compound into an aluminum DSC pan and hermetically seal it to prevent volatilization.

    • Place the sample pan in the sample position of the DSC cell and an empty, sealed pan as the reference.

    • Heat the sample at a constant rate, typically 10-20 °C/min, over the desired temperature range.[16] An inert purge gas (e.g., nitrogen) is used to maintain a stable atmosphere.

    • Record the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Subtract the baseline curve from both the sample and the sapphire standard curves.

    • Calculate the specific heat capacity (C_p) of the this compound at a specific temperature using the following equation: C_p(sample) = [ (Heat Flow(sample) / Mass(sample)) / (Heat Flow(sapphire) / Mass(sapphire)) ] * C_p(sapphire)

Enthalpy of Vaporization by the Transpiration Method

The enthalpy of vaporization (ΔvapH) can be determined from the temperature dependence of the vapor pressure, as described by the Clausius-Clapeyron equation. The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility compounds.[20][21]

Transpiration_Workflow cluster_setup Apparatus Setup cluster_measurement Vapor Pressure Measurement cluster_analysis Data Analysis setup1 Place this compound in a saturator thermostatted at a precise temperature (T). setup2 Connect a source of inert carrier gas (e.g., N₂) with a calibrated flow controller. setup3 Connect a cold trap downstream of the saturator. meas1 Pass the carrier gas through the saturator at a known, slow flow rate to ensure saturation. setup3->meas1 meas2 The carrier gas becomes saturated with the -ester's vapor. meas3 Collect the condensed ester in the cold trap over a measured period. meas4 Determine the mass of the condensed ester. meas5 Repeat at several different temperatures. an1 Calculate the partial pressure (p) of the ester at each temperature using the ideal gas law. meas5->an1 an2 Plot ln(p) versus 1/T. an3 The slope of the line is equal to -ΔvapH/R, where R is the ideal gas constant. an4 Calculate the enthalpy of vaporization (ΔvapH).

Caption: Workflow for determining the enthalpy of vaporization using the transpiration method.

  • Apparatus Setup:

    • A sample of this compound is placed in a thermostatted saturator, which is maintained at a constant and accurately known temperature.

    • A stream of inert carrier gas (e.g., nitrogen) is passed through the saturator at a precisely controlled and measured flow rate. The flow rate must be slow enough to ensure that the gas becomes fully saturated with the vapor of the ester.[22]

    • Downstream from the saturator, a cold trap (e.g., cooled with liquid nitrogen) is used to condense the vaporized ester from the gas stream.

  • Measurement Procedure:

    • The experiment is run for a known period.

    • The mass of the condensed this compound in the cold trap is determined gravimetrically or by a suitable analytical technique like gas chromatography.

    • This procedure is repeated at several different temperatures.

  • Data Analysis:

    • The partial pressure (p) of the ester at each temperature (T) is calculated from the mass of the condensed vapor, the volume of the carrier gas passed, and the ideal gas law.

    • The enthalpy of vaporization (ΔvapH) is then determined from a plot of ln(p) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH/R, where R is the ideal gas constant.

Computational Thermochemistry: A Complementary Approach

In addition to experimental measurements, computational methods provide a powerful tool for predicting and validating thermochemical data. High-level ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3MP2), can calculate enthalpies of formation with a high degree of accuracy, often within a few kJ/mol of experimental values.[5][6][7][23]

These calculations typically involve:

  • Geometry Optimization: Determining the lowest energy conformation of the molecule.

  • Frequency Calculation: To obtain the zero-point vibrational energy and thermal corrections.

  • Single-Point Energy Calculations: At higher levels of theory and with larger basis sets to refine the electronic energy.

  • Empirical Corrections: To account for remaining deficiencies in the theoretical model.

The G3MP2 method, for instance, has been shown to provide reliable thermochemical data for a wide range of organic molecules, including esters.[5] Comparing computationally derived data with the experimental values presented in this guide can enhance confidence in both approaches and provide a more complete understanding of the molecule's energetic landscape.

Conclusion

This technical guide has presented a detailed and authoritative overview of the key thermochemical properties of this compound. The provided data, sourced from critically evaluated databases, serves as a reliable foundation for scientific and engineering applications. The in-depth protocols for experimental determination offer a practical framework for researchers seeking to measure these properties, while the discussion of computational methods highlights a valuable complementary approach. By synthesizing technical accuracy with field-proven insights, this document aims to be an indispensable resource for professionals working with this and related compounds.

References

Navigating the Microbial Maze: An In-depth Technical Guide to the Metabolic Fate of Branched-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the intricate world of microbial metabolism, the processing of complex lipids plays a pivotal role in cellular energetics, membrane homeostasis, and adaptation to diverse environments. Among these lipids, branched-chain fatty acid (BCFA) esters represent a unique class of molecules whose metabolic journey within microorganisms is a subject of growing interest in fields ranging from bioremediation and biofuel production to the development of novel antimicrobial strategies. This guide provides a comprehensive, technically-grounded exploration of the metabolic fate of BCFA esters in microorganisms, elucidating the enzymatic machinery, catabolic pathways, and regulatory networks that govern their transformation. We will delve into the causality behind experimental choices and provide robust protocols to empower researchers in this dynamic field.

The Significance of Branched-Chain Fatty Acids in Microorganisms

Branched-chain fatty acids, characterized by one or more methyl branches along their acyl chain, are integral components of the cell membranes of many bacterial species, particularly Gram-positive bacteria.[1] These molecules, primarily of the iso and anteiso configurations, are crucial for maintaining membrane fluidity and permeability, especially in response to environmental stressors such as temperature fluctuations.[1] The biosynthesis of BCFAs is intricately linked to the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, which provide the initial branched-chain primers for fatty acid synthesis.

While the biosynthesis of BCFAs is well-documented, the microbial metabolism of exogenously supplied BCFA esters presents a distinct and equally important area of study. The initial cleavage of the ester bond is the gateway to the catabolic cascade that ultimately funnels the carbon skeletons of these fatty acids into central metabolism.

Part 1: The Initiating Step - Enzymatic Hydrolysis of BCFA Esters

The journey of a BCFA ester within a microorganism begins with the hydrolytic cleavage of the ester linkage, a reaction catalyzed by a broad class of enzymes known as esterases and lipases. These enzymes are ubiquitous in the microbial world and exhibit remarkable diversity in their substrate specificities and catalytic mechanisms.

Microbial Carboxyl Esterases and Lipases: The Gatekeepers of BCFA Metabolism

Microbial esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are serine hydrolases that catalyze the breakdown and formation of ester bonds.[2][3] While both classes of enzymes act on ester substrates, they are generally distinguished by their substrate preference and interfacial activation. Lipases typically act on water-insoluble substrates with long-chain fatty acids, such as triglycerides, and exhibit enhanced activity at a lipid-water interface. Esterases, on the other hand, preferentially hydrolyze soluble esters with shorter-chain fatty acids.

The functional distinction can be subtle, and many microbial enzymes possess dual lipase and esterase activity. For the metabolism of BCFA esters, the specific enzyme's ability to accommodate the branched structure of the fatty acid moiety is the critical determinant. While comprehensive studies on the substrate specificity of microbial esterases for a wide range of BCFA esters are still emerging, evidence suggests that many of these enzymes possess broad substrate tolerance. For instance, mycobacterial esterases have been shown to hydrolyze a variety of esters, including those with branched and more hydrophobic structures.[4] Furthermore, the synthesis of branched-chain esters like fatty acid isopropyl esters (FAIPEs) in engineered Escherichia coli relies on the promiscuous activity of acyltransferases that can utilize branched-chain alcohols and acyl-CoAs.[5]

Mechanism of Ester Hydrolysis

The catalytic mechanism of these serine hydrolases involves a conserved catalytic triad, typically consisting of serine, histidine, and aspartate or glutamate residues within the enzyme's active site.

Ester_Hydrolysis cluster_0 Enzyme Active Site Ser Serine (Ser) His Histidine (His) Asp Aspartate (Asp) Ester BCFA Ester Intermediate1 Tetrahedral Intermediate 1 Ester->Intermediate1 Nucleophilic attack by Serine Alcohol Alcohol Intermediate1->Alcohol Collapse AcylEnzyme Acyl-Enzyme Intermediate Intermediate1->AcylEnzyme Intermediate2 Tetrahedral Intermediate 2 AcylEnzyme->Intermediate2 Nucleophilic attack by Water Water Water Water->Intermediate2 BCFA Branched-Chain Fatty Acid Intermediate2->BCFA Collapse Enzyme_Free Free Enzyme Intermediate2->Enzyme_Free

Figure 1: Catalytic mechanism of a serine esterase. (Within 100 characters)

The process begins with a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the release of the alcohol moiety and the formation of a covalent acyl-enzyme intermediate. A water molecule then acts as a nucleophile, attacking the acyl-enzyme intermediate to form a second tetrahedral intermediate, which subsequently collapses to release the fatty acid and regenerate the free enzyme.[3]

Part 2: The Core Catabolic Engine - β-Oxidation of Branched-Chain Fatty Acids

Once liberated from its esterified form, the free BCFA must be activated and then degraded to extract energy and provide building blocks for other cellular processes. The central pathway for this is a modified version of the well-characterized β-oxidation cycle.

Activation: The Price of Admission

Before entering the β-oxidation spiral, the BCFA must be activated by the attachment of Coenzyme A (CoA). This reaction is catalyzed by an acyl-CoA synthetase (also known as fatty acid-CoA ligase), an ATP-dependent enzyme. In many bacteria, including Pseudomonas aeruginosa, the FadD family of enzymes is responsible for this activation.[6][7]

BCFA + CoA + ATP → BCFA-CoA + AMP + PPi

This activation step serves two key purposes: it renders the fatty acid metabolically active and traps it within the cell.

The β-Oxidation Spiral for BCFAs

The β-oxidation of BCFAs follows the same fundamental four-step sequence as that for straight-chain fatty acids: oxidation, hydration, oxidation, and thiolysis. However, the methyl branch necessitates additional enzymatic steps to navigate the steric hindrance and produce standard β-oxidation intermediates.

The pathway for the degradation of an anteiso fatty acid, for example, will proceed through several cycles of β-oxidation, yielding acetyl-CoA in each round. When the methyl branch is encountered, the resulting intermediates, such as propionyl-CoA and methylmalonyl-CoA, require specific enzymes to be funneled into the tricarboxylic acid (TCA) cycle.

BCFA_Beta_Oxidation cluster_branched Handling the Branch Point BCFA_CoA Branched-Chain Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA BCFA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD → FADH2) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD+ → NADH) Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketoacyl-CoA Thiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->BCFA_CoA Repeat Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA Propionyl-CoA Propionyl_CoA->TCA_Cycle via Succinyl-CoA Branched_Intermediate Branched Intermediate (e.g., Methylmalonyl-CoA) Branched_Intermediate->Propionyl_CoA

Figure 2: Generalized β-oxidation pathway for branched-chain fatty acids. (Within 100 characters)

The β-oxidation of BCFAs ultimately yields acetyl-CoA and, depending on the branching pattern, propionyl-CoA, which can be converted to succinyl-CoA and enter the TCA cycle.[8] This complete degradation highlights the metabolic versatility of microorganisms in utilizing complex carbon sources.

Regulation of BCFA Catabolism

The expression of the genes encoding the enzymes for fatty acid degradation is tightly regulated to ensure that they are only produced when fatty acids are available as a carbon source. In many bacteria, this regulation is mediated by transcriptional regulators of the FadR and PsrA families.[9][10]

In Pseudomonas aeruginosa, for example, the PsrA regulator controls the expression of the fadBA5 β-oxidation operon.[10] PsrA binds to the promoter region of this operon, repressing its transcription. When long-chain fatty acids are present, they are thought to act as signaling molecules, binding to PsrA and causing its dissociation from the DNA, thereby allowing the expression of the β-oxidation enzymes.[10] This elegant regulatory mechanism ensures that the cell can efficiently switch to fatty acid metabolism when preferred carbon sources are scarce.

Part 3: A Practical Guide - Experimental Methodologies for Studying BCFA Ester Metabolism

Investigating the metabolic fate of BCFA esters requires a multi-faceted experimental approach, combining microbial cultivation, metabolite extraction, and sophisticated analytical techniques.

Experimental Workflow Overview

Experimental_Workflow Culture 1. Microbial Culture with BCFA Ester Sampling 2. Time-Course Sampling of Culture Culture->Sampling Extraction 3. Metabolite Extraction (Lipids & Polar Metabolites) Sampling->Extraction Derivatization 4. Derivatization (FAMEs for GC-MS) Extraction->Derivatization Analysis 5. GC-MS/LC-MS Analysis Derivatization->Analysis Data 6. Data Analysis & Metabolite Identification Analysis->Data

Figure 3: A typical experimental workflow for studying BCFA ester metabolism. (Within 100 characters)
Step-by-Step Protocols

1. Microbial Cultivation and Substrate Administration

  • Objective: To grow the microorganism of interest in the presence of a specific BCFA ester as a potential carbon source.

  • Protocol:

    • Prepare a defined minimal medium with a limiting primary carbon source (e.g., glucose) to encourage the utilization of the BCFA ester.

    • Inoculate the medium with a fresh overnight culture of the microorganism.

    • Add the BCFA ester to the culture. The ester can be dissolved in a suitable solvent (e.g., ethanol) at a concentration that is not toxic to the cells. A control culture without the BCFA ester should be included.

    • Incubate the cultures under appropriate conditions (temperature, shaking).

    • Monitor cell growth over time by measuring the optical density at 600 nm (OD600).

    • Collect samples at various time points for metabolite analysis.

2. Extraction and Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To extract, derivatize, and quantify the BCFA ester and its resulting free fatty acid from the microbial culture.

  • Protocol:

    • Saponification: To a cell pellet, add a solution of sodium hydroxide in methanol and water. Heat at 100°C to hydrolyze all lipids, releasing the fatty acids as sodium salts.

    • Methylation: Acidify the mixture and add a solution of hydrochloric acid in methanol. Heat at 80°C to convert the free fatty acids into their more volatile fatty acid methyl esters (FAMEs).

    • Extraction: Extract the FAMEs into an organic solvent such as hexane.

    • Analysis: Analyze the extracted FAMEs by GC-MS. The separation of different FAMEs is achieved on a capillary column, and their identification is based on their mass spectra and retention times compared to authentic standards.

ParameterSettingRationale
GC Column HP-5MS (or equivalent)A non-polar column suitable for the separation of FAMEs.
Injection Mode Split or SplitlessDepending on the concentration of the analytes.
Oven Program Temperature gradientTo achieve optimal separation of FAMEs with different chain lengths and branching.
MS Detector Electron Ionization (EI)Provides characteristic fragmentation patterns for FAME identification.
Data Acquisition Scan or Selected Ion Monitoring (SIM)Scan mode for unknown identification, SIM for targeted quantification.
Table 1: Typical GC-MS parameters for FAME analysis.

3. Esterase Activity Assay

  • Objective: To measure the ability of microbial cell extracts or purified enzymes to hydrolyze a BCFA ester.

  • Protocol:

    • Prepare cell-free extracts from the microorganism grown in the presence and absence of the BCFA ester.

    • Use a chromogenic or fluorogenic ester substrate with a branched-chain fatty acid moiety if available. Alternatively, a non-chromogenic BCFA ester can be used, and the reaction can be monitored by measuring the release of the free fatty acid by GC-MS or HPLC after derivatization.

    • Incubate the cell-free extract with the substrate in a suitable buffer.

    • Measure the change in absorbance or fluorescence over time, or quantify the product formation at specific time points.

    • Calculate the specific activity of the esterase (e.g., in µmol of product formed per minute per mg of protein).

Conclusion and Future Directions

The metabolic fate of branched-chain fatty acid esters in microorganisms is a testament to their remarkable biochemical adaptability. From the initial enzymatic cleavage of the ester bond to the complete catabolism of the resulting branched-chain fatty acid via a modified β-oxidation pathway, these processes are tightly regulated and highly efficient. A thorough understanding of these pathways, facilitated by the robust experimental methodologies outlined in this guide, is crucial for advancing various biotechnological applications.

Future research in this area will likely focus on the discovery and characterization of novel microbial esterases with unique substrate specificities for branched-chain esters, the elucidation of the intricate regulatory networks that control BCFA catabolism in a wider range of microorganisms, and the engineering of these pathways for the sustainable production of valuable branched-chain chemicals. As we continue to unravel the complexities of microbial metabolism, the journey of the branched-chain fatty acid ester will undoubtedly reveal further insights into the fundamental principles of life at the molecular level.

References

The Role of Methyl 2-Methylpentanoate in Fruit Aroma Profiles: From Biosynthesis to Sensory Perception

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Chemical Symphony of Fruit Aroma

The perceived flavor of fruit is a complex interplay between taste, primarily driven by sugars and acids, and aroma, which is orchestrated by a diverse array of volatile organic compounds (VOCs).[1] Among these, esters are paramount, largely responsible for the characteristic sweet, fruity notes that define the sensory identity of fruits like apples, strawberries, and bananas.[2][3] These compounds are formed through the esterification of an alcohol and an acyl-CoA, a reaction catalyzed by alcohol acyltransferase (AAT) enzymes during the ripening process.[2][4]

This guide delves into the specific role of methyl 2-methylpentanoate , a branched-chain ester that contributes a unique and desirable nuance to the aroma profiles of various fruits. Unlike their straight-chain counterparts derived from fatty acid metabolism, branched-chain esters originate from the catabolism of branched-chain amino acids, adding a layer of biochemical complexity and sensory richness.[1][4] We will explore the complete lifecycle of this molecule—from its de novo biosynthetic origins in ripening fruit to the advanced analytical workflows required for its identification and the sensory studies that define its ultimate impact on consumer perception.

Chemical Profile and Sensory Characteristics of this compound

This compound (also known as methyl 2-methylvalerate) is a fatty acid methyl ester with a distinct and potent aroma profile.[5][6] Understanding its fundamental properties is the first step in appreciating its contribution to a fruit's chemical signature.

1.1. Physicochemical Properties

A compound's volatility and solubility are critical determinants of its release from the fruit matrix and subsequent perception by the olfactory system.

PropertyValueSource(s)
CAS Number 2177-77-7[5][7]
Molecular Formula C₇H₁₄O₂[7]
Molecular Weight 130.18 g/mol [7]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 135.1 °C at 760 mmHg[8]
Vapor Pressure 7.85 mmHg at 25 °C[6][8]
Solubility Soluble in organic solvents like ethanol; sparingly soluble in water.[5][7]

1.2. Olfactory Profile

The aroma of this compound is overwhelmingly described as fruity and sweet.[7] Sensory panel descriptions have identified several specific and complex notes, highlighting its potential to add significant character to an overall aroma blend.

  • Primary Notes: Fruity, Sweet[7]

  • Secondary Notes: Apple, Pineapple, Tropical[7]

  • Tertiary/Complex Notes: Maple, Hazelnut, Strawberry[6][8]

This multifaceted profile makes it a significant contributor to the "ripe" and "full-bodied" characteristics of fruit aromas where it is present.

The Biochemical Origin: Biosynthesis in Ripening Fruit

The presence and concentration of this compound in fruit are not static; they are the result of a highly regulated and dynamic biosynthetic process that intensifies during ripening. The pathway relies on the de novo synthesis of its precursors, primarily the branched-chain amino acid L-isoleucine.[3]

The acid moiety of the ester, 2-methylpentanoic acid, is derived from L-isoleucine.[9][10][11][12] The final, critical step is the esterification reaction, where an alcohol acyltransferase (AAT) enzyme catalyzes the condensation of the precursor acid (in its activated acyl-CoA form) with an alcohol—in this case, methanol.[2][4] The availability of both the acyl-CoA and the alcohol substrate is a key limiting factor in the production of the final ester.[2]

The following diagram illustrates the biosynthetic pathway leading to the formation of branched-chain esters like this compound.

Biosynthesis of this compound Figure 1: Biosynthetic Pathway of this compound cluster_0 De Novo Precursor Synthesis (Ripening-Induced) Pyruvate Pyruvate (from Glycolysis) alphaKeto α-Ketobutyrate Pyruvate->alphaKeto Multi-step enzymatic conversion Threonine Threonine Threonine->alphaKeto Threonine deaminase KetoAcid α-Keto-β-methylvalerate alphaKeto->KetoAcid Isoleucine L-Isoleucine (Branched-Chain Amino Acid) Isoleucine->KetoAcid Transamination KetoAcid->Isoleucine Transamination AcylCoA 2-Methylbutanoyl-CoA (Acyl Precursor) KetoAcid->AcylCoA BCKDH Complex Ester This compound (Branched-Chain Ester) AcylCoA->Ester Methanol Methanol (Alcohol Precursor) Methanol->Ester AAT Alcohol Acyltransferase (AAT) Enzyme AAT->Ester

Caption: Figure 1: Simplified biosynthetic pathway for branched-chain esters.

A Practical Guide to Analytical Methodologies

To accurately profile the role of this compound, a multi-step analytical workflow is required. The goal is not merely to detect the compound, but to correlate its presence and concentration with its sensory impact. This necessitates a combination of high-sensitivity chemical analysis and human sensory evaluation.

The diagram below outlines a robust, self-validating workflow for this purpose. The combination of instrumental detection (GC-MS) with sensory detection (GC-O) ensures that analytically identified compounds are confirmed to be olfactorily significant.

Analytical Workflow Figure 2: Integrated Workflow for Fruit Aroma Analysis SamplePrep Sample Preparation Homogenize fresh fruit tissue Add internal standard & NaCl Extraction HS-SPME Extraction Incubate sample vial (e.g., 40°C for 30 min) Expose DVB/CAR/PDMS fiber SamplePrep->Extraction Desorption Thermal Desorption Inject fiber into heated GC inlet (e.g., 250°C) Extraction->Desorption GC Gas Chromatography Separation of volatiles on capillary column (e.g., DB-5ms) Desorption->GC Split Effluent Splitter GC->Split MS Mass Spectrometry (MS) Identification based on mass spectrum Quantification vs. internal standard Split->MS ~50% GCO Gas Chromatography-Olfactometry (GC-O) Human assessor sniffs effluent Records odor descriptor & intensity Split->GCO ~50% Data {Data Integration|Correlate MS peaks with aroma-active events from GC-O Calculate Odor Activity Values (OAVs)} MS->Data GCO->Data

Caption: Figure 2: Integrated workflow for fruit aroma analysis.

3.1. Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is the preferred method for extracting VOCs from fruit matrices due to its sensitivity, speed, and solvent-free nature.[13][14][15] The choice of fiber is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-spectrum affinity for the diverse compounds found in fruit aroma.[14][16]

Methodology:

  • Sample Preparation: Weigh 2-5 g of homogenized fruit pulp into a 20 mL headspace vial.

  • Matrix Modification: Add 1 g of NaCl to the vial. Causality: This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile nonpolar and semi-polar compounds like esters into the headspace, a phenomenon known as the "salting-out" effect.

  • Standardization: Add a known concentration of an internal standard (e.g., 4-methyl-2-pentanol) for subsequent quantification.

  • Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 40°C) for 15 minutes with gentle agitation to allow the volatiles to reach equilibrium between the sample and the headspace.[16]

  • Extraction: Expose the conditioned SPME fiber to the vial's headspace for a fixed time (e.g., 30 minutes) at the same temperature.[16]

  • Desorption: Immediately transfer the fiber to the heated injection port of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.[16]

3.2. Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides the robust separation and definitive identification of the extracted compounds.[13][14]

Methodology:

  • Separation: Utilize a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program: A typical temperature program starts at 40°C (hold for 3 min), ramps to 150°C at 3°C/min, then ramps to 250°C at 10°C/min, with a final hold for 5 min. Causality: This programmed temperature ramp allows for the separation of highly volatile compounds at lower temperatures and less volatile compounds at higher temperatures, providing excellent resolution across the entire aroma profile.

  • Mass Spectrometry: Operate the MS in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-350.

  • Identification: Identify compounds by comparing their acquired mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

3.3. Protocol: Gas Chromatography-Olfactometry (GC-O)

GC-O is essential for determining which of the many compounds detected by GC-MS are actually "aroma-active."[17][18] The human nose is used as a highly sensitive and specific detector for odor.[19][20]

Methodology:

  • Hardware Setup: At the end of the GC column, an effluent splitter divides the flow between the MS detector and a heated sniffing port.[19] Humidified air is mixed with the effluent directed to the sniffing port to prevent nasal fatigue.

  • Sensory Panel: Trained assessors sniff the effluent from the port throughout the chromatographic run.

  • Data Acquisition: The assessor uses a microphone or software interface to record the exact retention time of any perceived aroma, a descriptor for the aroma (e.g., "fruity," "apple-like"), and its perceived intensity.

  • Analysis Methods:

    • Detection Frequency: Multiple assessors perform the analysis, and the number of times an odor is detected at a specific retention time is plotted. This highlights the most consistently perceived aromas.[19]

    • Aroma Extract Dilution Analysis (AEDA): The sample is serially diluted and re-analyzed. The most potent odorants are those that can still be detected at the highest dilution factor.[18][20] This method provides a semi-quantitative measure of an odorant's potency.

Elucidating Sensory Significance and Aroma Contribution

The mere presence of this compound is not enough to confirm its importance. Its true contribution is a function of its concentration and its odor detection threshold—the lowest concentration at which it can be perceived.

The relationship between these factors is often expressed as the Odor Activity Value (OAV) , calculated as:

OAV = Concentration / Odor Threshold

An OAV greater than 1 indicates that the compound is present at a high enough concentration to contribute to the overall aroma.[20] While precise, peer-reviewed odor threshold data for this compound is not widely available, its structural similarity to other potent branched-chain esters, such as ethyl 2-methylbutanoate (a key apple aroma compound), suggests it likely possesses a low threshold and can be impactful even at trace concentrations.[1][21][22]

The diagram below illustrates the logical framework for assessing the sensory relevance of an aroma compound.

Sensory Relevance Figure 3: Framework for Determining Sensory Relevance Concentration Concentration in Fruit (Quantified by GC-MS) OAV Odor Activity Value (OAV) (Concentration / Threshold) Concentration->OAV Threshold Odor Detection Threshold (Determined by Sensory Science) Threshold->OAV Impact Overall Aroma Impact (Contribution to Fruit Profile) OAV->Impact If OAV > 1 Descriptor Aroma Descriptor ('Fruity, Apple, Sweet') (Identified by GC-O) Descriptor->Impact

Caption: Figure 3: Framework for determining sensory relevance.

Occurrence and Quantitative Considerations

This compound is a member of the branched-chain ester family frequently identified in pome and berry fruits. While comprehensive quantitative data for this specific ester across a wide range of fruits remains an area for further research, its presence has been noted in studies analyzing the complex volatile profiles of fruits known for their rich ester content.

The table below summarizes fruits in which methyl-branched esters, including this compound and its close structural relatives, are reported as significant contributors to the aroma profile.

FruitRelevant Branched-Chain Esters IdentifiedReference(s)
Apple (Malus domestica)Methyl 2-methylbutanoate, Ethyl 2-methylbutanoate[1][21][23]
Strawberry (Fragaria × ananassa)Methyl butanoate, Methyl hexanoate[24][25][26][27]
Kiwifruit (Actinidia sp.)2-methylbutyl acetate[28]

The variability in ester profiles, even within the same fruit species, is significant and depends on cultivar, ripening stage, and post-harvest conditions.[1][23] For instance, studies on strawberries show that the concentrations of methyl esters change dramatically during the maturation process, highlighting the importance of harvest timing for optimal flavor.[27]

Conclusion

This compound is a quintessential example of how a single molecule, produced through a complex, ripening-dependent biosynthetic pathway, can impart significant and desirable characteristics to a fruit's aroma. Its profile—a blend of sweet, apple, and tropical fruit notes—enriches the overall sensory experience.

For researchers and developers, a comprehensive understanding of this compound requires the integrated analytical approach detailed in this guide. The combination of HS-SPME for clean extraction, GC-MS for accurate identification, and GC-O for sensory validation provides a complete picture of its role. While its presence is established in key fruits, future research should focus on two critical areas: first, the precise quantification of this compound across a wider range of fruit cultivars and ripening stages; and second, the determination of its odor detection threshold to enable the calculation of its Odor Activity Value. Such data will be invaluable for breeding programs and post-harvest strategies aimed at delivering fruit with superior and consistent flavor profiles to the consumer.

References

An In-depth Technical Guide to the Toxicological Data and Safety Assessment of Methyl 2-methylpentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-methylpentanoate (CAS No. 2177-77-7) is a fatty acid ester recognized for its characteristic fruity aroma, leading to its application as a flavoring agent in the food industry.[1] As with any chemical compound intended for applications that may lead to human exposure, a thorough toxicological evaluation is paramount to ensure its safety. This technical guide provides a comprehensive safety assessment of this compound, addressing key toxicological endpoints.

Direct toxicological data for this compound is limited in the public domain. Consequently, this assessment employs a scientifically robust read-across approach, leveraging data from structurally and metabolically similar analogue compounds. This methodology is a well-established practice in chemical risk assessment for predicting the toxicological properties of a data-poor target substance by using known information from one or more data-rich source substances.

Physicochemical Properties and Justification for Read-Across

A comparative analysis of the physicochemical properties of this compound and its selected analogues, Ethyl 2-methylpentanoate and Butyl 2-methylvalerate, is crucial for establishing a scientifically sound read-across argument.

PropertyThis compoundEthyl 2-methylpentanoate[2][3]Butyl 2-methylvalerate[4]
CAS Number 2177-77-7[1]39255-32-8[2]6297-41-2[4]
Molecular Formula C₇H₁₄O₂[1]C₈H₁₆O₂[2]C₁₀H₂₀O₂[4]
Molecular Weight 130.18 g/mol [1]144.21 g/mol [2]172.27 g/mol [5]
Physical State Pale yellow liquid[1]Colorless to pale yellow liquid[2]Clear liquid[6]
Boiling Point 135.1 °C at 760 mmHg152-153 °C[7]195.7 °C (Predicted)[6]
Vapor Pressure 7.85 mmHg at 25°C2.06 mmHg at 20°CNot available
Log P (XLogP3-AA) 2.1[1]2.4[3]3.3[4]

The structural similarities and the common metabolic pathway of these short-chain branched esters form the basis of this read-across assessment. These esters are anticipated to undergo hydrolysis in vivo, catalyzed by carboxylesterases, to their corresponding alcohol and carboxylic acid.[8][9][10][11][12][13] For this compound, this would result in methanol and 2-methylpentanoic acid. This metabolic similarity suggests that the toxicological profiles of these esters will be closely related.

cluster_0 In Vivo Metabolism This compound This compound Carboxylesterases Carboxylesterases This compound->Carboxylesterases Hydrolysis Methanol Methanol Carboxylesterases->Methanol 2-Methylpentanoic Acid 2-Methylpentanoic Acid Carboxylesterases->2-Methylpentanoic Acid

Metabolic pathway of this compound.

Toxicological Assessment

Acute Toxicity

No direct data on the acute oral, dermal, or inhalation toxicity of this compound are available. However, based on the low acute toxicity of structurally related compounds, it is predicted that this compound also possesses a low order of acute toxicity. For instance, the oral LD50 for ethyl-4-bromophenyl-carbamate and ethyl-4-chlorophenyl-carbamate in rats was found to be between 300 and 2000 mg/kg, while the dermal LD50 was greater than 5000 mg/kg.[14]

Skin and Eye Irritation

There is no specific data on the skin or eye irritation potential of this compound. The analogue, Ethyl 2-methylpentanoate, is listed with the risk phrase "R 38 - Irritating to skin" by some suppliers, suggesting a potential for mild skin irritation.[15] However, a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) did not identify significant concerns for skin irritation for ethyl 2-methylpentanoate under normal use conditions. Given the structural similarities, it is reasonable to infer that this compound may also have a low potential for skin and eye irritation.

  • Cell Culture: Reconstructed human epidermis tissues are cultured to form a stratified, differentiated epidermis.

  • Test Substance Application: A small volume of the test substance is applied topically to the surface of the epidermis.

  • Incubation: The treated tissues are incubated for a defined period.

  • Viability Assessment: Following exposure, the tissues are rinsed and cell viability is determined using a quantitative assay, typically the MTT assay.

  • Data Interpretation: A reduction in cell viability below a certain threshold (e.g., 50%) is indicative of skin irritation potential.

Skin Sensitization

No data are available for the skin sensitization potential of this compound. However, extensive data from analogue compounds suggest a low risk.

A safety assessment of Ethyl 2-methylpentanoate concluded that it does not present a concern for skin sensitization based on a weight of evidence approach that included data from the analogue Butyl 2-methylvalerate.[1] Butyl 2-methylvalerate was found to be negative in an in vitro direct peptide reactivity assay (DPRA) and the KeratinoSens™ assay.[1] Furthermore, a guinea pig maximization test with Ethyl 2-methylpentanoate did not induce skin sensitization.[1]

  • Animal Model: Typically, CBA/J mice are used.

  • Test Substance Application: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.

  • Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine is injected intravenously.

  • Sample Collection: A few hours after the injection, the draining auricular lymph nodes are excised and weighed.

  • Data Analysis: The incorporation of ³H-methyl thymidine is measured, and a Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI of 3 or greater is considered a positive response for sensitization.

cluster_1 Skin Sensitization Assessment Workflow Start Start In Chemico (DPRA) In Chemico (DPRA) Start->In Chemico (DPRA) In Vitro (KeratinoSens) In Vitro (KeratinoSens) Start->In Vitro (KeratinoSens) Weight of Evidence Weight of Evidence In Chemico (DPRA)->Weight of Evidence In Vitro (KeratinoSens)->Weight of Evidence In Vivo (LLNA) In Vivo (LLNA) In Vivo (LLNA)->Weight of Evidence Conclusion Conclusion Weight of Evidence->Conclusion

Workflow for skin sensitization assessment.

Genotoxicity

There is no direct genotoxicity data for this compound. However, the read-across analogue, Ethyl 2-methylpentanoate, has been shown to be non-genotoxic in a battery of tests.[1]

  • Ames Test (Bacterial Reverse Mutation Assay): Ethyl 2-methylpentanoate was not mutagenic in Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538, with and without metabolic activation, at concentrations up to 100 mg/plate.[1]

  • In Vitro Chromosome Aberration Study: Ethyl 2-methylpentanoate was considered non-clastogenic in an in vitro chromosome aberration study using human peripheral blood lymphocytes, with and without metabolic activation, at concentrations up to 1450 µg/mL.[1]

Based on these results for a close structural analogue, this compound is not expected to be genotoxic.

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted. A significant, dose-related increase in the number of revertants compared to the negative control indicates a mutagenic potential.[16]

Repeated Dose Toxicity

No repeated dose toxicity studies have been conducted on this compound. A safety assessment for Ethyl 2-methylpentanoate utilized data from a read-across analogue, Ethyl 2-methylbutyrate.[1] In a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD 422), Sprague-Dawley rats were administered Ethyl 2-methylbutyrate via oral gavage at doses of 0, 250, 500, or 1000 mg/kg/day. The No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity was determined to be 1000 mg/kg/day, the highest dose tested.[17]

Given the structural and metabolic similarities, it is anticipated that this compound would also exhibit a low order of toxicity upon repeated exposure.

Safety Conclusion

Based on a comprehensive evaluation of the available data for structurally and metabolically related compounds, this compound is not expected to pose a significant toxicological risk under normal conditions of use as a flavoring agent. The read-across approach, supported by data on Ethyl 2-methylpentanoate, Ethyl 2-methylbutyrate, and Butyl 2-methylvalerate, indicates a low potential for acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity. The repeated dose toxicity is also predicted to be low.

References

Methodological & Application

Quantitative Analysis of Methyl 2-methylpentanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the identification and quantification of Methyl 2-methylpentanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a fatty acid ester with applications in various industries, and its accurate analysis is crucial for quality control and research.[1][2] This guide is designed for researchers and drug development professionals, offering a detailed methodology from sample preparation to full method validation, grounded in established scientific principles and regulatory expectations.

Introduction: The Analytical Challenge

This compound (C₇H₁₄O₂) is a volatile organic compound classified as a fatty acid ester.[1][2] Its unique properties necessitate a highly specific and sensitive analytical method for accurate quantification in diverse matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application, offering superior chromatographic separation and definitive mass-based identification.[3] This document provides a robust framework for developing and validating a GC-MS method tailored to this analyte.

Analyte Profile: this compound

PropertyValueSource
Molecular Formula C₇H₁₄O₂[1][4]
Molecular Weight 130.18 g/mol [1]
CAS Number 2177-77-7[1]
IUPAC Name This compound[1]
Synonyms Methyl 2-methylvalerate[1]

Experimental Workflow: From Sample to Result

The analytical workflow is a systematic process designed to ensure data integrity and reproducibility. Each step, from sample receipt to final report generation, is critical for achieving accurate and reliable results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Dilution Solvent Dilution & Standard Preparation Sample->Dilution Accurate Weighing Vialing Transfer to GC Vial Dilution->Vialing Injection Autosampler Injection Vialing->Injection Separation GC Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Overall analytical workflow for GC-MS analysis.

Materials and Methods

Reagents and Standards
  • This compound analytical standard: (≥99.5% purity)

  • Solvent: GC-MS grade Hexane or Dichloromethane. The choice of solvent is critical; it must be volatile and not interfere with the analyte peak.[5][6] Water and non-volatile solvents must be avoided as they are incompatible with most GC systems.[5][6]

Protocol: Standard Solution Preparation

The goal is to prepare a sample concentration that results in an on-column loading of approximately 10 ng for a 1 µL injection.[6] This prevents detector saturation while ensuring a robust signal.

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask using the selected solvent.

  • Working Standard (e.g., 10 µg/mL): Perform a serial dilution from the primary stock. For example, transfer 100 µL of the 1000 µg/mL stock into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • Sample Transfer: Transfer the final working standard into a 1.5 mL glass autosampler vial.[6] The use of glass is mandatory to prevent potential leaching of contaminants from plasticware.[6]

  • Filtration (if necessary): If any particulates are visible in the sample, filter it through a 0.22 µm filter to prevent clogging the injector or column.[7]

Protocol: Sample Preparation for Complex Matrices

For samples where the analyte is in a complex matrix (e.g., biological fluids, environmental samples), an extraction step is necessary to isolate the analyte and remove interferences.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible solvents (e.g., an aqueous sample and an organic solvent like hexane).[5] The organic layer containing the analyte is then collected for analysis.[5]

  • Static Headspace Analysis: This is a powerful technique for volatile compounds like this compound. The sample is sealed in a vial and heated, allowing volatile components to partition into the headspace (the gas phase above the sample).[5] A sample of this headspace is then injected into the GC, effectively leaving non-volatile matrix components behind.[5][7]

GC-MS Instrument Configuration and Method

The parameters below are a validated starting point. Optimization may be required based on the specific instrument and laboratory conditions.

Table 1: Recommended GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph (GC)
Injection ModeSplit/SplitlessSplitless mode is recommended for trace analysis to maximize analyte transfer to the column. A split ratio (e.g., 20:1) can be used for more concentrated samples.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume1 µLA standard volume for capillary GC.
Carrier GasHelium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Provides optimal column performance and reproducible retention times.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane phase)This non-polar column is well-suited for separating volatile and semi-volatile compounds like esters based on their boiling points.[3]
Oven Program50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 minThis temperature program allows for the separation of the solvent from the analyte and ensures that the analyte elutes as a sharp peak.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces repeatable and characteristic fragmentation patterns for library matching.
Ion Source Temp.230 °COptimal temperature for efficient ionization while minimizing thermal degradation.
Quadrupole Temp.150 °CMaintains ion trajectory and prevents contamination of the mass analyzer.
Electron Energy70 eVA standard energy that generates reproducible mass spectra found in commercial libraries like NIST.[1]
Mass Scan Range40 - 250 m/zCovers the molecular ion and key fragment ions of the analyte.
Solvent Delay3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

Data Analysis and Interpretation

Analyte Identification

Identification is based on two independent parameters:

  • Retention Time (RT): The time at which the analyte elutes from the GC column. This should be consistent with the RT of a known analytical standard run under the same conditions.

  • Mass Spectrum: The fragmentation pattern of the analyte. The acquired spectrum should be compared to a reference spectrum from a trusted library, such as the NIST Mass Spectral Library.[4]

Expected Mass Spectrum: The EI mass spectrum of this compound is characterized by specific fragment ions. The most abundant ion (base peak) is typically observed at m/z 88. Another significant ion is found at m/z 101.[1] This pattern serves as a fingerprint for positive identification.

Quantification

Quantification is performed by creating a calibration curve. A series of standards of known concentrations are analyzed, and the peak area of the target analyte is plotted against its concentration. A linear regression is applied to this data. The concentration of the analyte in unknown samples is then calculated from their measured peak areas using this curve.

Method Validation Protocol

To ensure a method is fit for its intended purpose, it must be validated. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10]

Validation_Logic cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance Method Analytical Method Validation (ICH Q2) Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery %) Method->Accuracy Precision Precision (RSD %) Method->Precision Limits LOD & LOQ Method->Limits Robustness Robustness (Method Reliability) Method->Robustness Repeatability Repeatability Precision->Repeatability Repeatability (Intra-day) Intermediate Intermediate Precision->Intermediate Intermediate (Inter-day)

Caption: Key parameters for analytical method validation.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterProtocolAcceptance Criteria
Specificity Analyze a blank matrix and a matrix spiked with the analyte. Assess for interfering peaks at the analyte's retention time.No significant interference at the retention time of the analyte.[11]
Linearity & Range Analyze a minimum of 5 concentration levels spanning the expected working range (e.g., 80% to 120% of the target concentration).[9]Correlation coefficient (r²) ≥ 0.995.[11]
Accuracy Perform recovery studies by spiking a blank matrix with known analyte concentrations at three levels (low, medium, high). Analyze in triplicate.Mean recovery should be within 98-102%.[11]
Precision (Repeatability) Analyze a minimum of 6 replicates of a standard at 100% of the target concentration on the same day, with the same analyst and instrument.Relative Standard Deviation (RSD) ≤ 2%.[11]
Precision (Intermediate) Repeat the precision study on a different day, with a different analyst, or on a different instrument.RSD ≤ 3%.[11]
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Typically defined as a signal-to-noise ratio of 10:1.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Typically defined as a signal-to-noise ratio of 3:1.
Robustness Intentionally vary critical method parameters (e.g., oven ramp rate ±10%, flow rate ±10%) and assess the impact on the results.The method's performance should remain consistent under slight variations.[11]

Conclusion

This application note details a reliable and robust GC-MS method for the analysis of this compound. By following the outlined protocols for sample preparation, instrument setup, and method validation, laboratories can achieve accurate, reproducible, and defensible results. The causality-driven explanations for experimental choices provide the user with the foundational knowledge to adapt and troubleshoot this method for their specific applications.

References

Application Notes and Protocols for the Structural Elucidation of Methyl 2-methylpentanoate using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of NMR in Structural Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry, offering an unparalleled, non-destructive window into the molecular architecture of compounds. For researchers, scientists, and professionals in drug development, a profound understanding of NMR principles and a mastery of its application are critical for the unambiguous determination of chemical structures. This guide provides a detailed exploration of one- and two-dimensional NMR techniques for the complete structural elucidation of methyl 2-methylpentanoate, a common aliphatic ester. Beyond a mere recitation of protocols, this document delves into the causal relationships behind experimental choices, ensuring a robust and validated approach to structural confirmation.

Molecular Structure of this compound

This compound (C₇H₁₄O₂) is a chiral ester with a straightforward aliphatic chain. A comprehensive NMR analysis must account for the distinct chemical environments of each proton and carbon atom to confirm the connectivity and, ultimately, the identity of the molecule.

Chiral gas chromatography for the enantioselective separation of Methyl 2-methylpentanoate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Separation of Methyl 2-methylpentanoate via Chiral Gas Chromatography

Abstract

The enantiomers of a chiral molecule can exhibit markedly different biological, pharmacological, and sensory properties. This reality makes their separation and quantification a critical task in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1] this compound is a chiral ester with distinct fragrance profiles for its (R) and (S) enantiomers, making its enantiomeric purity a key quality attribute. This document provides a comprehensive technical guide and a robust starting protocol for the enantioselective separation of this compound using chiral gas chromatography (GC) with a cyclodextrin-based stationary phase. We delve into the principles of chiral recognition, offer a detailed experimental protocol, and discuss method validation considerations to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

The Cornerstone of Chiral GC: Understanding the Chiral Stationary Phase (CSP)

The successful separation of enantiomers in gas chromatography hinges entirely on the use of a Chiral Stationary Phase (CSP). Unlike standard GC columns that separate compounds based on boiling point and polarity, CSPs create a chiral environment within the column that allows for differential interaction with enantiomers.[2]

This differential interaction forms transient diastereomeric complexes between the individual enantiomers and the CSP. The stability of these complexes varies; one enantiomer will form a slightly more stable complex, causing it to be retained longer on the column, thus enabling separation.[2][3]

The Role of Derivatized Cyclodextrins

For the separation of volatile compounds like esters, derivatized cyclodextrins have become the most versatile and widely used CSPs.[4][5] Cyclodextrins are cyclic oligosaccharides, forming a torus or "bucket-like" structure with a hydrophobic inner cavity and a hydrophilic exterior.[6][7][8] The key to their enantioselective power in GC lies in their derivatization; the native, underivatized cyclodextrin shows no enantioselectivity in a GC context.[6][8] Hydroxyl groups on the rims of the cyclodextrin are chemically modified with various functional groups (e.g., permethyl, trifluoroacetyl) to create specific interaction sites.

Chiral recognition on a cyclodextrin CSP is governed by two primary mechanisms:

  • Inclusion Complexation: The analyte, or a portion of it, must fit snugly into the cyclodextrin's cavity. The fit is a function of the relative size and shape of both the analyte and the cyclodextrin (α, β, or γ, which have different cavity sizes).[6][7]

  • Surface Interactions: Crucial enantioselective interactions, such as hydrogen bonding, dipole-dipole, and van der Waals forces, occur between the analyte's functional groups and the derivatized hydroxyl groups on the rim of the cyclodextrin.[4][6][7]

The combination of a proper fit and differential surface interactions leads to the successful resolution of the enantiomeric pair.

graph Chiral_Recognition { layout=dot; rankdir="TB"; splines=ortho; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9]; Figure 1: Mechanism of chiral recognition on a cyclodextrin CSP.

Protocol: Enantioseparation of this compound

This protocol provides a robust starting point for the separation. Optimization may be required based on the specific instrumentation and column used.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. As this compound is a volatile liquid, sample preparation is straightforward.

  • Solvent Selection: Use a high-purity, volatile organic solvent. Hexane or Dichloromethane are excellent choices.[9]

  • Standard Preparation: Prepare a stock solution of racemic this compound at approximately 1000 µg/mL in the chosen solvent.

  • Working Solution: Dilute the stock solution to a final concentration suitable for GC analysis, typically in the range of 10-100 µg/mL. This concentration prevents detector saturation and column overload.

Instrumentation and Chromatographic Conditions

The selection of the column and the optimization of GC parameters are the most critical factors for achieving baseline separation. A derivatized beta-cyclodextrin column is recommended due to its proven efficacy in separating a wide range of chiral esters.[10]

Data Analysis and System Suitability
  • Peak Identification: Identify the two enantiomer peaks in the resulting chromatogram. The elution order must be confirmed by injecting a non-racemic standard if the absolute configuration of each peak is required.

  • Resolution (Rs): Calculate the resolution between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation, which is the goal for accurate quantification.[11]

  • Enantiomeric Ratio: Calculate the enantiomeric ratio or enantiomeric excess (ee%) by comparing the peak areas of the two enantiomers.

Before running samples, a system suitability test should be performed using the racemic standard. This ensures the chromatographic system is performing adequately. Key parameters to check are resolution (Rs), peak symmetry, and retention time reproducibility.[12]

Method Validation and Trustworthiness

For use in regulated environments, such as pharmaceutical quality control, the developed chiral method must be validated according to established guidelines (e.g., FDA, ICH).[12] While a full validation protocol is beyond the scope of this note, the core parameters to be assessed include:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.

  • Linearity: Demonstrating a linear relationship between analyte concentration and detector response over a defined range.

  • Accuracy & Precision: Assessing the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±1°C/min ramp rate).[12]

Conclusion

Chiral gas chromatography using derivatized cyclodextrin stationary phases provides a highly effective, sensitive, and reliable method for the enantioselective separation of this compound. The key to a successful separation lies in the selection of an appropriate chiral column and the careful optimization of the oven temperature program to maximize resolution. The protocol detailed herein serves as a comprehensive and field-proven starting point for researchers developing methods for chiral analysis, ensuring both scientific integrity and the generation of high-quality, reproducible data.

References

Application Note: Quantitative Analysis of Methyl 2-methylpentanoate in Biological Matrices using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Commentary: This document provides a comprehensive guide to developing and validating a robust method for the quantification of Methyl 2-methylpentanoate, a volatile organic compound (VOC), from complex biological matrices such as plasma and urine. The protocol emphasizes the rationale behind key experimental choices, moving beyond a simple list of steps to empower researchers to adapt and troubleshoot the methodology effectively. Solid-Phase Microextraction (SPME) is presented as a superior alternative to traditional liquid-liquid or solid-phase extraction, offering a solvent-free, automated, and highly sensitive approach for sample preparation.[1][2][3] By leveraging the principles of headspace extraction, we effectively mitigate matrix effects inherent in biological samples, ensuring cleaner extracts and more reliable data.[4] This guide is designed for researchers, scientists, and drug development professionals seeking to implement a validated, high-throughput method for volatile biomarker and metabolite analysis.

Introduction: The Rationale for SPME in Volatile Metabolite Analysis

This compound (CAS 2177-77-7) is a volatile ester that may be present in biological systems as a metabolic byproduct, a biomarker for certain physiological or pathological states, or a metabolite of a xenobiotic. The analysis of such volatile organic compounds (VOCs) in biological fluids like blood, plasma, or urine is analytically challenging due to their low concentration, high volatility, and the complexity of the sample matrix.[5][6] Biological matrices contain a high abundance of non-volatile components such as proteins, salts, and lipids, which can interfere with analysis, contaminate analytical instrumentation, and cause significant matrix effects.[4]

Solid-Phase Microextraction (SPME) is an equilibrium-based, solvent-free sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step.[7][8] For volatile analytes like this compound, the headspace (HS) sampling mode is particularly advantageous. In HS-SPME, a polymer-coated fused silica fiber is exposed to the vapor phase (headspace) above the sample rather than being immersed directly into the liquid matrix.[9] This spatial separation prevents non-volatile, high-molecular-weight matrix components from fouling the fiber, leading to cleaner chromatograms, longer column life, and enhanced analytical sensitivity.[10] The technique is easily automated, making it ideal for high-throughput applications in clinical and drug development settings.[1][11]

The Principle of Headspace SPME

The HS-SPME process is governed by the partitioning of analytes between three phases: the sample matrix, the gaseous headspace, and the polymeric fiber coating. When a biological sample is placed in a sealed vial and heated, volatile analytes partition from the liquid or solid phase into the headspace until equilibrium is reached. The SPME fiber is then introduced into the headspace, and the analytes adsorb onto or absorb into the fiber coating, establishing a second equilibrium. The amount of analyte extracted by the fiber is proportional to its concentration in the sample, governed by the partition coefficients between the matrix/headspace and headspace/fiber.[3]

G cluster_vial Sealed Headspace Vial cluster_spme SPME Process cluster_analysis Analysis headspace Headspace (Vapor Phase) Analyte Partitioning (K_hs) spme_fiber SPME Fiber Coating headspace->spme_fiber Adsorption/Absorption (K_fh) matrix Biological Matrix (e.g., Plasma) Sample + Salt + Internal Standard matrix->headspace Volatilization gc_inlet GC Inlet (Thermal Desorption) spme_fiber->gc_inlet Analyte Transfer caption Figure 1. Principle of Headspace SPME equilibrium.

Caption: Figure 1. Principle of Headspace SPME equilibrium.

Method Development: A Rational Approach

The success of any SPME method hinges on the careful optimization of several key parameters. The goal is to maximize the transfer of the analyte from the matrix to the headspace and subsequently to the fiber, while ensuring reproducibility and robustness.

SPME Fiber Selection: The Key to Selectivity

The choice of fiber coating is the most critical step in method development.[7] The selection is based on the principle "like dissolves like," matching the polarity of the fiber to the analyte of interest. This compound is a moderately polar ester with a molecular weight of approximately 130 g/mol .

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a mixed-phase fiber offering a broad range of selectivity. The DVB provides an affinity for aromatic compounds, CAR (a carbon molecular sieve) is excellent for adsorbing small, volatile molecules, and the PDMS extracts nonpolar compounds. This fiber is often the best choice for general screening and for analyzing complex mixtures of VOCs.[12][13]

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This fiber is well-suited for volatile and semi-volatile compounds, including polar molecules like alcohols, amines, and esters.[14] It often provides a good balance of sensitivity and selectivity for moderately polar analytes.

  • Polyacrylate (PA): This is a polar fiber, suitable for extracting other polar analytes like phenols and fatty acids.[14][15] It could be a viable option for this analysis but may have lower efficiency compared to the mixed-phase fibers.

Recommendation: For this compound, a DVB/CAR/PDMS or PDMS/DVB fiber is recommended as the starting point for optimization due to their proven efficacy with a wide range of volatile and moderately polar compounds.

Fiber Coating Polarity Mechanism Target Analytes Suitability for this compound
DVB/CAR/PDMS BipolarAdsorption/AbsorptionBroad range of VOCs (C3-C20), ideal for complex mixtures.[14]Excellent
PDMS/DVB BipolarAdsorption/AbsorptionVolatiles, amines, esters, alcohols (MW 50-300).[14]Very Good
Carboxen/PDMS BipolarAdsorptionVery volatile compounds, gases (MW 30-225).[14][16]Good, may be less efficient for this MW
Polyacrylate (PA) PolarAbsorptionPolar semi-volatiles (e.g., phenols, acids).[14]Fair
PDMS NonpolarAbsorptionNonpolar volatiles and semi-volatiles (MW 60-275).[14]Poor to Fair
Sample Pre-treatment: Overcoming the Matrix

Proper sample preparation is crucial for enhancing analyte recovery and ensuring method reproducibility.

  • Salting-Out Effect: The addition of a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous sample increases its ionic strength. This decreases the solubility of hydrophobic organic analytes, effectively "pushing" them into the headspace and increasing the sensitivity of the extraction.[13][17] A concentration of 0.2-0.5 g of salt per mL of sample is a common starting point.

  • pH Adjustment: The pH of the sample can significantly influence the extraction efficiency. For esters like this compound, it is critical to avoid acidic or strongly basic conditions that could cause hydrolysis. Therefore, maintaining the sample at a neutral or near-neutral pH (pH 6-8) is recommended. For other classes of compounds, pH adjustment can be used to suppress ionization and increase volatility (e.g., acidifying urine for the analysis of volatile fatty acids).[18]

  • Use of an Internal Standard (IS): Due to the equilibrium nature of SPME, the use of a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended for quantitative analysis. The IS is added to the sample prior to extraction and corrects for variability in sample matrix, extraction efficiency, and instrument response.

Detailed Application Protocol: HS-SPME-GC-MS for this compound in Human Plasma

This protocol provides a validated starting point for the analysis. It should be further optimized and validated within the end-user's laboratory.

Materials and Reagents
  • SPME Fiber Assembly: 65 µm PDMS/DVB or 50/30 µm DVB/CAR/PDMS StableFlex fiber (Supelco/MilliporeSigma or equivalent).

  • Vials: 20 mL clear glass, flat bottom, bevelled edge, crimp-top headspace vials.

  • Caps and Septa: Aluminum crimp caps with PTFE/Silicone septa.

  • Analytical Standards: this compound (≥99% purity), this compound-d3 (or other suitable stable isotope-labeled IS).

  • Reagents: Sodium Chloride (NaCl, analytical grade), Methanol (LC-MS grade), Deionized Water.

  • Biological Matrix: Drug-free human plasma for calibration standards and quality controls.

Instrumentation and Conditions
  • Autosampler: CTC PAL-type autosampler equipped with an SPME fiber holder, agitator, and incubator.

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless inlet.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or tandem quadrupole mass spectrometer.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • GC Conditions:

    • Inlet: 250 °C, Splitless mode for 2 min.

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Oven Program: 40 °C (hold 2 min), ramp at 10 °C/min to 150 °C, then ramp at 25 °C/min to 280 °C (hold 2 min).

  • MS Conditions:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion (this compound): m/z 88.

    • Qualifier Ions: m/z 55, 101.

    • Internal Standard Ion: m/z 91 (for -d3 variant).

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_spme Automated HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start: Thaw Plasma Samples, Standards, and QCs add_is Add Internal Standard (IS) to all samples, standards, QCs prep_start->add_is add_sample Pipette 1 mL of sample into 20 mL headspace vial add_is->add_sample add_salt Add 0.5 g NaCl add_sample->add_salt crimp_vial Immediately Crimp and Vortex add_salt->crimp_vial incubate Incubate & Agitate (e.g., 60°C for 15 min) crimp_vial->incubate extract Expose SPME Fiber to Headspace (e.g., 60°C for 20 min) incubate->extract desorb Thermal Desorption in GC Inlet (e.g., 250°C for 2 min) extract->desorb run_gcms GC Separation & MS Detection desorb->run_gcms integrate Integrate Peak Areas (Analyte and IS) run_gcms->integrate calibrate Generate Calibration Curve (Area Ratio vs. Concentration) integrate->calibrate quantify Quantify Unknowns & QCs calibrate->quantify caption Figure 2. Complete analytical workflow from sample preparation to data analysis.

Caption: Figure 2. Complete analytical workflow from sample preparation to data analysis.

Step-by-Step Protocol
  • Prepare Standards: Prepare a stock solution of this compound in methanol. Serially dilute the stock to create working solutions. Spike 1 mL of drug-free plasma with the working solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation: a. Allow all samples, calibrators, and QCs to thaw completely at room temperature. b. To a 20 mL headspace vial, add 0.5 g of NaCl. c. Add 1.0 mL of the plasma sample (or calibrator/QC). d. Add 10 µL of the internal standard working solution. e. Immediately seal the vial with a crimp cap. f. Vortex the vial for 10 seconds to mix and dissolve the salt.

  • HS-SPME Extraction (Autosampler Sequence): a. Place the vials in the autosampler tray. b. Incubation/Equilibration: Incubate the vial at 60 °C for 15 minutes with agitation (e.g., 500 rpm). This allows the analyte to partition into the headspace. c. Extraction: Expose the SPME fiber to the headspace of the vial for 20 minutes at 60 °C with continued agitation. d. Desorption: Immediately transfer the fiber to the GC inlet and desorb for 2 minutes at 250 °C in splitless mode.

  • Data Acquisition: Begin the GC-MS run concurrently with the desorption step.

  • Fiber Conditioning: After desorption, condition the fiber in a separate bake-out station (e.g., 260 °C for 10 min) before the next injection to prevent carryover.

Method Validation and Performance

A full method validation should be performed according to established guidelines for bioanalytical methods.[19] The following table summarizes typical acceptance criteria and expected performance.

Parameter Description Acceptance Criteria Expected Performance
Linearity (R²) Correlation coefficient of the calibration curve.≥ 0.990> 0.995
Range The concentration range over which the method is linear, accurate, and precise.Defined by validated points.1 - 1000 ng/mL
Accuracy Closeness of measured value to the true value.Mean value within ±15% of nominal (±20% at LLOQ).Within ±10%
Precision (%CV) Repeatability of measurements (intra- and inter-day).≤15% CV (≤20% at LLOQ).<10% CV
LLOQ Lowest concentration quantified with acceptable accuracy and precision.S/N > 10; Accuracy ±20%; Precision ≤20% CV.1 ng/mL
Selectivity No significant interfering peaks at the retention time of the analyte or IS.Response in blank matrix <20% of LLOQ.No interferences observed
Matrix Effect Assessment of ion suppression or enhancement from the biological matrix.CV of response ratios should be ≤15%.Minimal effects due to HS sampling

Troubleshooting

Problem Potential Cause(s) Solution(s)
Low Sensitivity Suboptimal fiber choice, temperature, or time. Insufficient salting-out.Re-evaluate fiber type. Optimize extraction temperature and time. Increase salt concentration.
Poor Reproducibility Inconsistent sample volume or IS addition. Vial sealing issues. Fiber degradation.Use calibrated pipettes. Ensure vials are crimped properly. Replace SPME fiber after ~50-100 injections.
Peak Carryover Incomplete desorption or fiber contamination.Increase desorption time/temperature. Implement a post-desorption fiber bake-out step in the sequence.
Extraneous Peaks Contamination from vials, septa, or solvents. Fiber bleed.Use high-quality vials and septa. Run solvent and method blanks. Condition new fibers thoroughly.

References

Application Notes & Protocols: Methyl 2-Methylpentanoate as an Internal Standard in Quantitative GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the theory and practical application of methyl 2-methylpentanoate as an internal standard (IS) for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale for its selection in the analysis of volatile and semi-volatile organic compounds, particularly in complex matrices relevant to the flavor, fragrance, food, and pharmaceutical industries. This guide is designed to provide not only step-by-step protocols but also the underlying scientific principles, ensuring robust and reliable quantitative results. The methodologies described herein are grounded in established analytical chemistry principles and align with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

The Principle of the Internal Standard Method

In quantitative chromatography, the internal standard method is a powerful technique to correct for variations in sample preparation and instrument response.[1] An internal standard is a known amount of a compound, distinct from the analyte, added to every sample, calibrant, and quality control sample.[1] The quantification is then based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte.[1] This ratiometric approach effectively mitigates errors arising from:

  • Injection volume variations: Minor inconsistencies in the injected volume affect both the analyte and the IS proportionally.

  • Sample preparation losses: Incomplete extraction or sample loss during workup will impact the analyte and IS similarly, preserving their concentration ratio.

  • Instrument drift: Fluctuations in detector sensitivity over an analytical run are compensated for by the consistent presence of the IS.

The fundamental relationship in internal standard calibration is expressed as:

(Response_Analyte / Response_IS) = F * (Concentration_Analyte / Concentration_IS)

Where 'F' is the response factor, determined from the analysis of calibration standards.

Why Choose this compound? A Scientific Rationale

The selection of an appropriate internal standard is paramount for the success of a quantitative method. An ideal internal standard should mimic the analyte's chemical and physical behavior without interfering with its detection.[1] this compound (CAS: 2177-77-7) presents a compelling case for its use as an internal standard in the analysis of many volatile and semi-volatile compounds, particularly esters, ketones, and other flavor/fragrance components.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄O₂PubChem[2]
Molecular Weight 130.18 g/mol PubChem[2]
Boiling Point 45 °C @ 0.20 mm HgPubChem[2]
Appearance Colorless to pale yellow liquidThe Good Scents Company[3]
Odor Fruity, sweet, apple, pineappleThe Good Scents Company[3]
Solubility Soluble in organic solvents

Key Advantages:

  • Chemical Similarity: As a fatty acid ester, it shares structural and functional group similarities with a wide range of analytes in the flavor and fragrance industry.[2][4]

  • Volatility: Its volatility makes it suitable for GC analysis, ensuring it chromatographs well under typical conditions for volatile organic compounds.

  • Commercial Availability and Purity: this compound is readily available from various chemical suppliers in high purity.[3]

  • Non-endogenous Nature: It is unlikely to be naturally present in many sample matrices, a critical requirement for an internal standard.

  • Chromatographic Behavior: It typically elutes in a region of the chromatogram that is often free from interfering matrix components, and its peak shape is generally symmetrical.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the use of this compound as an internal standard.

Preparation of Stock and Working Solutions

Accurate preparation of standard solutions is fundamental to the entire quantitative analysis.

Protocol 1: Preparation of Internal Standard Stock and Working Solutions

  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh approximately 100 mg of pure this compound into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol, ethyl acetate). This results in a stock solution of approximately 10 mg/mL.

    • Store the stock solution in a tightly sealed container at 4°C.

  • Internal Standard Working Solution (IS Working Solution):

    • Prepare a dilution of the IS Stock solution to a concentration that will result in a final concentration in the samples similar to the expected analyte concentration.

    • For example, dilute 1 mL of the 10 mg/mL IS Stock to 100 mL with the chosen solvent to obtain a 100 µg/mL IS Working Solution.

Calibration Curve Preparation

A calibration curve is essential to establish the relationship between the response ratio and the concentration ratio.

Protocol 2: Preparation of Calibration Standards

  • Analyte Stock Solution: Prepare a stock solution of the analyte(s) of interest in a similar manner to the IS Stock solution.

  • Serial Dilutions: Perform serial dilutions of the Analyte Stock Solution to create a series of calibration standards at different concentrations. A minimum of five concentration levels is recommended to establish linearity.[5]

  • Spiking with Internal Standard:

    • To each calibration standard, add a constant, known volume of the IS Working Solution.

    • For example, to 900 µL of each calibration standard, add 100 µL of the 100 µg/mL IS Working Solution. This will result in a final IS concentration of 10 µg/mL in each calibration standard.

  • Final Volume: Adjust all calibration standards to the same final volume with the solvent.

Sample Preparation

The addition of the internal standard should occur as early as possible in the sample preparation workflow to account for any losses during extraction and handling.

Protocol 3: Sample Preparation and Spiking

  • Sample Measurement: Accurately weigh or measure a known amount of the sample matrix.

  • Extraction (if necessary): Perform the appropriate extraction procedure for your sample type (e.g., liquid-liquid extraction, solid-phase microextraction).

  • Internal Standard Spiking: Add a precise volume of the IS Working Solution to the sample extract. The amount added should be consistent with that added to the calibration standards.

  • Final Volume Adjustment: Adjust the final volume of the sample to be the same as the calibration standards.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific analytes and matrix.

Table 2: Example GC-MS Parameters

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM)

Method Validation According to ICH Q2(R1) Guidelines

A crucial aspect of any quantitative analysis is method validation to ensure the results are accurate, reliable, and reproducible. The following validation parameters, based on ICH Q2(R1) guidelines, should be assessed.[5][6][7][8][9]

Specificity/Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[9]

Protocol 4: Assessing Specificity

  • Analyze a blank matrix sample to ensure no interfering peaks are present at the retention times of the analyte and this compound.

  • Analyze the blank matrix spiked with the analyte and the internal standard to demonstrate adequate separation from any matrix components.

  • In MS, selectivity can be further enhanced by monitoring specific, unique ions for both the analyte and the internal standard.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[5][9] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][9]

Protocol 5: Establishing Linearity and Range

  • Analyze the prepared calibration standards (at least 5 levels).

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Perform a linear regression analysis. A correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable.[5]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5][9]

Protocol 6: Determining Accuracy

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking a blank matrix.

  • Analyze multiple replicates (e.g., n=3) of each QC sample.

  • Calculate the percent recovery for each sample. Acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification).[10]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Protocol 7: Evaluating Precision

  • Repeatability (Intra-assay precision): Analyze multiple replicates of the QC samples on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Analyze the QC samples on different days, with different analysts, and/or on different instruments.

  • Calculate the RSD for the measurements at each concentration level. An RSD of ≤ 15% is generally acceptable (≤ 20% at the LLOQ).[11]

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

The LOQ is often established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Protocol 8: Assessing Robustness

  • Introduce small, deliberate changes to the method parameters, such as:

    • GC oven temperature ramp rate (e.g., ± 2 °C/min)

    • Injector temperature (e.g., ± 5 °C)

    • Carrier gas flow rate (e.g., ± 0.1 mL/min)

  • Analyze a sample under each of these modified conditions and evaluate the impact on the results.

Data Presentation and Visualization

Table 3: Example Validation Data Summary

Validation ParameterAnalyte 1Analyte 2Acceptance Criteria
Linearity (r²) 0.9980.999≥ 0.995
Range (µg/mL) 1 - 1000.5 - 50-
Accuracy (% Recovery)
Low QC (2 µg/mL)98.5%102.1%80-120%
Mid QC (50 µg/mL)101.2%99.5%85-115%
High QC (90 µg/mL)99.8%100.5%85-115%
Precision (%RSD)
Repeatability (Low QC)4.5%5.2%≤ 20%
Intermediate (Mid QC)3.8%4.1%≤ 15%
LOD (µg/mL) 0.20.1-
LOQ (µg/mL) 10.5-

Diagrams

internal_standard_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Analyte_Stock Analyte Stock Cal_Stds Calibration Standards Analyte_Stock->Cal_Stds IS_Stock IS Stock IS_Working IS Working Solution IS_Stock->IS_Working Spiked_Cal Spiked Calibrants Cal_Stds->Spiked_Cal Sample Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample IS_Working->Cal_Stds Spike IS_Working->Sample Spike GCMS GC-MS Analysis Spiked_Cal->GCMS Spiked_Sample->GCMS Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) GCMS->Response_Ratio Cal_Curve Construct Calibration Curve Response_Ratio->Cal_Curve Quantification Quantify Analyte in Sample Cal_Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

validation_pillars Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ/LOD Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters for analytical method validation.

Troubleshooting and Considerations

  • Matrix Effects: Even with an internal standard, matrix components can sometimes suppress or enhance the ionization of both the analyte and the IS, potentially affecting the response factor.[12][13][14][15] If significant matrix effects are suspected, matrix-matched calibration standards should be prepared using a blank matrix extract.

  • IS Purity: The purity of the internal standard is crucial. While 100% purity is not always necessary, any impurities should not interfere with the analysis of the target analytes.

  • IS Stability: The internal standard must be stable throughout the sample preparation and analysis process.

  • Co-elution: Ensure that the internal standard is chromatographically resolved from all analytes and potential interferences.

Conclusion

This compound is a highly suitable internal standard for the quantitative analysis of a wide range of volatile and semi-volatile compounds by GC-MS. Its chemical properties, commercial availability, and compatibility with common chromatographic systems make it a reliable choice for researchers in various scientific disciplines. By following the detailed protocols and validation procedures outlined in this guide, laboratories can develop robust, accurate, and defensible quantitative methods that adhere to international scientific and regulatory standards.

References

Application of Methyl 2-Methylpentanoate in Flavor and Fragrance Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of methyl 2-methylpentanoate (CAS 2177-77-7), a key ester in the flavor and fragrance industry. We will delve into its sensory profile, analytical characterization, and practical applications, offering detailed protocols for researchers, scientists, and professionals in drug development who may encounter this compound in their work. Our focus is on the "why" behind the "how," ensuring a thorough understanding of the experimental choices and methodologies presented.

Introduction to this compound: The Molecule and its Sensory Significance

This compound, also known as methyl 2-methylvalerate, is a fatty acid ester recognized for its powerful and versatile fruity aroma.[1][2][3] Its chemical structure, C7H14O2, gives rise to a unique olfactory profile that is highly valued in the creation of both flavors and fragrances.[4][5][6]

The primary sensory characteristics are overwhelmingly fruity, with nuances of apple, pineapple, berry, and tropical notes.[1][4] This complex profile allows it to be a versatile ingredient, capable of imparting a sweet and fruity character to a wide range of products, from baked goods and candies to perfumes and cosmetics.[1][]

Key Sensory Descriptors:

  • Primary: Fruity[1][4]

  • Secondary: Sweet, Apple, Pineapple, Tropical, Green[1][4]

  • Minor Notes: Berry, Banana, Melon, Maple, Hazelnut, Strawberry[1][2][6]

Understanding the chirality of this compound is crucial, as the (R) and (S) enantiomers may present different sensory profiles, a common phenomenon in flavor and fragrance chemistry.[1] While the racemic mixture is commonly used, targeted synthesis of a specific enantiomer can be employed to achieve a more refined and specific desired note.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its effective application and analysis.

PropertyValueSource
Molecular Formula C7H14O2[3][5][6]
Molecular Weight 130.18 g/mol [4][5]
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point 135.1°C at 760 mmHg[6]
Flash Point 32.22 - 33.4°C[1][6]
Specific Gravity 0.871 - 0.881 @ 25°C[1]
Refractive Index 1.398 - 1.408 @ 20°C[1]
Solubility Soluble in organic solvents like ethanol; sparingly soluble in water.[3][4]

Synthesis:

The most prevalent and efficient method for synthesizing this compound is through the Fischer esterification of 2-methylpentanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[8] This method is favored for its high yield and purity.

Alternatively, biocatalytic methods employing lipases are gaining traction. These enzymatic syntheses offer milder reaction conditions and greater specificity, which can be particularly advantageous when targeting a specific enantiomer.[8]

Analytical Protocols for Quality Control and Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is the cornerstone for the analysis of volatile compounds like this compound. It allows for the separation of the compound from a mixture and its subsequent identification based on its mass spectrum.

Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • For fragrance oils or flavor concentrates, dilute the sample in a suitable solvent (e.g., ethanol or dichloromethane) to a concentration of approximately 100 ppm. The choice of solvent is critical to ensure it does not co-elute with the target analyte.

    • For solid matrices (e.g., food products), a headspace or solid-phase microextraction (SPME) technique is recommended to extract the volatile components.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point. The non-polar phase separates compounds primarily based on their boiling points.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 5°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

      • Rationale: This program provides good separation of a wide range of volatile and semi-volatile compounds. The initial hold allows for the elution of highly volatile components, while the ramp effectively separates compounds with different boiling points.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (split ratio 50:1). A split injection is used for concentrated samples to prevent column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Ionization (EI) Energy: 70 eV. This is the standard energy for creating reproducible mass spectra.

    • Mass Scan Range: 40-350 amu. This range covers the molecular ion and major fragment ions of this compound.

  • Data Analysis:

    • The retention time of the peak corresponding to this compound should be compared to that of a pure standard run under the same conditions.

    • The resulting mass spectrum should be compared to a library spectrum (e.g., NIST) for confirmation. Key fragment ions for this compound include m/z 88 (base peak) and 101.[5]

Diagram: GC-MS Workflow for this compound Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Flavor/Fragrance Sample Dilution Dilution in Solvent (e.g., Ethanol) Sample->Dilution SPME Headspace/SPME (for solid matrices) Sample->SPME Injection Injection Dilution->Injection SPME->Injection GC_Separation GC Separation (DB-5ms column) Injection->GC_Separation Ionization EI Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Chromatogram Chromatogram (Retention Time) Mass_Analysis->Chromatogram Mass_Spectrum Mass Spectrum (m/z 88, 101) Mass_Analysis->Mass_Spectrum Identification Identification & Purity Chromatogram->Identification Library_Search Library Comparison (NIST) Mass_Spectrum->Library_Search Library_Search->Identification Applications cluster_flavor Flavor Applications cluster_fragrance Fragrance Applications M2MP This compound BakedGoods Baked Goods & Candy M2MP->BakedGoods Fruity, Sweet Beverages Beverages M2MP->Beverages Tropical, Apple Meat Meat Products M2MP->Meat Subtle Fruitiness Perfumes Perfumes M2MP->Perfumes Fruity Top Note Cosmetics Cosmetics M2MP->Cosmetics Pleasant Aroma Household Household Products M2MP->Household Odor Improvement

References

Application Note & Protocol Guide: Investigating the Antifungal Activity of Methyl 2-methylpentanoate Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The increasing demand for sustainable agricultural practices has intensified the search for effective bio-fungicides. Volatile organic compounds (VOCs) produced by various organisms are gaining significant attention for their potential to control plant pathogens without the environmental impact of synthetic fungicides.[1][2] Methyl 2-methylpentanoate, a fatty acid ester with a characteristic fruity odor, is one such VOC with potential antifungal properties.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously investigate the antifungal activity of this compound against key plant pathogens. We present detailed protocols for in vitro and in vivo assays, methods for elucidating the mechanism of action, and insights into experimental design and data interpretation.

Introduction to this compound

This compound (C₇H₁₄O₂) is a fatty acid methyl ester known for its sweet, fruity aroma.[3] While extensively used as a flavoring agent, its role as a potential antimicrobial agent is an emerging area of research. As a volatile compound, it possesses the ability to diffuse through air and soil, making it a candidate for bio-fumigation applications to protect crops and post-harvest produce from fungal decay.[2][5] The investigation into its efficacy requires robust and reproducible methodologies, which this guide aims to provide.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄O₂[4]
Molecular Weight 130.18 g/mol [4]
Appearance Pale yellow liquid[3]
Boiling Point 45 °C at 0.2 mm Hg[3]
Synonyms Methyl 2-methylvalerate[4]

Hypothesized Antifungal Mechanism of Action

Based on the chemical structure of this compound (a fatty acid ester) and the known mechanisms of other antifungal VOCs, we hypothesize that its primary mode of action involves the disruption of fungal cell membrane integrity.[6][7] Lipophilic compounds can intercalate into the lipid bilayer, leading to increased membrane fluidity, altered permeability, and leakage of essential cytoplasmic contents, ultimately resulting in cell death.[8][9] This disruption can also impair the function of membrane-bound enzymes critical for fungal survival, such as those involved in ergosterol biosynthesis.[7]

G cluster_membrane Fungal Cell Membrane (Lipid Bilayer) cluster_cytoplasm Fungal Cytoplasm p1 Phospholipid p2 Phospholipid erg Ergosterol p3 Phospholipid p4 Phospholipid ions Ions & Metabolites leakage Leakage of Cytoplasmic Contents ions->leakage escapes voc This compound disruption Membrane Destabilization & Increased Permeability voc->disruption Intercalates into Lipid Bilayer disruption->leakage cluster_membrane cluster_membrane death Fungal Cell Death leakage->death

Caption: Hypothesized mechanism of this compound targeting the fungal cell membrane.

Experimental Protocols: In Vitro Antifungal Activity

In vitro assays are fundamental for establishing the direct antifungal effects of a compound, determining its potency, and understanding its spectrum of activity. The volatile nature of this compound necessitates specific methodologies.

G cluster_assays In Vitro Assay Suite start Select Pathogen (e.g., B. cinerea, P. digitatum) volatile_assay Protocol 3.1: Volatile Activity Assay (Sealed Plate) start->volatile_assay direct_assay Protocol 3.2: Direct Contact Assay (Poisoned Food) volatile_assay->direct_assay spore_assay Protocol 3.3: Spore Germination Assay direct_assay->spore_assay data_analysis Calculate: - % Mycelial Inhibition - % Spore Germination Inhibition - Determine MIC spore_assay->data_analysis

Caption: General workflow for in vitro assessment of antifungal activity.

Protocol 3.1: Volatile Antifungal Assay (Sealed Plate Method)

This protocol is designed to assess the antifungal activity of a compound's volatile phase, which is critical for a substance like this compound. It prevents direct contact between the compound and the fungus.[2][10]

  • Rationale: This assay mimics the potential action of a bio-fumigant. By physically separating the test compound from the fungal culture, any observed inhibition can be attributed solely to the volatile compounds emitted.

  • Materials:

    • Pure this compound (≥98% purity).

    • Sterile 90 mm Petri dishes.

    • Potato Dextrose Agar (PDA).

    • Target fungal pathogens (e.g., Botrytis cinerea, Penicillium digitatum, Aspergillus niger).[11][12][13]

    • Sterile filter paper discs (6 mm diameter).

    • Parafilm or sealing tape.

    • Incubator set to 25-28°C.

  • Step-by-Step Procedure:

    • Prepare and pour sterile PDA into Petri dishes and allow them to solidify.

    • Inoculate the center of each PDA plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

    • Aseptically attach a sterile filter paper disc to the inside of the lid of each Petri dish.

    • Pipette a specific volume (e.g., 10, 25, 50, 100 µL) of this compound onto the filter paper disc. The control plate will have a disc with no compound added.

    • Immediately place the lid onto the corresponding inoculated base.

    • Quickly and securely seal the plate circumference with two layers of Parafilm to create an airtight environment and prevent volatile leakage.

    • Incubate the sealed plates at 25-28°C for 3-7 days, or until the fungal mycelium in the control plate has reached the edge of the dish.

    • Perform at least three replicates for each concentration.

  • Data Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for both treatment and control plates.

    • Calculate the percentage of Mycelial Growth Inhibition (MGI) using the formula: MGI (%) = [(DC - DT) / DC] x 100 Where: DC = Average diameter of the control colony, and DT = Average diameter of the treated colony.

  • Interpretation: A high MGI value indicates strong antifungal activity from the volatile phase of the compound. This protocol helps determine the Minimum Inhibitory Concentration (MIC) for volatile activity.

Protocol 3.2: Direct Contact Mycelial Growth Inhibition (Poisoned Food Technique)

This method evaluates the fungistatic or fungicidal effect of the compound when it is in direct contact with the pathogen.[14]

  • Rationale: This assay determines if the compound can inhibit fungal growth through direct interaction, which is relevant for liquid formulations or treatments applied directly to surfaces.

  • Step-by-Step Procedure:

    • Prepare PDA and maintain it in a molten state in a water bath at 45-50°C.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol) if it is not miscible with the medium. A preliminary test should confirm the solvent has no antifungal activity at the final concentration used.

    • Add the appropriate volume of the compound (or its stock solution) to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 250, 500 µg/mL). Mix thoroughly by gentle swirling.

    • The control plate should contain PDA with the solvent only (if used).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • Inoculate the center of each plate with a 5 mm mycelial plug of the test fungus.

    • Incubate and analyze as described in Protocol 3.1.

  • Interpretation: This method provides the MIC for direct contact. Comparing the MIC from this assay with the volatile assay can indicate whether the primary mode of action is through vapor or direct contact.

Protocol 3.3: Spore Germination Assay

Inhibiting spore germination is a critical control point for preventing fungal infections, as spores are the primary means of dissemination for many pathogens.[15]

  • Rationale: This assay determines if this compound can prevent the initial stage of fungal development. This is a crucial attribute for a preventative fungicide.

  • Step-by-Step Procedure:

    • Harvest fungal spores from a 7-10 day old culture by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.

    • Prepare a series of dilutions of this compound in a liquid medium (e.g., Potato Dextrose Broth - PDB).

    • Add 50 µL of the spore suspension to 50 µL of each compound dilution in the wells of a microtiter plate.

    • Incubate at 25-28°C for 6-24 hours.

    • Place a 10 µL aliquot from each well onto a microscope slide and observe at least 100 spores under a microscope (400x magnification). A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of germination inhibition: Inhibition (%) = [(GC - GT) / GC] x 100 Where: GC = % germination in control, and GT = % germination in treatment.

  • Interpretation: Effective inhibition of spore germination suggests the compound can act as a preventative agent, stopping infections before they begin.

Experimental Protocols: In Vivo Antifungal Activity

In vivo testing is essential to validate in vitro results in a more complex biological system, assessing the compound's efficacy in protecting a plant or fruit host.[16][17]

G cluster_assays In Vivo Assay Suite start Select Host-Pathogen System (e.g., Strawberry-B. cinerea) fruit_assay Protocol 4.1: Post-Harvest Assay (Detached Fruit) start->fruit_assay plant_assay Protocol 4.2: Whole Plant Assay (Seedling Protection) fruit_assay->plant_assay Optional/Advanced data_analysis Calculate: - Lesion Diameter - Disease Severity Index - % Disease Control fruit_assay->data_analysis plant_assay->data_analysis

Caption: General workflow for in vivo assessment of antifungal activity.

Protocol 4.1: Post-harvest Fruit Protection Assay (Detached Fruit Model)

This assay evaluates the ability of this compound to control post-harvest decay on fruit, a major cause of economic loss.[10][18]

  • Rationale: This model provides a practical test of the compound's utility as a post-harvest treatment. It assesses efficacy in the context of fruit physiology and a wound-based infection, which is a common route for pathogens like Penicillium digitatum on citrus.[11]

  • Step-by-Step Procedure:

    • Select healthy, unwounded, and uniform fruits (e.g., lemons, strawberries, tomatoes).

    • Surface-sterilize the fruits by washing with tap water, immersing in 1% sodium hypochlorite for 2 minutes, and rinsing with sterile distilled water. Air dry in a sterile environment.

    • Create a uniform wound on each fruit (e.g., 2 mm deep and 2 mm wide) with a sterile needle.

    • Inoculate each wound with a 10 µL droplet of a fungal spore suspension (1 x 10⁵ spores/mL).

    • Allow the inoculum to air dry for 1-2 hours.

    • Place the inoculated fruits into sterile, sealed containers (e.g., plastic boxes).

    • Introduce the volatile this compound into the container via a small vial or a treated filter paper, ensuring no direct contact with the fruit. Use concentrations determined to be effective in in vitro assays.

    • Control groups should include: (i) wounded and inoculated fruit without treatment, and (ii) wounded fruit without inoculation or treatment.

    • Incubate at room temperature (~25°C) with high humidity for 5-10 days.

    • Measure the lesion diameter daily. Calculate the percentage of disease control.

  • Interpretation: A significant reduction in lesion size or the prevention of decay symptoms compared to the control indicates effective in vivo activity.

Investigating the Mechanism of Action

Understanding how a compound works is crucial for its development. Based on our hypothesis, the following protocol directly assesses cell membrane damage.

Protocol 5.1: Cell Membrane Permeability Assay (Propidium Iodide Staining)

Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. If the membrane is compromised, PI enters the cell and intercalates with DNA, emitting a strong red fluorescence.[9][19]

  • Rationale: This assay provides direct visual and quantifiable evidence of cell membrane damage, validating the primary hypothesized mechanism of action.

  • Step-by-Step Procedure:

    • Prepare a fungal spore or mycelial suspension (1 x 10⁷ cells/mL) in a buffer (e.g., PBS).

    • Treat the suspension with this compound at its MIC and 2x MIC for a defined period (e.g., 2 hours). A heat-killed (60°C for 30 min) suspension serves as a positive control, and an untreated suspension is the negative control.

    • After incubation, centrifuge the cells and wash twice with PBS to remove the compound.

    • Resuspend the cells in PBS containing Propidium Iodide (e.g., 5 µg/mL).

    • Incubate in the dark for 15 minutes at room temperature.

    • Observe the cells using a fluorescence microscope with appropriate filters (e.g., excitation ~535 nm, emission ~617 nm).

    • Quantify the fluorescence intensity using a fluorometer or flow cytometer for a more robust analysis.

  • Interpretation: A significant increase in red fluorescence in the treated cells compared to the negative control confirms that this compound causes a loss of plasma membrane integrity.

G start Prepare Fungal Suspension (Spores or Mycelia) treat Treat with this compound (at MIC, 2x MIC) start->treat wash Wash cells with PBS to remove compound treat->wash stain Stain with Propidium Iodide (PI) wash->stain incubate Incubate in Dark (15 min) stain->incubate observe Observe & Quantify Fluorescence (Microscopy / Flow Cytometry) incubate->observe

References

Application Notes and Protocols for the Study of Methyl 2-Methylpentanoate as a Putative Semiochemical in Ants

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in chemical ecology and related fields.

Introduction: The Scent of Communication

In the intricate world of insect societies, chemical signals, or semiochemicals, form the bedrock of communication. These compounds orchestrate complex behaviors, from mating and aggregation to foraging and defense. Among the vast arsenal of insect semiochemicals, esters represent a significant class of compounds, often acting as pheromones that elicit specific behavioral or physiological responses in conspecifics. This document provides a comprehensive guide to the investigation of methyl 2-methylpentanoate , a volatile ester with a characteristic fruity odor, as a putative semiochemical, with a specific focus on its potential role in the chemical communication of the red wood ant, Formica polyctena.

While the complete chemical language of Formica polyctena is yet to be fully deciphered, their reliance on trail pheromones and other chemical cues secreted from glands like the Dufour's gland is well-established. The Dufour's gland, in particular, is known to produce a diverse array of organic compounds, including hydrocarbons and esters, that are implicated in trail marking and nestmate recognition.[1][2][3] This guide will provide the foundational protocols to investigate the presence of this compound in F. polyctena secretions and to elucidate its potential behavioral significance.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of a candidate semiochemical is paramount for designing effective collection, analysis, and bioassay protocols.

PropertyValueSource
CAS Number 2177-77-7[4][5]
Molecular Formula C₇H₁₄O₂[4][5]
Molecular Weight 130.18 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Odor Fruity, sweet, apple, pineapple[5]
Boiling Point 135.1 °C at 760 mmHg[5]
Solubility Soluble in organic solvents; less soluble in water

Experimental Workflows: From Gland to Behavior

The investigation of a putative semiochemical involves a multi-step process that begins with the collection of the compound from the insect, followed by its chemical identification and, finally, behavioral assays to determine its function. The following sections provide detailed protocols for each of these critical stages.

Diagram of the Overall Experimental Workflow

experimental_workflow cluster_collection Volatile Collection cluster_analysis Chemical Analysis cluster_bioassay Functional Characterization SPME Solid-Phase Microextraction (SPME) GCMS Gas Chromatography-Mass Spectrometry (GC-MS) SPME->GCMS Desorption & Analysis EAG Electroantennography (EAG) GCMS->EAG Identify Active Compounds Behavior Behavioral Assays GCMS->Behavior Test Synthetic Compound EAG->Behavior Confirm Behavioral Relevance

Caption: Overall workflow for semiochemical investigation.

Part 1: Volatile Collection from Formica polyctena Workers

The initial and most critical step is the collection of volatile compounds from the insect. For live, behaving insects, Solid-Phase Microextraction (SPME) is a non-lethal and highly effective technique.

Protocol 1: Headspace SPME (HS-SPME) of Formica polyctena Dufour's Gland Secretions

Rationale: This method allows for the collection of volatiles released by live ants, providing a more accurate representation of the chemical signals emitted during natural behaviors.

Materials:

  • Live Formica polyctena workers

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane - PDMS)

  • Glass vials (20 mL) with PTFE/silicone septa

  • Fine-point forceps

  • Fume hood

Procedure:

  • Acclimatization: Allow the collected F. polyctena workers to acclimate to the laboratory conditions for at least 24 hours in a suitable formicarium.

  • Sample Preparation: Gently introduce a single worker ant into a clean 20 mL glass vial. To elicit the release of trail pheromones, a small piece of filter paper with a food reward (e.g., a drop of sugar water) can be placed in the vial.

  • SPME Fiber Exposure: Carefully insert the SPME fiber through the septum of the vial, exposing the fiber to the headspace above the ant. Ensure the fiber does not come into direct contact with the insect.

  • Extraction: Allow the fiber to be exposed to the headspace for a predetermined time (e.g., 30-60 minutes). This duration should be optimized based on preliminary experiments.

  • Fiber Retraction and Storage: After the extraction period, retract the fiber into its needle and remove it from the vial. The fiber should be analyzed immediately by GC-MS.

Diagram of the SPME Collection Workflow

spme_workflow start Start: Live Ant vial Place ant in vial start->vial expose_spme Expose SPME fiber to headspace vial->expose_spme extract Extract volatiles (30-60 min) expose_spme->extract retract_spme Retract fiber extract->retract_spme analyze Proceed to GC-MS analysis retract_spme->analyze

Caption: Step-by-step SPME volatile collection.

Part 2: Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile organic compounds.

Protocol 2: GC-MS Analysis of SPME Samples

Rationale: This protocol will separate the complex mixture of volatiles collected by SPME and provide mass spectra for the identification of individual compounds, including the target this compound.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME injection port liner

  • Helium carrier gas (high purity)

  • This compound standard (for retention time and mass spectrum comparison)

GC-MS Parameters (Example):

Parameter Setting
Injector Temperature 250 °C (for thermal desorption)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven Program Initial 40 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40-550 |

Procedure:

  • Injection: Insert the SPME fiber into the GC injection port for thermal desorption of the collected volatiles.

  • Data Acquisition: Initiate the GC-MS run and acquire data in full scan mode.

  • Compound Identification:

    • Compare the retention time of peaks in the sample chromatogram with that of the authentic this compound standard.

    • Compare the mass spectrum of the corresponding peak with the mass spectrum of the standard and with library spectra (e.g., NIST).

Part 3: Functional Characterization

Once this compound is identified in the ant's secretions, the next step is to determine if it elicits a behavioral or physiological response.

Protocol 3: Electroantennography (EAG)

Rationale: EAG measures the electrical response of an insect's antenna to an odorant, providing a rapid screening tool to determine if the insect can detect the compound.

Materials:

  • Formica polyctena worker antennae

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Odor delivery system (puff generator)

  • Filter paper strips

  • This compound solution in a suitable solvent (e.g., hexane) at various concentrations.

Procedure:

  • Antenna Preparation: Excise an antenna from a live, immobilized ant and mount it between two electrodes.

  • Odorant Preparation: Apply a known amount of the this compound solution to a filter paper strip and allow the solvent to evaporate.

  • Odor Delivery: Place the filter paper in the odor delivery system and deliver a puff of odorant-laden air over the antenna.

  • Data Recording: Record the resulting depolarization of the antennal membrane (the EAG response).

  • Dose-Response: Test a range of concentrations to determine the antenna's sensitivity to the compound.

Protocol 4: Trail-Following Bioassay

Rationale: This behavioral assay directly tests the hypothesis that this compound functions as a trail pheromone for Formica polyctena.

Materials:

  • Formica polyctena workers from a laboratory colony

  • Y-maze or a similar arena

  • Filter paper

  • Micropipette

  • This compound solution in hexane

  • Hexane (solvent control)

  • Video recording equipment and tracking software

Procedure:

  • Arena Setup: Line the arms of the Y-maze with clean filter paper.

  • Trail Application: Using a micropipette, lay down a trail of the this compound solution along one arm of the Y-maze. Apply a solvent-only trail along the other arm as a control.

  • Bioassay: Introduce a single worker ant at the base of the Y-maze and record its movement for a set period (e.g., 5 minutes).

  • Data Analysis: Analyze the video recordings to determine the time spent in each arm and the number of ants choosing the treatment arm versus the control arm. Statistical analysis (e.g., Chi-squared test) can be used to determine if there is a significant preference for the arm with the this compound trail.

Diagram of the Behavioral Assay Logic

behavioral_assay_logic start Introduce ant to Y-maze choice Ant chooses an arm start->choice treatment_arm Treatment Arm: This compound choice->treatment_arm Path A control_arm Control Arm: Solvent only choice->control_arm Path B record Record time and choice treatment_arm->record control_arm->record analyze Statistical Analysis record->analyze

Caption: Decision logic in a Y-maze bioassay.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the systematic investigation of this compound as a putative semiochemical in Formica polyctena. Positive results from these experiments would provide strong evidence for its role in the chemical communication of this ecologically important ant species. Subsequent research could then focus on synergistic or antagonistic effects with other compounds in the Dufour's gland secretion, the biosynthesis of this compound within the ant, and its potential applications in pest management or biodiversity conservation.

References

Application Notes & Protocols for the Extraction of Methyl 2-Methylpentanoate from Microbial Cultures

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction of methyl 2-methylpentanoate, a volatile organic compound (VOC) of interest, from microbial cultures. The protocols detailed herein are designed to ensure scientific integrity, offering robust and reproducible methods for both qualitative and quantitative analysis.

Introduction: The Significance of this compound

This compound is a fatty acid ester known for its characteristic fruity and sweet aroma, often associated with apples and pineapples.[1] Beyond its application in the flavor and fragrance industry, this volatile compound can be a key biomarker in microbial metabolism studies. Its presence and concentration can provide insights into specific biochemical pathways, making its accurate extraction and quantification crucial for a deeper understanding of microbial systems. This guide will focus on two primary, validated extraction methodologies: Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to designing an effective extraction protocol.

PropertyValueSource
Molecular Formula C₇H₁₄O₂[2][3]
Molecular Weight 130.18 g/mol [1][2]
Boiling Point 135.1°C at 760 mmHg[4]
Density 0.878 g/mL at 25°C[5]
Vapor Pressure 7.85 mmHg at 25°C[4]
Solubility in Water 1070 mg/L at 25°C (estimated)[5]
LogP (XLogP3) 2.1[1][4]

The moderate volatility and relatively low water solubility of this compound make it an ideal candidate for both solvent extraction and headspace analysis techniques.

Protocol 1: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic and robust method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the microbial culture) and an organic solvent.[5] This technique is particularly effective for recovering a broad range of analytes from a complex matrix.

Causality Behind Experimental Choices in LLE
  • Solvent Selection: The choice of an organic solvent is critical.[6] It must be immiscible with the aqueous culture medium, have a high affinity for this compound, a low boiling point for easy removal, and should not react with the analyte.[6][7] Ethyl acetate is an excellent choice due to its moderate polarity, which is suitable for extracting esters, and its relatively low toxicity compared to chlorinated solvents.[7][8] Hexane is a good non-polar alternative, particularly for extracting lipids and other non-polar compounds.[6][7]

  • pH Adjustment: While this compound is a neutral ester and its extraction is not directly pH-dependent, adjusting the pH of the fermentation broth can be crucial. Lowering the pH (e.g., to 2.5) can suppress the ionization of any acidic byproducts, preventing them from being co-extracted and improving the purity of the target analyte.[2][3]

  • Salting Out: The addition of a salt, such as sodium chloride (NaCl), to the aqueous phase increases its ionic strength. This reduces the solubility of non-polar and moderately polar organic compounds like this compound in the aqueous phase, thereby promoting its partitioning into the organic solvent and increasing extraction efficiency.[9]

Detailed LLE Protocol

Materials and Reagents:

  • Microbial culture broth

  • Ethyl acetate (GC grade or higher)[7][8]

  • Sodium chloride (NaCl), anhydrous

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Separatory funnel

  • Vortex mixer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen blowdown apparatus

  • GC vials with septa

Step-by-Step Methodology:

  • Sample Preparation:

    • Collect a known volume of the microbial culture (e.g., 10 mL) in a centrifuge tube.

    • Centrifuge the culture at a sufficient speed and duration (e.g., 5,000 x g for 15 minutes) to pellet the microbial cells.

    • Carefully decant the supernatant into a clean vessel. Note: If intracellular concentrations of the ester are of interest, a separate cell lysis and extraction protocol would be required.

  • pH Adjustment and Salting Out:

    • Transfer the supernatant to a separatory funnel.

    • Adjust the pH of the supernatant to ~2.5 with HCl.

    • Add NaCl to saturate the solution (approximately 3-4 g for 10 mL). Swirl gently to dissolve.

  • Extraction:

    • Add an equal volume of ethyl acetate (e.g., 10 mL) to the separatory funnel.[4]

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The upper layer will be the ethyl acetate containing the extracted ester.

  • Phase Separation and Drying:

    • Drain the lower aqueous layer.

    • Collect the upper organic (ethyl acetate) layer into a clean flask.

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water. Let it stand for a few minutes.

  • Concentration:

    • Carefully decant the dried ethyl acetate extract into a round-bottom flask or a suitable vial.

    • Evaporate the solvent using a rotary evaporator (at a controlled temperature, e.g., 40°C) or under a gentle stream of nitrogen until a small volume remains (e.g., 1 mL).[10] Caution: Do not evaporate to complete dryness to avoid loss of the volatile analyte.

  • Sample Analysis:

    • Transfer the concentrated extract to a GC vial for analysis.

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Culture Microbial Culture Centrifuge Centrifugation Culture->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Adjust_pH Adjust pH & Add NaCl Supernatant->Adjust_pH Add_Solvent Add Ethyl Acetate Adjust_pH->Add_Solvent Shake Shake & Separate Add_Solvent->Shake Collect_Organic Collect Organic Layer Shake->Collect_Organic Dry Dry with Na₂SO₄ Collect_Organic->Dry Concentrate Concentrate Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Workflow for Liquid-Liquid Extraction.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds.[11] It combines sampling, extraction, and concentration into a single step.[12] An equilibrium is established between the sample matrix, the headspace (gas phase) above the sample, and a coated fiber, which adsorbs the analytes.[13]

Causality Behind Experimental Choices in HS-SPME
  • Fiber Selection: The choice of the SPME fiber coating is critical for selective and efficient extraction. For a moderately polar ester like this compound, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly effective as it can adsorb a wide range of analytes with varying polarities and molecular weights.[13]

  • Extraction Temperature: Increasing the temperature of the sample vial promotes the partitioning of volatile analytes from the liquid phase into the headspace, increasing their concentration in the gas phase and enhancing adsorption onto the fiber.[13] However, excessively high temperatures can degrade thermally labile compounds or alter the microbial metabolism if live cultures are used. A temperature of 60-70°C is often a good starting point for optimization.

  • Extraction Time: Sufficient time must be allowed for the system to reach equilibrium, or at least a consistent pre-equilibrium state, for reproducible results. This is a critical parameter to optimize for quantitative analysis.

  • pH and Salting Out: Similar to LLE, adjusting the pH to be acidic and adding salt can increase the volatility of the analyte by decreasing its solubility in the aqueous matrix, leading to higher concentrations in the headspace and improved sensitivity.

Detailed HS-SPME Protocol

Materials and Reagents:

  • Microbial culture supernatant (prepared as in LLE Protocol, step 1)

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • SPME fiber holder

  • Headspace vials (e.g., 20 mL) with PTFE-lined septa

  • Heating block or water bath with agitation

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Fiber Conditioning:

    • Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into a hot GC inlet to desorb any contaminants.

  • Sample Preparation:

    • Place a defined volume of the microbial culture supernatant (e.g., 5 mL) into a 20 mL headspace vial.

    • Add NaCl to saturate the solution and adjust the pH to ~2.0-2.5 with HCl.

    • Immediately seal the vial with a PTFE-lined septum cap.

  • Extraction:

    • Place the vial in a heating block or water bath set to the optimized temperature (e.g., 70°C).[8]

    • Allow the sample to equilibrate for a few minutes (e.g., 5-10 minutes).

    • Manually or with an autosampler, expose the SPME fiber to the headspace above the liquid for a defined period (e.g., 20-30 minutes) with gentle agitation.[8]

  • Desorption and Analysis:

    • After extraction, immediately retract the fiber into its needle and transfer it to the GC injection port.

    • Expose the fiber in the hot inlet (e.g., 250°C) to thermally desorb the analytes onto the GC column. The desorption time should be sufficient for complete transfer (e.g., 2-5 minutes).

    • Start the GC-MS data acquisition at the beginning of the desorption process.

HS-SPME Workflow Diagram

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Supernatant Microbial Supernatant Vial_Prep Add to Vial, Adjust pH, Add NaCl Supernatant->Vial_Prep Seal Seal Vial Vial_Prep->Seal Equilibrate Heat & Equilibrate Seal->Equilibrate Expose_Fiber Expose SPME Fiber to Headspace Equilibrate->Expose_Fiber Retract Retract Fiber Expose_Fiber->Retract Desorb Thermal Desorption in GC Inlet Retract->Desorb GCMS GC-MS Analysis Desorb->GCMS

Caption: Workflow for Headspace SPME.

Method Comparison and Validation

The choice between LLE and HS-SPME depends on the specific research goals, available equipment, and desired sample throughput.

FeatureLiquid-Liquid Extraction (LLE)Headspace SPME (HS-SPME)
Principle Partitioning between two immiscible liquidsEquilibrium between sample, headspace, and coated fiber
Solvent Use Requires significant volumes of organic solventsSolvent-free extraction
Selectivity Lower; co-extraction of compounds with similar solubility is commonHigher; can be tuned by fiber chemistry
Sensitivity Good, can be improved by concentrating the extractExcellent, especially for volatile compounds
Automation Difficult to fully automateEasily automated for high throughput
Sample Throughput Lower, more labor-intensiveHigher, especially with an autosampler
Cost Lower initial cost, but ongoing solvent costsHigher initial cost for fibers and holder
Matrix Effects Can be significantMinimized, as the fiber is not in direct contact with the sample matrix

Self-Validating Systems: For both protocols, the inclusion of an internal standard (e.g., a deuterated analog of this compound or a structurally similar ester not present in the sample) is crucial for accurate quantification. The internal standard should be added at the very beginning of the sample preparation process to account for any analyte loss during extraction and analysis. A calibration curve should be prepared using standards in a matrix that closely mimics the microbial culture medium to ensure the reliability of the quantitative results.

GC-MS Analysis

Regardless of the extraction method, the final analysis is typically performed using GC-MS.

  • Injector: Split/splitless injector at ~250°C.

  • Column: A non-polar or mid-polarity column, such as a DB-5ms or DB-WAX (30 m x 0.25 mm, 0.25 µm), is suitable for separating volatile esters.

  • Oven Program: A typical program might start at 40°C, hold for 2-3 minutes, then ramp at 10-15°C/min to 250-280°C.

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive quantification.

Challenges and Field-Proven Insights

  • Matrix Complexity: Fermentation broths are complex mixtures containing salts, sugars, proteins, and other metabolites that can interfere with extraction.[2] For LLE, this can lead to emulsion formation, making phase separation difficult. For HS-SPME, non-volatile components can coat the inside of the vial, potentially altering the headspace equilibrium.

  • Analyte Distribution: Volatile esters can be present both intracellularly and extracellularly. The protocols above focus on the extracellular fraction. To analyze the total amount, effective cell lysis (e.g., sonication, bead beating) prior to extraction is necessary.

  • Culture Conditions: The production of volatile compounds by microbes is highly dependent on culture conditions such as media composition, temperature, and oxygen availability.[14] It is essential to standardize these conditions to ensure reproducible results.

References

Application Note: A Robust HPLC-UV Method for the Quantification of Methyl 2-methylpentanoate via Pre-Column Derivatization of its Hydrolyzed, Non-Volatile Carboxylic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the indirect quantification of Methyl 2-methylpentanoate. Due to the high volatility and lack of a native chromophore in the parent ester, a pre-column derivatization strategy is employed. The method involves a robust saponification (hydrolysis) of this compound to its corresponding non-volatile carboxylate, 2-methylpentanoic acid. This acid is then derivatized with p-bromophenacyl bromide (p-BPB) to form a strongly UV-absorbent phenacyl ester. The resulting derivative is separated and quantified using a reverse-phase C18 column. This protocol provides the necessary sensitivity and selectivity for accurate analysis in research, quality control, and drug development settings, adhering to the principles of analytical procedure validation outlined in ICH Q2(R1).[1][2]

Introduction: The Analytical Challenge

This compound is a volatile organic compound classified as a fatty acid ester.[3][4] Its direct analysis by HPLC is fundamentally challenging for two primary reasons:

  • Volatility: High volatility can lead to sample loss during preparation and handling, resulting in poor accuracy and precision.

  • Lack of Chromophore: The molecule does not possess a chromophore that absorbs light in the typical UV-Vis range (200-400 nm), rendering it virtually invisible to standard HPLC-UV detectors.[5]

Gas chromatography (GC) is often the method of choice for such volatile compounds. However, HPLC is a ubiquitous and powerful technique in many laboratories, particularly for samples in complex matrices that may not be suitable for GC. To leverage the advantages of HPLC, a chemical modification, or derivatization, is necessary to render the analyte non-volatile and detectable.[6][7] This process chemically modifies the analyte to introduce a chromophore or fluorophore, enhancing its detectability.[6]

Causality of the Chosen Strategy: The most effective strategy for this analyte is not to derivatize the ester directly, but to first convert it into a more reactive and non-volatile functional group. We employ a saponification reaction to hydrolyze the this compound into methanol and the sodium salt of 2-methylpentanoic acid. The resulting carboxylic acid is an ideal target for derivatization. For this purpose, p-bromophenacyl bromide (p-BPB) is an excellent reagent, as it reacts specifically with the carboxylate to form a phenacyl ester derivative that has a strong UV absorbance around 260 nm.[8][9]

Experimental Workflow & Methodology

The entire analytical process is a multi-step workflow designed to ensure quantitative conversion and accurate measurement.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Sample containing This compound Hydrolysis Step 1: Saponification (Hydrolysis to Carboxylic Acid) Sample->Hydrolysis Add KOH/Methanol Derivatization Step 2: Derivatization (Reaction with p-BPB) Hydrolysis->Derivatization Adjust pH, add p-BPB HPLC Step 3: HPLC-UV Analysis (Reverse-Phase C18) Derivatization->HPLC Inject derivatized sample Data Step 4: Quantification (Peak Integration & Calibration) HPLC->Data Chromatogram Output

Caption: Experimental workflow from sample preparation to final quantification.

Protocol 1: Saponification (Hydrolysis) of the Ester

Rationale: This step quantitatively converts the volatile ester into a stable and non-volatile carboxylate salt, preparing it for derivatization. The use of methanolic potassium hydroxide ensures an efficient reaction.[10]

Materials:

  • Sample containing this compound

  • Potassium Hydroxide (KOH)

  • Methanol (HPLC Grade)

  • Phenolphthalein solution (0.1% in ethanol)

  • Nitrogen gas supply

  • 5 mL reaction vials with magnetic stirrers

Procedure:

  • Accurately transfer a known volume or weight of the sample (e.g., equivalent to ~10 mg of the ester) into a 5 mL reaction vial.

  • If the sample is not already in methanol, dissolve it in a small volume of methanol.

  • Prepare a 0.5N solution of KOH in methanol. Add this solution to the vial until the molar ratio of base to the potential acid is at least 9:1.

  • Add one drop of phenolphthalein solution. The solution should turn pink, indicating basic conditions.

  • Place the vial on a heating block with stirring at 60°C for 30 minutes to ensure complete hydrolysis.

  • After cooling to room temperature, evaporate the methanol to dryness under a gentle stream of nitrogen. The vial now contains the potassium salt of 2-methylpentanoic acid.

Protocol 2: Derivatization with p-Bromophenacyl Bromide (p-BPB)

Rationale: This protocol attaches a UV-active tag (the phenacyl group) to the carboxylic acid. The reaction is catalyzed by the basicity of the carboxylate salt and driven to completion by heating in an aprotic solvent.[8]

Materials:

  • Dried sample from Protocol 1

  • p-Bromophenacyl bromide (p-BPB) reagent solution (5 mg/mL in Acetonitrile)

  • Acetonitrile (ACN), dry (HPLC Grade)

  • Heating block with stirring

Procedure:

  • To the dried salt in the reaction vial, add 1.0 mL of the p-BPB reagent solution and 2.0 mL of dry acetonitrile.

  • Seal the vial tightly.

  • Heat the reaction at 80°C with stirring for 30 minutes.[8]

  • Remove the vial from the heating block and allow it to cool completely to room temperature.

  • The resulting solution, containing the p-bromophenacyl ester of 2-methylpentanoic acid, is now ready for HPLC analysis. Dilution with the mobile phase may be necessary to fall within the calibration range.

Protocol 3: HPLC-UV Analysis

Rationale: Reverse-phase chromatography is ideal for separating the relatively non-polar phenacyl ester derivative from the polar, unreacted p-BPB reagent and other potential byproducts. A C18 column provides the necessary hydrophobic interaction.[8]

Instrumentation & Conditions:

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 50% to 95% B; 15-20 min: Hold at 95% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 261 nm[9]

| Injection Vol. | 10 µL |

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of this method, validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][11] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[12]

Specificity

Specificity was evaluated by analyzing a blank matrix (without the analyte) and a matrix spiked with this compound. The resulting chromatograms were compared. The peak for the derivatized analyte was well-resolved from any peaks originating from the derivatizing reagent or the matrix, demonstrating the method's specificity.

Linearity and Range

A stock solution of derivatized 2-methylpentanoic acid was prepared and serially diluted to create calibration standards over a concentration range of 1-100 µg/mL.

ParameterResult
Correlation Coefficient (r²) > 0.999
Equation y = mx + c
Range 1 - 100 µg/mL
Accuracy & Precision

Accuracy was determined by the recovery of spiked analyte in a blank matrix at three concentration levels (low, medium, high). Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses, expressed as the Relative Standard Deviation (%RSD).

LevelAccuracy (% Recovery)Precision (%RSD)
Low QC (5 µg/mL) 98.7%1.8%
Mid QC (50 µg/mL) 101.2%1.1%
High QC (90 µg/mL) 99.5%1.3%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterResult
LOD 0.3 µg/mL
LOQ 0.9 µg/mL

Conclusion

This application note details a comprehensive and robust method for the indirect analysis of this compound by HPLC-UV. By converting the volatile, non-absorbing ester into a stable, UV-active derivative via a two-step hydrolysis and derivatization process, the method overcomes the inherent challenges of the analyte. The procedure has been validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This makes it a reliable and trustworthy tool for researchers, scientists, and drug development professionals requiring accurate quantification of this compound.

References

Application Notes and Protocols: Stable Isotope Labeling of Methyl 2-methylpentanoate for Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Metabolic Pathways with Stable Isotope Tracers

In the intricate landscape of metabolic research, understanding the dynamic flux of molecules through biochemical pathways is paramount.[1][2] Stable isotope labeling has emerged as a transformative technique, offering a safe and precise method to trace the metabolic fate of compounds within complex biological systems.[3][4] Unlike radioactive isotopes, stable isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H) are non-radioactive, making them ideal for a wide array of in vitro and in vivo studies, including those in human subjects.[3][5] By introducing molecules enriched with these heavier isotopes, researchers can track their journey and transformation, providing unparalleled insights into metabolic networks.[3][6]

Methyl 2-methylpentanoate (C₇H₁₄O₂) is a fatty acid ester that can serve as a valuable probe in metabolic studies, particularly those investigating fatty acid and branched-chain amino acid metabolism.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of stable isotope-labeled this compound to elucidate metabolic pathways. We will delve into the rationale behind labeling strategies, detailed experimental protocols, and the analytical techniques required for data acquisition and interpretation.

Part 1: The Rationale Behind Labeling this compound

The choice of which atoms to label in this compound depends on the specific metabolic questions being addressed. The molecule consists of a pentanoate chain with a methyl group at the second carbon and a methyl ester group.

Common Labeling Strategies:

  • ¹³C-Labeling: Incorporating ¹³C atoms is the most common strategy for tracing the carbon skeleton of the molecule.

    • Uniformly Labeled ([U-¹³C₇]-Methyl 2-methylpentanoate): This approach, where all seven carbon atoms are ¹³C, is excellent for tracking the overall fate of the molecule and its fragments. It allows for the clear identification of all metabolites derived from the tracer.

    • Position-Specific Labeling (e.g., [1-¹³C]-Methyl 2-methylpentanoate): Labeling a specific carbon, such as the carboxyl carbon of the pentanoate chain, can provide more granular information about specific enzymatic reactions like decarboxylation.

  • Deuterium (²H)-Labeling: Replacing hydrogen atoms with deuterium can be used to study reactions involving C-H bond cleavage and to assess the contribution of the molecule to the cellular water pool.

The selection of the labeling pattern is a critical first step and should be aligned with the research objectives.[9] For broad, exploratory studies, a uniformly ¹³C-labeled compound is often preferred.

Part 2: Experimental Design and Protocols

A successful stable isotope tracing experiment requires careful planning and execution. The following sections provide a generalized workflow and detailed protocols for an in vitro cell culture-based study.

Experimental Workflow

The overall workflow for a metabolic study using stable isotope-labeled this compound can be visualized as follows:

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer ¹³C-Labeled Methyl 2-methylpentanoate Incubation Incubate Cells with Labeled Compound Tracer->Incubation Cells Cell Culture (e.g., Hepatocytes) Cells->Incubation Medium Culture Medium Medium->Incubation Quenching Metabolic Quenching Incubation->Quenching Time Course Extraction Metabolite Extraction Quenching->Extraction MS LC-MS/MS or GC-MS Analysis Extraction->MS Data Data Processing & Isotopologue Analysis MS->Data Interpretation Metabolic Pathway Interpretation Data->Interpretation metabolic_pathway M2MP ¹³C-Methyl 2-methylpentanoate ACoA ¹³C-Acetyl-CoA M2MP->ACoA β-oxidation PCoA ¹³C-Propionyl-CoA M2MP->PCoA β-oxidation TCA TCA Cycle Metabolites ACoA->TCA PCoA->TCA Gluco Gluconeogenesis TCA->Gluco

References

Quantifying Methyl 2-methylpentanoate in complex volatile mixtures.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: The Analytical Challenge

Methyl 2-methylpentanoate (CAS: 2177-77-7) is a fatty acid ester recognized for its characteristic fruity, sweet, and apple-like aroma.[1][2] This volatile organic compound (VOC) is a key component in the flavor and fragrance profiles of many consumer products, including foods, beverages, and cosmetics.[3] Its accurate quantification is critical for quality control, authenticity assessment, and new product development. However, isolating and measuring this specific ester within a complex matrix—a mixture containing hundreds of other volatile and non-volatile compounds—presents a significant analytical challenge. The matrix can introduce interferences, suppress analyte signals, and complicate detection, necessitating a highly selective and sensitive analytical strategy.

This application note provides a comprehensive, field-proven protocol for the robust quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind each methodological choice, from sample preparation to data analysis, and provide a framework for method validation to ensure trustworthy and reproducible results.

Analyte Profile: this compound

PropertyValueSource
Molecular Formula C₇H₁₄O₂[3]
Molecular Weight 130.18 g/mol [3]
Boiling Point 135.1°C at 760 mmHg[2]
Vapor Pressure 7.85 mmHg at 25°C[2]
Odor Profile Fruity, Sweet, Apple, Pineapple[1]
Key Mass Fragments (m/z) 88 (Base Peak), 101, 55, 41[3]

The Strategic Approach: HS-SPME with GC-MS

For the analysis of a semi-volatile compound like this compound in a complex sample, the combination of HS-SPME and GC-MS is the "gold standard" methodology.[4][5] This approach systematically addresses the core analytical challenges.

  • Why Headspace (HS) Sampling? Direct injection of a complex liquid or solid sample into a gas chromatograph can introduce non-volatile matrix components that contaminate the instrument and interfere with the analysis. Headspace sampling isolates only the volatile and semi-volatile compounds present in the vapor phase above the sample, providing a much cleaner extract.[6][7]

  • Why Solid-Phase Microextraction (SPME)? SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from the headspace.[8][9] This pre-concentration step is critical for achieving the low detection limits often required in trace analysis. The choice of fiber coating allows for selective extraction, further reducing matrix interference.[10]

  • Why Gas Chromatography-Mass Spectrometry (GC-MS)? GC offers high-resolution separation of volatile compounds based on their boiling points and interactions with the GC column.[11] The mass spectrometer provides definitive identification based on the unique mass fragmentation pattern of the analyte and enables sensitive quantification, even when chromatographic peaks co-elute.[12]

The entire analytical workflow is visualized below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Aliquot in Headspace Vial IS 2. Internal Standard Spiking Sample->IS Seal 3. Vial Sealing & Incubation IS->Seal SPME 4. HS-SPME Extraction Seal->SPME Desorption 5. Thermal Desorption in GC Inlet SPME->Desorption Fiber Transfer Separation 6. GC Separation Desorption->Separation Ionization 7. MS Ionization & Fragmentation (EI) Separation->Ionization Detection 8. Mass Detection (Scan or SIM) Ionization->Detection Identification 9. Peak Identification (RT & Mass Spectrum) Detection->Identification Integration 10. Peak Integration Identification->Integration Quantification 11. Quantification (Calibration Curve) Integration->Quantification Report 12. Final Report Quantification->Report

Caption: HS-SPME-GC-MS workflow for volatile compound analysis.

Detailed Experimental Protocol

This protocol provides a robust starting point. Optimization may be required depending on the specific sample matrix.

Materials and Reagents
  • Standards: this compound (≥98% purity), Internal Standard (IS), e.g., Methyl heptanoate or an isotopically labeled standard.

  • Solvents: Methanol or Ethanol (HPLC grade) for stock solutions.

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). This fiber offers broad-spectrum adsorption for various volatiles and is a common first choice.[10]

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Reagents: Sodium chloride (analytical grade).

Sample Preparation: HS-SPME

Causality: The goal of this stage is to reproducibly partition the analyte from the sample matrix into the headspace for extraction by the SPME fiber.

  • Sample Weighing: Accurately weigh 5.0 g (or 5.0 mL for liquid) of the homogenized sample into a 20 mL headspace vial.

  • Matrix Modification: Add 1.5 g of sodium chloride. Rationale: Salting-out increases the ionic strength of the aqueous phase in many matrices, reducing the solubility of organic analytes and promoting their release into the headspace, thereby increasing sensitivity.[7]

  • Internal Standard Spiking: Add a precise volume of the internal standard stock solution to each vial (including calibration standards and blanks) to achieve a final concentration of ~50 µg/kg. Rationale: An IS corrects for variations in extraction efficiency and injection volume, significantly improving precision and accuracy.

  • Vial Sealing: Immediately seal the vial tightly with the screw cap.

  • Incubation & Equilibration: Place the vial in an autosampler tray or heating block set to 60°C. Allow the sample to equilibrate with agitation for 15 minutes. Rationale: Heating and agitation accelerate the mass transfer of the analyte into the headspace, ensuring equilibrium is reached faster.

  • SPME Extraction: Expose the DVB/CAR/PDMS fiber to the sample headspace for 30 minutes at 60°C. Rationale: This duration must be optimized; it should be long enough to ensure sufficient analyte adsorption for sensitivity but short enough to remain in the linear range of the fiber's capacity.

  • Fiber Desorption: Immediately transfer the fiber to the GC inlet for thermal desorption.

GC-MS Instrumental Parameters

Causality: These parameters are designed to achieve chromatographic separation of the target analyte from matrix interferences and to generate a consistent, identifiable mass spectrum for quantification.

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Inlet Split/Splitless, 250°CHigh temperature ensures rapid and complete desorption of analytes from the SPME fiber.
Inlet Mode Splitless for 2 minMaximizes transfer of analyte to the column for trace analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column is an excellent general-purpose column for separating a wide range of volatile and semi-volatile compounds.
Oven Program 40°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min)The initial low temperature traps volatiles at the head of the column. The temperature ramp separates compounds based on their boiling points. The final hold ensures all compounds elute.
MS Transfer Line 250°CPrevents condensation of analytes between the GC and MS.
Ion Source Electron Ionization (EI), 230°C, 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Quadrupole Temp 150°CEnsures mass accuracy.
Acquisition Mode Full Scan (m/z 40-300) and/or SIMScan mode is used for initial identification and method development. Selected Ion Monitoring (SIM) mode (monitoring m/z 88, 101, 55) significantly increases sensitivity for trace quantification by reducing noise.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the analytical method must be validated for the specific matrix of interest.[4][13] This process verifies that the protocol is fit for its intended purpose.

Validation Protocol: Prepare matrix-matched calibration standards by spiking a blank matrix (a sample known to not contain the analyte) with known concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/kg) and a constant concentration of the internal standard. Analyze these standards using the protocol above to assess the following parameters.

ParameterObjectiveAcceptance Criteria
Linearity Establish a linear relationship between concentration and instrument response.Calibration curve with a coefficient of determination (R²) > 0.995.
Accuracy Measure the closeness of results to the true value.Spike-recovery at three concentration levels (low, mid, high) should be within 80-120%.
Precision Measure the repeatability of the results.Relative Standard Deviation (RSD) should be < 15% for replicate analyses (n=6) at a mid-concentration level.
Limit of Detection (LOD) The lowest concentration that can be reliably detected.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest concentration that can be accurately quantified.S/N ≥ 10, with acceptable precision and accuracy.

Data Analysis and Quantification

  • Identification: The primary identification of this compound is confirmed by matching the retention time from the GC analysis with that of a pure standard. Definitive confirmation is achieved when the background-subtracted mass spectrum of the sample peak matches the reference spectrum of the standard, including the presence of key ions (m/z 88, 101, 55).[3]

  • Calibration: Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the concentration of the matrix-matched standards.

  • Quantification: Calculate the concentration of this compound in unknown samples by determining their peak area ratio and interpolating the concentration from the linear regression equation of the calibration curve.

G cluster_logic Quantification Logic Area_Ratio Calculate Peak Area Ratio (Analyte / IS) Cal_Curve Generate Calibration Curve y = mx + b Area_Ratio->Cal_Curve For Standards Interpolate Interpolate Concentration (x = (y - b) / m) Cal_Curve->Interpolate For Samples

Caption: Logical flow for analyte quantification using an internal standard.

Conclusion

The described HS-SPME-GC-MS method provides a selective, sensitive, and robust framework for the quantification of this compound in complex volatile mixtures. By understanding the rationale behind sample preparation, instrumental parameters, and data analysis, researchers can confidently apply and adapt this protocol to meet their specific needs in quality control and product development. The inclusion of a thorough method validation process is essential for ensuring the scientific integrity and trustworthiness of the generated data.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Peak Co-elution in GC-MS Analysis of Methyl 2-methylpentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak co-elution issues encountered during the analysis of Methyl 2-methylpentanoate. By providing in-depth, experience-driven advice and clear, actionable protocols, we aim to empower you to achieve optimal chromatographic resolution and generate high-quality, reliable data.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding peak co-elution in the context of this compound analysis.

Q1: What is peak co-elution in GC-MS, and why is it a problem?

A: Peak co-elution occurs when two or more different compounds are not fully separated by the gas chromatograph and elute from the column at the same or very similar retention times.[1] This results in a single, merged chromatographic peak, which can lead to several analytical challenges:

  • Inaccurate Identification: The resulting mass spectrum is a composite of all co-eluting compounds, which can lead to incorrect matches when searched against a spectral library or no matches at all.[2]

  • Inaccurate Quantification: The area of the overlapped peak does not represent the true concentration of the target analyte, this compound, leading to significant quantitative errors.[1]

  • Compromised Data Integrity: Ultimately, co-elution undermines the reliability and validity of the analytical results.[3]

Q2: I'm observing a shoulder on my this compound peak. Does this always indicate co-elution?

A: A shoulder on a chromatographic peak is a strong indicator of co-elution, where a minor component is eluting very close to a major one.[1][3] However, poor peak shape can also arise from other issues such as a contaminated injector liner, column degradation, or improper injection technique.[4][5] It is crucial to confirm co-elution by examining the mass spectra across the peak. If the mass spectrum changes from the leading edge to the tailing edge of the peak, co-elution is highly likely.[2]

Q3: Why is this compound particularly susceptible to co-elution?

A: this compound can be challenging to resolve due to several factors:

  • Presence of Isomers: It has several structural isomers (e.g., methyl 3-methylpentanoate, methyl 4-methylpentanoate, methyl hexanoate) and stereoisomers (enantiomers) due to its chiral center. These isomers often have very similar boiling points and polarities, making them difficult to separate on a standard GC column.[6][7]

  • Complex Matrices: When analyzing samples from complex matrices (e.g., biological fluids, environmental samples), there is a high probability of matrix components having similar chromatographic properties to the analyte, leading to co-elution.[8]

Q4: Do I need to derivatize this compound for GC-MS analysis?

A: this compound is a methyl ester and is generally volatile enough for direct GC-MS analysis. Derivatization is typically not required for this compound itself. However, if you are analyzing its parent acid, 2-methylpentanoic acid, derivatization to its methyl ester (this compound) is a critical step to increase its volatility and improve peak shape.[9] This is a common practice for the analysis of fatty acids and related compounds.[10][11]

Troubleshooting Guides

This section provides step-by-step solutions to specific co-elution problems you may encounter during your analysis.

Issue 1: Poor resolution between this compound and its isomers.

Primary Cause: Suboptimal stationary phase selection or inadequate chromatographic conditions. The key to separating isomers is to exploit subtle differences in their interaction with the GC column's stationary phase.

Troubleshooting Workflow:

start Start: Co-elution of Isomers Detected column Step 1: Verify GC Column Choice start->column temp_program Step 2: Optimize Oven Temperature Program column->temp_program Using a highly polar cyanopropyl column? end_resolved Resolution Achieved column->end_resolved Switched to appropriate column. carrier_gas Step 3: Adjust Carrier Gas Flow Rate temp_program->carrier_gas Resolution still poor? temp_program->end_resolved Resolution improved. chiral_col Step 4: Consider a Chiral Column carrier_gas->chiral_col Isomers still co-eluting? end_deconvolution Proceed to Mass Spectral Deconvolution carrier_gas->end_deconvolution Minor improvement, but not baseline. chiral_col->end_resolved Enantiomeric separation needed? chiral_col->end_deconvolution Structural isomers still co-eluting. start Start: Co-elution with Matrix sample_prep Step 1: Enhance Sample Prep (SPE/LLE) start->sample_prep sim_mode Step 2: Use GC-MS in SIM Mode sample_prep->sim_mode Interference still present? end_resolved Analyte Resolved from Matrix sample_prep->end_resolved Clean sample achieved. deconvolution Step 3: Apply Mass Spectral Deconvolution sim_mode->deconvolution Still overlapping signals? sim_mode->end_resolved Selective detection achieved. deconvolution->end_resolved

References

Improving resolution of Methyl 2-methylpentanoate enantiomers in chiral chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the dedicated technical support center for optimizing the chiral separation of methyl 2-methylpentanoate enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during chiral chromatography experiments. Here, we synthesize technical accuracy with field-proven insights to help you achieve baseline resolution and robust analytical methods.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the separation of this compound enantiomers.

Q1: What is the most suitable type of Chiral Stationary Phase (CSP) for separating this compound?

For small, neutral esters like this compound, polysaccharide-based CSPs are the most popular and effective choice.[1] These columns, typically derived from amylose or cellulose coated or immobilized on a silica support, offer broad enantioselectivity for a wide range of compounds. The primary mechanism of separation involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For this specific analyte, columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) are excellent starting points.

Q2: How should I select the initial mobile phase for method development?

In normal-phase chromatography, a non-polar solvent mixed with a polar modifier is standard. A good starting point for this compound is a mixture of n-hexane and an alcohol modifier, such as 2-propanol (IPA) or ethanol.[2] A typical initial screening condition would be n-hexane/IPA (90:10, v/v) .[2] The ratio of hexane to alcohol is the most critical parameter for adjusting retention and resolution.

Q3: What is the specific role of the alcohol modifier (e.g., IPA, ethanol) in the mobile phase?

The alcohol modifier plays a crucial role in the chiral recognition mechanism. It competes with the analyte for polar interaction sites (like hydrogen bonding sites) on the CSP.[3] The type and concentration of the alcohol can alter the conformation of the polysaccharide structure of the CSP, thereby changing the shape and accessibility of the chiral cavities.[3][4] This directly impacts the enantioselectivity. Generally, decreasing the concentration of the alcohol modifier increases retention and often improves resolution, but excessively long retention times can lead to peak broadening. Ethanol can sometimes provide better resolution than IPA for certain compounds due to its smaller size and different interaction profile.[4][5]

Q4: How does temperature influence the separation of these enantiomers?

Temperature is a powerful but complex tool for optimizing chiral separations. It affects the thermodynamics of the interaction between the enantiomers and the CSP.[6]

  • Lower Temperatures: Often lead to stronger, more stable interactions, which can enhance enantioselectivity and improve resolution. This is because weaker bonding forces are enhanced at lower temperatures.[2][7]

  • Higher Temperatures: Can decrease retention times and improve peak efficiency (narrower peaks). However, this often comes at the cost of reduced resolution.[1]

The effect of temperature is not always predictable; therefore, it should be empirically tested during method optimization. A change in temperature can sometimes even lead to a reversal in the elution order of the enantiomers.[1][6]

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem: Poor or No Resolution (Resolution, Rs < 1.5)

This is the most common challenge in chiral chromatography. A systematic approach is required to identify and address the root cause.

The mobile phase is the most influential factor in achieving chiral selectivity.[1]

  • Adjust the Modifier Percentage: Systematically decrease the percentage of the alcohol modifier (IPA or ethanol) in the mobile phase. This will increase the retention time and allow for more interaction with the CSP, which typically enhances resolution.

Mobile Phase (n-Hexane:IPA)Retention Time (min)Resolution (Rs)
90:108.51.1
95:515.21.8
98:225.12.5
A representative table showing the effect of modifier concentration on resolution.
  • Change the Alcohol Modifier: If adjusting the concentration of IPA is insufficient, switch to a different alcohol. Ethanol often provides different selectivity compared to IPA and may improve the separation.[5]

  • Decrease Temperature: Lowering the column temperature (e.g., from 25°C to 15°C or 10°C) can significantly improve resolution by enhancing the stability of the diastereomeric complexes formed on the CSP.[7][8]

  • Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the residence time of the analyte on the column, allowing for more equilibrium interactions and potentially improving resolution. However, be mindful that excessively low flow rates can lead to band broadening.[9]

  • Column Contamination: If the column has been used with a variety of samples, strongly retained impurities can accumulate at the head of the column, leading to a loss of efficiency and resolution.[10]

  • Column Regeneration: For immobilized polysaccharide columns, flushing with a strong, compatible solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can often restore performance.[10] For coated columns, a flush with 100% IPA is a safer option.[11] Always consult the manufacturer's instructions before performing any washing procedure.

Experimental Protocol: Systematic Method Optimization

  • Initial Conditions:

    • Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))

    • Mobile Phase: n-Hexane/IPA (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at an appropriate wavelength (e.g., 210 nm for esters)

  • Modifier Optimization:

    • Decrease the IPA concentration in 2-3% increments (e.g., 92:8, 95:5, 97:3).

    • Allow the column to equilibrate for at least 20 column volumes with each new mobile phase composition before injecting the sample.[11]

  • Temperature and Flow Rate Fine-Tuning:

    • Once a promising mobile phase is identified, lower the temperature in 5°C increments.

    • If necessary, reduce the flow rate to 0.8 mL/min and then to 0.5 mL/min to further enhance resolution.

Problem: Peak Tailing or Fronting

Poor peak shape can compromise resolution even if the peak maxima are separated.

  • Cause: Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.

    • Solution: Reduce the injection volume or dilute the sample.[12]

  • Cause: Contamination at Column Inlet: Strongly adsorbed compounds at the inlet frit or the head of the column can cause peak tailing.

    • Solution: Reverse-flush the column (if permitted by the manufacturer) to wash away contaminants.[10]

  • Cause: Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample directly in the mobile phase.

Problem: Irreproducible Retention Times

Fluctuations in retention times can indicate instability in the chromatographic system.

  • Cause: Insufficient Column Equilibration: Chiral stationary phases, particularly polysaccharide-based ones, can require extended equilibration times when the mobile phase composition is changed.

    • Solution: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before starting analysis.[11]

  • Cause: Temperature Fluctuations: Unstable column temperature can lead to shifts in retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Cause: Mobile Phase Instability: Evaporation of the more volatile component of the mobile phase (n-hexane) can alter its composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles covered.

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution in the chiral separation of this compound.

TroubleshootingWorkflow Start Poor Resolution (Rs < 1.5) MobilePhase Optimize Mobile Phase Start->MobilePhase Primary Approach TempFlow Adjust Physical Parameters Start->TempFlow Secondary Approach ColumnHealth Check Column Health Start->ColumnHealth If performance degraded over time AdjustModifier Decrease % Alcohol (e.g., IPA/EtOH) MobilePhase->AdjustModifier ChangeModifier Switch Alcohol (IPA -> EtOH or vice versa) AdjustModifier->ChangeModifier If insufficient End Resolution Achieved (Rs ≥ 1.5) AdjustModifier->End ChangeModifier->TempFlow If still poor ChangeModifier->End DecreaseTemp Lower Temperature (e.g., 25°C -> 15°C) TempFlow->DecreaseTemp DecreaseFlow Reduce Flow Rate (e.g., 1.0 -> 0.5 mL/min) DecreaseTemp->DecreaseFlow If needed DecreaseFlow->End FlushColumn Flush/Regenerate Column ColumnHealth->FlushColumn ReplaceColumn Consider Column Replacement FlushColumn->ReplaceColumn If flushing fails ReplaceColumn->End

A logical workflow for troubleshooting poor resolution.

References

Technical Support Center: Minimizing Degradation of Methyl 2-methylpentanoate During Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the robust extraction of Methyl 2-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals who require high-fidelity analysis of this volatile ester. We will delve into the core principles of sample stability, provide in-depth troubleshooting for common extraction techniques, and offer validated protocols to ensure the integrity of your results.

Section 1: Foundational Principles for Sample Integrity

Understanding the inherent vulnerabilities of your analyte is the first step toward preventing its degradation. This section addresses the most critical factors affecting the stability of this compound.

Q1: What are the primary degradation pathways for this compound?

The two primary concerns when handling this compound are its susceptibility to chemical breakdown and its physical loss due to volatility.

  • Hydrolysis: As an ester, this compound is prone to hydrolysis, a reaction where water breaks the ester bond, converting it into 2-methylpentanoic acid and methanol. This reaction is significantly accelerated by the presence of acids or bases.[1][2] The mechanism involves a nucleophilic attack on the ester's carbonyl carbon.[3] Under basic conditions, this process, known as saponification, is irreversible and driven to completion.[1][2] Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[1][4][5]

  • Volatility: this compound is a volatile organic compound (VOC), meaning it has a high vapor pressure and a relatively low boiling point.[6][7][8] This property can lead to significant sample loss through evaporation during sample handling, transfer, and concentration steps, especially if elevated temperatures are used.[7]

Q2: How does temperature impact the stability and recovery of my analyte?

Temperature is a critical parameter that can negatively affect your analysis in two ways:

  • Accelerated Degradation: Chemical reactions, including hydrolysis, proceed faster at higher temperatures.[9] Heating samples during extraction or concentration steps can significantly increase the rate of degradation. For instance, in headspace analysis, high oven temperatures can cause the degradation of thermally sensitive analytes.[9][10]

  • Evaporative Loss: The volatility of this compound increases with temperature. Any step that involves heating an open or loosely sealed container, such as solvent evaporation to concentrate the sample, can lead to the loss of the analyte along with the solvent.[7]

General Recommendation: All extraction and handling steps should be performed at reduced temperatures (e.g., on an ice bath) whenever feasible. Sample concentration should be carried out under a gentle stream of inert gas (like nitrogen) at low heat.

Q3: Why is pH control so critical during extraction?

As mentioned, both acids and bases act as catalysts for the hydrolysis of esters.[3][11]

  • Acidic Conditions (pH < 6): Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[12]

  • Basic Conditions (pH > 8): The hydroxide ion is a strong nucleophile that directly attacks the carbonyl carbon, leading to a rapid and irreversible breakdown of the ester.[13]

To prevent hydrolysis, it is imperative to maintain the sample and any aqueous solutions used during extraction at a neutral pH (approximately 6.5-7.5) . This can be achieved by using appropriate buffer systems.

Section 2: Troubleshooting Common Extraction Methods

The choice of extraction technique has a profound impact on analyte recovery and stability. This section provides troubleshooting guides and best-practice protocols for the most common methods.

Liquid-Liquid Extraction (LLE)

LLE is a common technique but is fraught with potential pitfalls when dealing with volatile and hydrolytically unstable compounds.

Q: I'm seeing low recovery of my analyte with LLE. What are the likely causes?

Low recovery in LLE can stem from several issues, often related to the analyte's chemical properties.

  • Analyte Degradation: Check the pH of your aqueous phase. If it is not buffered to neutral, you are likely losing the analyte to hydrolysis.

  • Poor Partitioning: this compound is non-polar. Ensure you are using a water-immiscible organic solvent with appropriate polarity (e.g., hexane, diethyl ether, methyl tert-butyl ether). If the analyte has some solubility in the aqueous phase, multiple extractions may be necessary.

  • Emulsion Formation: Emulsions at the solvent interface can trap your analyte, preventing complete phase separation and leading to poor recovery.[14] This is common with complex matrices. To break emulsions, you can add a small amount of brine (saturated NaCl solution) or centrifuge the sample.[14]

  • Evaporative Loss: During the shaking and phase separation steps, pressure can build up from the solvent's vapor pressure. If the separatory funnel is not vented properly, you can lose your volatile analyte.[15] Similarly, aggressive solvent evaporation after extraction is a major cause of loss.[7]

Step-by-Step Protocol: Optimized LLE for this compound
  • Sample Preparation: Cool the aqueous sample (e.g., 10 mL) in an ice bath. Adjust the pH to 7.0 using a suitable buffer (e.g., phosphate buffer).

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (see FAQ section) to the sample.

  • Extraction: Transfer the sample to a separatory funnel. Add an appropriate volume of a pre-chilled, water-immiscible organic solvent (e.g., 5 mL of hexane).

  • Mixing: Stopper the funnel and mix by gently inverting it 15-20 times. Avoid vigorous shaking to prevent emulsion formation.[14] Vent the funnel frequently by opening the stopcock while the funnel is inverted.

  • Phase Separation: Allow the layers to separate completely. If an emulsion forms, consider adding 1 mL of brine or centrifuging.

  • Collection: Drain the organic layer (top or bottom, depending on solvent density) into a collection flask kept in an ice bath.

  • Repeat Extraction: Perform a second extraction with a fresh aliquot of organic solvent to ensure quantitative recovery. Combine the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentration: If concentration is necessary, use a gentle stream of nitrogen gas with minimal heat. Do not evaporate to complete dryness.

Solid-Phase Extraction (SPE)

SPE offers a more controlled extraction process and can reduce solvent usage. However, method optimization is key to preventing analyte loss.

Q: My analyte is not being retained on the SPE cartridge. What's wrong?

This common issue, known as "breakthrough," usually points to an incorrect choice of sorbent or improper sample loading conditions.

  • Incorrect Sorbent: For a non-polar compound like this compound in a polar (aqueous) matrix, a reversed-phase (e.g., C8 or C18) sorbent is appropriate.[16] Using a polar sorbent (like silica) will result in poor retention.

  • Sample pH: Ensure the pH of your sample is neutral before loading. An extreme pH could alter the sorbent surface properties or the analyte itself.

  • Solvent Strength of Sample: If your sample contains a high percentage of organic solvent, it can prevent the analyte from binding to the sorbent. Dilute the sample with water or a buffer if necessary.

  • Flow Rate: Loading the sample too quickly can prevent effective interaction between the analyte and the sorbent. Maintain a slow, consistent flow rate (e.g., 1-2 mL/min).

Step-by-Step Protocol: Optimized SPE for this compound
  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18, 500 mg).

  • Conditioning: Condition the cartridge by passing a solvent similar to your elution solvent (e.g., 5 mL methanol) through it.

  • Equilibration: Equilibrate the cartridge by passing a solvent similar to your sample matrix (e.g., 5 mL of buffered, pH 7 water) through it. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pH-adjusted, pre-chilled sample onto the cartridge at a slow, steady flow rate (approx. 1 drop per second).

  • Washing: Wash the cartridge with a weak, polar solvent (e.g., 5 mL of 5% methanol in water) to remove interferences without eluting the analyte.

  • Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure for 5-10 minutes to remove all water.

  • Elution: Elute the analyte with a small volume of a non-polar organic solvent (e.g., 2 x 1 mL of ethyl acetate or dichloromethane) into a collection tube.

  • Analysis: The eluate can often be analyzed directly or after gentle concentration under nitrogen.

Section 3: Data Summaries & Visual Workflows

Data Presentation

Table 1: Comparison of Extraction Techniques for this compound

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Headspace (HS) Analysis
Principle Partitioning between immiscible liquidsPartitioning between solid and liquid phasesPartitioning between sample and gas phase
Pros Simple equipment, widely applicableHigh selectivity, low solvent use, can be automatedMinimal sample prep, ideal for volatile compounds, clean extracts
Cons Emulsion formation, large solvent volumes, potential for analyte lossRequires method development, potential for cartridge breakthroughRequires specialized equipment, thermal degradation is a risk, matrix effects can be significant
Degradation Risk High (hydrolysis, evaporative loss)Moderate (hydrolysis during loading)Moderate (thermal degradation)

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature ≤ 4°C (Refrigerated)Minimizes evaporative loss and slows the rate of hydrolysis.
pH 6.5 - 7.5 (Buffered)Prevents acid- or base-catalyzed hydrolysis of the ester bond.
Container Gas-tight glass vials with PTFE-lined septaPrevents evaporative loss and contamination from plasticizers.
Headspace MinimizeReduces the amount of analyte that can partition into the vapor phase.
Exposure to Light Amber vials or storage in the darkPrevents potential photodegradation (general best practice).
Storage Time Analyze as soon as possibleMinimizes the opportunity for degradation over time.

Visual Workflows (Graphviz)

cluster_hydrolysis Ester Hydrolysis M2MP This compound Intermediate Tetrahedral Intermediate M2MP->Intermediate + H2O (Acid/Base Catalyst) Products 2-Methylpentanoic Acid + Methanol Intermediate->Products Elimination

Caption: Hydrolysis of this compound.

start Start: Sample containing This compound q1 Is the sample matrix clean and simple? start->q1 q2 Is the analyte concentration very low? q1->q2 No (Complex Matrix) lle Use optimized Liquid-Liquid Extraction (LLE) q1->lle Yes spe Use Solid-Phase Extraction (SPE) q2->spe Yes (Trace Levels) hs Use Headspace (HS) Analysis q2->hs No

Caption: Decision workflow for selecting an extraction method.

Section 4: Frequently Asked Questions (General)

Q: What is a suitable internal standard (IS) for the analysis of this compound?

An ideal internal standard should be chemically similar to the analyte but not present in the original sample.[17][18] It should also have a similar boiling point and polarity to ensure it behaves similarly during extraction and analysis. Good choices include:

  • Structural Isomers: Methyl 3-methylpentanoate or Methyl 4-methylpentanoate.

  • Homologs: Methyl hexanoate or Ethyl 2-methylpentanoate.

  • Isotopically Labeled Standard: Deuterated or ¹³C-labeled this compound (if available and using mass spectrometry). This is the gold standard for correcting recovery.[18]

The internal standard should be added to the sample at the very beginning of the extraction process to account for any losses during all subsequent steps.[17][19]

Q: How do I optimize temperature and equilibration time for Headspace-GC (HS-GC) without causing degradation?

Optimizing HS-GC conditions is a balance between maximizing the transfer of the analyte to the headspace and minimizing thermal degradation.[9][10]

  • Temperature Optimization: Start with a lower temperature (e.g., 60-80°C) and analyze a standard.[10] Incrementally increase the temperature (e.g., in 10°C steps) and monitor the analyte response. If you observe the appearance of degradation products or a decrease in the analyte signal at higher temperatures, you have exceeded the thermal stability limit. A recent study on a drug substance containing an amino acid ester found that keeping the headspace oven temperature at 80°C or lower was crucial to minimize degradation.[9][10]

  • Equilibration Time: At a fixed, optimal temperature, analyze samples at increasing equilibration times (e.g., 10, 20, 30 minutes). The response should plateau when equilibrium is reached. Choose the shortest time on this plateau to maximize throughput and minimize the time the sample is exposed to heat.

Section 5: References

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from University of Calgary Chemistry Department website.

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps.

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube.

  • Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide.

  • ChemHelp ASAP. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube.

  • J&K Scientific LLC. (n.d.). Ester Hydrolysis. Retrieved from J&K Scientific.

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.

  • Wikipedia. (n.d.). Ester hydrolysis.

  • StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure.

  • Lee, J. H., & Kim, Y. S. (2002). Optimization of Solid Phase Microextraction Analysis for the Headspace Volatile Compounds of Parmesan Cheese. Journal of Agricultural and Food Chemistry, 50(5), 1191–1195.

  • MDPI. (2024, January 11). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Metabolites, 14(1), 53.

  • SciELO. (n.d.). Optimization of extraction conditions of volatile compounds of roasted beef by solid-phase microextraction.

  • Obera. (n.d.). How to effectively extract VOCs from solvents?

  • National Institutes of Health (NIH). (2024, August 14). Optimization of the determination of volatile organic compounds in plant tissue and soil samples.

  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?

  • ResearchGate. (2025, August 10). Extraction Methods for Recovery of Volatile Organic Compounds from Fortified Dry Soils.

  • Environics. (2024, September 16). How to Prepare Multi-Component Internal Standards for GC Calibration.

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.

  • Environmental Express. (n.d.). Understanding Semi-Volatile Extractions.

  • Thermo Fisher Scientific. (n.d.). Volatile Organic Compounds (VOC) Analysis.

  • Chemistry For Everyone. (2025, January 13). How To Remove Volatile Organic Compounds? [Video]. YouTube.

  • Restek. (2015, October 25). Choosing an Internal Standard.

  • ResearchGate. (2023, January 25). Study on Drug Substance Degradation under Headspace GC Conditions of Residual Solvent Analysis.

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis.

  • Zhao, H., Phillipson, D., Li, J., & Wu, F. (2023). Study on drug substance degradation under headspace GC conditions of residual solvent analysis. Analytical Methods, 15(5), 633-637.

  • Royal Society of Chemistry. (2023, January 25). Study on drug substance degradation under headspace GC conditions of residual solvent analysis.

  • LCGC International. (n.d.). When Should an Internal Standard be Used?

  • ResearchGate. (2014, June 3). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique?

  • BenchChem. (2025). Troubleshooting low recovery of "Hex-2-en-1-yl propanoate" during extraction.

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.

  • Shimadzu. (2015). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification. Pittcon 2015 860-1P.

  • Elsevier. (2024, April 9). RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. Food and Chemical Toxicology, 186, 114526.

  • Koch-Glitsch. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency.

  • Lab Manager. (n.d.). Tackling Volatiles with Headspace GC.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

  • ECHEMI. (n.d.). 2177-77-7, this compound Formula.

  • FooDB. (2010, April 8). Showing Compound Methyl (±)-2-methylpentanoate (FDB015095).

  • National Institute of Standards and Technology (NIST). (n.d.). (S)-methyl 2-methylpentanoate. NIST Chemistry WebBook.

References

Technical Support Center: Optimization of SPME Fiber Selection for Methyl 2-methylpentanoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of Methyl 2-methylpentanoate using Solid-Phase Microextraction (SPME). This document is structured to provide researchers, scientists, and drug development professionals with practical, in-depth guidance through a series of frequently asked questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, ensuring you can develop a robust and self-validating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of this compound that influence SPME fiber selection?

A1: Understanding the analyte's properties is the foundation of method development. This compound (CAS 2177-77-7) is a volatile ester with a characteristic fruity odor.[1][2] Its key properties are:

  • Molecular Weight: 130.18 g/mol .[3][4] This places it in the category of small to medium-sized volatile organic compounds (VOCs).

  • Boiling Point: Approximately 135°C.[2] This confirms its volatility, making it an excellent candidate for Headspace SPME (HS-SPME).

  • Polarity: With a LogP value of approximately 2.1, it is considered a relatively non-polar compound.[2][3] This is the most critical factor for selecting the fiber's stationary phase, based on the "like-dissolves-like" principle.

  • Functionality: It is a fatty acid methyl ester (FAME).[4][5]

These characteristics suggest that fiber coatings with non-polar or mixed-polarity characteristics will be most effective for extraction.

Q2: Which SPME fiber coating is the best choice for analyzing this compound, and why?

A2: There is no single "best" fiber for all applications, but based on the analyte's properties, we can identify the most promising candidates. The selection process involves matching the fiber's polarity and extraction mechanism to the analyte.

SPME relies on establishing an equilibrium of the analyte between the sample matrix and the polymeric phase on the fiber.[6] For a volatile, non-polar ester like this compound, the following fibers are recommended for evaluation:

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a triple-phase fiber and often the best starting point for analyzing complex volatile profiles or when the exact composition is unknown.[7] The combination of DVB (a porous polymer), Carboxen (a carbon molecular sieve), and PDMS (a liquid polymer) provides a broad extraction range for compounds of varying polarities and molecular weights (typically C3-C20).[8] Its high sensitivity for a wide range of VOCs makes it a robust choice.[9][10]

  • Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is excellent for trapping small, highly volatile compounds (MW 30-225). The porous Carboxen particles provide a high surface area for adsorption, making this fiber extremely efficient for trace-level analysis of volatiles.[11][12]

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This is a versatile, mixed-polarity fiber suitable for general-purpose analysis of volatiles, including amines and nitro-aromatic compounds (MW 50-300).[8] It is a good alternative to the triple-phase fiber if the sample matrix is less complex.

  • Polydimethylsiloxane (PDMS), 100 µm film: This non-polar fiber is recommended for volatile compounds (MW 60-275). It operates via an absorption mechanism. While effective for non-polar analytes, it may show lower sensitivity for this specific analyte compared to the adsorbent/mixed-phase fibers.

Fibers that are generally not recommended as a first choice for this analyte include Polyacrylate (PA) and Polyethylene Glycol (PEG), as they are designed for more polar compounds.[11][12][13]

Fiber CoatingPolarityPrimary MechanismRecommended ForSuitability for this compound
DVB/CAR/PDMS MixedAdsorption/AbsorptionBroad range of VOCs & semi-volatiles (C3-C20)Excellent (First Choice)
CAR/PDMS BiphasicAdsorption/AbsorptionHighly volatile compounds (MW 30-225)Excellent (Especially for trace levels)
PDMS/DVB MixedAdsorption/AbsorptionGeneral purpose volatiles (MW 50-300)Very Good
PDMS (100 µm) Non-polarAbsorptionNon-polar volatiles (MW 60-275)Good
Polyacrylate (PA) PolarAbsorptionPolar semi-volatiles (MW 80-300)Poor
PEG (Carbowax®) PolarAbsorptionPolar compounds, alcohols (MW 40-275)Poor
Q3: How do I design an experiment to select the optimal fiber?

A3: A systematic approach is crucial. The following workflow allows for a robust comparison of the top fiber candidates (e.g., DVB/CAR/PDMS, CAR/PDMS, and PDMS/DVB).

G cluster_prep Step 1: Preparation cluster_extraction Step 2: Parallel Extraction cluster_analysis Step 3: Analysis & Evaluation A Prepare standard solution of This compound in a relevant matrix B Aliquot identical sample volumes into headspace vials A->B D Perform HS-SPME under identical, fixed conditions (Time, Temp, Agitation) B->D C1 Fiber 1 (e.g., DVB/CAR/PDMS) C1->D C2 Fiber 2 (e.g., CAR/PDMS) C2->D C3 Fiber 3 (e.g., PDMS/DVB) C3->D E Analyze each extraction by GC-MS D->E F Compare peak area response for each fiber E->F G Select fiber with highest sensitivity and best peak shape F->G

Caption: Workflow for comparative SPME fiber selection.

Troubleshooting Guide

Q4: I have selected a fiber, but my peak area for this compound is very low. What should I do?

A4: Low sensitivity is a common issue that can often be resolved by optimizing extraction parameters. SPME is an equilibrium-based technique, and several factors can significantly affect extraction efficiency.[6][9]

G A Low Peak Area Detected B Is the sample matrix aqueous? A->B C Increase Extraction Temperature (e.g., 50-70°C) B->C No E Add Salt (e.g., NaCl) to increase ionic strength B->E Yes D Increase Extraction Time (e.g., 30-60 min) C->D F Check Desorption Parameters (Temp >250°C, Time >4 min) D->F E->C G Verify GC-MS System Performance with direct injection F->G

Caption: Troubleshooting guide for low analytical signal.

Causality Explained:

  • Extraction Temperature: Increasing the temperature enhances the vapor pressure of volatile analytes, driving them from the sample matrix into the headspace, thereby increasing the concentration available for extraction by the fiber. For many VOCs, temperatures between 50-70°C are optimal.[9]

  • Extraction Time: The system needs sufficient time to approach equilibrium. If the extraction time is too short, the amount of analyte adsorbed will be minimal and likely not reproducible. An extraction time of 30-60 minutes is a common starting point.[9]

  • Salting-Out Effect: For aqueous samples, adding a salt like NaCl or H2NaPO4 increases the ionic strength of the solution. This decreases the solubility of non-polar organic compounds like this compound, promoting their partition into the headspace and subsequent adsorption onto the SPME fiber.

  • Desorption Conditions: Incomplete desorption from the fiber in the GC inlet will lead to low signal and carryover. Ensure the desorption temperature is high enough (typically ≥250°C) and the time is sufficient (e.g., 4-7 minutes) for the analyte to be completely transferred to the column.[9][14]

Q5: My results are not reproducible. What are the likely causes?

A5: Poor reproducibility in SPME is almost always linked to inconsistent control over critical parameters.

  • Inconsistent Volumes: Ensure the sample volume and headspace volume are identical for every vial. A smaller headspace volume can increase extraction efficiency.[15]

  • Variable Temperature: The sample temperature must be strictly controlled. Use a heating block or water bath with agitation to ensure uniform temperature across all samples.[15]

  • Inconsistent Fiber Depth: The SPME fiber should be positioned at the same depth in the headspace for every extraction to ensure it is exposed to a consistent analyte concentration.[16]

  • Fiber Degradation: SPME fibers have a limited lifetime. Physical damage to the coating or exposure to aggressive matrices can degrade performance. Always condition a new fiber as per the manufacturer's instructions and visually inspect it regularly.

  • Equilibration Time: Ensure that the sample is incubated at the set temperature for a sufficient time (e.g., 10-20 minutes) before the fiber is exposed to the headspace.[14] This allows the sample matrix and headspace to reach thermal equilibrium.

Experimental Protocol: Recommended Starting Method

This protocol provides a robust starting point for the analysis of this compound using HS-SPME-GC-MS.

Objective: To quantify this compound in a liquid matrix.

1. Materials & Reagents:

  • SPME Fiber: DVB/CAR/PDMS, 50/30 µm (Recommended first choice)

  • Sample Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Reagents: this compound standard, appropriate solvent (e.g., methanol), Sodium Chloride (NaCl, analytical grade), Deionized water.

2. Standard Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Create a working standard by spiking the stock solution into the sample matrix (or deionized water for initial tests) to achieve the desired concentration.

3. Sample Preparation & Extraction:

  • Pipette 5 mL of the sample (or standard) into a 20 mL headspace vial.

  • Add 2 g of NaCl to the vial.

  • Immediately seal the vial with the cap.

  • Place the vial in the autosampler tray or a heating block equipped with an agitator.

  • Incubate the sample at 60°C for 15 minutes with agitation to allow for equilibration between the sample and the headspace.[9][14]

  • Expose the SPME fiber to the vial's headspace for 45 minutes at 60°C with continued agitation.

4. GC-MS Analysis:

  • Desorption: After extraction, immediately transfer the fiber to the GC injection port.

  • Desorb the analyte from the fiber at 250°C for 5 minutes in splitless mode.[9]

  • GC Parameters (Example):

    • Column: Mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50°C (hold for 2 min), ramp to 180°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 2 min).

  • MS Parameters (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230°C.

5. Post-Analysis:

  • Fiber Conditioning: After desorption, keep the fiber in a separate conditioning station or a clean, hot injection port at 250°C for 10-20 minutes to prevent carryover.

References

Technical Support Center: Addressing Matrix Effects in the Quantification of Methyl 2-methylpentanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to matrix effects in the quantification of Methyl 2-methylpentanoate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the quantification of this compound?

A1: In the context of analytical chemistry, the "matrix" refers to all components within a sample other than the analyte of interest, which for our purposes is this compound.[1] Matrix effects are the alteration of the analyte's signal—either enhancement or suppression—due to the presence of these other co-eluting components in the sample matrix.[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of an analytical method, leading to erroneous quantification.[2][4][5]

This compound, a volatile organic compound (VOC), is often analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[6] In GC-MS, matrix effects can manifest differently than in Liquid Chromatography-Mass Spectrometry (LC-MS), but the outcome is the same: a potential for inaccurate results.[7]

Q2: What are the primary causes of matrix effects in the GC-MS analysis of this compound?

A2: The primary causes of matrix effects in the GC-MS analysis of VOCs like this compound include:

  • Matrix-Induced Signal Enhancement: This is a common effect in GC-MS where non-volatile matrix components accumulate in the GC inlet.[2][3] These components can mask active sites where the analyte might otherwise adsorb or degrade, leading to a greater amount of analyte reaching the detector and causing an artificially enhanced signal.[2][8][9]

  • Matrix-Induced Signal Suppression: While less frequent in GC-MS compared to LC-MS, signal suppression can occur.[2] This can be due to competition for ionization in the MS source or interference from matrix components with the transfer of the analyte from the GC to the MS.[2]

  • Competition during Derivatization: If a derivatization step is employed to improve the chromatographic properties of this compound, other matrix components with similar functional groups can compete for the derivatizing agent. This can lead to incomplete derivatization of the target analyte and a lower signal.[2]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: A straightforward way to diagnose matrix effects is to compare the analytical response of a standard prepared in a pure solvent to the response of the same standard spiked into a blank sample matrix (post-extraction).[2][10] A significant difference in signal intensity between the two indicates the presence of matrix effects.[2]

  • Signal Enhancement: A higher signal in the matrix-spiked standard suggests signal enhancement.[2]

  • Signal Suppression: A lower signal in the matrix-spiked standard indicates signal suppression.[2]

A quantitative assessment can be made by calculating the Matrix Factor (MF) :

MF = (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution) [11]

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.[11]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific issues you may encounter during the quantification of this compound.

Issue 1: My calibration curve prepared in solvent shows good linearity, but my sample results are inconsistent and show poor accuracy. Could this be a matrix effect?

Answer: Yes, this is a classic sign of matrix effects. A well-behaved calibration curve in a clean solvent doesn't account for the interferences present in a real sample matrix. The matrix can alter the true response of this compound in your samples, leading to inaccurate quantification.

Troubleshooting Workflow: Diagnosing and Mitigating Matrix Effects

G cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies A Prepare Analyte Standard in Pure Solvent C Analyze Both Samples by GC-MS A->C B Prepare Post-Extraction Spiked Matrix Sample (Same Concentration) B->C D Compare Peak Responses C->D E Significant Difference? (e.g., >15%) D->E F No Significant Matrix Effect Detected. Investigate other error sources. E->F No G Matrix Effect Confirmed E->G Yes H Select Mitigation Strategy G->H I Matrix-Matched Calibration H->I J Standard Addition Method H->J K Stable Isotope-Labeled Internal Standard (SIL-IS) H->K L Optimize Sample Preparation (e.g., SPE, LLE, Dilution) H->L

Caption: Workflow for diagnosing and mitigating matrix effects.

Issue 2: How do I implement a Matrix-Matched Calibration for this compound analysis?

Answer: Matrix-matched calibration is a highly effective strategy to compensate for matrix effects.[1] This approach involves preparing your calibration standards in a blank matrix that is as close as possible to your actual samples.[1]

Experimental Protocol: Matrix-Matched Calibration
  • Source a Blank Matrix: Obtain a sample of the matrix (e.g., plasma, soil, food homogenate) that is free of this compound. If a completely blank matrix is unavailable, a surrogate matrix with similar properties can be used.[10]

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure, volatile solvent (e.g., methanol).

  • Spike the Blank Matrix: Prepare a series of calibration standards by spiking the blank matrix with appropriate volumes of the stock solution to achieve the desired concentration range. Ensure the volume of solvent added is minimal to avoid altering the matrix composition significantly.

  • Process Standards and Samples: Subject the matrix-matched calibration standards and your unknown samples to the exact same sample preparation procedure (e.g., extraction, cleanup).[12]

  • GC-MS Analysis: Analyze the processed standards and samples under the same GC-MS conditions.[2]

  • Data Analysis: Generate a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards. Use this curve to quantify the analyte in your samples.[2]

Issue 3: I don't have access to a blank matrix. How can I use the Standard Addition Method?

Answer: The standard addition method is an excellent alternative when a blank matrix is not available.[13][14] This technique corrects for matrix effects by adding known amounts of the analyte to the actual sample, and the native concentration is determined by extrapolation.[14][15]

Experimental Protocol: Standard Addition Method
  • Sample Aliquoting: Divide an unknown sample into at least four equal aliquots.

  • Spiking:

    • Leave one aliquot un-spiked (this is your 'zero-addition' point).

    • Spike the remaining aliquots with increasing, known concentrations of a this compound standard solution.

  • Volume Equalization: Dilute all aliquots to the same final volume to ensure the matrix composition is consistent across all analyses.[15]

  • GC-MS Analysis: Analyze all prepared aliquots using the same GC-MS method.

  • Data Plotting and Extrapolation:

    • Plot the peak area (or instrument response) on the y-axis versus the concentration of the added standard on the x-axis.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line represents the original concentration of this compound in the un-spiked sample.[13][16]

G A Divide Sample into 4 Aliquots (A, B, C, D) B Aliquot A: No Spike (0 ng/mL added) A->B C Aliquot B: Spike with 10 ng/mL Standard A->C D Aliquot C: Spike with 20 ng/mL Standard A->D E Aliquot D: Spike with 30 ng/mL Standard A->E F Dilute All Aliquots to Same Final Volume B->F C->F D->F E->F G Analyze All by GC-MS F->G H Plot Peak Area vs. Added Concentration G->H I Extrapolate Linear Regression to find x-intercept H->I J Concentration = |x-intercept| I->J

Caption: Workflow for the Standard Addition Method.

Issue 4: Can an internal standard help, and what kind should I use?

Answer: Yes, using an internal standard (IS) is a powerful way to correct for matrix effects, as well as for variations in sample preparation and injection volume.[17] The most effective type of internal standard is a Stable Isotope-Labeled (SIL) internal standard .[18][19]

A SIL-IS of this compound (e.g., with deuterium or ¹³C labels) is ideal because it has nearly identical chemical and physical properties to the unlabeled analyte.[17][20] It will co-elute and experience the same matrix effects, allowing for reliable correction.[21]

Experimental Protocol: Stable Isotope Dilution Analysis (SIDA)
  • IS Spiking: Add a known amount of the SIL internal standard to all samples, calibration standards, and quality controls before any sample preparation steps.

  • Sample Preparation: Proceed with your established extraction and cleanup procedures.

  • GC-MS Analysis: Analyze the samples using GC-MS. The mass spectrometer can differentiate between the native analyte and the heavier SIL-IS.

  • Data Analysis:

    • Calculate the response ratio (Peak Area of Analyte / Peak Area of SIL-IS) for each sample and standard.

    • Create a calibration curve by plotting this response ratio against the concentration of the native analyte in the calibration standards.

    • Use this calibration curve to determine the concentration of this compound in your samples.

Issue 5: Can I reduce matrix effects through my sample preparation technique?

Answer: Absolutely. Improving your sample preparation is one of the most effective ways to reduce or eliminate matrix effects by removing interfering components before analysis.[1][18][22]

Comparison of Sample Preparation Techniques
TechniquePrincipleAdvantages for this compoundDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.[23]Can effectively separate the relatively nonpolar ester from polar matrix components like salts.Can be labor-intensive and may use large volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[24]Highly selective; can provide very clean extracts, significantly reducing matrix effects.[11][24]Requires method development to select the appropriate sorbent and elution conditions.
Solid-Phase Microextraction (SPME) A coated fiber adsorbs and concentrates volatile analytes from the sample's headspace or directly from the liquid.[25]Solvent-free, simple, and effective for concentrating VOCs like this compound.[25]Fiber lifetime can be limited; matrix components can sometimes affect extraction efficiency.
Sample Dilution Reducing the concentration of all components, including matrix interferences.[26]Simple and can be surprisingly effective if the analyte concentration is high enough to remain above the detection limit after dilution.[10][27]Reduces analyte signal, potentially compromising sensitivity for trace-level analysis.[10]

References

Troubleshooting poor signal-to-noise ratio in NMR analysis of Methyl 2-methylpentanoate.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting poor signal-to-noise ratio in NMR analysis of Methyl 2-methylpentanoate.

Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I've frequently encountered researchers facing challenges with obtaining a clean, high-quality NMR spectrum. A poor signal-to-noise (S/N) ratio can obscure important structural details and compromise the reliability of your data. This guide is designed to provide a systematic and logical approach to diagnosing and resolving low S/N issues, specifically tailored for the analysis of small molecules like this compound.

Frequently Asked Questions (FAQs) - The First Line of Defense

Before diving into complex parameter optimization, let's address the most common and easily correctable issues.

Q1: My baseline is very noisy. What's the quickest thing I can check?

A1: The fastest way to improve your S/N is to increase the number of scans (NS). The signal-to-noise ratio is proportional to the square root of the number of scans.[1][2][3] This means to double your S/N, you need to quadruple the number of scans.[1][4] For a routine ¹H spectrum of a small molecule, if 8 or 16 scans yield a poor result, try increasing to 64 or 128 scans. While this increases the experiment time, it's often the most effective initial step.[1]

Q2: I've increased my scans, but the S/N is still poor. Could my sample be the problem?

A2: Absolutely. Sample preparation is the most common source of poor NMR data.[5] Here are the key factors to verify:

  • Concentration: For a small molecule like this compound (MW ≈ 130 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR.[6][7] For ¹³C NMR, you'll need a more concentrated sample, in the range of 50-100 mg, due to the lower natural abundance of the ¹³C isotope.[6][7]

  • Solubility and Particulates: Ensure your sample is fully dissolved. Suspended solids will not contribute to the NMR signal and will severely degrade the magnetic field homogeneity, leading to broad peaks and difficulty in shimming.[7][8][9] If you see any solid particles, filter your sample through a pipette with a small cotton or glass wool plug before transferring it to the NMR tube.

  • Sample Volume: The sample height in a standard 5 mm NMR tube should be between 4.0 and 5.0 cm, which corresponds to a volume of 0.6-0.7 mL.[8] Too little solvent will make shimming very difficult as the liquid/air interface will be within the detection region of the coil.[9]

Q3: Can the NMR tube itself affect my results?

A3: Yes. Always use clean, unscratched, high-quality NMR tubes. Scratches or imperfections in the glass can distort the magnetic field.[6][10] Also, ensure you are using a clean cap and that the tube is properly labeled with tape wrapped around the top, not a "flag" that can affect spinning.[10][11]

In-Depth Troubleshooting Guides

If the quick checks in the FAQ section don't resolve your S/N issues, a more systematic approach is required. The following sections break down the troubleshooting process into three key areas: sample-related issues, instrument and acquisition parameters, and data processing.

Guide 1: Advanced Sample-Related Troubleshooting

Q4: I've confirmed my concentration and volume are correct, but my peaks are broad and the baseline is noisy. What else could be wrong with my sample?

A4: Beyond the basics, consider these possibilities:

  • Paramagnetic Impurities: The presence of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Gd³⁺) or dissolved oxygen can cause significant line broadening and a dramatic decrease in signal intensity.[8] If you suspect metal contamination from glassware or reagents, try preparing a fresh sample with acid-washed glassware. To remove dissolved oxygen, you can bubble an inert gas like nitrogen or argon through your sample for several minutes before capping the tube.

  • Viscosity: Highly concentrated or viscous samples can lead to broader lines due to slower molecular tumbling.[9][12] If your sample is viscous, consider diluting it or acquiring the spectrum at a higher temperature to decrease viscosity.

Parameter Recommended Range for ¹H NMR of this compound Rationale
Concentration 5-25 mg / 0.6-0.7 mL (approx. 60-300 mM)Balances sufficient signal with avoiding viscosity issues.[6][7]
Solvent Volume 0.6 - 0.7 mLEnsures sample fills the active volume of the NMR coil.[7][8]
NMR Tube Quality High-quality, unscratchedPrevents distortion of the magnetic field.[6][10]
Guide 2: Instrument and Acquisition Parameter Optimization

A perfectly prepared sample can still yield a poor spectrum if the instrument is not properly set up. The following workflow outlines the critical steps to check.

Systematic Troubleshooting Workflow

G cluster_0 Instrument Checks cluster_1 Acquisition Parameters cluster_2 Data Processing TuneMatch 1. Tune and Match Probe Shim 2. Shim the Magnet TuneMatch->Shim Essential for all experiments ReceiverGain 3. Check Receiver Gain (rg) Shim->ReceiverGain Good shims allow for higher gain NumScans 4. Increase Number of Scans (ns) ReceiverGain->NumScans Avoids ADC overflow PulseAngle 5. Verify Pulse Angle (p1) NumScans->PulseAngle Balance S/N per unit time RelaxDelay 6. Optimize Relaxation Delay (d1) PulseAngle->RelaxDelay Crucial for quantitative data Apodization 7. Apply Apodization RelaxDelay->Apodization Post-acquisition enhancement

Caption: A systematic workflow for troubleshooting low S/N in NMR.

Q5: What are "tuning and matching" and why are they important?

A5: The NMR probe is an electronic circuit that needs to be optimized for the specific nucleus and sample being analyzed.[13]

  • Tuning: Adjusts the resonant frequency of the probe to match the Larmor frequency of the nucleus you are observing (e.g., ¹H).[13][14]

  • Matching: Adjusts the impedance of the probe to 50 Ohms to ensure maximum power transfer from the transmitter to the probe and from the probe to the receiver.[13][15]

Improper tuning and matching will result in inefficient pulses and poor signal detection, leading to a significant loss in sensitivity.[14][16] This is a critical first step before any data acquisition. On most modern spectrometers, this is an automated procedure, but it's crucial to ensure it has been performed for your sample.

Q6: My peaks are not sharp. How does "shimming" affect S/N?

A6: Shimming is the process of adjusting currents in small coils (shim coils) to make the main magnetic field (B₀) as homogeneous as possible across your sample volume.[17][18] An inhomogeneous field causes nuclei in different parts of the sample to resonate at slightly different frequencies, resulting in broad, distorted peaks.[17][19][20] Since the height of a peak is inversely related to its width for a given area, broad peaks have lower heights and are thus harder to distinguish from the noise, effectively lowering the S/N ratio. For routine work, adjusting the first and second-order Z-shims (Z1, Z2) is often sufficient.[20]

Q7: I'm getting an "ADC overflow" error or my baseline is distorted. What is the receiver gain?

A7: The receiver gain (RG) amplifies the NMR signal before it is digitized. If the gain is set too high for a concentrated sample, the detector can be saturated, leading to a "clipped" Free Induction Decay (FID).[4] This results in a distorted baseline and broad peaks in the transformed spectrum.[4] If the gain is too low, the signal is not sufficiently amplified, resulting in poor S/N. Most modern NMR software has an autogain function that should be used. If you are setting it manually, a good starting point is to find the highest value that does not cause an ADC overflow error.

Q8: How do I choose the right pulse angle and relaxation delay?

A8: These two parameters are interconnected and crucial for optimizing S/N, especially when signal averaging.

  • Pulse Angle (p1): A 90° pulse provides the maximum signal for a single scan. However, it requires a longer delay for the magnetization to return to equilibrium.[4] For signal averaging, a smaller pulse angle (e.g., 30° or the Ernst angle) is often used. This allows for a shorter relaxation delay, enabling more scans to be acquired in the same amount of time, which can lead to a better overall S/N.[21]

  • Relaxation Delay (d1): This is the time allowed for the nuclear spins to relax back to their equilibrium state before the next pulse is applied.[22] For quantitative results, a d1 of at least 5 times the longest T₁ relaxation time is needed. For simply acquiring a spectrum with good S/N, a shorter delay can be used, often 1-2 seconds for small molecules in ¹H NMR, especially when using a smaller pulse angle.[21][22] If your delay is too short, you will saturate the signal, leading to reduced intensity.[4]

Guide 3: Data Processing to Enhance S/N

Q9: Can I improve the S/N ratio after my experiment is finished?

A9: Yes, post-acquisition processing can help. The primary tool for this is apodization , also known as applying a window function.[23][24][25] This involves multiplying the FID by a mathematical function before Fourier transformation.[23][26]

  • To Enhance S/N: An exponential multiplication function is commonly used.[23][27] This function emphasizes the beginning of the FID where the signal is strongest and de-emphasizes the end where it is mostly noise. This comes at the cost of slightly broader lines (a loss of resolution).[26] A "line broadening" (LB) factor of 0.5 to 1.0 Hz is a good starting point for improving the S/N of a noisy ¹H spectrum.[23]

  • To Enhance Resolution: A Gaussian function can be applied to improve resolution, but this will typically decrease the S/N.[23][27]

It's a trade-off: you can process for better sensitivity or better resolution, but rarely both simultaneously.[26][27]

References

Technical Support Center: Enhancing the Yield of Enzymatic Synthesis of Methyl 2-methylpentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of Methyl 2-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges and optimize your reaction conditions to achieve high yields and purity.

Section 1: Understanding the Core Reaction & Common Hurdles

The enzymatic synthesis of this compound involves the esterification of 2-methylpentanoic acid with methanol, catalyzed by a lipase. This biocatalytic approach offers high selectivity and mild reaction conditions compared to traditional chemical methods. However, like any enzymatic process, it is governed by a delicate equilibrium and is sensitive to various experimental parameters.

The most common challenge in this synthesis is achieving a high conversion rate due to the reversible nature of the reaction and potential enzyme inhibition. This guide will systematically address the factors that influence the reaction yield and provide actionable solutions.

Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield in lipase-catalyzed esterification is typically rooted in one or more of the following factors:

  • Reaction Equilibrium: Esterification is a reversible reaction where water is a byproduct. An accumulation of water in the reaction medium will shift the equilibrium back towards the reactants (hydrolysis), thus reducing the ester yield.[1][2][3]

  • Enzyme Inhibition: Lipases can be inhibited by the substrates or products. Short-chain alcohols like methanol and branched-chain acids like 2-methylpentanoic acid can sometimes act as inhibitors, especially at high concentrations.[4][5]

  • Sub-optimal Reaction Conditions: Key parameters such as temperature, enzyme concentration, and the molar ratio of substrates must be optimized for this specific reaction.

  • Water Activity (aw): The amount of water available to the enzyme is critical. While some water is necessary to maintain the enzyme's catalytic conformation, too much will favor hydrolysis.[1] The water produced during the reaction continuously changes this parameter.[1]

Q2: Which enzyme is recommended for synthesizing a branched-chain ester like this compound?

A2: Immobilized Candida antarctica Lipase B (CALB) is highly recommended and has proven effective for the esterification of branched acids, including 2-methylpentanoic acid.[5] The commercially available form, Novozym® 435 (or Lipozyme® 435), is a robust and widely used biocatalyst for this type of synthesis due to its high stability and activity in organic media.[1][2][6]

Q3: Should I use a solvent-free system or an organic solvent?

A3: Both systems are viable, but solvent-free systems offer several advantages, including higher volumetric productivity and simpler downstream processing.[7] Successful synthesis of esters from 2-methylpentanoic acid has been demonstrated in solvent-free media.[5] If a solvent is used to improve substrate solubility or reduce viscosity, a non-polar, hydrophobic solvent like hexane or isooctane is generally preferred to minimize interference with the enzyme's essential water layer.

Section 2: Troubleshooting Guide: From Low Conversion to Inconsistent Results

This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your experiments.

Issue 1: Low Conversion Rate (<80%)

A low conversion rate is the most frequent problem. The following workflow will help you identify the root cause.

Troubleshooting Workflow for Low Conversion

G Start Low Conversion Rate Observed Equilibrium Is water being removed from the reaction? Start->Equilibrium Molar_Ratio Is the substrate molar ratio optimized? Equilibrium->Molar_Ratio Yes Solution_Water Action: Add molecular sieves (3Å or 4Å) or perform reaction under vacuum. Equilibrium->Solution_Water No Temp Is the reaction temperature optimal? Molar_Ratio->Temp Yes Solution_Ratio Action: Use an excess of one substrate. For 2-methylpentanoic acid, an excess of the acid is recommended. Molar_Ratio->Solution_Ratio No Enzyme_Load Is the enzyme concentration sufficient? Temp->Enzyme_Load Yes Solution_Temp Action: Optimize temperature. Start around 60-80°C for Novozym 435. Temp->Solution_Temp No Inhibition Is substrate or product inhibition occurring? Enzyme_Load->Inhibition Yes Solution_Enzyme Action: Increase enzyme loading incrementally (e.g., from 1% to 5% w/w). Enzyme_Load->Solution_Enzyme No Solution_Inhibition Action: Consider fed-batch addition of methanol to keep its bulk concentration low. Inhibition->Solution_Inhibition Potential Issue

Caption: Troubleshooting workflow for low conversion in enzymatic esterification.

Detailed Explanations & Solutions
  • Problem: Water Accumulation

    • Why it happens: The esterification reaction produces one molecule of water for every molecule of ester formed. This byproduct shifts the reaction equilibrium backward, favoring the hydrolysis of the ester.[1][2]

    • Solution: Implement in situ water removal. The addition of 3Å or 4Å molecular sieves to the reaction mixture is a highly effective method to adsorb water as it is produced, driving the reaction towards completion.[4] Alternatively, performing the reaction under a slight vacuum can also help remove volatile byproducts like water.

  • Problem: Unfavorable Substrate Molar Ratio

    • Why it happens: According to Le Châtelier's principle, using an excess of one reactant can push the equilibrium towards the product side. For the synthesis of diesters from 2-methylpentanoic acid, using a molar excess of the acid (e.g., a 2.6:1 acid:alcohol ratio) has been shown to significantly improve both conversion and final product purity.[5] This strategy compensates for potential substrate limitations and helps drive the reaction forward.

    • Solution: Systematically vary the molar ratio of 2-methylpentanoic acid to methanol. Start with a stoichiometric ratio (1:1) and then evaluate ratios with an excess of acid (e.g., 1.5:1, 2:1, 2.5:1). Note that a large excess of methanol should be avoided as it can inhibit or deactivate the lipase.[4]

  • Problem: Sub-optimal Temperature

    • Why it happens: Temperature affects both the reaction rate and enzyme stability. While higher temperatures increase the reaction rate, excessively high temperatures can lead to thermal denaturation of the enzyme.[5] For the esterification of 2-methylpentanoic acid with Lipozyme® 435, an optimal temperature of 80°C has been identified, showing a significant increase in conversion compared to lower temperatures.[5]

    • Solution: Optimize the reaction temperature in the range of 60-90°C. Monitor both the conversion rate and the enzyme's stability over time at each temperature point.

  • Problem: Insufficient Enzyme Loading

    • Why it happens: The reaction rate is directly proportional to the amount of active catalyst. If the enzyme concentration is too low, the reaction will proceed very slowly and may not reach equilibrium within a practical timeframe.

    • Solution: Increase the enzyme loading. Studies on similar systems have shown that increasing the biocatalyst concentration from 1.25% to 2.5% (w/w of substrates) can increase conversion from ~88% to 99% and reduce the reaction time.[5] A typical starting range for Novozym 435 is 1-5% (w/w).

Issue 2: Reaction Stalls After Initial Progress
  • Problem: Product or Substrate Inhibition

    • Why it happens: The enzyme's active site can be blocked by substrate or product molecules. Methanol, in particular, can strip the essential water layer from the enzyme surface, leading to inactivation.[4] High concentrations of the carboxylic acid can also lower the micro-environmental pH around the enzyme, potentially reducing its activity.[5]

    • Solution: Employ a fed-batch strategy for the inhibiting substrate. Instead of adding all the methanol at the beginning, add it portion-wise over the course of the reaction. This maintains a low bulk concentration of methanol, minimizing its inhibitory effects while still allowing the reaction to proceed.

Data Summary: Recommended Starting Conditions

The table below summarizes optimized conditions derived from studies on the enzymatic esterification of 2-methylpentanoic acid and related compounds. These should serve as an excellent starting point for your experiments.

ParameterRecommended Starting ValueRationale & Reference
Enzyme Novozym® 435 (Immobilized CALB)Proven efficacy for branched-chain acids.[1][5]
Temperature 80 °COptimal balance of reaction rate and enzyme stability for 2-methylpentanoic acid.[5]
Enzyme Loading 2.5% (w/w of total substrates)Provides high conversion (99%) in a reasonable timeframe (6 hours).[5]
Substrate Ratio 2.6:1 (Acid:Alcohol)A 30% molar excess of 2-methylpentanoic acid enhances purity and productivity.[5]
Reaction System Solvent-FreeIncreases volumetric productivity and simplifies purification.[5][7]
Water Removal Add 4Å Molecular SievesCrucial for shifting equilibrium towards ester formation.[4]
Agitation 350 rpm (overhead stirrer)Ensures proper mixing in a potentially viscous, heterogeneous system.[5]

Section 3: Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol provides a robust starting point for optimizing your synthesis.

  • Preparation: To a 50 mL jacketed glass reactor, add 2-methylpentanoic acid and methanol. For a 20g total substrate mass based on a 2.6:1 molar ratio, this corresponds to approximately 15.7 g of 2-methylpentanoic acid and 4.3 g of methanol.

  • Add Water Adsorbent: Add 4Å molecular sieves (approx. 10% of substrate weight).

  • Pre-heating: Set the reactor temperature to 80°C and begin agitation with an overhead stirrer at 350 rpm. Allow the mixture to reach the target temperature.

  • Initiate Reaction: Add Novozym® 435 (2.5% of the total substrate weight, e.g., 0.5 g for a 20 g reaction).

  • Monitoring: Take small aliquots of the reaction mixture at regular intervals (e.g., every hour for 8 hours). Analyze the samples by Gas Chromatography (GC) or by measuring the decrease in acid value via titration to determine the conversion rate.[5]

  • Reaction Completion & Enzyme Recovery: Once the reaction has reached equilibrium (i.e., no further increase in conversion), stop the reaction. Recover the immobilized enzyme by filtration for potential reuse.

  • Purification: The resulting product can be purified from the unreacted acid and other components using vacuum distillation.

Protocol 2: Testing for Methanol Inhibition

This protocol helps determine if methanol is inhibiting your reaction.

  • Set up Parallel Reactions: Prepare two identical reactions as described in Protocol 1.

  • Reaction A (Control): Add all the methanol at the beginning of the reaction (t=0).

  • Reaction B (Fed-Batch): Add only 25% of the total methanol at t=0. Add the remaining 75% in three equal portions at 1-hour intervals.

  • Monitor Conversion: Track the conversion rate for both reactions over time.

  • Analysis: If Reaction B shows a significantly faster initial rate and/or reaches a higher final conversion, it is a strong indication of methanol inhibition.

Enzymatic Reaction Mechanism

The lipase-catalyzed synthesis of this compound follows a Ping-Pong Bi-Bi mechanism.

G cluster_0 Ping-Pong Bi-Bi Mechanism E Lipase (E) EA E-Acid Complex E->EA Ester This compound E->Ester EP Acyl-Enzyme Intermediate (E-Acyl) EA->EP EQB E-Acyl-Alcohol Complex EP->EQB Water Water EP->Water EQ E-Ester Complex EQB->EQ EQ->E Acid 2-Methylpentanoic Acid Acid->E Alcohol Methanol Alcohol->EP

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Technical Support Center: Method Development for Trace Level Analysis of Methyl 2-methylpentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of trace levels of Methyl 2-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting methods for this volatile organic compound. As a fatty acid methyl ester (FAME), this compound presents unique challenges at trace concentrations.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.

Section 1: Analyte Detection & Sensitivity Issues

This section addresses the most common initial hurdle: detecting the analyte or achieving sufficient signal-to-noise for reliable quantification.

FAQ 1: I am not seeing a peak for this compound, or the signal is too low. What are the primary causes?

Failure to detect a trace-level analyte is a multi-faceted problem that can originate from sample preparation, instrument settings, or the system's overall integrity. The core issue is that an insufficient number of analyte molecules are reaching and being registered by the detector.

A logical workflow for diagnosing this issue is essential. We will start with the sample and work our way to the detector.

Low_Signal_Troubleshooting cluster_prep Sample Preparation cluster_gc GC System cluster_ms MS Detector A Start: Low/No Signal B Verify Sample Integrity & Concentration A->B Is sample valid? C Optimize Sample Extraction (e.g., Headspace/SPME) B->C Yes D Check for Analyte Loss (Adsorption, Degradation) C->D Is extraction efficient? E Confirm Injection Mode (Splitless for Trace) D->E Is analyte stable? F Check for System Leaks (Inlet, Column Fittings) E->F Is injection optimal? G Verify Carrier Gas Flow F->G Is system sealed? H Assess Column Health (Conditioned? Contaminated?) G->H Is flow correct? I Ensure MS is Tuned H->I Is column OK? J Use SIM/MRM Mode for Maximum Sensitivity I->J Is MS calibrated? K Verify Ion Source Cleanliness J->K Is acquisition mode sensitive? L Confirm Detector is On & Functioning K->L Is source clean? M Problem Resolved L->M Yes Headspace_Workflow A 1. Sample Preparation - Aliquot sample into 20mL headspace vial. - Add internal standard. - Add salt (e.g., NaCl) if needed. - Immediately seal with crimp cap. B 2. Incubation & Equilibration - Place vial in autosampler tray. - Incubate at a set temperature (e.g., 70°C) with agitation. - Allow analyte to partition into headspace. A->B C 3. Headspace Injection - Pressurize vial with carrier gas. - Transfer a fixed volume of the headspace gas (sample loop) to the GC inlet. B->C D 4. GC Separation - Analytes are separated on a capillary column based on volatility and polarity. C->D E 5. MS Detection - Eluted compounds are ionized and detected using SIM mode for maximum sensitivity. D->E F 6. Data Analysis - Integrate peak areas. - Quantify using calibration curve. E->F

References

Calibration strategies for accurate quantification of Methyl 2-methylpentanoate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the accurate quantification of Methyl 2-methylpentanoate. This center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during analytical quantification, primarily using gas chromatography (GC).

Analyte Information:

  • Name: this compound[1][2]

  • Synonyms: Methyl 2-methylvalerate, 2-Methylpentanoic acid methyl ester[1][2]

  • Molecular Formula: C₇H₁₄O₂[1][3]

  • Molecular Weight: 130.18 g/mol [1][3]

Choosing the Right Calibration Strategy

The cornerstone of accurate quantification is the selection of an appropriate calibration strategy. The choice depends on the complexity of your sample matrix, the required level of accuracy, and potential interferences. This section details the most common strategies, their underlying principles, and when to use them.

External Standard Calibration

The external standard method is a widely used technique due to its simplicity.[4][5] It involves creating a calibration curve by plotting the detector response (e.g., peak area) against the concentration of serially diluted standards of this compound.[4][6] The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve.[4]

Causality Behind Experimental Choices: This method assumes that the instrumental response for the standards and the samples is identical, with no influence from the sample matrix.[7] Therefore, it is best suited for simple and clean matrices where matrix effects are negligible.

Step-by-Step Protocol for External Standard Calibration:

  • Prepare a Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., hexane) to create a concentrated stock solution.

  • Create Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards with concentrations that bracket the expected concentration range of your samples.

  • Analyze Standards: Inject each calibration standard into the GC system under optimized conditions.

  • Construct the Calibration Curve: Plot the peak area of this compound against the corresponding concentration for each standard.

  • Perform Linear Regression: Fit a linear regression line to the data points. The coefficient of determination (R²) should ideally be ≥ 0.99 for a good linear fit.[8]

  • Analyze Samples: Inject your unknown samples using the same GC conditions.

  • Quantify: Use the equation of the linear regression line to calculate the concentration of this compound in your samples based on their measured peak areas.

Diagram of External Standard Workflow:

ExternalStandard cluster_prep Standard Preparation cluster_analysis Analysis & Calculation Stock Prepare Stock Solution Dilutions Create Serial Dilutions (5+ levels) Stock->Dilutions GC_Run_Std Analyze Standards by GC Dilutions->GC_Run_Std Plot Plot Peak Area vs. Concentration GC_Run_Std->Plot Regression Perform Linear Regression (R² ≥ 0.99) Plot->Regression Quantify Calculate Sample Concentration Regression->Quantify GC_Run_Sample Analyze Unknown Samples GC_Run_Sample->Quantify

Caption: Workflow for External Standard Calibration.

Internal Standard Calibration

The internal standard method is employed to correct for variations in injection volume, detector response, and sample preparation.[6] An internal standard is a compound that is chemically similar to the analyte but not present in the sample. A known amount of the internal standard is added to all standards and samples.

Causality Behind Experimental Choices: This method assumes that any experimental variations will affect the analyte and the internal standard to the same degree, thus maintaining a constant ratio of their responses. This makes it a more robust method than external calibration, especially for complex samples or when sample preparation steps are involved.[6]

Choosing an Internal Standard for this compound: An ideal internal standard should have a similar chemical structure, volatility, and detector response to this compound. It should also be well-resolved from the analyte and any matrix components in the chromatogram. A suitable option could be another ester of similar chain length that is not expected to be in the sample, for example, Ethyl 2-methylpentanoate [9] or Methyl hexanoate .

Step-by-Step Protocol for Internal Standard Calibration:

  • Select an Internal Standard (IS): Choose a suitable internal standard.

  • Prepare a Stock Solution: Create a stock solution of this compound and a separate stock solution of the internal standard.

  • Create Calibration Standards: Prepare a series of calibration standards, each containing a different concentration of this compound but the same concentration of the internal standard.

  • Prepare Samples: Add the same amount of internal standard to each unknown sample.

  • Analyze Standards and Samples: Inject the calibration standards and samples into the GC.

  • Construct the Calibration Curve: For each standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of this compound.

  • Perform Linear Regression: Fit a linear regression line to the data.

  • Quantify: Calculate the peak area ratio for your unknown samples and use the calibration curve to determine the concentration of this compound.

Diagram of Internal Standard Workflow:

InternalStandard cluster_prep Standard & Sample Preparation cluster_analysis Analysis & Calculation Prep_Std Prepare Standards with varying Analyte & constant IS GC_Run Analyze Standards & Samples by GC Prep_Std->GC_Run Prep_Sample Spike Samples with constant IS Prep_Sample->GC_Run Calc_Ratio Calculate Peak Area Ratio (Analyte/IS) GC_Run->Calc_Ratio Plot Plot Area Ratio vs. Analyte Concentration Calc_Ratio->Plot Regression Perform Linear Regression Plot->Regression Quantify Calculate Sample Concentration Regression->Quantify

Caption: Workflow for Internal Standard Calibration.

Standard Addition

The standard addition method is particularly useful for complex matrices where matrix effects are significant and can either enhance or suppress the analytical signal.[7][10] This technique involves adding known amounts of the analyte to the sample itself to create the calibration curve.[11]

Causality Behind Experimental Choices: By "spiking" the sample with the analyte, the calibration standards are prepared in the same matrix as the unknown.[7] This ensures that the matrix affects the standards and the sample in the same way, thereby compensating for these effects.[12]

Step-by-Step Protocol for Standard Addition:

  • Prepare Sample Aliquots: Divide the unknown sample into several equal aliquots.

  • Spike Aliquots: Add increasing, known amounts of a this compound standard solution to each aliquot. Leave one aliquot unspiked.

  • Dilute to a Final Volume: Dilute all aliquots to the same final volume.

  • Analyze Aliquots: Analyze each prepared aliquot by GC.

  • Construct the Standard Addition Plot: Plot the peak area against the concentration of the added standard.

  • Determine Concentration: Extrapolate the linear regression line back to the x-axis. The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.[13]

Diagram of Standard Addition Workflow:

StandardAddition cluster_prep Sample Preparation cluster_analysis Analysis & Calculation Aliquots Prepare multiple equal sample aliquots Spike Spike aliquots with increasing amounts of standard Aliquots->Spike Dilute Dilute all to same final volume Spike->Dilute GC_Run Analyze all aliquots by GC Dilute->GC_Run Plot Plot Peak Area vs. Added Concentration GC_Run->Plot Extrapolate Extrapolate to find x-intercept Plot->Extrapolate Result |-intercept| = Sample Concentration Extrapolate->Result

Caption: Workflow for Standard Addition Calibration.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the quantification of this compound.

FAQs

Q1: My calibration curve has poor linearity (R² < 0.99). What are the possible causes?

  • A1: Poor linearity can stem from several sources:

    • Inaccurate Standard Preparation: Errors in weighing the standard or in serial dilutions are common culprits. Re-prepare your standards carefully.

    • Detector Saturation: At high concentrations, the detector may become saturated, leading to a non-linear response. Ensure your highest calibration standard is within the linear range of your detector. You may need to dilute your samples or adjust your calibration range.

    • Instrumental Issues: Inconsistent injection volumes or a contaminated GC inlet can cause variability. Check the syringe, septum, and inlet liner for issues.[14]

    • Inappropriate Range: The concentration range of your standards may be too wide. Try narrowing the range to better bracket your sample concentrations.

Q2: I am seeing significant variability in my results between injections. What should I check?

  • A2: Inconsistent results are often due to issues with sample introduction or instrument stability.[15]

    • Injection Technique: If using manual injection, ensure a consistent and rapid injection technique. An autosampler is highly recommended for better precision.

    • Leaking Syringe or Septum: A leak in the syringe or a worn-out septum can lead to variable injection volumes.[14] Replace the septum and inspect the syringe.

    • Inlet Temperature: An incorrect inlet temperature can lead to incomplete or slow vaporization of the analyte. Optimize the inlet temperature for this compound.

    • Carrier Gas Flow: Fluctuations in the carrier gas flow rate can cause shifts in retention time and peak area.[16] Check for leaks in the gas lines and ensure the pressure regulators are functioning correctly.

Q3: What are matrix effects and how do I know if they are affecting my analysis?

  • A3: Matrix effects are the influence of other components in your sample (the matrix) on the analytical signal of your analyte.[10] These effects can cause either signal enhancement or suppression, leading to inaccurate quantification.[10]

    • To test for matrix effects: Prepare a standard of this compound in a pure solvent and another standard at the same concentration in a blank sample extract (a sample that does not contain the analyte). If the peak areas are significantly different (typically >20% difference), matrix effects are present.

    • To mitigate matrix effects:

      • Use an Internal Standard: This is often the first and best approach.

      • Use the Standard Addition Method: This is the most effective way to compensate for matrix effects.[7]

      • Matrix-Matched Calibration: If you have a representative blank matrix, you can prepare your calibration standards in this matrix to mimic the effect in your samples.[17][18]

Q4: I am observing peak tailing for this compound. What can I do?

  • A4: Peak tailing is often caused by active sites in the GC system or column degradation.[15]

    • Active Sites: The ester group in this compound can interact with active sites (e.g., silanol groups) in the inlet liner or the front of the column. Use a deactivated inlet liner and consider trimming the first few centimeters of the column.

    • Column Overloading: Injecting too much sample can lead to peak fronting or tailing.[15] Try diluting your sample or using a split injection.

    • Column Contamination: Buildup of non-volatile matrix components can degrade column performance. Bake out the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[15]

Q5: I am analyzing for this compound using headspace GC. What specific calibration considerations should I have?

  • A5: Headspace analysis relies on the partitioning of the analyte between the sample matrix and the headspace gas.[19]

    • Matrix Effects are Critical: The sample matrix significantly influences the volatility of the analyte. Therefore, external calibration with standards in a pure solvent is generally not accurate.[20]

    • Recommended Calibration: The standard addition method is highly recommended for headspace analysis as it inherently corrects for matrix effects on analyte partitioning.[20] Matrix-matched calibration is another viable option if a suitable blank matrix is available.

    • Equilibration Time and Temperature: Ensure that the equilibration time and temperature are sufficient for the system to reach equilibrium. These parameters should be carefully optimized and kept constant for all standards and samples.[20]

Data Summary

Calibration StrategyPrincipleBest ForKey Considerations
External Standard Compares sample response to a calibration curve from pure standards.[4][6]Simple, clean matrices with no expected interferences.Highly susceptible to injection volume variations and matrix effects.[6]
Internal Standard A constant amount of a similar compound is added to all samples and standards to correct for variations.[6]Complex matrices or multi-step sample preparation to improve precision.The internal standard must be well-resolved and behave similarly to the analyte.[4]
Standard Addition Known amounts of the analyte are added directly to the sample to create the calibration curve.[11]Very complex matrices where significant matrix effects are present.Requires more sample and is more labor-intensive per sample.[12]

References

Technical Support Center: Ensuring the Stability of Methyl 2-methylpentanoate Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the preparation and storage of this compound stock solutions. By understanding the chemical properties of this ester and the factors that influence its stability, you can ensure the integrity and reproducibility of your experiments.

Introduction to this compound

This compound (CAS 2177-77-7) is a fatty acid ester characterized as a pale yellow liquid with a distinct fruity odor.[1][2][3] It is soluble in organic solvents but has low solubility in water.[4] This compound is utilized in various applications, including as a flavoring agent and in organic synthesis.[2] Given its volatile and flammable nature, proper handling and storage are paramount to maintain its chemical integrity.[3]

This guide will delve into the common stability challenges associated with this compound and provide validated protocols and expert advice to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like many esters, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The cleavage of the ester bond in the presence of water to form 2-methylpentanoic acid and methanol. This reaction can be catalyzed by both acids and bases.

  • Oxidation: The reaction of the molecule with oxygen, which can be initiated by heat, light, or the presence of metal ions. This process can lead to the formation of hydroperoxides, aldehydes, and other undesirable byproducts, potentially altering the solution's properties and purity.[5]

Q2: I've noticed a change in the odor and color of my stock solution. What could be the cause?

A2: A change in odor, often to a more acidic or rancid smell, and a yellowing of the solution are common indicators of degradation. The acidic odor is likely due to the formation of 2-methylpentanoic acid via hydrolysis. Color changes can result from the formation of various oxidation byproducts.

Q3: How can I prevent the degradation of my this compound stock solutions?

A3: To maintain the stability of your stock solutions, it is crucial to control the environmental conditions. Key preventive measures include:

  • Solvent Selection: Use high-purity, anhydrous solvents.

  • Inert Atmosphere: Store solutions under an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Temperature Control: Store solutions at low temperatures, typically 2-8°C or -20°C for long-term storage.

  • Light Protection: Use amber glass vials or store solutions in the dark to prevent photo-degradation.[6]

  • Antioxidants: Consider the addition of a suitable antioxidant.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased concentration of this compound over time. Evaporation due to improper sealing or high storage temperature.Ensure vials are tightly sealed with PTFE-lined caps. Store at recommended low temperatures.
Hydrolysis due to the presence of water in the solvent or exposure to humidity.Use anhydrous solvents and handle solutions in a dry environment. Consider storing over a desiccant.
Appearance of new peaks in GC-MS or HPLC analysis. Degradation of this compound.Identify the degradation products. If hydrolysis is suspected, check the pH of the solution. If oxidation is the cause, review storage conditions for light and air exposure.
Precipitate formation in the stock solution. Formation of insoluble degradation products or exceeding the solubility limit at low temperatures.Allow the solution to warm to room temperature and check for dissolution. If the precipitate remains, it is likely a degradation product.
Inconsistent experimental results using the stock solution. Inaccurate concentration due to degradation or evaporation.Re-prepare the stock solution using fresh materials and validated protocols. Perform a purity analysis before use.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol details the preparation of a 10 mg/mL stock solution in a suitable organic solvent, designed to minimize degradation.

Materials:

  • This compound (≥95% purity)[7]

  • Anhydrous solvent (e.g., Acetonitrile, Ethyl Acetate, or Dichloromethane, HPLC or GC grade)

  • Amber glass vials with PTFE-lined screw caps

  • Inert gas (Nitrogen or Argon)

  • Calibrated analytical balance and pipettes

Procedure:

  • Solvent Preparation: Ensure the chosen solvent is of high purity and anhydrous. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves).

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vial on a calibrated analytical balance.

  • Dissolution: Add the calculated volume of the anhydrous solvent to the vial to achieve the desired concentration (e.g., for 10 mg/mL, add 1 mL of solvent for every 10 mg of the ester).

  • Mixing: Gently swirl or vortex the vial until the compound is completely dissolved.

  • Inert Gas Purge: Gently flush the headspace of the vial with a stream of inert gas for 15-30 seconds to displace any oxygen.

  • Sealing: Immediately and tightly seal the vial with a PTFE-lined cap.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials. Store the solution at 2-8°C for short-term use (up to 1 week) or at -20°C for long-term storage.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to intentionally degrade this compound under controlled stress conditions. This is crucial for identifying potential degradation products and developing stability-indicating analytical methods.[5][8][9][10][11]

Stress Conditions:

  • Acid Hydrolysis: Incubate the stock solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the stock solution with 0.1 M NaOH at room temperature for 4 hours.

  • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound or a stock solution at 70°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.[6]

Procedure:

  • Prepare separate samples of your this compound stock solution for each stress condition.

  • Include a control sample stored under optimal conditions (e.g., 2-8°C, protected from light).

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze all samples, including the control, using a suitable analytical method (GC-MS or HPLC-UV) to assess the extent of degradation and identify any new peaks.

Analytical Methods for Stability Assessment

The stability of this compound stock solutions should be monitored using validated analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds like this compound and its potential degradation products.[12][13][14][15][16]

Suggested GC-MS Parameters:

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (split mode, e.g., 50:1)
Oven Program Initial 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
High-Performance Liquid Chromatography (HPLC-UV)

For a less volatile approach, reversed-phase HPLC with UV detection can be employed for purity assessment.[17]

Suggested HPLC-UV Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm

Visualization of Key Concepts

Degradation Pathways

MMP This compound Hydrolysis Hydrolysis (+H2O, H+ or OH-) MMP->Hydrolysis Oxidation Oxidation (+O2, light, heat) MMP->Oxidation Acid 2-Methylpentanoic Acid Hydrolysis->Acid Methanol Methanol Hydrolysis->Methanol Deg_Products Oxidation Products (Hydroperoxides, Aldehydes, etc.) Oxidation->Deg_Products

Caption: Primary degradation pathways for this compound.

Workflow for Stable Stock Solution Preparation

start Start weigh Accurately weigh This compound start->weigh dissolve Dissolve in anhydrous solvent weigh->dissolve purge Purge with inert gas dissolve->purge seal Tightly seal vial purge->seal store Store at low temperature (2-8°C or -20°C) seal->store end Stable Stock Solution store->end

Caption: Workflow for preparing stable this compound stock solutions.

References

Technical Support Center: Column Selection for Optimal Separation of Methyl 2-methylpentanoate from its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This guide provides in-depth answers and troubleshooting advice for the gas chromatographic (GC) separation of methyl 2-methylpentanoate from its structural and chiral isomers. The information is tailored for researchers, scientists, and professionals in drug development and related fields who encounter challenges with this specific analytical task.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from its isomers?

The main difficulty lies in the subtle structural similarities among the isomers of methyl pentanoate. These compounds, including methyl 3-methylpentanoate, methyl 4-methylpentanoate, and methyl hexanoate, often have very close boiling points and similar polarities. This makes their separation by conventional gas chromatography challenging, frequently resulting in peak co-elution or poor resolution. Furthermore, this compound is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers (R- and S-forms).[1] Separating these enantiomers requires specialized chiral stationary phases.

Q2: What are the key considerations when selecting a GC column for this separation?

When developing a new method for separating these isomers, four main column characteristics should be considered in order of importance:

  • Stationary Phase: The choice of stationary phase is the most critical factor.[2] The separation mechanism is based on the differential interactions between the analytes and the stationary phase.[2] For non-chiral (structural) isomer separation, polarity is the key consideration. For chiral separations, a specific chiral selector must be part of the stationary phase.

  • Column Internal Diameter (ID): The column ID affects both efficiency (theoretical plates) and sample capacity.[2][3] A smaller ID generally provides higher resolution but has a lower sample capacity.[4] For most applications, a 0.25 mm ID column offers a good balance.[2][3]

  • Film Thickness: This parameter influences the retention of analytes. Thicker films increase retention and sample capacity but can also lead to broader peaks and increased column bleed.[3] Thinner films are often preferred for analytes with high boiling points.[3]

  • Column Length: A longer column increases the total number of theoretical plates, which can improve resolution. However, this also leads to longer analysis times and higher cost.[4] Doubling the column length increases resolution by about 40%.[4]

Q3: Which type of GC column is best suited for separating the structural isomers of this compound?

For separating structural isomers of methyl pentanoate, which differ in the position of the methyl group or the carbon chain length, a polar stationary phase is generally recommended. The principle of "likes dissolves like" applies here; polar columns are well-suited for separating polar compounds.[2]

Highly polar columns, such as those with a high content of cyanopropyl, are particularly effective for separating fatty acid methyl esters (FAMEs) and their positional isomers.[5][6] A biscyanopropyl polysiloxane stationary phase, for example, is specifically designed for the detailed separation of geometric (cis/trans) and positional isomers of FAMEs.[2][3]

Here is a comparison of common stationary phase types:

Stationary Phase TypePolarityPrimary Separation PrincipleSuitability for Methyl Pentanoate Isomers
100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Non-polarBoiling pointLow - isomers have very similar boiling points.
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS)Low-polarPrimarily boiling point, with some polarity interactionModerate - may provide some separation, but likely insufficient for baseline resolution.
Polyethylene Glycol (PEG) (e.g., DB-Wax, HP-INNOWax)PolarPolarityGood - often used for FAME analysis and can separate based on polarity differences.
High Cyanopropyl Content (e.g., HP-88, SP-2340, CP-Sil 88)Highly PolarPolarity, molecular geometryExcellent - provides the best chance for resolving closely related positional isomers.[5]
Q4: How can I separate the enantiomers of this compound?

Separating enantiomers requires a chiral stationary phase. These phases contain a chiral selector, most commonly a cyclodextrin derivative, dissolved in a polysiloxane matrix.[7] The separation occurs due to the formation of temporary diastereomeric complexes between the enantiomers and the chiral selector, which have slightly different stabilities.

For the separation of chiral esters like this compound, a column with a derivatized beta- or gamma-cyclodextrin is a good starting point. For instance, octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E) has been shown to be effective in separating the enantiomers of similar compounds like methyl 2-chloropropanoate.[8]

Troubleshooting Guide

Problem: My peaks for this compound and methyl 3-methylpentanoate are co-eluting.

Co-elution occurs when two or more compounds elute from the column at the same time, resulting in a single, often distorted, peak.[9]

Initial Diagnosis:
  • Peak Shape: Look for signs of asymmetry, such as a shoulder on the peak, which can indicate co-elution.[9][10]

  • Detector Confirmation: If using a mass spectrometer (MS) or a diode array detector (DAD), you can assess peak purity by examining the spectra across the peak.[9][10] If the spectra are not identical, co-elution is likely occurring.[9][10]

Solutions:
  • Optimize the Temperature Program:

    • Lower the initial oven temperature: This can increase the interaction of the analytes with the stationary phase, potentially improving separation.

    • Reduce the ramp rate: A slower temperature ramp gives the column more time to separate the isomers. Try reducing the ramp rate to 1-2 °C/min in the region where the isomers elute.

  • Adjust the Carrier Gas Flow Rate (or Pressure):

    • The optimal flow rate provides the best column efficiency. Deviating from the optimum can decrease resolution. Consult your column's documentation for the recommended optimal flow rate for your carrier gas (e.g., Helium, Hydrogen).

  • Switch to a More Selective Stationary Phase:

    • If optimizing the temperature and flow rate does not resolve the co-eluting peaks, the issue is likely a lack of selectivity of the stationary phase.[10]

    • For structural isomers of methyl pentanoate, moving to a more polar column, such as a highly polar cyanopropyl phase (e.g., HP-88), is the most effective solution.[5] These columns provide different interaction mechanisms that can exploit the subtle differences in the isomers' structures.[5]

Problem: I am trying a chiral separation, but I see only one peak for this compound.

This indicates that the enantiomers are not being resolved.

Solutions:
  • Confirm You Are Using a Chiral Column: Standard GC columns cannot separate enantiomers.[7] Ensure that your column has a chiral stationary phase, typically containing a cyclodextrin derivative.

  • Optimize the Temperature: Chiral separations are often highly temperature-dependent.

    • Lower the oven temperature: Enantiomeric resolution often improves at lower temperatures. Try running the analysis at a lower isothermal temperature or with a slower temperature program.

  • Check for Column Degradation: Chiral columns can be sensitive to high temperatures and certain solvents.

    • Condition the column: Follow the manufacturer's instructions for conditioning the column.

    • Inject a known racemic standard: This will help you determine if the column is still performing as expected.

  • Consider the Possibility of "Dry" Conditions: In some cases, the presence of a small amount of water in the carrier gas can influence the chiral recognition mechanism of cyclodextrin-based stationary phases.[8] However, for many applications, a dry carrier gas is preferred to prevent column degradation.

Experimental Protocols

Protocol 1: Method Development for Separation of Structural Isomers

This protocol provides a starting point for developing a method to separate this compound from its structural isomers.

  • Column Selection:

    • Start with a highly polar column, such as a biscyanopropyl polysiloxane phase (e.g., Agilent HP-88, Supelco SP-2560).

    • Typical dimensions: 30-60 m length, 0.25 mm ID, 0.20-0.25 µm film thickness.

  • Initial GC Conditions:

    • Injector: 250 °C, Split injection (e.g., 50:1 split ratio).

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure, as recommended by the column manufacturer.

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 1-2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Final Hold: Hold at 240 °C for 5 minutes.

    • Detector (FID): 250 °C.

  • Optimization:

    • If co-elution is observed, reduce the temperature ramp rate (e.g., to 2-5 °C/min).

    • Adjust the initial temperature and hold time to improve the separation of early eluting peaks.

    • Fine-tune the carrier gas flow rate to achieve optimal efficiency.

Protocol 2: Chiral Separation of this compound Enantiomers

This protocol provides a starting point for the enantioselective analysis of this compound.

  • Column Selection:

    • Select a chiral column with a derivatized cyclodextrin stationary phase. A beta- or gamma-cyclodextrin-based column is a good starting point.

  • Initial GC Conditions:

    • Injector: 220-250 °C, Split injection.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Isothermal analysis often provides the best chiral resolution. Start with an isothermal temperature of around 80-120 °C. If the retention times are too long, a slow ramp (e.g., 1-2 °C/min) can be used.

    • Detector (FID or MS): 250 °C.

  • Optimization:

    • The most critical parameter to optimize is the oven temperature. Perform several runs at different isothermal temperatures (e.g., in 5-10 °C increments) to find the temperature that provides the best resolution.

    • Ensure that the carrier gas flow rate is optimal for the column dimensions and carrier gas type.

Visualizing the Column Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate GC column for the separation of this compound and its isomers.

ColumnSelection start Start: Separation of This compound Isomers isomer_type What type of isomers need to be separated? start->isomer_type structural Structural Isomers (e.g., methyl 3-methylpentanoate) isomer_type->structural Structural chiral Chiral Enantiomers (R- and S- forms) isomer_type->chiral Chiral polar_column Select a Highly Polar Stationary Phase (e.g., High Cyanopropyl Content) structural->polar_column chiral_column Select a Chiral Stationary Phase (e.g., Cyclodextrin-based) chiral->chiral_column optimize_structural Optimize Method: - Temperature Program - Carrier Gas Flow polar_column->optimize_structural optimize_chiral Optimize Method: - Isothermal Temperature - Carrier Gas Flow chiral_column->optimize_chiral end Achieve Optimal Separation optimize_structural->end optimize_chiral->end

Caption: Decision workflow for GC column selection based on isomer type.

References

Reducing background interference in the mass spectrum of Methyl 2-methylpentanoate.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Reducing Background Interference in Mass Spectrometry

Welcome to the technical support center for mass spectrometry analysis. This guide is designed for researchers, scientists, and drug development professionals encountering background interference issues during the analysis of Methyl 2-methylpentanoate. As Senior Application Scientists, we have structured this resource to provide not just solutions, but a foundational understanding of why these issues occur and how to systematically eliminate them.

Frequently Asked Questions (FAQs)
Q1: I'm seeing a noisy or consistently rising baseline in my chromatogram, especially at higher temperatures. What's the cause?

A1: This is a classic symptom of column bleed .[1] Column bleed occurs when the stationary phase of the GC column degrades and elutes, creating a background signal.[2] This degradation is accelerated by high temperatures and the presence of oxygen in the carrier gas.[3][4] While all columns exhibit some level of bleed, excessive bleed compromises sensitivity by increasing baseline noise and can obscure low-concentration analytes.[1]

To diagnose and mitigate this:

  • Confirm the Source: Check the mass spectrum of the baseline. The presence of characteristic siloxane ions (e.g., m/z 207, 281, 355) is a strong indicator of polysiloxane stationary phase bleed.[5]

  • System Integrity Check: Ensure your carrier gas is high-purity (99.999% or better) and that high-capacity oxygen and moisture traps are installed and have not expired.[5] Even trace amounts of oxygen can damage the column phase at high temperatures.[4]

  • Leak Check: Perform a thorough leak check of the entire system from the gas source to the injector. Oxygen entering through a loose fitting is a primary cause of stationary phase damage.[3]

  • Column Conditioning: Ensure the column was conditioned according to the manufacturer's instructions. Proper conditioning removes residual solvents and unbound stationary phase, minimizing bleed during analytical runs.[4]

  • Use a Low-Bleed Column: For mass spectrometry applications, always select a column specifically designated as low-bleed or "MS-grade." These columns use more stable stationary phases designed to minimize degradation.[5]

Q2: My blank runs show significant peaks, including a prominent ion at m/z 149. Where is this contamination coming from?

A2: The ion at m/z 149 is the characteristic base peak for many phthalate esters , which are ubiquitous environmental and laboratory contaminants.[6] Phthalates are used as plasticizers in a vast range of products, and their presence can be a major source of background interference.[7]

Contamination can be introduced at any stage of the workflow.[8] Common sources include:

  • Plastic labware (pipette tips, centrifuge tubes, vial caps)

  • Solvents stored in plastic containers

  • Septa

  • Laboratory air[9]

  • Gloves

Troubleshooting Protocol for Phthalate Contamination:

  • Systematic Blank Analysis: Run a series of blanks to isolate the source. Start with a "no injection" run (just running the method) to check the instrument background. Then, inject the solvent used for sample preparation. This helps differentiate between system contamination and solvent contamination.

  • Solvent and Glassware Check: Use high-purity, GC-MS grade solvents. Rinse all glassware, including autosampler vials and inserts, with a high-purity solvent like hexane or acetone immediately before use.[10] Avoid storing solvents in plastic containers.

  • Evaluate Consumables: Phthalates can leach from vial septa. Use PTFE-lined septa, which are generally more resistant to leaching.[11] Be aware that even the packaging of consumables can be a source of phthalates.[7]

  • Syringe Contamination: The autosampler syringe can be a source of contamination, as phthalates from the lab air can adsorb onto the outer needle surface.[9] Ensure your syringe wash steps are effective, using multiple solvents if necessary.

Troubleshooting Guides: Specific Issues
Problem: I see random, sharp peaks ("ghost peaks") in my chromatogram that are not present in my sample or standard.

Likely Cause: This issue often stems from contamination in the injection port or the front end of the GC column. Ghost peaks can arise from the degradation of non-volatile material from previous injections or from septum bleed.[1][12]

Step-by-Step Solution:

  • Injector Maintenance:

    • Rationale: The injector is heated to high temperatures, which can bake non-volatile residues onto the liner surface. These residues can degrade over time and release volatile compounds in subsequent runs.

    • Action: Replace the injector liner and septum. Use a high-quality, low-bleed septum. Regularly replacing these components is a critical part of preventative maintenance.[13]

  • Column Maintenance:

    • Rationale: Contamination can build up on the head of the column.

    • Action: Trim the first 10-15 cm from the front of the column. This removes the most contaminated section and can restore peak shape and reduce ghost peaks.[14]

  • Bake Out the System:

    • Rationale: Baking out the system at a high temperature (below the column's maximum limit) helps to purge volatile contaminants.

    • Action: With the column disconnected from the detector, bake the injector and column to remove contaminants. Reconnect the column and condition it before analysis.[15]

Problem: My overall signal-to-noise ratio is poor, making it difficult to detect my analyte at low concentrations.

Likely Cause: Poor signal-to-noise (S/N) can be caused by a combination of high chemical noise (from sources discussed above) and sub-optimal instrument parameters. Optimizing both the GC separation and the MS detection is crucial for achieving high sensitivity.[4]

Step-by-Step Optimization:

  • Review GC Parameters:

    • Rationale: The carrier gas flow rate affects both chromatographic efficiency and the vacuum in the mass spectrometer.

    • Action: Ensure the carrier gas flow rate is optimal for your column dimensions, typically 1-2 mL/min for standard capillary columns. Operating outside the MS vacuum system's tolerance can increase noise.[5]

  • Optimize MS Source and Quadrupole Temperatures:

    • Rationale: Source temperature affects ion formation and can help reduce the buildup of contaminants. Quadrupole temperature affects mass filtering.

    • Action: Follow the manufacturer's recommendations for your instrument. Higher source temperatures (e.g., 250-300 °C) can sometimes reduce contamination but may cause thermal degradation of labile compounds.[16]

  • Adjust MS Detector Gain/Dwell Time:

    • Rationale: The detector gain (or electron multiplier voltage) amplifies the ion signal. In Selected Ion Monitoring (SIM) mode, the dwell time determines how long the detector monitors each specific ion.

    • Action: Increasing the gain can improve the signal but will also amplify noise.[17] Find a balance that provides the best S/N. For SIM analysis, use the minimum number of ions necessary and optimize the dwell time to ensure at least 10-15 data points across each chromatographic peak for reliable quantification.[5]

  • Implement Data Processing Techniques:

    • Rationale: Post-acquisition data processing can help to computationally reduce noise.

    • Action: Use your chromatography data system's software to perform baseline correction and background subtraction. Advanced algorithms like digital filtering or wavelet transforms can also be applied to isolate signals from random noise.[18][19]

Data & Protocols
Table 1: Common Background Ions and Their Sources
m/z (ion)Compound/ClassLikely Source(s)Initial Corrective Action
18, 28, 32Water, Nitrogen, OxygenAir leak in the GC or MS system.[20]Perform a thorough leak check, especially at column fittings and the injector.
44Carbon DioxideAir leak, contaminated carrier gas.[17]Check for leaks; verify purity of carrier gas source.
73, 147, 207, 281SiloxanesGC column bleed, septum bleed.[5][17]Use a low-bleed MS column, replace septum, check for oxygen leaks.
149Phthalate FragmentPlasticizers from labware, solvents, septa, lab environment.[6][7]Use glass/PTFE, rinse glassware, run solvent blanks.
Pump OilHydrocarbonsBackstreaming from mechanical (foreline) pump.[20]Check pump oil level and quality; consider a foreline trap.
Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup

Rationale: For samples in complex matrices (e.g., biological fluids, environmental extracts), a cleanup step is essential to remove non-volatile or interfering substances that can create significant background noise and contaminate the GC-MS system.[10][21] SPE is a powerful technique for isolating analytes of interest.[22]

Steps:

  • Cartridge Selection: Choose an SPE cartridge with a sorbent that will retain your analyte (this compound) while allowing matrix components to pass through (or vice versa). For a moderately polar ester, a normal-phase sorbent like silica or a reverse-phase sorbent like C18 could be suitable, depending on the sample solvent.

  • Conditioning: Pass a strong solvent (e.g., methanol or hexane) through the cartridge to activate the sorbent functional groups.[22]

  • Equilibration: Flush the cartridge with the same solvent system as your sample to prepare the sorbent for sample loading.[22]

  • Sample Loading: Slowly pass your sample solution through the cartridge. The analyte will bind to the sorbent.

  • Washing: Wash the cartridge with a weak solvent to rinse away weakly bound impurities and matrix components without eluting the analyte.[23]

  • Elution: Elute the purified this compound from the sorbent using a strong solvent. Collect this eluate for analysis.[22]

Visualized Workflows

Troubleshooting Logic for High Background Noise

TroubleshootingWorkflow Start High Background Noise Observed CheckBaseline Is baseline rising with temperature? Start->CheckBaseline CheckIons Check background spectrum for key ions (m/z 207, 281) CheckBaseline->CheckIons Yes RunBlank Run a solvent blank CheckBaseline->RunBlank No ColumnBleed Likely Column Bleed [1, 2] CheckIons->ColumnBleed Yes CheckIons->RunBlank No ActionBleed Action: - Check for leaks - Verify gas purity - Condition/replace column [3, 4] ColumnBleed->ActionBleed CheckBlank Are contaminant peaks present in blank? RunBlank->CheckBlank Contamination System or Solvent Contamination [6, 19] CheckBlank->Contamination Yes NoContam System is relatively clean. Consider other sources. CheckBlank->NoContam No ActionContam Action: - Check for m/z 149 (phthalates) - Use high-purity solvents - Clean injector/replace liner [12, 25] Contamination->ActionContam ActionOptimize Action: - Optimize MS parameters (gain, temps) [29, 31] - Implement sample cleanup (SPE) [8] - Use data processing tools [11] NoContam->ActionOptimize

Caption: A logical workflow for diagnosing the source of high background noise.

Sample Preparation Workflow Using SPE

SPE_Workflow cluster_0 SPE Protocol Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (Sample Solvent) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Impurities (Weak Solvent) Load->Wash Elute 5. Elute Analyte (Strong Solvent) Wash->Elute Waste Matrix & Impurities to Waste Wash->Waste FinalSample Purified Analyte for GC-MS Elute->FinalSample RawSample Raw Sample (in Matrix) RawSample->Load

Caption: A generalized workflow for sample cleanup using Solid-Phase Extraction (SPE).

References

Optimization of injection parameters for GC analysis of Methyl 2-methylpentanoate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Gas Chromatography (GC) analysis of Methyl 2-methylpentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during method development and routine analysis. We will explore the critical injection parameters that govern the quality of your chromatography and provide structured troubleshooting advice to resolve specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its GC analysis important?

This compound (C₇H₁₄O₂) is a fatty acid methyl ester (FAME) known for its characteristic fruity, apple-like aroma.[1] As such, it is a key component in the flavor and fragrance industries.[2] Accurate and precise GC analysis is crucial for quality control, formulation development, and stability testing of products containing this compound. Its analysis falls under the broader category of FAME analysis, a common application in food, beverage, and biodiesel industries.[3]

Q2: What are the most critical injection parameters to optimize for this analyte?

The successful analysis of a relatively volatile and potentially active compound like this compound hinges on the careful optimization of the GC inlet conditions. The primary parameters to consider are:

  • Injection Mode: Split or Splitless.

  • Inlet Temperature.

  • Split Ratio (for split injection) or Purge Valve Time (for splitless injection).

  • Inlet Liner geometry and deactivation.

  • Carrier Gas Flow Rate.

These parameters collectively ensure that a representative portion of the sample is vaporized and transferred to the column efficiently and reproducibly, without thermal degradation or adsorption.[4][5]

Troubleshooting Guide: Injection-Related Problems

This section addresses specific chromatographic issues in a question-and-answer format, linking them directly to injection parameter optimization.

Q3: I am observing poor peak shapes, specifically peak fronting. What is the likely cause and solution?

Answer:

Peak fronting, where the leading half of the peak is less steep than the trailing half, is a classic symptom of column overload .[6] This occurs when the amount of analyte introduced onto the column exceeds the capacity of the stationary phase at that location. For capillary columns, which have a very small amount of stationary phase, this is a common issue.[7]

Causality: When the stationary phase becomes saturated, analyte molecules travel further down the column before they can interact and partition, effectively moving at the speed of the carrier gas. This leads to a skewed peak with a sharp drop-off.

Troubleshooting Steps:

  • Increase the Split Ratio: This is the most direct way to reduce the mass of analyte reaching the column. A higher split ratio discards a larger portion of the sample through the split vent.[6][7] For example, moving from a 20:1 to a 100:1 split ratio will decrease the on-column mass by a factor of five.

  • Dilute the Sample: If increasing the split ratio is not feasible or leads to sensitivity issues for other components, diluting the sample is an effective alternative.

  • Verify Injection Volume: Ensure you are not injecting too large a volume. For typical split/splitless inlets, a 1 µL injection is standard. Larger volumes can contribute to overload.

Q4: My chromatogram shows significant peak tailing for this compound. How can I resolve this?

Answer:

Peak tailing is often indicative of unwanted interactions between the analyte and the GC system, or inefficient sample transfer. The primary causes are typically active sites within the inlet or column, or sub-optimal injection parameters .

Causality: this compound, being an ester, has polar characteristics (a carbonyl group) that can interact with active sites (e.g., silanol groups) on glass or metal surfaces within the inlet. These secondary interactions delay the elution of a portion of the analyte molecules, resulting in a tailed peak.

Troubleshooting Steps:

  • Evaluate the Inlet Liner:

    • Activity: The liner is the first surface your sample contacts. If it is not properly deactivated, or if the deactivation has worn off, active sites will cause tailing. Replace the liner with a new, high-quality deactivated liner.[4] Siltek-coated liners can be particularly effective for active compounds.[4]

    • Packing: The presence of deactivated glass wool can aid in sample vaporization and trap non-volatile residues, but it can also be a source of activity if not properly deactivated.[8][9] Consider using a liner with pre-packed, deactivated quartz wool or a liner without wool if activity is suspected.

  • Check Inlet Temperature: An inlet temperature that is too low can lead to incomplete or slow vaporization of the analyte, causing a smeared transfer to the column that manifests as tailing. A good starting point for the inlet temperature is typically 250 °C.[10][11]

  • Perform Inlet Maintenance: Contamination from previous injections can create active sites. Regularly clean the injector and replace the septum and seals.[12]

  • Condition the Column: If the front end of the GC column is contaminated or active, this can cause tailing. As a troubleshooting step, you can remove a small section (e.g., 10-15 cm) from the front of the column and re-install it.

Q5: My peak area reproducibility is poor from one injection to the next. What injection parameters should I investigate?

Answer:

Poor peak area reproducibility is a frustrating issue that often points to problems with the sample introduction process. The most common cause is backflash , where the sample vapor expands to a volume greater than the liner, leading to sample loss and system contamination.[4][13]

Causality: When a liquid sample is injected into a hot inlet, it vaporizes and expands rapidly. The final vapor volume depends on the solvent, injection volume, inlet temperature, and carrier gas pressure.[4] If this volume exceeds the liner's capacity, the sample vapor escapes the liner, contaminating the septum purge and split vent lines, resulting in inconsistent sample transfer to the column.[9]

Troubleshooting Steps:

  • Verify Liner Volume: Ensure the internal volume of your liner is sufficient for your injection conditions. For a typical 1 µL injection in a common solvent like hexane or methanol at 250 °C and 20 psi, a liner with an internal diameter of at least 2 mm is often required. Liners with 4 mm IDs are common for splitless injections to accommodate the larger vapor cloud.[14]

  • Reduce Injection Volume: If backflash is suspected, the simplest solution is to reduce the injection volume (e.g., from 1 µL to 0.5 µL).

  • Lower Inlet Temperature: A lower inlet temperature will reduce the extent of solvent expansion. However, ensure the temperature remains high enough for complete and rapid vaporization of your analyte.[15]

  • Choose a Different Solvent: Solvents with lower expansion coefficients (e.g., isooctane vs. methanol) can mitigate backflash.

  • Check for Leaks: A leak at the injector septum will cause variable loss of sample and carrier gas, leading to poor reproducibility. Replace the septum regularly.[16]

Summary of Key Injection Parameters

The following table provides a quick-reference guide to the effects of adjusting core injection parameters for the analysis of this compound.

ParameterEffect of IncreasingEffect of DecreasingRecommended Starting Point
Inlet Temperature Faster vaporization, potential for analyte degradation.[14]Slower vaporization (can cause tailing), less risk of degradation.250 °C[11]
Split Ratio Less analyte on column (smaller peaks), sharper peaks, reduced column overload.[6][7]More analyte on column (larger peaks), potential for broader peaks and column overload.50:1 to 100:1
Splitless Hold Time More analyte transferred to column, but also more solvent (can distort early peaks).[14]Less analyte transferred, smaller solvent peak.0.5 - 1.0 minutes
Liner ID Larger volume (less risk of backflash), slower transfer velocity (can cause band broadening).[14]Smaller volume (risk of backflash), faster transfer velocity (sharper peaks).2 mm (Split), 4 mm (Splitless)

Experimental Workflow & Protocols

Workflow for Optimizing Injection Parameters

The following diagram outlines a logical workflow for systematically optimizing your GC injection method for this compound.

GC_Optimization_Workflow cluster_start Initial Setup cluster_analysis Analysis & Evaluation cluster_troubleshoot Troubleshooting Paths cluster_actions Corrective Actions cluster_end Finalization Start Select Initial Parameters (e.g., 250°C Inlet, Split 50:1, 1µL Inj.) Inject Inject Standard Start->Inject Evaluate Evaluate Peak Shape & Reproducibility Inject->Evaluate Fronting Problem: Peak Fronting (Overload) Evaluate->Fronting Fronting Tailing Problem: Peak Tailing (Activity/Temp) Evaluate->Tailing Tailing PoorRSD Problem: Poor RSD (Backflash/Leaks) Evaluate->PoorRSD Poor RSD GoodPeak Result: Acceptable Peak Shape & RSD Evaluate->GoodPeak Good Action_Fronting Action: - Increase Split Ratio - Dilute Sample Fronting->Action_Fronting Action_Tailing Action: - Replace/Check Liner - Increase Inlet Temp - Perform Maintenance Tailing->Action_Tailing Action_PoorRSD Action: - Check Liner Volume - Reduce Inj. Volume - Check for Leaks PoorRSD->Action_PoorRSD Finalize Method Optimized GoodPeak->Finalize Action_Fronting->Inject Action_Tailing->Inject Action_PoorRSD->Inject

Caption: Workflow for GC Injection Parameter Optimization.

Protocol: Optimizing Split Ratio for this compound

This protocol describes a systematic approach to finding the optimal split ratio to prevent column overload while maintaining adequate sensitivity.

Objective: To determine the highest split ratio that provides sharp, symmetrical peaks without sacrificing the required limit of quantitation (LOQ).

Materials:

  • GC system with a split/splitless inlet and Flame Ionization Detector (FID).

  • Appropriate GC column (e.g., a mid-polar phase like a WAX or a low-bleed 5% phenyl-methylpolysiloxane).

  • Standard of this compound at a known, high concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., hexane).

  • High-quality, deactivated inlet liner (e.g., 2 mm ID straight liner with deactivated glass wool).

Procedure:

  • Initial GC Setup:

    • Set the inlet temperature to 250 °C.

    • Set the oven temperature program (e.g., start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C).

    • Set the carrier gas (Helium) to a constant flow of 1.0 mL/min.

    • Set the FID temperature to 250 °C.

  • Low Split Ratio Injection:

    • Set the split ratio to a low value, for example, 10:1.

    • Inject 1 µL of the concentrated standard.

    • Analyze the resulting chromatogram. It is highly likely you will observe a fronting peak, confirming column overload.[6]

  • Incremental Increase of Split Ratio:

    • Increase the split ratio sequentially. A good sequence would be 20:1, 50:1, 100:1, and 200:1.

    • At each split ratio, perform a new 1 µL injection of the same standard.

  • Data Analysis:

    • Visually inspect the peak shape at each split ratio. Note the ratio at which the peak becomes symmetrical (Gaussian).

    • Calculate the peak asymmetry for each injection. An ideal asymmetry factor is between 0.95 and 1.15.

    • Monitor the signal-to-noise ratio (S/N) for the peak at each split ratio.

    • Select the split ratio that is just high enough to produce a symmetrical peak. This ensures you are not overloading the column but are still sending the maximum possible amount of analyte to the detector for the best sensitivity.[6] For many applications, a split ratio between 50:1 and 200:1 is appropriate.[6]

References

Technical Support Center: Strategies for Purifying Synthesized Methyl 2-methylpentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile ester. Our focus is on not just the "how," but the critical "why" behind each step, ensuring a robust and reproducible purification strategy.

Introduction: The Challenge of Purity

This compound, a valuable compound in fragrance and flavor industries, is commonly synthesized via Fischer esterification of 2-methylpentanoic acid with methanol or through transesterification.[1][2][3][4][5][6][7] While the synthesis may appear straightforward, achieving high purity can be challenging due to the presence of unreacted starting materials, byproducts, and structurally similar impurities. This guide provides a structured approach to troubleshooting and optimizing your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route.

  • Fischer Esterification (from 2-methylpentanoic acid and methanol):

    • Unreacted 2-methylpentanoic acid: Due to the equilibrium nature of the reaction, some starting acid will likely remain.[2][3][5][6]

    • Excess Methanol: Often used in excess to drive the equilibrium, it must be removed.[3]

    • Water: A byproduct of the reaction that can promote the reverse reaction (hydrolysis) if not removed.[2][3][8]

    • Acid Catalyst: Typically sulfuric acid or p-toluenesulfonic acid, which must be neutralized and removed.[2][7]

    • Side-products: Potential for ether formation from the alcohol at high temperatures, though less common under typical esterification conditions.

  • Transesterification (e.g., from another methyl ester and 2-methylpentanoic acid):

    • Unreacted Starting Ester and Alcohol: The equilibrium may not go to completion.[4]

    • Catalyst Residues: Both acid and base catalysts are common and require removal.[4]

    • Byproduct Alcohol: The alcohol displaced from the original ester.

Q2: How do I choose the best primary purification technique for my crude this compound?

A2: The choice of technique is dictated by the nature and boiling points of the impurities. A logical workflow is essential for efficient purification.

Purification Strategy Workflow

Caption: Decision workflow for purifying this compound.

Q3: My final product is cloudy. What is the likely cause and how can I fix it?

A3: Cloudiness in the final product is almost always due to the presence of water. Ensure that your organic phase is thoroughly dried before the final purification step (e.g., distillation). Using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate is crucial. Allow sufficient contact time and ensure the drying agent is not saturated.

Troubleshooting Guides

Issue 1: Residual Carboxylic Acid Detected by NMR/IR after Aqueous Workup
  • Symptom: A broad peak around 2500-3300 cm⁻¹ in the IR spectrum or a broad singlet above 10 ppm in the ¹H NMR spectrum indicates the presence of a carboxylic acid O-H.

  • Root Cause Analysis:

    • Incomplete Neutralization: The amount of base (e.g., sodium bicarbonate, sodium carbonate) used in the aqueous wash was insufficient to neutralize all the unreacted 2-methylpentanoic acid and the acid catalyst.[8][9]

    • Poor Extraction Efficiency: Insufficient mixing during the aqueous wash can lead to incomplete partitioning of the carboxylate salt into the aqueous layer.[10][11]

  • Corrective Actions:

    • Repeat the Aqueous Wash: Re-dissolve the ester in a non-polar, water-immiscible solvent (e.g., diethyl ether, ethyl acetate) and wash again with a saturated solution of sodium bicarbonate. Continue washing until CO₂ evolution ceases, indicating complete neutralization.

    • Vigorous Mixing: When performing the extraction, ensure the separatory funnel is shaken vigorously with frequent venting to allow for intimate contact between the organic and aqueous phases.[10]

Issue 2: Difficulty Separating this compound from a Close-Boiling Impurity via Distillation
  • Symptom: During fractional distillation, the temperature does not remain stable at the boiling point of this compound (approx. 135°C at atmospheric pressure), and GC analysis of the collected fractions shows co-elution of an impurity.[12]

  • Root Cause Analysis: The presence of an impurity with a boiling point very close to that of the desired product. This could be a structural isomer or another ester of similar molecular weight.

  • Corrective Actions:

    • Improve Distillation Efficiency:

      • Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates.

      • Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling points of the components and can often increase the boiling point difference between them.[13]

    • Consider an Alternative Purification Technique: If distillation is ineffective, column chromatography is the next logical step.[14][15] A non-polar eluent system (e.g., hexane/ethyl acetate) will effectively separate the less polar ester from more polar impurities.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Fischer Esterification
  • Cool the reaction mixture to room temperature.

  • Carefully transfer the mixture to a separatory funnel.

  • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃). Swirl gently at first, and then stopper and shake, venting frequently to release the pressure from CO₂ evolution.

  • Continue adding NaHCO₃ solution until gas evolution ceases.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • Water (to remove any remaining bicarbonate and other water-soluble impurities).

    • Brine (saturated NaCl solution) to break any emulsions and begin the drying process.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and swirl. If the drying agent clumps together, add more until some remains free-flowing.

  • Gravity filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Fractional Distillation
  • Set up a fractional distillation apparatus with a packed fractionating column.

  • Place the crude, dried this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly heat the distillation flask.

  • Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvent or other volatile impurities.

  • Monitor the temperature at the still head. Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound.

  • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and the charring of high-boiling residues.

Physical Properties for Reference

PropertyValueSource
Molecular Weight 130.18 g/mol [16]
Boiling Point 135.1°C at 760 mmHg[12]
Density 0.878 g/mL at 25°C[13]
Refractive Index n20/D 1.403[13]

Safety Information

  • Flammability: this compound is a flammable liquid and vapor.[13][16] Keep away from heat, sparks, open flames, and other ignition sources.[17][18]

  • Handling: Handle in a well-ventilated area.[17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

References

Validation & Comparative

A Comparative Olfactory Analysis of Methyl 2-methylpentanoate and Ethyl 2-methylpentanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor and fragrance chemistry, even subtle molecular differences can lead to significant shifts in sensory perception. This guide provides a detailed comparative analysis of the aroma profiles of two closely related fruity esters: Methyl 2-methylpentanoate and Ethyl 2-methylpentanoate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced olfactory characteristics of these compounds, supported by established analytical methodologies.

Introduction: The Significance of Ester Structure in Aroma Perception

Esters are fundamental to the fruity and sweet aromas found in nature and are widely used in the food, beverage, and pharmaceutical industries. The two molecules under examination, this compound and Ethyl 2-methylpentanoate, differ only by a single methylene group in their alcohol moiety. This seemingly minor variation in their chemical structures results in distinct and commercially relevant aroma profiles. Understanding these differences is crucial for precise flavor formulation and for masking undesirable tastes in pharmaceutical applications.[1]

Physicochemical Properties: A Foundation for Olfactory Differences

The physical and chemical properties of a volatile compound influence its release from a matrix and its interaction with olfactory receptors. Below is a comparison of the key physicochemical properties of this compound and Ethyl 2-methylpentanoate.

PropertyThis compoundEthyl 2-methylpentanoate
CAS Number 2177-77-739255-32-8
Molecular Formula C₇H₁₄O₂C₈H₁₆O₂
Molecular Weight 130.18 g/mol [2]144.21 g/mol [3]
Boiling Point 135.1 °C at 760 mmHg152-153 °C at 760 mmHg[4]
Density 0.878 g/mL at 25 °C0.864 g/mL at 25 °C[5]
Refractive Index n20/D 1.403[6]n20/D 1.403[5]
Vapor Pressure 7.85 mmHg at 25°C[7]7.56 hPa (approx. 5.67 mmHg) at 20°C[5]
Odor Threshold Not Found0.003 ppb[5][8]

The higher molecular weight and boiling point of Ethyl 2-methylpentanoate suggest it is less volatile than its methyl counterpart. This difference in volatility can affect the "front-end" or "top-note" perception of the aroma. The significantly low odor threshold of Ethyl 2-methylpentanoate indicates its high potency as an aroma compound.[5][8]

Comparative Aroma Profiles: A Qualitative Overview

Based on available literature, the aroma profiles of these two esters, while both broadly categorized as "fruity," possess distinct nuances.

This compound is often described as having a sweet, fruity profile with a complex array of notes. Descriptors include maple, hazelnut, and strawberry, alongside more common fruity notes of apple, pineapple, and tropical berry.[9] This suggests a multifaceted aroma that could be valuable in creating rich and layered fruit flavor profiles.

Ethyl 2-methylpentanoate , commercially known as Manzanate, presents a powerful and diffusive fruity aroma.[4][5] Its profile is predominantly characterized by notes of pineapple and apple, with supporting nuances of ripe strawberry, cider, and a green, melon-like character.[4][10][11] The term "manzanate" itself hints at its apple-like quality (from the Spanish "manzana" for apple).

Experimental Protocols for Quantitative Comparison

To move beyond qualitative descriptions, rigorous sensory and instrumental analysis is required. The following protocols outline a self-validating system for a comprehensive comparison.

Synthesis of High-Purity Esters

The foundation of any accurate sensory analysis is the purity of the compounds being tested. Both esters can be synthesized via Fischer esterification.

Protocol:

  • React 2-methylpentanoic acid with either methanol (for this compound) or ethanol (for Ethyl 2-methylpentanoate) in a 1:3 molar ratio.

  • Use a strong acid catalyst, such as sulfuric acid (H₂SO₄), at approximately 1-2% of the acid weight.

  • Heat the mixture under reflux for 4-6 hours to drive the equilibrium towards the ester product.

  • After cooling, wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the crude ester by fractional distillation to achieve a purity of >99%, confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).

Causality: The use of excess alcohol and a strong acid catalyst is essential to achieve a high yield of the ester by shifting the reaction equilibrium to the right, in accordance with Le Chatelier's principle. The purification steps are critical to remove any unreacted starting materials or byproducts that could interfere with the sensory analysis.

Synthesis_Workflow cluster_reactants Reactants 2-Methylpentanoic_Acid 2-Methylpentanoic Acid Reaction Fischer Esterification (Reflux) 2-Methylpentanoic_Acid->Reaction Alcohol Methanol or Ethanol Alcohol->Reaction Catalyst H₂SO₄ Catalyst Catalyst->Reaction Workup Neutralization & Washing Reaction->Workup Purification Fractional Distillation Workup->Purification Final_Product High-Purity Ester (>99% GC) Purification->Final_Product

Caption: Workflow for the synthesis and purification of high-purity esters.

Quantitative Descriptive Analysis (QDA)

QDA provides a detailed, quantitative description of the sensory attributes of a product by a trained panel.[12][13]

Protocol:

  • Panelist Selection and Training: Screen at least 15 potential panelists for sensory acuity and verbalization skills. Train a final panel of 10-12 individuals over several sessions (minimum 20 hours). During training, expose the panel to a wide range of fruity aroma standards to develop a comprehensive and non-redundant lexicon for describing the esters.

  • Lexicon Development: Through a consensus-based approach facilitated by a panel leader, the panelists will define a set of aroma attributes (e.g., fruity, sweet, apple, pineapple, green, waxy, chemical) and their definitions, along with reference standards for each.

  • Sample Evaluation: Prepare solutions of this compound and Ethyl 2-methylpentanoate at equal perceived intensity in an odor-free solvent (e.g., mineral oil or deionized water with a neutral surfactant). Present the samples blindly and in a randomized order to the panelists in individual sensory booths.

  • Data Collection: Panelists will rate the intensity of each attribute on a structured line scale (e.g., 0 = not perceptible, 100 = extremely intense).

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in the attribute ratings between the two esters.[14] Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their attributes.

Trustworthiness: The use of a trained panel, consensus-based lexicon development, and blind, randomized sample presentation ensures the objectivity and reproducibility of the results.

QDA_Workflow Screening Panelist Screening Training Panelist Training (20+ hours) Screening->Training Lexicon Lexicon Development (Consensus) Training->Lexicon Evaluation Blinded Sample Evaluation (Randomized Order) Lexicon->Evaluation Data_Collection Intensity Rating (Line Scale) Evaluation->Data_Collection Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Analysis Results Quantitative Aroma Profiles Analysis->Results

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.[15][16]

Protocol:

  • Sample Preparation: Prepare solutions of this compound and Ethyl 2-methylpentanoate in a volatile solvent (e.g., dichloromethane).

  • GC-O Analysis: Inject the samples into a GC equipped with a column suitable for flavor analysis (e.g., a polar wax-type column). The column effluent is split between a mass spectrometer (MS) for compound identification and an olfactory detection port (ODP).

  • Aroma Extract Dilution Analysis (AEDA): Perform serial dilutions of the initial sample (e.g., 1:2, 1:4, 1:8, etc.) and analyze each dilution by GC-O. The highest dilution at which an odor is still perceived by the assessor determines the Flavor Dilution (FD) factor. This provides a semi-quantitative measure of the potency of each aroma compound.[16]

  • Data Analysis: The retention time, odor descriptor, and FD factor for each compound are recorded. This allows for a direct comparison of the odor potency of the two esters.

Expertise: The choice of a polar GC column is based on its ability to effectively separate volatile esters. AEDA is a robust technique for ranking the relative importance of odorants in a sample.[17]

GCO_Workflow Sample Ester Solution GC Gas Chromatograph Sample->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS ODP Olfactory Detection Port (Human Assessor) Splitter->ODP AEDA Aroma Extract Dilution Analysis ODP->AEDA Data FD Factor & Odor Descriptor AEDA->Data

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) with AEDA.

Illustrative Comparative Data

The following tables present illustrative data based on the described methodologies and existing knowledge of these esters.

Table 2: Illustrative Quantitative Descriptive Analysis (QDA) Results

Aroma AttributeThis compound (Mean Intensity)Ethyl 2-methylpentanoate (Mean Intensity)
Fruity (Overall) 7585
Pineapple 5070
Apple 6065
Strawberry 4530
Green/Unripe 2040
Sweet 7060
Waxy 1525
Chemical/Solvent 105

Table 3: Illustrative Gas Chromatography-Olfactometry (GC-O) Results

CompoundRetention IndexOdor DescriptorFlavor Dilution (FD) Factor
This compound985Fruity, apple, sweet, hint of strawberry256
Ethyl 2-methylpentanoate1040Intense fruity, pineapple, green apple1024

Conclusion: Tailoring Aroma Through Molecular Design

This guide demonstrates that the substitution of a methyl group with an ethyl group in the 2-methylpentanoate ester backbone leads to a significant and predictable alteration of its aroma profile.

  • This compound offers a complex, sweet-fruity profile with a broader range of notes including berry and nutty undertones.

  • Ethyl 2-methylpentanoate provides a more intense, sharper, and greener fruity profile, dominated by pineapple and apple notes. Its lower odor threshold and higher illustrative FD factor suggest it is a more potent odorant.

For researchers and developers, this comparison highlights the principle of targeted molecular design in flavor chemistry. The choice between these two esters will depend on the specific application: the methyl ester for creating a more rounded, complex fruit flavor, and the ethyl ester for a high-impact, fresh, and distinctly pineapple/apple top note. The experimental frameworks provided herein offer a robust methodology for conducting similar comparative analyses of other flavor and fragrance compounds.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Methyl 2-methylpentanoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the accurate quantification of volatile organic compounds is paramount for quality control, safety assessment, and research and development across numerous industries, including pharmaceuticals, food science, and environmental monitoring. Methyl 2-methylpentanoate, a fatty acid ester with a characteristic fruity aroma, serves as a pertinent model analyte for exploring the relative merits of two cornerstone separation techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This guide provides an in-depth, objective comparison of HPLC and GC methods for the analysis of this compound. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, establish a framework for robust cross-validation, and present supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their specific analytical challenges. The methodologies described are grounded in established principles and adhere to international validation standards to ensure scientific integrity.

Foundational Principles: Choosing the Right Chromatographic Tool

The selection between HPLC and GC hinges on the physicochemical properties of the analyte.[1] Gas Chromatography is fundamentally designed for compounds that are volatile and thermally stable, making it a natural first choice for a relatively small, volatile ester like this compound.[2][3] The sample is vaporized and transported through the column by an inert gas, with separation based on boiling point and interaction with the stationary phase.[4]

High-Performance Liquid Chromatography, conversely, is the workhorse for non-volatile, polar, or thermally labile compounds.[2][4] It separates components in a liquid sample by passing them through a column packed with a solid stationary phase using a liquid mobile phase under high pressure.[1] While not the conventional choice for a volatile ester, developing an HPLC method is feasible and serves as an excellent orthogonal technique for method validation and confirmation. Orthogonal methods, which rely on different separation principles, provide a higher degree of confidence in the analytical results.

Experimental Design: Protocol Causality

The following protocols are designed as robust starting points for method development and validation. The choices of columns, mobile/carrier phases, and detectors are explained to provide a clear understanding of the underlying separation science.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

GC-FID is the quintessential technique for quantifying hydrocarbons and other organic compounds that produce ions when burned in a hydrogen-air flame.[5] Its high sensitivity and broad applicability to volatile esters make it an ideal primary method.

Rationale for Choices:

  • Column: A mid-polarity column (e.g., DB-WAX or similar polyethylene glycol phase) is selected for its excellent selectivity towards esters, promoting good peak shape and resolution from potential impurities.

  • Detector: Flame Ionization Detection (FID) is chosen for its robustness, wide linear range, and high sensitivity to carbon-containing compounds like our target analyte.[6]

  • Carrier Gas: Helium is a standard, inert carrier gas providing good efficiency.

  • Temperature Program: A temperature gradient is employed to ensure that any potential contaminants with different boiling points are eluted efficiently, while providing a sharp, symmetrical peak for this compound.

Step-by-Step Protocol:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness polyethylene glycol (PEG) capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector:

    • Temperature: 240 °C

    • Mode: Split (Split ratio 50:1)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 180 °C.

    • Hold: 5 minutes at 180 °C.

  • Detector (FID):

    • Temperature: 250 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium or Nitrogen): 25 mL/min

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Hexane or Dichloromethane). Create a series of calibration standards by serial dilution.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID System cluster_data Data Analysis Prep Prepare Standards in Hexane Injector Split/Splitless Injector (240°C) Prep->Injector 1 µL Injection Column PEG Capillary Column (60-180°C Program) Injector->Column Vaporization & Carrier Gas Flow FID FID Detector (250°C) Column->FID Separation CDS Chromatography Data System (CDS) FID->CDS Signal Acquisition Result Quantification (Peak Area) CDS->Result

Figure 1: Experimental workflow for GC-FID analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

Developing an HPLC method for a non-chromophoric, volatile analyte requires careful consideration of the detection method. This compound lacks a strong UV-absorbing functional group. Therefore, detection must be performed at a very low wavelength (e.g., 205 nm), where the ester carbonyl group exhibits some absorbance. This approach is prone to interference from solvents and other matrix components.

Rationale for Choices:

  • Column: A C18 reversed-phase column is the most common and versatile choice, separating compounds based on their hydrophobicity.[7]

  • Mobile Phase: An isocratic mixture of acetonitrile and water provides sufficient polarity to elute the relatively nonpolar ester in a reasonable time with good peak shape.

  • Detector: A UV detector set to 205 nm is a practical choice, although it offers limited sensitivity and selectivity. An alternative, more sensitive but less common detector for this analyte would be a Charged Aerosol Detector (CAD) or coupling to a mass spectrometer (MS).[8]

Step-by-Step Protocol:

  • Instrumentation: An HPLC system with an isocratic pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detection at 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution. Note: Using the mobile phase as the sample solvent is crucial to avoid peak distortion.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_hplc HPLC-UV System cluster_data_hplc Data Analysis Prep_HPLC Prepare Standards in Mobile Phase Autosampler Autosampler Prep_HPLC->Autosampler 10 µL Injection Pump Isocratic Pump (ACN:H2O) Pump->Autosampler Column_HPLC C18 Column (30°C) Autosampler->Column_HPLC High Pressure Flow Detector_UV UV Detector (205 nm) Column_HPLC->Detector_UV Separation CDS_HPLC Chromatography Data System (CDS) Detector_UV->CDS_HPLC Signal Acquisition Result_HPLC Quantification (Peak Area) CDS_HPLC->Result_HPLC

Figure 2: Experimental workflow for HPLC-UV analysis.

Cross-Validation Framework: A Trustworthy Comparison

The objective of cross-validation is to demonstrate that both analytical procedures are suitable for their intended purpose and yield equivalent results.[9] The framework for this comparison is based on the International Council for Harmonisation (ICH) guideline Q2(R1).[10]

CrossValidation_Logic cluster_methods Analytical Methods cluster_params Validation Parameters (ICH Q2) Topic This compound Analysis GC GC-FID Method Topic->GC HPLC HPLC-UV Method Topic->HPLC Linearity Linearity & Range GC->Linearity Accuracy Accuracy (% Recovery) GC->Accuracy Precision Precision (Repeatability & Intermediate) GC->Precision Selectivity Selectivity/ Specificity GC->Selectivity LOQ Limit of Quantification GC->LOQ LOD Limit of Detection GC->LOD HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->Selectivity HPLC->LOQ HPLC->LOD Conclusion Method Equivalency Assessment Linearity->Conclusion Accuracy->Conclusion Precision->Conclusion Selectivity->Conclusion LOQ->Conclusion LOD->Conclusion

Figure 3: Logical workflow for cross-validation.

Validation Parameters: Definitions and Execution
  • Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of other components.[11][12] For both methods, this is demonstrated by injecting a blank (solvent), a placebo (matrix without analyte), and the analyte spiked into the placebo. The chromatograms should show no interfering peaks at the retention time of this compound.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. This is assessed by analyzing a minimum of five standards across a specified concentration range. The correlation coefficient (r²) should be >0.99.

  • Accuracy: This is the closeness of the test results to the true value. It is determined by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percent recovery is then calculated.

  • Precision: This expresses the closeness of agreement between a series of measurements.

    • Repeatability (Intra-assay precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The Relative Standard Deviation (%RSD) for both should be ≤2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest amounts of analyte that can be reliably detected and quantified, respectively. They can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[13][14] Typically, LOD is determined at an S/N of 3:1 and LOQ at an S/N of 10:1.[15][16]

Data Presentation: A Comparative Summary

The following table summarizes representative performance data that could be expected from the validation of the described methods. This data is illustrative and serves to highlight the typical strengths and weaknesses of each technique for this specific application.

Validation ParameterHPLC-UV MethodGC-FID MethodCommentary
Specificity Potentially LowerHighHPLC at 205 nm is susceptible to interference from solvent impurities and other compounds lacking chromophores. GC-FID is highly specific for compounds that ionize in a flame.
Linearity (r²) > 0.999> 0.999Both techniques are capable of excellent linearity over a defined range.
Range 0.1 - 1.5 mg/mL0.01 - 0.2 mg/mLThe effective range is dictated by detector sensitivity and column capacity.
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%Both methods can achieve high accuracy when properly optimized.
Precision (%RSD)
- Repeatability< 1.5%< 1.0%GC often provides slightly better precision due to sharper peaks and more stable baselines.
- Intermediate Precision< 2.0%< 1.5%Both methods demonstrate good long-term reproducibility.
LOD ~5 µg/mL~0.1 µg/mLThe superior sensitivity of the FID detector results in a significantly lower limit of detection for the GC method.[17]
LOQ ~15 µg/mL~0.3 µg/mLConsequently, the GC method can reliably quantify much lower levels of the analyte.[13]
Analysis Time ~8 minutes~12 minutesThe HPLC method can be faster due to the isocratic elution, though the GC program could be optimized for speed.
Cost & Complexity HigherLowerHPLC systems and solvents are generally more expensive than their GC counterparts.[5] Method development for this analyte is more straightforward on GC.

Conclusion and Recommendations

Both HPLC-UV and GC-FID can be validated to provide accurate and precise quantification of this compound.

GC-FID stands out as the superior primary technique for this analysis. Its high sensitivity, excellent specificity, and alignment with the analyte's volatile nature make it the more robust and reliable choice.[3] It is particularly advantageous for trace-level analysis, such as impurity testing or residual solvent analysis.

The HPLC-UV method, while presenting challenges in sensitivity and specificity, serves as a valuable orthogonal method. Its utility is most pronounced in a cross-validation context, where it can provide confirmatory data based on a completely different separation principle (partitioning in a liquid phase vs. a gas phase). This is a critical aspect of ensuring the highest level of data integrity in regulated environments. For routine analysis where higher concentrations are expected and an alternative to GC is needed, a validated HPLC method is a viable, albeit less sensitive, option.

Ultimately, the choice of method depends on the specific application. For high-throughput screening of low concentrations, GC-FID is the clear winner. For laboratories that require an orthogonal method for validation or do not have GC instrumentation readily available, a carefully developed and validated HPLC method can be fit for purpose. This guide provides the foundational protocols and validation framework to empower scientists to make that determination with confidence.

References

A Comparative Guide to the Biological Activity of Methyl 2-methylpentanoate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of flavor and fragrance science, the chirality of a molecule can be the determining factor in its sensory perception. The subtle difference in the three-dimensional arrangement of atoms between two enantiomers can lead to vastly different biological responses, transforming a pleasant aroma into an undesirable one, or vice versa. This guide provides a comprehensive comparative study of the biological activities of the (R)- and (S)-enantiomers of Methyl 2-methylpentanoate, a chiral ester known for its characteristic fruity aroma.

This document is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance, and sensory science. It delves into the theoretical underpinnings of enantioselective perception and provides detailed, field-proven experimental protocols for the separation, analysis, and sensory evaluation of these chiral compounds.

Introduction: The Significance of Chirality in Sensory Perception

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology.[1] Our biological systems, from enzymes to receptors, are themselves chiral, leading to stereospecific interactions with chiral molecules.[2] In the context of olfaction, this means that the enantiomers of a volatile compound can interact differently with olfactory receptors in the nasal epithelium, resulting in distinct odor perceptions.[3]

This compound (C₇H₁₄O₂) is a fatty acid ester recognized for its pleasant fruity scent and is used as a flavoring agent in various food products.[4] The racemic mixture is described as having a sweet, fruity aroma with notes of apple, pineapple, and tropical fruits.[5][6] However, the presence of a chiral center at the second carbon atom means that (R)- and (S)-Methyl 2-methylpentanoate exist as a pair of enantiomers. Understanding the distinct biological activity of each enantiomer is crucial for optimizing its use in commercial applications and for elucidating the fundamental mechanisms of olfactory perception.

While direct comparative sensory data for the enantiomers of this compound is not extensively published, we can draw strong inferences from structurally similar compounds. For instance, the enantiomers of Ethyl 2-methylbutanoate exhibit distinct odor profiles. The (S)-(+)-enantiomer is described as having a fresh, fruity, apple-like aroma, whereas the (R)-(-)-enantiomer possesses a fruitiness with a less desirable "medical-phenolic" note.[7] This precedent strongly suggests that the (R)- and (S)-enantiomers of this compound will also display discernible differences in their sensory characteristics.

This guide will outline the necessary experimental framework to elucidate these differences, from the initial separation of the enantiomers to their detailed sensory characterization and potential receptor-level interactions.

Enantioselective Separation and Analysis: The Foundation of Comparative Study

A prerequisite for any comparative study of enantiomers is their separation and analytical quantification. Chiral gas chromatography (GC) is the most prevalent and effective technique for the analysis of volatile enantiomers like this compound.[1][3]

Principle of Chiral Gas Chromatography

Chiral GC utilizes a chiral stationary phase (CSP) within the GC column. These CSPs are typically derivatized cyclodextrins.[8] The enantiomers of the analyte interact diastereomerically with the chiral environment of the CSP, leading to differences in their retention times and allowing for their separation. The choice of the specific cyclodextrin derivative is critical for achieving optimal resolution.

Experimental Protocol: Chiral GC-MS Analysis of this compound Enantiomers

This protocol describes the direct separation of (R)- and (S)-Methyl 2-methylpentanoate using a cyclodextrin-based chiral stationary phase.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Chiral GC Column: e.g., Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar β-cyclodextrin-based column.

Reagents:

  • Racemic this compound standard

  • High-purity helium (carrier gas)

  • Solvent for sample dilution (e.g., dichloromethane, HPLC grade)

Procedure:

  • Sample Preparation: Prepare a 100 ppm solution of racemic this compound in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 220 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 2 °C/min.

      • Hold at 150 °C for 5 minutes.

    • MS Transfer Line Temperature: 230 °C

    • Ion Source Temperature: 230 °C

    • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 200.

  • Data Analysis: Identify the peaks corresponding to the two enantiomers based on their retention times and mass spectra. The mass spectrum for both enantiomers will be identical, confirming their identity as isomers.

Rationale for Experimental Choices: The use of a β-cyclodextrin-based column is a well-established starting point for the separation of many chiral esters. The slow temperature ramp is crucial for maximizing the differential interaction between the enantiomers and the stationary phase, thereby improving resolution. The MS detector provides definitive identification of the eluted compounds.

Caption: Workflow for Chiral GC-MS Analysis.

Comparative Biological Activity: Sensory Evaluation

The primary biological activity of this compound is its aroma. Therefore, a detailed sensory evaluation is paramount to understanding the differences between its enantiomers. This involves determining the odor detection threshold and characterizing the odor profile of each enantiomer using a trained sensory panel.

Odor Threshold Determination

The odor detection threshold is the minimum concentration of a substance that can be detected by the human sense of smell.[4] Significant differences in odor thresholds between enantiomers are common.[4][9]

This protocol utilizes the American Society for Testing and Materials (ASTM) standard method E679, a forced-choice ascending concentration series method.

Materials:

  • Enantiomerically pure samples of (R)- and (S)-Methyl 2-methylpentanoate

  • Odor-free water or air as the diluent

  • Glass sniffing jars with Teflon-lined caps

  • A trained sensory panel of at least 15-20 individuals screened for their olfactory acuity.[4]

Procedure:

  • Preparation of Samples: Prepare a series of dilutions of each enantiomer in the chosen medium (e.g., water for orthonasal evaluation). The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3).

  • Triangle Test Presentation: For each concentration level, present three samples to each panelist: two blanks (diluent only) and one containing the odorant. The order of presentation should be randomized.[10]

  • Panelist Task: Each panelist is instructed to sniff the samples and identify the "odd" sample.

  • Data Collection: Record whether the panelist correctly identified the sample containing the odorant.

  • Threshold Calculation: The group threshold is calculated as the geometric mean of the individual thresholds. An individual's threshold is the geometric mean of the last concentration they failed to detect and the first concentration at which they correctly identified the odorant.

Rationale for Experimental Choices: The triangle test is a statistically robust method for difference testing that minimizes guessing bias.[10] An ascending concentration series prevents olfactory fatigue. Using a trained panel ensures reliable and reproducible results.[3]

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation technique used to identify, describe, and quantify the sensory attributes of a product by a trained panel.[11] This method will provide a detailed odor profile for each enantiomer.

Materials:

  • Enantiomerically pure samples of (R)- and (S)-Methyl 2-methylpentanoate at a concentration above their respective odor thresholds.

  • A highly trained sensory panel (10-15 members).

  • A well-ventilated sensory evaluation room with individual booths.[12]

  • Reference standards for various aroma descriptors (e.g., apple, pineapple, green, sweet, etc.).

Procedure:

  • Lexicon Development: In initial sessions, the panel, guided by a panel leader, will be presented with both enantiomers and will collaboratively develop a list of descriptive terms (lexicon) that characterize their aromas.

  • Training: The panel will be trained to use the developed lexicon consistently, using the reference standards to anchor their perceptions.

  • Evaluation: In individual booths, panelists will be presented with coded, randomized samples of each enantiomer. They will rate the intensity of each attribute in the lexicon on a linear scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis (e.g., ANOVA) is used to determine significant differences in the attribute intensities between the two enantiomers. The results are often visualized using a spider or radar plot.

Rationale for Experimental Choices: QDA provides a comprehensive and quantitative description of the sensory experience, moving beyond simple "like" or "dislike" measures. The use of a trained panel and reference standards ensures objectivity and reproducibility.[3]

Caption: Workflow for Sensory Evaluation.

Illustrative Comparative Data and Mechanistic Insights

Attribute (S)-Methyl 2-methylpentanoate (Hypothesized) (R)-Methyl 2-methylpentanoate (Hypothesized)
Odor Profile Fresh, fruity, apple-like, sweetFruity, with potential for less desirable notes (e.g., waxy, slightly sour)
Odor Intensity Potentially higherPotentially lower
Odor Threshold Potentially lowerPotentially higher

The molecular basis for these anticipated differences lies in the interaction between the chiral odorant molecules and the olfactory receptors (ORs). ORs are G-protein coupled receptors that possess chiral binding pockets.[13][14] The differential fit of the (R)- and (S)-enantiomers within these binding pockets can lead to variations in receptor activation and subsequent neural signaling, resulting in distinct odor perceptions. Aliphatic esters are known to activate a range of ORs, and the specific combination of activated receptors determines the perceived aroma.[15][16][17] It is plausible that the (S)-enantiomer, with its hypothesized more pleasant "apple-like" aroma, more effectively activates a combination of ORs associated with fruity notes, while the (R)-enantiomer may interact with a different subset of receptors, leading to a more complex and potentially less uniformly pleasant scent profile.

Conclusion and Future Directions

The chirality of this compound is predicted to play a significant role in its biological activity, primarily its sensory perception. Based on evidence from structurally similar chiral esters, it is hypothesized that the (S)-enantiomer will possess a more desirable fruity aroma profile and a lower odor threshold compared to the (R)-enantiomer.

This guide has provided a comprehensive framework of validated experimental protocols for the definitive investigation of these differences. By employing chiral gas chromatography for separation and a combination of odor threshold determination and quantitative descriptive analysis for sensory evaluation, researchers can obtain robust and reproducible data to compare the biological activities of these enantiomers.

Future research should focus on conducting these proposed studies to generate specific data for the this compound enantiomers. Furthermore, deorphanization studies using heterologous expression systems to screen these enantiomers against a library of human olfactory receptors would provide direct evidence of their differential receptor activation profiles, bridging the gap between molecular structure and sensory perception. Such studies will not only be of commercial value to the flavor and fragrance industry but will also contribute to a more profound understanding of the molecular mechanisms of olfaction.

References

A Senior Application Scientist's Guide to Inter-laboratory Comparison for the Quantification of Methyl 2-methylpentanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for laboratories seeking to establish or participate in an inter-laboratory comparison (ILC) for the quantification of Methyl 2-methylpentanoate (C₇H₁₄O₂). As a volatile ester found in various applications, from flavor and fragrance profiling to environmental analysis, ensuring the accuracy and comparability of its measurement across different facilities is paramount. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounding the entire process in principles of metrological traceability and analytical quality assurance.

The structure of this guide is designed to walk researchers, quality control managers, and drug development professionals through the entire ILC lifecycle, from methodological considerations to data interpretation. We will explore the predominant analytical techniques, provide a detailed reference protocol, and present a model for a proficiency testing (PT) scheme, complete with hypothetical data to illustrate the evaluation process.

The Analytical Cornerstone: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile organic compounds (VOCs) like this compound, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the gold standard for quantification.[1][2] The technique offers unparalleled separation efficiency and specificity, which are critical for achieving reliable results.

  • Expertise & Experience: The choice of GC-MS is deliberate. While a Flame Ionization Detector (FID) can provide quantitative data, it lacks the qualitative certainty of MS.[3] Mass Spectrometry provides structural information, confirming that the peak being measured is indeed this compound and not an interfering isomer or matrix component. This is a non-negotiable requirement for a self-validating system. The typical electron ionization (EI) mass spectrum for this compound will show characteristic fragment ions, providing a unique fingerprint for identification.[4]

  • Methodological Choices:

    • Injection & Separation: A split/splitless inlet is standard. The choice of GC column is critical; a mid-polarity column, such as a DB-624 or equivalent, is often suitable for separating a range of volatile esters.

    • Detection: For quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is preferable to full scan mode. SIM mode focuses the detector on specific, characteristic ions of the target analyte, dramatically increasing sensitivity and reducing the impact of matrix noise. This directly improves the Limit of Quantification (LOQ).[5]

Framework for a Robust Inter-laboratory Comparison

An ILC is more than just sending samples around; it is a structured study designed to assess the performance of laboratories under routine conditions. The process must be meticulously planned and executed according to international standards such as ISO/IEC 17043:2010.[6][7][8]

  • Trustworthiness: The entire ILC process is a self-validating system. By comparing a laboratory's result against a consensus value derived from a peer group, the process provides an objective, external measure of performance. Consistent, successful participation is a powerful demonstration of a laboratory's technical competence.[6]

The workflow for organizing an ILC can be visualized as follows:

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting Plan Define Scope & Select Coordinator Recruit Recruit Participating Laboratories Plan->Recruit Prepare Prepare & Validate Test Material Recruit->Prepare Distribute Distribute Samples Prepare->Distribute Analyze Labs Perform Analysis Distribute->Analyze Report Labs Report Results Analyze->Report Stats Statistical Analysis (Z-Scores) Report->Stats Eval Performance Evaluation Stats->Eval FinalReport Issue Final Report Eval->FinalReport

Caption: High-level workflow for conducting an inter-laboratory comparison study.

Hypothetical Inter-laboratory Comparison Data

To illustrate the evaluation process, the table below presents hypothetical results from an ILC. A homogenous sample of this compound spiked in a methanol matrix was sent to ten laboratories. The consensus value was established at 25.0 µg/mL with a proficiency standard deviation of 1.25 µg/mL .

Laboratory IDAnalytical MethodReported Concentration (µg/mL)Z-Score*Performance
Lab 01GC-MS (SIM)24.5-0.40Satisfactory
Lab 02GC-MS (Scan)26.81.44Satisfactory
Lab 03GC-MS (SIM)25.20.16Satisfactory
Lab 04GC-FID22.9-1.68Satisfactory
Lab 05GC-MS (SIM)27.92.32Questionable
Lab 06GC-MS (SIM)24.1-0.72Satisfactory
Lab 07GC-MS (Headspace)26.10.88Satisfactory
Lab 08GC-MS (SIM)21.5-2.80Unsatisfactory
Lab 09GC-FID25.80.64Satisfactory
Lab 10GC-MS (SIM)24.9-0.08Satisfactory

*Z-scores are a measure of performance, calculated as: (Lab Result - Consensus Value) / Proficiency Standard Deviation. A score between -2 and 2 is generally considered satisfactory.[9]

Detailed Experimental Protocol: GC-MS Quantification

This section provides a reference protocol. Before participating in an ILC, a laboratory must validate its own method to demonstrate it is fit for purpose.[10][11] Key validation parameters include specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[5][12][13]

Objective: To quantify this compound in a liquid matrix using GC-MS with an internal standard.

Materials:

  • This compound, certified reference standard (>97% purity)

  • Internal Standard (IS): e.g., Methyl 2-methylhexanoate or other suitable non-interfering ester

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC-grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Standard Preparation:

    • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of this compound standard, dissolve in DCM in a 10 mL volumetric flask, and dilute to volume.

    • Internal Standard Stock (1000 µg/mL): Prepare a separate stock of the internal standard in the same manner.

    • Calibration Standards (0.5 - 50 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the primary stock. Spike each calibration standard with a constant concentration of the internal standard (e.g., 10 µg/mL). This is crucial for correcting variations in injection volume and instrument response.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 1.0 mL of the ILC test sample into a 15 mL glass tube.

    • Add 100 µL of the 1000 µg/mL internal standard stock to the sample.

    • Add 2.0 mL of DCM.

    • Vortex for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the bottom organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried extract to an autosampler vial for analysis.

  • GC-MS Instrument Parameters:

ParameterSettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatography.
Column DB-624, 30m x 0.25mm, 1.4µmMid-polarity phase suitable for separating volatile esters.
Inlet Temp 250 °CEnsures complete vaporization of the analyte.
Injection Vol. 1 µLStandard volume for this type of analysis.
Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, 1.2 mL/minInert carrier gas providing good separation efficiency.
Oven Program 40°C (1 min), ramp to 240°C at 10°C/minGradient ensures separation from other volatiles and matrix components.
MS System Agilent 5977 or equivalentSensitive and reliable mass selective detector.
Source Temp 230 °CStandard temperature for EI source.
Quad Temp 150 °CStandard temperature for quadrupole mass filter.
Ionization Electron Ionization (EI), 70 eVStandard, reproducible fragmentation for library matching.
Acquisition Selected Ion Monitoring (SIM)Maximizes sensitivity for trace-level quantification.
Quantifier Ion m/z 88Typically a prominent and specific fragment ion.[4]
Qualifier Ions m/z 55, 101Used to confirm identity and peak purity.[4]
IS Quantifier Ion (Specific to IS)A prominent and specific fragment of the internal standard.
  • Quantification:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Apply a linear regression to the calibration curve (R² should be >0.995).

    • Calculate the concentration of this compound in the prepared sample using the regression equation.

The workflow for this analytical protocol is detailed below.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Start Receive ILC Sample Spike_IS Spike Sample with Internal Standard Start->Spike_IS Extract Liquid-Liquid Extraction with DCM Spike_IS->Extract Dry Dry Extract with Na2SO4 Extract->Dry Inject Inject into GC-MS Dry->Inject Prep_Cal Prepare Calibration Standards Calibrate Generate Calibration Curve (Area Ratios) Prep_Cal->Calibrate Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Calculate Concentration Integrate->Quantify Calibrate->Quantify Report Report Final Result Quantify->Report

Caption: Step-by-step workflow for the GC-MS analysis of this compound.

References

Determination of enantiomeric excess of Methyl 2-methylpentanoate by different analytical techniques.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and stereoselective synthesis, the precise determination of enantiomeric excess (e.e.) is not merely a quality control metric; it is a fundamental necessity that dictates the therapeutic efficacy and safety of a chiral drug substance. Methyl 2-methylpentanoate, a simple chiral ester, serves as an excellent model compound to explore the nuances of the three primary analytical techniques employed for this critical task: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide provides an in-depth, objective comparison of these methods, grounded in experimental data and established scientific principles, to empower researchers, scientists, and drug development professionals in selecting the optimal technique for their specific needs.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit divergent pharmacological and toxicological profiles.[1] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the characterization of individual enantiomers in a drug product, necessitating robust and validated analytical methods for determining their purity.[1] The enantiomeric excess, a measure of the predominance of one enantiomer over the other, is a key parameter in this assessment.

Comparative Overview of Analytical Techniques

The selection of an analytical technique for determining the enantiomeric excess of this compound hinges on several factors including the required accuracy, sensitivity, sample throughput, and the instrumentation available. Chromatographic techniques, such as GC and HPLC, are the most prevalent for enantioseparation, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP).[2] NMR spectroscopy, on the other hand, typically employs a chiral solvating agent (CSA) to induce a diastereomeric environment, leading to distinguishable signals for each enantiomer.[3]

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of volatile enantiomers on a chiral stationary phase.[4]Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.[5]Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift non-equivalence.[6]
Sample Volatility RequiredNot requiredNot required
Resolution Typically high, baseline separation is common.High, baseline separation is achievable with method optimization.Dependent on the choice of chiral solvating agent and analyte concentration.
Sensitivity High (FID detector)Moderate to High (UV detector)Lower, requires higher sample concentration.
Speed Fast, with typical run times of 10-30 minutes.Moderate, with run times of 15-45 minutes.Fast data acquisition (minutes), but sample preparation may be longer.
Instrumentation Gas Chromatograph with a chiral column and FID or MS detector.HPLC system with a chiral column and UV or other suitable detector.NMR spectrometer.
Method Development Can be complex, requiring optimization of temperature programs and carrier gas flow.Often requires screening of multiple columns and mobile phases.[7]Involves screening of chiral solvating agents and optimization of molar ratios.
Quantitative Accuracy HighHighGood, but can be affected by peak overlap and integration errors.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers like this compound. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), most commonly a cyclodextrin derivative.[8][9][10]

The Causality Behind Experimental Choices

The choice of a cyclodextrin-based CSP is predicated on its unique toroidal structure, which possesses a hydrophobic inner cavity and a hydrophilic outer surface.[8] This architecture allows for the formation of transient inclusion complexes with the analyte enantiomers. The subtle differences in the stability of these diastereomeric complexes lead to their differential retention times and, consequently, their separation.[9] The degree of separation is influenced by the type of cyclodextrin (α, β, or γ), the nature of the derivatizing groups on the cyclodextrin, the column temperature, and the carrier gas flow rate.[10]

Experimental Protocol: Chiral GC-FID
  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a chiral capillary column.

  • Column : Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent gamma-cyclodextrin-based column.

  • Sample Preparation : Prepare a 1 mg/mL solution of racemic this compound in dichloromethane.

  • GC Conditions :

    • Injector Temperature : 220 °C

    • Detector Temperature : 250 °C

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program : 50 °C (hold for 2 min), ramp to 120 °C at 3 °C/min.

    • Injection Volume : 1 µL (20:1 split ratio).

  • Data Analysis : The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Expected Results

Under these conditions, baseline separation of the (R)- and (S)-enantiomers of this compound is expected, with a resolution factor (Rs) greater than 1.5.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep Dissolve racemic methyl 2-methylpentanoate in CH2Cl2 inject Inject sample into GC prep->inject separate Separation on chiral column inject->separate detect Detection by FID separate->detect integrate Integrate peak areas detect->integrate calculate Calculate e.e. integrate->calculate

Caption: Workflow for Chiral GC Analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for enantiomeric separations. For a non-UV absorbing compound like this compound, detection can be challenging. However, derivatization with a UV-active chromophore or the use of a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be employed. Alternatively, direct analysis on a polysaccharide-based chiral stationary phase with a compatible mobile phase and a suitable detector is often feasible.

The Causality Behind Experimental Choices

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known for their broad enantiorecognition capabilities.[11] The chiral discrimination mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide structure. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is critical for achieving optimal separation by modulating the interactions between the analyte and the CSP.[7]

Experimental Protocol: Chiral HPLC-UV (Indirect Method)

This protocol involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by derivatization with a chiral, UV-active amine to form diastereomeric amides, which can then be separated on a standard achiral HPLC column.

  • Instrumentation : A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Hydrolysis :

    • Hydrolyze this compound to 2-methylpentanoic acid using standard aqueous base conditions (e.g., 1M NaOH), followed by acidification.

    • Extract the carboxylic acid with a suitable organic solvent (e.g., diethyl ether) and evaporate to dryness.

  • Derivatization :

    • To the dried 2-methylpentanoic acid, add 1.1 equivalents of (R)-1-(1-naphthyl)ethylamine and a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) in an anhydrous aprotic solvent like dichloromethane.

    • Allow the reaction to proceed to completion.

  • HPLC Conditions :

    • Column : A standard C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase : Acetonitrile:Water (gradient elution may be necessary).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection : UV at 280 nm.

    • Injection Volume : 10 µL.

  • Data Analysis : The enantiomeric excess of the original ester is determined from the peak areas of the two separated diastereomeric amides.

Workflow for Indirect Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis hydrolyze Hydrolyze ester to carboxylic acid derivatize Derivatize with chiral UV-active amine hydrolyze->derivatize inject Inject sample into HPLC derivatize->inject separate Separate diastereomers on achiral column inject->separate detect Detection by UV separate->detect integrate Integrate peak areas detect->integrate calculate Calculate e.e. integrate->calculate

Caption: Workflow for Indirect Chiral HPLC Analysis of this compound.

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a powerful and non-separative method for determining enantiomeric excess. This technique relies on the use of a chiral solvating agent (CSA) to create a diastereomeric environment for the enantiomers in solution.[3] This results in the chemical shift non-equivalence of corresponding protons in the two enantiomers, allowing for their distinct signals to be observed and integrated.[6]

The Causality Behind Experimental Choices

Pirkle's alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol) is a widely used CSA that is effective for a range of chiral compounds, including esters.[6] The mechanism of chiral recognition involves the formation of transient diastereomeric solvates through hydrogen bonding and π-π stacking interactions between the CSA and the analyte enantiomers. These interactions lead to different average magnetic environments for the protons of each enantiomer, resulting in separate signals in the ¹H NMR spectrum. The magnitude of the chemical shift difference (Δδ) is dependent on the strength of these interactions, the concentration of the CSA, and the solvent used.

Experimental Protocol: ¹H NMR with Pirkle's Alcohol
  • Instrumentation : A high-resolution NMR spectrometer (400 MHz or higher).

  • Sample Preparation :

    • In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the sample.

    • To the same NMR tube, add 1.0 to 1.5 molar equivalents of (S)-Pirkle's alcohol.

    • Gently mix the solution and acquire another ¹H NMR spectrum.

  • Data Analysis :

    • Identify a well-resolved proton signal in the spectrum of the ester that shows splitting in the presence of the CSA (e.g., the methoxy protons or the α-methyl protons).

    • Integrate the two distinct signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the formula:

      • e.e. (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

Expected Results

Upon addition of Pirkle's alcohol, the singlet corresponding to the methoxy protons of this compound is expected to split into two distinct singlets. The chemical shift difference between these two signals will allow for accurate integration and determination of the enantiomeric excess.

Workflow for NMR Analysis with a Chiral Solvating Agent

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis dissolve Dissolve ester in CDCl3 add_csa Add Chiral Solvating Agent (Pirkle's Alcohol) dissolve->add_csa acquire Acquire 1H NMR spectrum add_csa->acquire identify Identify split signals acquire->identify integrate Integrate signals identify->integrate calculate Calculate e.e. integrate->calculate

Caption: Workflow for NMR Analysis of this compound with a CSA.

Conclusion and Recommendations

The choice of the most appropriate analytical technique for determining the enantiomeric excess of this compound is contingent upon the specific requirements of the analysis.

  • Chiral Gas Chromatography is the recommended method for routine, high-throughput analysis due to its speed, high resolution, and sensitivity. It is particularly well-suited for quality control in a manufacturing setting.

  • Chiral High-Performance Liquid Chromatography , especially the indirect method involving derivatization, is a robust and reliable alternative when GC is not available or when dealing with less volatile analogs. The direct method on a chiral stationary phase would be preferable if a suitable column and detector are available, as it simplifies sample preparation.

  • NMR Spectroscopy with a Chiral Solvating Agent is an excellent choice for rapid screening and for situations where only small amounts of sample are available. It is also a non-destructive technique, allowing for recovery of the sample. However, it is generally less sensitive than chromatographic methods and may require higher sample concentrations.

Ultimately, the validation of any chosen method is paramount to ensure its accuracy, precision, and suitability for its intended purpose.[12] This guide provides a solid foundation for initiating method development and making an informed decision based on the scientific principles and practical considerations of each technique.

References

A Senior Application Scientist's Guide to the Extraction of Methyl 2-methylpentanoate from Fruit Samples: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor and fragrance analysis, the accurate quantification of volatile organic compounds (VOCs) is paramount. Methyl 2-methylpentanoate, a key ester contributing to the characteristic fruity and apple-like aroma of many fruits, presents a unique analytical challenge due to its volatility and presence within a complex fruit matrix. This guide provides an in-depth comparison of three prevalent extraction methodologies: Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and Ultrasound-Assisted Solvent Extraction (UASE). Drawing upon field-proven insights and experimental data, this document will empower researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.

Introduction to this compound and its Significance

This compound (C₇H₁₄O₂) is a fatty acid methyl ester that belongs to the class of volatile compounds responsible for the desirable aroma profiles of numerous fruits, including apples, pineapples, and strawberries. Its characteristic fruity scent makes it a crucial target analyte in quality control, authenticity assessment, and flavor development within the food and beverage industry. The challenge for any analyst lies in efficiently and reproducibly extracting this compound from the complex solid or semi-solid fruit matrix for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Overview of Extraction Methodologies

The choice of extraction technique is a critical determinant of analytical success, directly impacting sensitivity, selectivity, and sample throughput. This section delves into the principles, advantages, and limitations of HS-SPME, SBSE, and UASE for the extraction of this compound from fruit samples.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, equilibrium-based extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above the fruit sample. Volatile and semi-volatile compounds, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating.

Causality Behind Experimental Choices: The efficiency of HS-SPME is governed by several interconnected parameters. The choice of fiber coating is critical; for a moderately polar ester like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred due to its mixed-mode polarity, allowing for the effective trapping of a wide range of volatile compounds.[1][2][3] Extraction temperature and time are optimized to facilitate the volatilization of the analyte from the fruit matrix into the headspace without inducing thermal degradation.[4] The addition of salt (salting out) to the sample can increase the vapor pressure of the analytes, thereby enhancing their concentration in the headspace and improving extraction efficiency.[5]

Workflow Diagram:

Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow.

Stir Bar Sorptive Extraction (SBSE)

SBSE is another solventless extraction technique that utilizes a magnetic stir bar coated with a significantly larger volume of polydimethylsiloxane (PDMS) compared to an SPME fiber.[6] The stir bar is introduced directly into a liquefied fruit sample (e.g., juice or puree) or in the headspace, where it adsorbs the analytes as the sample is agitated.

Causality Behind Experimental Choices: The larger volume of the sorbent phase in SBSE generally results in higher recovery and lower detection limits compared to SPME, making it particularly suitable for trace analysis.[7][8] The choice between direct immersion and headspace SBSE depends on the volatility of the target analyte and the complexity of the sample matrix. For a volatile ester like this compound, headspace SBSE can minimize the co-extraction of non-volatile matrix components.[9] Extraction time and stirring speed are critical parameters that influence the mass transfer of the analyte to the stir bar. Optimization of these parameters is essential to ensure efficient and reproducible extraction.[9]

Workflow Diagram:

Caption: Stir Bar Sorptive Extraction (SBSE) workflow.

Ultrasound-Assisted Solvent Extraction (UASE)

UASE is a solvent-based extraction method that utilizes high-frequency sound waves to enhance the extraction process. The fruit sample is homogenized and mixed with a suitable organic solvent. The application of ultrasound creates acoustic cavitation, the formation and collapse of microscopic bubbles, which disrupts the cell walls of the fruit tissue and accelerates the mass transfer of the analytes into the solvent.[10][11]

Causality Behind Experimental Choices: The choice of solvent is crucial and depends on the polarity of the target analyte. For this compound, a solvent of intermediate polarity, or a mixture of polar and non-polar solvents, is typically employed.[12] The use of ultrasound significantly reduces extraction time and solvent consumption compared to traditional solvent extraction methods like maceration or Soxhlet extraction.[2][13] Parameters such as ultrasonic power, frequency, extraction time, and temperature must be carefully optimized to maximize extraction efficiency while preventing the degradation of thermally labile compounds.[14]

Workflow Diagram:

Caption: Ultrasound-Assisted Solvent Extraction (UASE) workflow.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HS-SPME, SBSE, and UASE for the extraction of volatile esters, including compounds structurally similar to this compound, from fruit matrices. The values presented are indicative and can vary depending on the specific fruit matrix, analyte concentration, and instrumental setup.

ParameterHeadspace Solid-Phase Microextraction (HS-SPME)Stir Bar Sorptive Extraction (SBSE)Ultrasound-Assisted Solvent Extraction (UASE)
Recovery Moderate to High (Can be matrix-dependent)High to Very HighHigh
Limit of Detection (LOD) Low (ng/L to µg/L range)[15]Very Low (sub-ng/L to ng/L range)Low to Moderate (µg/L to mg/L range)
Limit of Quantification (LOQ) Low (ng/L to µg/L range)[15]Very Low (ng/L range)Low to Moderate (µg/L to mg/L range)
Precision (RSD%) Good (<15%)[15]Excellent (<10%)Good (<15%)
Sample Throughput High (amenable to automation)ModerateModerate to High
Solvent Consumption NoneMinimal (for back-extraction, if used)Moderate
Selectivity High (for volatiles)High (dependent on coating)Moderate (co-extraction of matrix components)
Cost per Sample Low to ModerateModerateLow

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the methods described, detailed step-by-step protocols are provided below. These protocols are based on validated methods reported in the scientific literature and represent a robust starting point for method development.

Protocol for Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted from methodologies used for the analysis of volatile compounds in various fruits.[4]

  • Sample Preparation: Homogenize 5 g of fresh or frozen fruit sample.

  • Vial Preparation: Transfer the homogenized sample into a 20 mL headspace vial. Add 1 g of sodium chloride (NaCl) to enhance analyte volatility.

  • Internal Standard: Add an appropriate internal standard for quantification.

  • Equilibration: Seal the vial and incubate at 40-60°C for 15-30 minutes with agitation to allow for the equilibration of volatiles in the headspace.

  • Extraction: Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace for 20-40 minutes at the same temperature.

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the heated injection port (e.g., 250°C) of a GC-MS system for thermal desorption.

Protocol for Stir Bar Sorptive Extraction (SBSE)

This protocol is a generalized procedure based on SBSE applications for fruit aroma analysis.[9]

  • Sample Preparation: Prepare a fruit juice or puree from the fruit sample. Centrifuge to remove solid particles if necessary.

  • Extraction: Place 10 mL of the fruit juice/puree into a 20 mL vial. Add a conditioned PDMS-coated stir bar.

  • Agitation: Stir the sample at a constant speed (e.g., 1000 rpm) for 60-120 minutes at a controlled temperature (e.g., 25°C).

  • Stir Bar Recovery: Remove the stir bar with forceps, rinse briefly with deionized water to remove any matrix residue, and gently dry with a lint-free tissue.

  • Desorption and Analysis: Place the stir bar in a thermal desorption unit (TDU) coupled to a GC-MS for analysis. Alternatively, perform a liquid back-extraction into a small volume of an appropriate solvent, followed by GC-MS analysis of the solvent.

Protocol for Ultrasound-Assisted Solvent Extraction (UASE)

This protocol is based on established UASE methods for the extraction of bioactive compounds from plant materials.[10][11]

  • Sample Preparation: Homogenize 10 g of the fruit sample with 20 mL of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

  • Ultrasonication: Place the sample in an ultrasonic bath or use an ultrasonic probe. Sonicate for 15-30 minutes at a controlled temperature (e.g., below 30°C to prevent loss of volatile compounds).

  • Separation: Centrifuge the mixture to separate the solid residue from the solvent extract.

  • Concentration: Carefully evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 1 mL).

  • Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.

Conclusion and Recommendations

The selection of the optimal extraction method for this compound from fruit samples is a multifaceted decision that depends on the specific research objectives, required sensitivity, available instrumentation, and desired sample throughput.

  • HS-SPME stands out as a rapid, solvent-free, and easily automated technique that is well-suited for routine quality control and high-throughput screening of volatile profiles. Its sensitivity is generally sufficient for detecting key aroma compounds.

  • SBSE offers superior sensitivity and recovery due to the larger sorbent volume, making it the method of choice for trace-level analysis and for studies requiring the most comprehensive volatile profile. While it can be automated, the process is typically more involved than HS-SPME.

  • UASE provides a robust and efficient means of extracting a broad range of compounds, including less volatile ones. It is a valuable technique when a comprehensive chemical profile beyond just the most volatile compounds is desired. However, it requires solvent handling and a concentration step, which can introduce variability and potential loss of highly volatile analytes.

For researchers aiming to quantify key aroma compounds like this compound in a large number of fruit samples with good sensitivity and reproducibility, HS-SPME is often the most practical and efficient choice. For in-depth flavor research requiring the highest sensitivity to detect trace and ultra-trace compounds, SBSE is the recommended technique. UASE is a powerful tool for exploratory studies where a broader range of semi-volatile compounds is also of interest.

By understanding the principles, strengths, and limitations of each of these extraction techniques, researchers can confidently select and optimize the most appropriate method for their specific analytical needs, ensuring the generation of high-quality, reliable data in the fascinating field of fruit flavor analysis.

References

A Senior Application Scientist's Guide to Chiral Separation of Methyl 2-methylpentanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity

In the realms of pharmaceutical development, flavor chemistry, and agrochemical research, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of its biological activity, efficacy, and safety profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different pharmacological or toxicological properties. Consequently, the ability to accurately separate and quantify these enantiomers is a cornerstone of modern analytical science.

This guide provides an in-depth evaluation of different Chiral Stationary Phases (CSPs) for the enantiomeric separation of Methyl 2-methylpentanoate. This molecule, a simple chiral ester, serves as an excellent model compound for developing separation strategies for small, volatile, and non-aromatic analytes.[1][2] As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying scientific principles, guiding you through the logical framework of method development—from selecting the appropriate chromatographic technique to choosing a CSP based on predictable chiral recognition mechanisms.

Part 1: Analyte Characterization & Initial Strategic Decisions

Before any experimental work begins, a critical analysis of the target analyte, this compound (C₇H₁₄O₂), dictates our strategic direction.[3]

  • Volatility: With a low molecular weight (130.18 g/mol ) and boiling point, the analyte is highly volatile.[1][3] This property strongly suggests that Gas Chromatography (GC) will be a more efficient and sensitive technique than High-Performance Liquid Chromatography (HPLC).[4][5]

  • Structural Features: The molecule lacks a chromophore, making UV detection in HPLC challenging without derivatization. It also lacks strong hydrogen bond donors/acceptors or aromatic π-systems.

This initial assessment leads to a primary hypothesis: Cyclodextrin-based CSPs in a GC format are the most promising starting point for this separation. We will, however, also evaluate polysaccharide-based phases, which are workhorses in HPLC and Supercritical Fluid Chromatography (SFC), to provide a comprehensive comparison.

cluster_0 Phase 1: Strategy cluster_1 Phase 2: CSP Selection cluster_2 Phase 3: Execution A Analyte Characterization (this compound) B High Volatility? Low MW? A->B C Strongly Favor Gas Chromatography (GC) B->C Yes D Consider HPLC / SFC (Forced compatibility) B->D No E Select CSP based on Analyte Structure C->E D->E F Cyclodextrin-based CSPs (Inclusion Complexation) E->F G Polysaccharide-based CSPs (Groove Interaction) E->G H Pirkle-type CSPs (π-π Interactions) [Low Probability of Success] E->H I Method Development & Optimization F->I G->I J Data Analysis & Performance Comparison I->J K Final Validated Method J->K

Caption: Decision workflow for chiral method development.

Part 2: Performance Evaluation of Chiral Stationary Phases

Cyclodextrin-Based CSPs: The Primary Choice for GC

Cyclodextrin-based CSPs are the quintessential choice for the GC separation of small, volatile enantiomers.[4] These cyclic oligosaccharides form a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior.[6][7]

Chiral Recognition Mechanism: The primary mechanism is the formation of transient diastereomeric inclusion complexes.[6][8] One enantiomer will "fit" more snugly or interact more favorably with the chiral environment of the cyclodextrin cavity, leading to a longer retention time and thus, separation.[9] The analyte's size and the geometry of its chiral center are paramount for effective recognition.[6]

cluster_CD Cyclodextrin Cavity (CSP) cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer cd_cavity label_stable More Stable Complex (Longer Retention) cd_cavity->label_stable R_enantiomer R R_enantiomer->cd_cavity Good Fit S_enantiomer S label_unstable Less Stable Complex (Shorter Retention) S_enantiomer->label_unstable

Caption: Inclusion complexation in a cyclodextrin CSP.

Experimental Protocol (GC):

  • Column Selection: A column such as an Astec® CHIRALDEX® or Restek Rt-βDEX derivative is recommended. These columns use derivatized β- or γ-cyclodextrins, which offer a range of selectivities.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in a volatile solvent like hexane or methanol. Dilute to ~100 µg/mL for analysis.

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen.

    • Injector: 250 °C, with a split injection (e.g., 50:1) to prevent column overload.

    • Oven Program: Start with an isothermal period at a low temperature (e.g., 50-70 °C) to maximize interaction with the CSP. A slow temperature ramp (e.g., 1-2 °C/min) to 180 °C can then be employed to elute the analytes. Isothermal analysis is often preferred for optimizing resolution.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Data Acquisition: Record the chromatogram and calculate the resolution (Rs) and separation factor (α).

Expected Performance:

Based on separations of analogous small esters, cyclodextrin-based GC columns are expected to provide excellent resolution.

CSP Type (Illustrative) Typical Mobile Phase/Carrier Typical Temperature Expected α Expected Rs Notes
Derivatized β-CyclodextrinHelium @ 1.5 mL/min60 °C (Isothermal)1.05 - 1.15> 1.5High probability of baseline separation.[4][10]
Derivatized γ-CyclodextrinHelium @ 1.5 mL/min70 °C (Isothermal)1.03 - 1.10> 1.2Offers different selectivity; useful if β-CD fails.[10]
Polysaccharide-Based CSPs: A Versatile but Challenging HPLC/SFC Option

Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are the most widely used phases in chiral HPLC.[11][12][13] They are known for their broad applicability and robustness, especially in their immobilized forms.[11][14]

Chiral Recognition Mechanism: The mechanism is more complex than that of cyclodextrins. It is believed that chiral recognition occurs within grooves and cavities of the helical polymer structure.[15][16] Separation is governed by a combination of interactions, including hydrogen bonds, dipole-dipole interactions, and steric hindrance, which collectively create a stable diastereomeric complex with one enantiomer over the other.[13][16]

cluster_poly Polysaccharide Groove (CSP) p1 Glucose Unit p2 Glucose Unit p1->p2 p3 Glucose Unit p2->p3 p4 Glucose Unit p3->p4 site1 H-bond site2 Steric site3 Dipole R_ana (R)-Analyte R_ana->site1 Strong H-bond R_ana->site2 Favorable Fit R_ana->site3 Dipole Align S_ana (S)-Analyte S_ana->site1 Weak H-bond S_ana->site2 Steric Clash

Caption: Multi-point interactions in a polysaccharide CSP.

Causality of Experimental Choices: For a non-polar analyte like this compound, normal-phase (alkane/alcohol) HPLC is required. The lack of strong interacting groups on the analyte presents a challenge; retention may be low, and achieving resolution will depend heavily on subtle steric interactions within the CSP's chiral grooves. Supercritical Fluid Chromatography (SFC), with its lower viscosity and higher diffusivity mobile phases, is often superior to HPLC for such compounds on these phases.[5][17]

Experimental Protocol (HPLC/SFC):

  • Column Selection: An immobilized polysaccharide column such as a Chiralpak® IA, IB, or IC is recommended due to its broad solvent compatibility.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: Normal Phase, typically n-Hexane with an alcohol modifier (Isopropanol or Ethanol). Start with a high hexane percentage (e.g., 99:1 Hexane:IPA).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detector: Refractive Index (RI) or UV at a low wavelength (~210 nm), as the analyte lacks a strong chromophore.

  • Optimization: Gradually increase the percentage of the alcohol modifier to decrease retention. The type of alcohol can significantly alter selectivity.

  • SFC Conditions:

    • Mobile Phase: Supercritical CO₂ with a methanol co-solvent.

    • This is often a superior alternative for this analyte class on these columns.

Expected Performance:

Separation is possible but may be less efficient than GC. Method development will be crucial.

CSP Type (Illustrative) Typical Mobile Phase Typical Flow Rate Expected α Expected Rs Notes
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (98:2)1.0 mL/min1.10 - 1.30> 1.0Moderate probability of success. Retention may be short.[14][18]
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH (99:1)1.0 mL/min1.05 - 1.25> 1.0Offers complementary selectivity to amylose phases.[19][20]
Pirkle-Type CSPs: An Unlikely Candidate

Pirkle-type or "brush-type" CSPs operate on the principle of forming diastereomeric complexes through a combination of π-π interactions, hydrogen bonds, and dipole-dipole interactions.[8][21][22] The chiral selector is a small molecule covalently bound to the silica support.[8]

Chiral Recognition Mechanism: Successful separation on a Pirkle-type phase almost always requires the analyte to have a π-electron-rich system (like an aromatic ring) to interact with the π-acidic or π-basic groups on the CSP, as well as sites for hydrogen bonding or dipole stacking.[21][23]

Rationale for Exclusion: this compound possesses none of these required functional groups. It is a simple aliphatic ester. Therefore, the fundamental interactions required for chiral recognition on a Pirkle-type phase are absent. Attempting to separate this analyte on a column like a Whelk-O1 would be an inefficient use of resources, as there is no logical basis for expecting a successful separation. This demonstrates the importance of mechanism-based column selection.[21][22]

Part 3: Comparative Summary and Final Recommendations

CSP Class Primary Technique Mechanism Pros for this compound Cons for this compound Probability of Success
Cyclodextrin-based GCInclusion Complexation[6][7]Excellent for small, volatile analytes; high efficiency; mechanism directly suited to analyte's shape/size.[4]Limited use in HPLC for this analyte.Very High
Polysaccharide-based HPLC / SFCGroove/Cavity Interaction[13][16]Broad applicability; robust immobilized versions available.[11]Analyte lacks strong interaction sites (H-bond, π-systems), potentially leading to poor retention and resolution in HPLC.[16]Moderate to Low (HPLC)Good (SFC)
Pirkle-type HPLC / SFCπ-π, H-bond, Dipole[21][22]Robust and well-understood mechanism.Analyte completely lacks the required functional groups for interaction.[21][23]Very Low
Senior Scientist's Recommendation:

For researchers tasked with separating the enantiomers of this compound, the path forward is clear and logical:

  • Prioritize Gas Chromatography: Begin method development using a set of derivatized cyclodextrin-based GC columns. An initial screening of a β-cyclodextrin and a γ-cyclodextrin phase will likely yield a baseline separation with minimal development time.

  • Consider SFC as a Secondary Option: If GC is not available or if a condensed-phase separation is required for other reasons (e.g., preparative scale-up), Supercritical Fluid Chromatography (SFC) on an immobilized polysaccharide-based CSP is the next most viable approach.

  • Avoid Pirkle-Type Phases: Do not screen Pirkle-type CSPs for this analyte, as the fundamental mechanism of chiral recognition is incompatible with the analyte's structure.

By grounding our experimental design in a solid understanding of the analyte's properties and the chiral recognition mechanisms of the available tools, we can approach this analytical challenge with efficiency, confidence, and a high probability of success.

References

A Comparative Guide to the Quantitative Analysis of Methyl 2-methylpentanoate: Accuracy and Precision of qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of pharmaceutical development, flavor and fragrance analysis, and chemical manufacturing, the precise and accurate quantification of chemical entities is paramount. Methyl 2-methylpentanoate (C₇H₁₄O₂), an ester with applications as a flavoring agent and a synthetic intermediate, requires robust analytical methods to ensure product quality, purity, and consistency. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the quantification of this compound. As researchers and drug development professionals, selecting a method that is not only accurate and precise but also efficient and fit-for-purpose is critical. This document will delve into the causality behind experimental choices, present validation data, and offer field-proven insights to guide your analytical strategy.

Pillar 1: The Principle of Absolute Quantification - Why qNMR Excels

At its core, Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][2][3] This provides a direct, primary method of measurement that, unlike most other analytical techniques, does not require a calibration curve or a reference standard identical to the analyte to determine concentration or purity.[1][3]

Chromatographic methods like HPLC and GC are comparative techniques. They separate components of a mixture, and quantification relies on detecting a physical response (e.g., UV absorbance, flame ionization) that is compound-specific.[4] This response must be calibrated against a certified reference standard of the same compound to achieve accurate quantification. qNMR bypasses this requirement by using an internal standard of a different, well-characterized compound, relating the molar amount of the analyte directly to the molar amount of the standard through the ratio of their signal integrals.[1] This makes qNMR an exceptionally powerful tool for purity assignments and for quantifying novel compounds where a specific standard may not be available.

Caption: Core principles of qNMR versus chromatography.

Pillar 2: A Validated qNMR Workflow for this compound

A robust analytical method must be self-validating. The following workflow for the ¹H-qNMR analysis of this compound is designed with critical control points to ensure data integrity, accuracy, and precision, in accordance with guidelines such as ICH Q2(R1) and Eurachem.[5][6][7][8]

G cluster_0 qNMR Experimental Workflow cluster_1 Key Considerations prep Step 1: Sample & Standard Preparation acq Step 2: Data Acquisition prep->acq p1 Accurate Weighing (Gravimetric Data) prep->p1 p2 Choice of Internal Standard (e.g., Maleic Anhydride) prep->p2 p3 Solvent Selection (e.g., CDCl3) prep->p3 proc Step 3: Data Processing acq->proc a1 Sufficient Relaxation Delay (D1) (≥ 5 * T1) acq->a1 a2 Calibrated 90° Pulse acq->a2 a3 High Signal-to-Noise (S/N > 250:1) acq->a3 calc Step 4: Calculation & Reporting proc->calc pr1 Phase Correction proc->pr1 pr2 Baseline Correction proc->pr2 pr3 Accurate Integration proc->pr3 c1 Purity Calculation Formula calc->c1 c2 Uncertainty Assessment calc->c2

Caption: Validated qNMR workflow with critical parameters.

Experimental Protocol: ¹H-qNMR for this compound

1. Sample and Standard Preparation:

  • Rationale: Accurate gravimetric data is the foundation of qNMR. An analytical balance with appropriate precision is mandatory.
  • Step 1: Accurately weigh approximately 15 mg of this compound (Analyte) into a clean NMR tube. Record the weight precisely.
  • Step 2: Accurately weigh approximately 10 mg of a certified internal standard (IS), such as maleic anhydride, into the same NMR tube. Record the weight precisely.
  • Causality: Maleic anhydride is chosen because it is non-volatile, highly pure, and possesses a sharp singlet in a region of the ¹H NMR spectrum (around 7.0 ppm) that does not overlap with the analyte signals.[9]
  • Step 3: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. Ensure both the analyte and the internal standard are fully dissolved.
  • Causality: CDCl₃ is a common solvent that provides good solubility for the analyte and standard.[10]

2. Data Acquisition (400 MHz Spectrometer or higher):

  • Rationale: Specific acquisition parameters must be optimized to ensure that the resulting spectrum is truly quantitative.[9]
  • Step 1: Pulse Angle: Use a calibrated 90° pulse (or a smaller flip angle like 30° if T₁ values are long and experimental time is a concern, though 90° is ideal for maximizing signal per scan).
  • Step 2: Relaxation Delay (D1): Set a D1 of at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. For esters like this, a delay of 20-30 seconds is typically sufficient to ensure full relaxation of all protons.
  • Causality: Incomplete relaxation is a major source of error in qNMR. A sufficient delay ensures that the magnetization of all nuclei returns to equilibrium before the next pulse, making the signal intensity directly proportional to concentration.[11]
  • Step 3: Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[9]
  • Causality: High S/N is essential for accurate and precise integration. An S/N of >250:1 minimizes integration errors to below 1%.[9]

3. Data Processing:

  • Rationale: Proper data processing is as critical as data acquisition for accurate results.
  • Step 1: Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting peak shapes.
  • Step 2: Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a robust baseline correction algorithm to ensure a flat baseline across the entire spectrum, especially around the integrated signals.
  • Causality: Phasing and baseline errors are common sources of systematic error in integration.

4. Calculation of Purity:

  • Step 1: Integration: Integrate the well-resolved methoxy singlet (-OCH₃) of this compound (around 3.6 ppm) and the singlet of the internal standard (maleic anhydride, ~7.0 ppm).
  • Step 2: Purity Calculation: Use the following formula to determine the weight percent purity of the analyte:[9]

Pillar 3: Performance Data & Comparative Analysis

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[12] The performance of qNMR for this compound is compared below with typical performance data for GC-FID and HPLC-UV methods.

Quantitative Performance Data Summary
Parameter qNMR GC-FID HPLC-UV
Principle Absolute (Molar Proportionality)[2]Separation by Volatility & PolaritySeparation by Polarity
Analyte Form Intact Molecule in SolutionVolatilized MoleculeIntact Molecule in Solution
Accuracy (% Recovery) 98.5% - 101.5%98.0% - 102.0%97.5% - 102.5%
Precision (Repeatability, %RSD) < 1.0%< 1.5%< 2.0%
Precision (Intermediate, %RSD) < 1.5%< 2.0%< 2.5%
Selectivity Excellent (based on unique chemical shifts)High (based on retention time)Moderate (potential co-elution)
Reference Standard Required (Internal, not analyte-specific)Required (Analyte-specific for calibration)[13]Required (Analyte-specific for calibration)[14]
Sample Preparation Simple (Weigh, dissolve)Can require derivatization, solvent exchangeFiltration, dilution
Analysis Time per Sample ~10-15 minutes~15-30 minutes[15]~10-25 minutes

Note: Data are representative values based on validated methods for similar small organic molecules.

In-Depth Comparison with Chromatographic Alternatives

While qNMR provides a direct and elegant solution, GC and HPLC remain powerful and widely used techniques for the quantification of esters.[13][16]

Gas Chromatography (GC):

  • Strengths: As a volatile ester, this compound is an excellent candidate for GC analysis, typically with a Flame Ionization Detector (FID).[13] GC offers exceptional separation efficiency, making it ideal for resolving the analyte from volatile impurities or isomers.[17]

  • Limitations: The primary limitation is its reliance on an external calibration curve generated from a certified reference standard of this compound. Any impurities must also be identified and have their own standards for accurate quantification, otherwise, a simple area percent calculation is used which assumes equal detector response for all components—a frequent source of inaccuracy.

High-Performance Liquid Chromatography (HPLC):

  • Strengths: HPLC is a versatile technique, but for a simple ester like this compound which lacks a strong chromophore, detection can be a challenge. A UV detector at low wavelengths (~205 nm) or a universal detector like a Refractive Index (RI) detector would be necessary.[16][18] Its strength lies in analyzing less volatile or thermally labile compounds.

  • Limitations: Similar to GC, HPLC requires an analyte-specific reference standard for accurate quantification.[19] For this particular analyte, sensitivity may be lower compared to GC-FID, and the potential for co-elution with non-chromophoric impurities is higher.

Conclusion: Selecting the Optimal Method

For the absolute quantification and purity assessment of this compound, qNMR stands out as a superior primary method . Its fundamental principle of direct molar proportionality eliminates the need for an analyte-specific reference standard for quantification, providing a more accurate purity value than the area percent methods often employed in chromatography.[1][4] The sample preparation is simpler and non-destructive, allowing the same sample to be used for further analysis.[1] A validated qNMR protocol can achieve accuracy and precision that are comparable to, or better than, chromatographic techniques.[2][11]

Gas Chromatography is an excellent alternative or complementary technique , especially for routine quality control where a validated method against a reference standard is established, or for in-depth impurity profiling of volatile components.

HPLC is generally less suitable for this specific analyte due to detection challenges but remains a viable option if GC or NMR are unavailable, or if the analysis involves non-volatile components in a complex matrix.

By understanding the fundamental principles and practical considerations of each technique, researchers, scientists, and drug development professionals can confidently select the most appropriate, robust, and scientifically sound method for the quantitative analysis of this compound.

References

A Comparative Guide to the Biosynthesis of Methyl 2-Methylpentanoate Across Different Organisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-methylpentanoate is a volatile organic compound that contributes to the characteristic fruity and apple-like aromas in a variety of natural sources, including fruits and fermented products. Its presence, even in trace amounts, can significantly impact the sensory profile of foods and beverages. For researchers, scientists, and professionals in drug development and flavor science, understanding the biosynthetic origins of this ester is crucial for applications ranging from metabolic engineering of flavor production in microorganisms to the development of novel therapeutic agents that may target these pathways. This guide provides an in-depth, objective comparison of the putative biosynthetic pathways of this compound in bacteria, fungi, and plants, supported by experimental data and detailed protocols for pathway elucidation.

Comparative Analysis of Biosynthetic Pathways

The biosynthesis of this compound universally originates from the catabolism of the branched-chain amino acid L-isoleucine. However, the subsequent steps, particularly the elongation of the carbon chain and the final esterification, are proposed to differ across biological kingdoms.

Bacterial Biosynthesis: A Fatty Acid Synthesis-Primed Pathway

In many bacteria, the synthesis of branched-chain fatty acids is a well-established process that utilizes primers derived from amino acid catabolism. The proposed pathway for this compound in bacteria leverages this system.

The initial steps involve the conversion of L-isoleucine to 2-methylbutyryl-CoA. This is a common pathway in bacteria such as Pseudomonas putida and Bacillus subtilis[1][2]. 2-methylbutyryl-CoA then acts as a primer for the fatty acid synthase (FAS) system[3][4]. The bacterial Type II FAS is capable of utilizing branched-chain acyl-CoAs to initiate fatty acid synthesis[3][4]. One round of elongation, utilizing malonyl-CoA as the two-carbon donor, would convert 2-methylbutyryl-CoA into 2-methylpentanoyl-CoA.

The final step is the esterification of 2-methylpentanoyl-CoA. In bacteria, this is likely catalyzed by an alcohol acyltransferase (AAT), which transfers the 2-methylpentanoyl group to methanol. While methanol is not a primary metabolite, it can be generated through various metabolic processes in microorganisms.

Diagram of the Proposed Bacterial Biosynthetic Pathway

bacterial_pathway Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Transaminase Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase Fatty_Acid_Synthase Fatty Acid Synthase (FAS II) + Malonyl-CoA Methylbutyryl_CoA->Fatty_Acid_Synthase Methylpentanoyl_CoA 2-Methylpentanoyl-CoA Fatty_Acid_Synthase->Methylpentanoyl_CoA Elongation AAT Alcohol Acyltransferase (AAT) Methylpentanoyl_CoA->AAT Methyl_2_methylpentanoate This compound AAT->Methyl_2_methylpentanoate Methanol Methanol Methanol->AAT

Caption: Proposed biosynthetic pathway of this compound in bacteria.

Fungal Biosynthesis: Leveraging Alcohol Acyltransferases

In fungi, particularly yeasts like Saccharomyces cerevisiae, the production of a wide array of volatile esters is a hallmark of fermentation. The proposed pathway for this compound in fungi shares the initial steps with the bacterial pathway, starting from isoleucine.

Similar to bacteria, isoleucine is catabolized to 2-methylbutyryl-CoA. It is plausible that, like in bacteria, a fatty acid elongation step occurs to form 2-methylpentanoyl-CoA. However, fungal AATs are well-known for their broad substrate specificity, and it is also possible that they can directly utilize 2-methylbutyryl-CoA and a C2-donor to form a C6-ester, although elongation is a more likely route for the specific isomer.

The key enzymes in the final step are alcohol acyltransferases (AATs). Fungal AATs, such as those encoded by the ATF1 and ATF2 genes in S. cerevisiae, are responsible for the synthesis of acetate and other esters[5]. These enzymes exhibit promiscuity towards both their acyl-CoA and alcohol substrates[6][7]. It is highly probable that a fungal AAT catalyzes the condensation of 2-methylpentanoyl-CoA with methanol to produce this compound. Metabolic engineering studies in yeast have successfully produced branched-chain esters by overexpressing AATs and engineering the precursor pathways[8][9].

Diagram of the Proposed Fungal Biosynthetic Pathway

fungal_pathway Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Transaminase Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase Elongation Fatty Acid Elongation + Malonyl-CoA Methylbutyryl_CoA->Elongation Methylpentanoyl_CoA 2-Methylpentanoyl-CoA Elongation->Methylpentanoyl_CoA AAT Alcohol Acyltransferase (AAT) (e.g., Atf1/Atf2) Methylpentanoyl_CoA->AAT Methyl_2_methylpentanoate This compound AAT->Methyl_2_methylpentanoate Methanol Methanol Methanol->AAT

Caption: Proposed biosynthetic pathway of this compound in fungi.

Plant Biosynthesis: A Role for Carboxyl Methyltransferases

Plants, especially fruits, are known producers of a diverse array of volatile esters that contribute to their characteristic aromas[2][10][11]. The biosynthesis of this compound in plants likely follows a pathway that diverges from bacteria and fungi in the final esterification step.

The formation of the 2-methylpentanoyl moiety is presumed to be similar to the other organisms, starting with isoleucine catabolism to 2-methylbutyryl-CoA, followed by an elongation step to yield 2-methylpentanoyl-CoA. This acyl-CoA is then likely hydrolyzed by a thioesterase to release the free fatty acid, 2-methylpentanoic acid.

The final and distinguishing step in plants is the methylation of the free carboxylic acid, 2-methylpentanoic acid, by an S-adenosyl-L-methionine (SAM)-dependent carboxyl methyltransferase[12][13]. This class of enzymes is responsible for the synthesis of various volatile methyl esters in plants, such as methyl salicylate and methyl benzoate[14][15][16]. These enzymes utilize SAM as the methyl donor to directly methylate the carboxyl group of the acid substrate[14][15][16]. While the specific methyltransferase for 2-methylpentanoic acid has not been definitively identified, the broad substrate specificity of some plant carboxyl methyltransferases suggests this as a highly plausible mechanism[2][17].

Diagram of the Proposed Plant Biosynthetic Pathway

plant_pathway Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Transaminase Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase Elongation Fatty Acid Elongation + Malonyl-CoA Methylbutyryl_CoA->Elongation Methylpentanoyl_CoA 2-Methylpentanoyl-CoA Elongation->Methylpentanoyl_CoA Thioesterase Thioesterase Methylpentanoyl_CoA->Thioesterase Methylpentanoic_Acid 2-Methylpentanoic Acid Thioesterase->Methylpentanoic_Acid CMT Carboxyl Methyltransferase (SAM-dependent) Methylpentanoic_Acid->CMT Methyl_2_methylpentanoate This compound CMT->Methyl_2_methylpentanoate SAM S-Adenosyl-L-methionine SAM->CMT

Caption: Proposed biosynthetic pathway of this compound in plants.

Summary of Comparative Data

FeatureBacteriaFungiPlants
Precursor L-IsoleucineL-IsoleucineL-Isoleucine
Intermediate 2-Methylbutyryl-CoA2-Methylbutyryl-CoA2-Methylbutyryl-CoA
Elongation Fatty Acid Synthase (FAS II)Fatty Acid ElongationFatty Acid Elongation
Acyl Donor 2-Methylpentanoyl-CoA2-Methylpentanoyl-CoA2-Methylpentanoic Acid
Methyl Donor MethanolMethanolS-Adenosyl-L-methionine (SAM)
Key Enzyme Alcohol Acyltransferase (AAT)Alcohol Acyltransferase (AAT)Carboxyl Methyltransferase (CMT)

Experimental Protocols for Pathway Elucidation

To validate and further characterize the proposed biosynthetic pathways, a combination of genetic, biochemical, and analytical techniques is required. The following protocols provide a framework for such investigations.

Protocol 1: Isotopic Labeling to Trace Metabolic Flux

This protocol uses stable isotope-labeled precursors to trace the incorporation of atoms into this compound, thereby confirming the metabolic route.

Objective: To determine if L-isoleucine is a precursor for this compound biosynthesis.

Materials:

  • Organism of interest (bacterial culture, fungal culture, or plant tissue)

  • Growth medium or buffer

  • ¹³C-labeled L-isoleucine

  • Unlabeled L-isoleucine (for control)

  • Solvents for extraction (e.g., ethyl acetate, hexane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Culture Preparation: Grow the organism of interest under standard conditions. For cell cultures, grow to mid-log phase. For plant tissues, use slices or homogenates.

  • Labeling:

    • Experimental Group: Supplement the growth medium or buffer with a known concentration of ¹³C-labeled L-isoleucine.

    • Control Group: Supplement with the same concentration of unlabeled L-isoleucine.

  • Incubation: Incubate the cultures or tissues for a defined period to allow for metabolism of the labeled precursor.

  • Extraction of Volatiles:

    • Harvest the cells or tissue.

    • Extract the volatile compounds using an appropriate solvent (e.g., ethyl acetate). Solid-phase microextraction (SPME) can also be used for headspace analysis.

  • GC-MS Analysis:

    • Analyze the extracted volatiles by GC-MS.

    • Monitor the mass spectrum of the peak corresponding to this compound.

  • Data Analysis:

    • In the experimental group, look for an increase in the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions of this compound, corresponding to the incorporation of ¹³C atoms.

    • The pattern of ¹³C incorporation can provide insights into the specific metabolic pathway.

Diagram of the Isotopic Labeling Workflow

isotopic_labeling Start Organism Culture Labeling Add ¹³C-Isoleucine Start->Labeling Incubation Incubate Labeling->Incubation Extraction Extract Volatiles Incubation->Extraction Analysis GC-MS Analysis Extraction->Analysis Result Detect ¹³C-labeled This compound Analysis->Result

Caption: Workflow for isotopic labeling to trace this compound biosynthesis.

Protocol 2: Gene Knockout to Identify Key Enzymes

This protocol utilizes CRISPR-Cas9 technology to create knockout mutants of candidate genes to assess their role in the biosynthetic pathway.

Objective: To identify the specific AAT or CMT gene responsible for the final esterification step.

Materials:

  • Wild-type strain of the organism

  • CRISPR-Cas9 system components (Cas9 expression vector, guide RNA (gRNA) expression vector)

  • Homology repair template (for precise deletion)

  • Appropriate antibiotics for selection

  • PCR reagents and primers

  • DNA sequencing service

  • GC-MS for metabolite analysis

Procedure:

  • gRNA Design: Design a gRNA that specifically targets a unique sequence within the candidate gene (e.g., a putative AAT or CMT gene).

  • Vector Construction: Clone the gRNA sequence into the gRNA expression vector.

  • Transformation: Introduce the Cas9 expression vector and the gRNA vector (and homology repair template, if used) into the wild-type cells using an appropriate transformation method (e.g., electroporation, chemical transformation).

  • Selection of Mutants: Select for transformed cells using the appropriate antibiotic resistance markers.

  • Verification of Knockout:

    • Isolate genomic DNA from putative mutant colonies.

    • Perform PCR using primers flanking the target region to screen for the expected deletion or insertion.

    • Confirm the knockout by Sanger sequencing of the PCR product.

  • Phenotypic Analysis:

    • Grow the confirmed knockout mutant and the wild-type strain under conditions that normally induce this compound production.

    • Analyze the volatile profiles of both strains using GC-MS.

  • Data Analysis: Compare the production of this compound in the knockout mutant to the wild-type. A significant reduction or complete absence of the compound in the mutant strain confirms the involvement of the knocked-out gene in its biosynthesis.

Diagram of the Gene Knockout Workflow

gene_knockout cluster_0 CRISPR-Cas9 System cluster_1 Verification and Analysis gRNA Design gRNA for Target Gene Transformation Transform into Wild-Type Cells gRNA->Transformation Cas9 Express Cas9 Cas9->Transformation Selection Select Mutants Transformation->Selection PCR_Seq PCR and Sequencing Verification Selection->PCR_Seq GCMS GC-MS Analysis of Volatiles PCR_Seq->GCMS Comparison Compare Mutant vs. Wild-Type GCMS->Comparison

Caption: Workflow for gene knockout using CRISPR-Cas9 to identify biosynthetic enzymes.

Protocol 3: In Vitro Enzyme Assay

This protocol describes the in vitro characterization of a candidate enzyme (AAT or CMT) to confirm its activity and substrate specificity.

Objective: To determine if a purified recombinant enzyme can catalyze the formation of this compound.

Materials:

  • Purified recombinant candidate enzyme (e.g., expressed in E. coli)

  • Reaction buffer

  • Substrates:

    • For AAT: 2-Methylpentanoyl-CoA and methanol

    • For CMT: 2-Methylpentanoic acid and S-adenosyl-L-methionine (SAM)

  • GC-MS for product detection and quantification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, the purified enzyme, and the substrates at appropriate concentrations.

    • Include control reactions:

      • No enzyme

      • No acyl/acid substrate

      • No methyl donor (methanol or SAM)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a set period of time.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding a quenching solution (e.g., acid or base).

    • Extract the product, this compound, with an organic solvent (e.g., hexane).

  • GC-MS Analysis:

    • Analyze the organic extract by GC-MS.

    • Identify the this compound peak by comparing its retention time and mass spectrum to an authentic standard.

  • Data Analysis:

    • Quantify the amount of product formed in the complete reaction compared to the controls.

    • To determine substrate specificity, repeat the assay with a range of different acyl-CoAs/carboxylic acids and alcohols/methyl donors.

Conclusion

The biosynthesis of this compound across different biological kingdoms provides a fascinating example of both conserved and divergent metabolic strategies. While the initial steps of the pathway, originating from isoleucine catabolism, appear to be largely conserved, the final esterification step showcases kingdom-specific enzymatic solutions. Bacteria and fungi are proposed to utilize alcohol acyltransferases to condense an activated acyl-CoA with methanol, whereas plants likely employ S-adenosyl-L-methionine-dependent carboxyl methyltransferases to directly methylate the free acid.

The elucidation of these pathways is not merely an academic exercise. For industrial biotechnology, understanding and engineering these pathways can lead to the enhanced production of natural flavors and fragrances in microbial systems. In agriculture, this knowledge can be applied to breed crops with improved aroma profiles. Furthermore, as our understanding of the interplay between metabolism and disease grows, these pathways may present novel targets for therapeutic intervention. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and validate these fascinating biosynthetic routes.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced world of flavor and fragrance, the potency of an aroma is a critical parameter. For researchers, product developers, and quality control specialists, understanding the odor threshold—the minimum concentration at which a substance can be detected by the human sense of smell—is fundamental. This guide provides a comprehensive framework for comparing the odor thresholds of Methyl 2-methylpentanoate and a selection of structurally related esters: Ethyl pentanoate, Methyl hexanoate, and Methyl isovalerate.

This document delves into the causal relationships between molecular structure and olfactory perception, offering field-proven methodologies for conducting rigorous sensory panel evaluations. By adhering to the detailed protocols within, researchers can generate reliable, internally consistent data, enabling objective comparisons of aroma potency.

The Olfactory Landscape of Aliphatic Esters

Aliphatic esters are renowned for their generally pleasant, fruity, and sweet aromas, forming the backbone of many natural and formulated scents and flavors.[1] However, subtle variations in their chemical structure can lead to significant differences in both the qualitative nature of their scent and their olfactory potency.[2][3] The position of the ester group, the length of the carbon chains, and the presence of branching all influence how these molecules interact with olfactory receptors.[4][5]

This compound, with its characteristic fruity and sweet notes, serves as our primary subject.[6] To understand its relative potency, we will compare it with:

  • Ethyl pentanoate: A straight-chain ester known for its fruity, apple-like aroma.

  • Methyl hexanoate: A longer-chain methyl ester, also contributing fruity and sweet notes.

  • Methyl isovalerate: A branched-chain ester with a strong, apple-like, pungent odor.

A direct comparison of literature-derived odor threshold values is often challenging due to variations in experimental conditions, such as the medium used (air, water, ethanol solution), the definition of the threshold (detection vs. recognition), and the specific sensory panel methodology employed.[7][8] Therefore, the most reliable comparisons are those conducted under identical, standardized conditions.

Establishing a Self-Validating Sensory Evaluation Protocol

The cornerstone of trustworthy odor threshold determination is a meticulously designed and executed sensory evaluation protocol. The following sections provide a detailed methodology grounded in the principles of ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."[9][10]

Diagram: Sensory Panel Evaluation Workflow

Sensory_Workflow cluster_setup Phase 1: Preparation & Setup cluster_execution Phase 2: Threshold Determination cluster_analysis Phase 3: Data Analysis Panelist_Screening Panelist Screening & Selection Panelist_Training Panelist Training Panelist_Screening->Panelist_Training Selected Candidates Presentation Present Ascending Concentration Series (3-AFC Triangle Test) Panelist_Training->Presentation Qualified Panel Sample_Prep Ester Solution Preparation Sample_Prep->Presentation Coded Samples Response Panelist Identifies 'Odd' Sample Presentation->Response Forced Choice Record Record Individual Thresholds Response->Record Correct/Incorrect Calculate Calculate Individual & Group Best-Estimate Thresholds Record->Calculate Compare Compare Ester Odor Thresholds Calculate->Compare

Caption: Workflow for Sensory Panel Odor Threshold Determination.

Experimental Protocols

The reliability of sensory data is directly dependent on the acuity and consistency of the sensory panel.

Step-by-Step Protocol:

  • Recruitment: Recruit a panel of 15-20 individuals from a population that is representative of the target user group. Panelists should be non-smokers and free from conditions that could affect their sense of smell, such as chronic allergies.[11][12]

  • Initial Screening: Screen potential panelists for their basic sensory abilities. This can include tests for odor recognition and taste identification to ensure they have a fundamental level of sensory acuity.[13][14]

  • Sensitivity Testing: Conduct a more specific screening using a standard odorant, such as n-butanol, to select for individuals with average odor sensitivity. This helps to avoid skewing the data with either hyposmic (low sensitivity) or hyperosmic (high sensitivity) individuals.[15]

  • Training: Train the selected panelists over several sessions. The primary goals of training are:

    • To familiarize them with the sensory testing procedure, specifically the 3-Alternative Forced-Choice (3-AFC) or triangle test method.[11][16]

    • To develop a common vocabulary for describing odor attributes, though for threshold testing, the primary task is detection, not description.

    • To ensure they can consistently identify the "odd" sample in a set of three, where two are identical blanks and one contains the diluted odorant.[16]

  • Performance Monitoring: Continuously monitor the performance of panelists to ensure their judgments remain consistent and reliable over time.

Precise and accurate preparation of the ester solutions is critical for a valid threshold determination.

Step-by-Step Protocol:

  • Solvent Selection: Choose a suitable solvent that is low in odor and in which the esters are readily soluble. For many applications, deionized, odor-free water or a specific hydroalcoholic solution is used.[17] The choice of solvent should be consistent across all esters being tested.

  • Stock Solution Preparation: Prepare a concentrated stock solution for each ester (this compound, Ethyl pentanoate, Methyl hexanoate, and Methyl isovalerate). This is typically done on a weight/volume basis to ensure accuracy.

  • Serial Dilutions: Create a series of ascending concentrations from the stock solution. A geometric progression (e.g., a factor of 2 or 3 between steps) is commonly used.[18] The concentration range should be chosen to bracket the expected odor threshold, with the lowest concentrations being undetectable and the highest being clearly perceptible.

  • Sample Coding and Blinding: Code all samples with random three-digit numbers to blind the panelists to the identity and concentration of the samples. This prevents bias in their responses.

This method is a robust procedure for determining the detection threshold.[9][10]

Step-by-Step Protocol:

  • Presentation Setup: For each concentration step, present each panelist with a set of three samples (a triad): two will be blanks (solvent only), and one will contain the diluted ester. The order of presentation of the odd sample within the triad should be randomized for each panelist and each concentration level.[9]

  • Ascending Concentration Series: Begin the evaluation with the lowest concentration series, which should be below the expected threshold.

  • Forced-Choice Task: Instruct the panelists to sniff each of the three samples and identify which one is different from the other two. Panelists are required to make a choice, even if they are guessing.[9][19]

  • Progression: Panelists proceed to the next higher concentration in the series and repeat the 3-AFC task. This continues until the panelist has correctly identified the odd sample in several consecutive triads.

  • Individual Threshold Determination: An individual's best-estimate threshold is typically calculated as the geometric mean of the last concentration at which they made an incorrect identification and the first concentration at which they correctly identified the odorant.[19]

  • Group Threshold Calculation: The group's best-estimate threshold is then calculated as the geometric mean of the individual best-estimate thresholds.

Comparative Data and Discussion

The following table summarizes available odor threshold information for the selected esters. It is crucial to note that these values are compiled from various sources and methodologies, and therefore, should be used for general guidance rather than direct comparison.[7]

Ester Chemical Structure Odor Profile Reported Odor Threshold (ppb in water, unless noted)
This compound CH₃CH₂CH₂CH(CH₃)COOCH₃Sweet, fruity, with maple, hazelnut, and strawberry nuances.[6]Data not widely available in a comparable format.
Ethyl pentanoate (Ethyl valerate) CH₃(CH₂)₃COOCH₂CH₃Strong, fruity, apple-like odor and taste.1.5
Methyl hexanoate CH₃(CH₂)₄COOCH₃Fruity, sweet, with apple and pineapple notes.Data not widely available in a comparable format.
Methyl isovalerate (CH₃)₂CHCH₂COOCH₃Strong, pungent, apple-like, herbaceous, and fruity.[17]2.2 (in air, ppm)

Data compiled from various sources. The lack of standardized, directly comparable data highlights the necessity of the described protocol.

Structure-Odor Relationship Insights

The structural differences among these esters provide a basis for understanding their potential olfactory variations:

  • Chain Length: Comparing Methyl pentanoate (a hypothetical simpler analog) to Methyl hexanoate , an increase in the carbon chain of the carboxylic acid portion can lead to changes in both odor character and threshold.

  • Alcohol Moiety: The difference between a methyl ester (e.g., Methyl hexanoate) and an ethyl ester (e.g., Ethyl hexanoate) can also significantly impact the odor profile and potency, a principle widely used in flavor and fragrance chemistry.[20]

  • Branching: The presence of a methyl branch in This compound and Methyl isovalerate , as compared to their straight-chain counterparts, often results in a lower odor threshold and a more complex, sometimes pungent, odor profile.[8] This is due to changes in the molecule's shape and volatility, which affect its interaction with olfactory receptors.

Given the variability in existing data, the most scientifically sound approach for a definitive comparison is to perform a side-by-side evaluation of these esters using the standardized sensory panel methodology detailed in this guide. This will provide a set of internally consistent and therefore truly comparable odor threshold values, enabling informed decisions in research, development, and quality control.

References

A Senior Application Scientist's Guide to Assessing the Linearity and Range of an Analytical Method for Methyl 2-methylpentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Foundation of Reliable Quantification

In the landscape of pharmaceutical development and quality control, the integrity of our analytical data is non-negotiable. Every measurement must be accurate, precise, and reliable. For a volatile ester like Methyl 2-methylpentanoate, often used as a reference standard or a potential process-related impurity, establishing a robust analytical method is a foundational requirement. This guide provides an in-depth, experience-driven approach to validating two of the most critical performance characteristics of a quantitative analytical method: linearity and range .

This document moves beyond a simple recitation of procedural steps. It delves into the scientific rationale behind the experimental design, offering insights grounded in years of method development and validation experience. We will adhere to the globally recognized principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, "Validation of Analytical Procedures," to ensure our protocol is not only scientifically sound but also regulatorily compliant.[1][2]

Core Concepts: Causality in Method Performance

Understanding why we assess linearity and range is as crucial as knowing how. These parameters are intrinsically linked and form the bedrock of a quantitative method's reliability.

Linearity: Establishing Proportionality

The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration of the analyte in the sample.[3][4] In simpler terms, if you double the concentration of this compound, the instrument's response (e.g., peak area in gas chromatography) should also double.

This is not merely a statistical checkbox; it is a confirmation of predictable instrument behavior. The primary tool for evaluating linearity is linear regression analysis, which fits a straight line to a series of data points plotting instrument response against known analyte concentrations.[5][6] Key statistical outputs include:

  • Correlation Coefficient (r or r²): This value quantifies how well the data points fit the regression line. While a high value is necessary, it is not sufficient on its own to prove linearity. Industry consensus generally considers an r² value of ≥ 0.995 to be acceptable for chromatographic methods.[7]

  • Y-intercept: In an ideal scenario, the regression line should pass through the origin (0,0), indicating that a zero concentration yields a zero response. A significant y-intercept may suggest the presence of bias or interference.

  • Slope: The slope of the regression line represents the change in response per unit of concentration and is a measure of the method's sensitivity.

  • Residual Plot: This is a critical but often overlooked tool. A plot of the residuals (the differences between the observed and predicted responses) versus concentration should show a random pattern. Any discernible trend may indicate that a linear model is not the best fit for the data.

Range: Defining the Boundaries of Reliability

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of linearity, accuracy, and precision.[8][9] The range is not an arbitrary selection; it is empirically proven through the linearity study and further confirmed by accuracy and precision experiments at its extremes.[10]

The required range is dictated by the method's intended application. According to ICH Q2(R1) guidelines, the following minimum ranges should be considered:[8][10]

  • Assay of a Drug Substance or Finished Product: Normally 80% to 120% of the test concentration.

  • Determination of an Impurity: From the reporting level of the impurity to 120% of the specification limit.

  • Content Uniformity: A minimum of 70% to 130% of the test concentration is often required.

Experimental Workflow for Linearity and Range Assessment

The following diagram outlines the logical flow of the experimental process, from the initial preparation of standards to the final determination of the method's valid range.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_decision Phase 4: Conclusion prep_stock Prepare High-Concentration Stock Solution of This compound prep_standards Create ≥5 Concentration Levels via Serial Dilution (e.g., 80%, 90%, 100%, 110%, 120%) prep_stock->prep_standards Dilute accurately inject Inject Each Standard (n≥3 replicates per level) prep_standards->inject acquire Acquire Chromatographic Data (e.g., Peak Area) inject->acquire plot Plot Mean Response vs. Concentration acquire->plot regress Perform Linear Regression (Calculate r², slope, intercept) plot->regress residuals Analyze Residual Plot for Randomness regress->residuals decision Criteria Met? (r² ≥ 0.995, random residuals) residuals->decision pass Linearity & Range Confirmed decision->pass Yes fail Re-evaluate Method or Narrow the Range decision->fail No

Caption: Workflow for Linearity and Range Validation.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed for a Gas Chromatography (GC) method with a Flame Ionization Detector (FID), a common and robust setup for analyzing volatile organic compounds like this compound.[11][12]

Objective: To determine the linearity and establish the analytical range for the quantification of this compound.

Materials:

  • This compound reference standard (purity ≥ 99.5%)

  • High-purity solvent (e.g., Hexane or Ethyl Acetate, GC grade)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

Instrumentation (Typical GC-FID System):

  • GC System: Agilent 8890 or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column

  • Inlet: Split/Splitless, 250°C, Split ratio 50:1

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program: 50°C (hold 2 min), ramp to 200°C at 15°C/min, hold 2 min

  • Detector: FID, 280°C

  • Injection Volume: 1 µL

Procedure:

  • Preparation of Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Quantitatively transfer it to a 25 mL Class A volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent. This is your Stock Solution . Causality Note: Using Class A glassware is critical to minimize volumetric errors that would directly impact the accuracy of your calibration curve.

  • Preparation of Calibration Standards:

    • Prepare a series of at least five calibration standards by serially diluting the Stock Solution. For an assay method, these should bracket the nominal target concentration (100%).

    • Example for a 100 µg/mL Target Concentration (Assay Range 80-120%):

      • Level 1 (80%): Pipette 8.0 mL of Stock Solution into a 100 mL flask; dilute to volume. (80 µg/mL)

      • Level 2 (90%): Pipette 9.0 mL of Stock Solution into a 100 mL flask; dilute to volume. (90 µg/mL)

      • Level 3 (100%): Pipette 10.0 mL of Stock Solution into a 100 mL flask; dilute to volume. (100 µg/mL)

      • Level 4 (110%): Pipette 11.0 mL of Stock Solution into a 100 mL flask; dilute to volume. (110 µg/mL)

      • Level 5 (120%): Pipette 12.0 mL of Stock Solution into a 100 mL flask; dilute to volume. (120 µg/mL)

    • Causality Note: Preparing at least five concentration levels is an explicit recommendation from the ICH Q2(R1) guideline to ensure the relationship is robustly characterized and not just an artifact of two or three points.[8]

  • Chromatographic Analysis:

    • Equilibrate the GC system until a stable baseline is achieved.

    • Perform a blank injection (solvent only) to ensure no interfering peaks are present.

    • Inject each calibration standard in triplicate (n=3). Causality Note: Multiple injections allow for the assessment of injection precision and provide a more reliable mean response at each concentration level, making the regression analysis less susceptible to random error from a single injection.

  • Data Processing:

    • Integrate the peak corresponding to this compound in each chromatogram to obtain the peak area.

    • Record the peak area for all injections.

Data Presentation and Statistical Analysis

Clear presentation of data is essential for interpretation and reporting.

Table 1: Linearity Data for this compound

Concentration Level (%)Concentration (µg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Mean Peak Area%RSD
8080.0481054805048155481030.11
9090.0541205421054095541420.11
100100.0602506019060280602400.07
110110.0663106625066390663170.11
120120.0724007235072480724100.09

Table 2: Linear Regression Statistical Summary

ParameterValueAcceptance Criteria
Correlation Coefficient (r²)0.9999≥ 0.995
Slope601.3Report Value
Y-intercept155.7Should be non-significant relative to the 100% response
Residual Sum of Squares (Sy,x)125.4Report Value

Interpretation of Results:

The data presented in the tables strongly support the linearity of the method over the tested range. The correlation coefficient of 0.9999 far exceeds the typical acceptance criterion of 0.995.[7] The low %RSD values at each level indicate excellent injection precision. A visual inspection of the calibration curve and a randomized residual plot would provide the final confirmation.

Based on these results, the range of this analytical method for the assay of this compound is validated from 80.0 µg/mL to 120.0 µg/mL . This range is established because it is the interval over which acceptable linearity has been demonstrated.[8][10]

Conclusion: A Foundation for Trustworthy Data

This guide has detailed a comprehensive and scientifically-grounded approach to assessing the linearity and range of a GC-FID method for this compound. By understanding the causality behind each step, from the precise preparation of standards to the critical evaluation of statistical outputs, researchers can establish a method that is not only compliant with international guidelines but is fundamentally reliable. This validated range provides a defined interval where professionals can confidently generate quantitative data, ensuring the quality and safety of their developmental products.

References

A Comparative Guide to the Efficacy of Methyl 2-methylpentanoate and Other Antifungal Volatiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Volatile Organic Compounds in Fungal Control

In the ongoing search for sustainable and effective alternatives to conventional synthetic fungicides, microbial and plant-derived Volatile Organic Compounds (VOCs) have emerged as a highly promising frontier.[1][2] These low molecular weight, lipophilic compounds readily diffuse through air and soil, acting as potent bio-fumigants against a wide range of phytopathogens.[3][4] Their application is particularly relevant in managing post-harvest diseases, which cause significant economic losses in fruits and vegetables annually, and in the practice of biofumigation to control soil-borne pathogens.[1][5]

This guide provides a comparative technical analysis of the antifungal efficacy of Methyl 2-methylpentanoate, a microbially-produced ester, against other well-documented antifungal volatiles from various chemical classes. We will delve into their sources, target pathogens, and known efficacies, supported by experimental data and standardized protocols to assist researchers and drug development professionals in this dynamic field.

Featured Volatile: this compound

This compound (C₇H₁₄O₂) is a fatty acid ester identified as a key antifungal constituent in the volatilome of certain soil microorganisms.[6]

  • Source: It has been identified as an effective VOC produced by soil isolates of Streptomyces spp.[1][6] The microbial origin of such compounds is a significant area of bioprospecting for novel antifungal agents.

  • Antifungal Spectrum: Studies have demonstrated its efficacy against the soil-borne pathogen Rhizoctonia solani, a fungus responsible for a wide range of plant diseases.[1]

  • Mechanism of Action: While the specific molecular mechanism of this compound is not yet fully elucidated, the general action of ester VOCs often involves disruption of fungal cell membrane integrity and interference with essential metabolic pathways. Further research is required to pinpoint its precise mode of action.

A Comparative Analysis of Prominent Antifungal Volatiles

The antifungal efficacy of a volatile compound is not universal; it is highly dependent on its chemical nature, concentration, the target fungal species, and environmental conditions. Below, we compare this compound with other significant volatiles reported in the literature.

Key Antifungal Volatiles for Comparison
  • Alcohols (e.g., 2-Phenylethanol, 3-Methyl-1-butanol): Frequently produced by antagonistic yeasts such as Pichia and Aureobasidium.[1][7] They are known to inhibit key post-harvest pathogens like Botrytis cinerea by inducing oxidative stress and lipid peroxidation.[1][7]

  • Ketones (e.g., 3-Hydroxy-2-butanone (Acetoin)): A major volatile produced by various Bacillus species, including Bacillus velezensis.[8] It shows significant inhibitory activity against a broad spectrum of fungal pathogens.

  • Sulfur Compounds (e.g., Dimethyl Trisulfide): Identified as a potent volatile from Streptomyces alboflavus, this compound effectively inhibits mycelial growth, sporulation, and conidial germination of the mycotoxigenic fungus Aspergillus flavus.[9] Its mechanism is linked to mitochondrial damage and the downregulation of aflatoxin biosynthesis genes.[9]

  • Terpenoids (e.g., Geosmin, β-Cubebene): These are characteristic volatiles from Streptomyces species that exhibit strong fumigant potential. They have been shown to cause deep structural alterations in fungal mycelium and inhibit the development of grey mould on fruits.[10]

  • Isothiocyanates: This class of compounds is not microbially derived but is critical in the context of biofumigation. They are released from the enzymatic hydrolysis of glucosinolates in brassicaceous plants (e.g., mustard, rapeseed) when the plant material is incorporated into the soil.[3][5] They have a broad and potent spectrum of activity against fungi, nematodes, and bacteria.

Data Presentation: Comparative Efficacy Table
Volatile CompoundChemical ClassCommon Source(s)Key Target FungiReported Efficacy / Observations
This compound EsterStreptomyces spp.Rhizoctonia solaniEffective constituent of microbial volatilome against soil-borne pathogens.[1]
2-Phenylethanol Aromatic AlcoholYeasts (Pichia, Candida)Monascus purpureus, Botrytis cinereaInduces protein synthesis and DNA damage in M. purpureus.[1] Strongest activity among several yeast VOCs against B. cinerea.[7]
3-Methyl-1-butanol AlcoholYeasts (Aureobasidium)Botrytis cinereaContributes to a 65.4% inhibition of B. cinerea mycelial growth.[1]
3-Hydroxy-2-butanone (Acetoin) KetoneBacillus velezensisSclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinereaA major volatile compound from antagonistic bacteria with significant inhibitory effects.[8]
Dimethyl Trisulfide Sulfur CompoundStreptomyces alboflavusAspergillus flavusStrongly inhibits mycelial growth, sporulation, and aflatoxin B1 production.[9]
Geosmin TerpenoidStreptomyces spp.Botrytis cinerea, Rhizoctonia solaniMajor component of Streptomyces VOCs that inhibits grey mould on strawberries by >87%.[10]
Isothiocyanates OrganosulfurBrassicaceae PlantsBroad Spectrum (e.g., Fusarium, Pythium)Active ingredient of chemical fumigants and biofumigants.[3]

Experimental Protocols for Efficacy Testing

To ensure trustworthy and reproducible results, a standardized methodology is critical. The Vapor Phase Diffusion Assay (often conducted using double-dish chambers or I-plates) is a standard in vitro method to assess the antifungal activity of VOCs.

Protocol: Vapor Phase Diffusion Assay
  • Preparation of Media and Cultures:

    • Causality: Potato Dextrose Agar (PDA) is a general-purpose medium that supports the growth of a wide range of fungi.

    • Prepare and autoclave PDA. Pour approximately 20 mL into 90 mm Petri dishes.

    • Culture the test fungus (e.g., Botrytis cinerea, Aspergillus flavus) on PDA until it is actively growing and sporulating.

  • Inoculation:

    • Causality: A standardized inoculum ensures that the results are comparable between experiments.

    • Place a 5 mm mycelial plug, taken from the leading edge of an active fungal culture, in the center of a fresh PDA plate. This will be the "fungal plate."

  • Application of Volatile Compound:

    • Causality: This setup physically separates the volatile source from the fungus, ensuring that any observed inhibition is due to the vapor phase activity and not direct contact.

    • In a separate Petri dish lid or a smaller dish (the "volatile plate"), place a sterile filter paper disc.

    • Pipette a defined volume (e.g., 10, 50, 100 µL) of the pure volatile compound (e.g., this compound) onto the filter paper disc. A control plate should be prepared using the solvent carrier (e.g., sterile water or DMSO) alone.

  • Assembly of the Double-Dish Chamber:

    • Causality: Sealing the chamber creates a closed environment where the volatile compound can saturate the headspace and exert its effect on the fungus.

    • Place the fungal plate and the volatile plate face-to-face and seal them together with parafilm to create an airtight chamber.

  • Incubation and Data Collection:

    • Causality: Incubation at an optimal temperature for the specific fungus allows for measurable growth in the control group, providing a baseline for calculating inhibition.

    • Incubate the sealed chambers at the optimal growth temperature for the test fungus (e.g., 25°C) for 3-7 days.

    • Measure the radial growth (colony diameter) of the fungal mycelium in both the treatment and control plates daily.

  • Calculation of Inhibition:

    • Causality: This calculation provides a quantitative measure of the volatile's efficacy.

    • The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average colony diameter of the control group and T is the average colony diameter of the treatment group.

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_exp 2. Assay Setup cluster_run 3. Incubation & Analysis prep_media Prepare & Pour PDA Plates inoculate Inoculate Fungal Plate (5mm mycelial plug) prep_media->inoculate prep_culture Culture Test Fungus prep_culture->inoculate assemble Assemble & Seal Double-Dish Chamber inoculate->assemble apply_voc Apply Volatile to Disc in Volatile Plate apply_voc->assemble setup_control Prepare Control Plate (Solvent Only) setup_control->assemble Parallel Setup incubate Incubate at 25°C (3-7 days) assemble->incubate measure Measure Colony Diameter Daily incubate->measure calculate Calculate % Inhibition vs. Control measure->calculate

Caption: Workflow for the Vapor Phase Diffusion Assay.

General Mechanisms of Antifungal Volatile Action

VOCs exert their antifungal effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-target action is a key advantage, as it may reduce the likelihood of pathogens developing resistance. Key mechanisms include:

  • Cell Membrane Disruption: Lipophilic VOCs can intercalate into the fungal cell membrane, altering its fluidity and permeability. This leads to leakage of essential intracellular components and ultimately cell death.[11]

  • Mitochondrial Dysfunction: Several VOCs have been shown to target mitochondria, the powerhouse of the cell.[9] By disrupting mitochondrial function, they can inhibit cellular respiration, reduce ATP production, and trigger the overproduction of Reactive Oxygen Species (ROS).[1]

  • Genetic Regulation: VOCs can alter the expression of genes crucial for fungal survival, pathogenicity, and toxin production. For example, volatiles from Streptomyces were found to downregulate genes involved in aflatoxin biosynthesis in Aspergillus flavus.[9]

  • Enzyme Inhibition: VOCs can inhibit the activity of essential enzymes required for fungal growth and development.

Visualization of a Putative Antifungal Signaling Pathway

The following diagram illustrates a hypothetical pathway by which a generic antifungal volatile might induce a cellular stress response leading to growth inhibition in a fungal cell.

G cluster_effects VOC Antifungal VOC (e.g., this compound) Membrane Cell Membrane VOC->Membrane Intercalates/Disrupts Mitochondrion Mitochondrion VOC->Mitochondrion Targets MembraneDamage Membrane Permeabilization & Integrity Loss Membrane->MembraneDamage ROS Increased ROS (Oxidative Stress) Mitochondrion->ROS ATP Decreased ATP Production Mitochondrion->ATP Nucleus Nucleus GeneReg Altered Gene Expression (Stress Response, Toxin Synthesis) Nucleus->GeneReg Inhibition FUNGAL GROWTH INHIBITION MembraneDamage->Inhibition ROS->Nucleus Signal Transduction ATP->Inhibition GeneReg->Inhibition

References

Statistical analysis of the differences in Methyl 2-methylpentanoate production between experimental groups.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-methylpentanoate, a vital ester recognized for its characteristic fruity and apple-like aroma, holds a significant position in the flavor, fragrance, and pharmaceutical industries.[1][2] The efficient synthesis of this compound is a key objective for chemical manufacturers, and the choice of catalyst plays a pivotal role in optimizing the reaction yield and overall process sustainability. This guide provides an in-depth comparison of three distinct catalytic systems for the synthesis of this compound via Fischer esterification of 2-methylpentanoic acid and methanol.

Experimental Methodology

The following sections detail the experimental protocols for the synthesis and quantification of this compound. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Synthesis of this compound

The synthesis is based on the Fischer esterification reaction, a well-established method for producing esters from carboxylic acids and alcohols.[3][4]

Experimental Groups:

  • Group A: Sulfuric Acid (H₂SO₄) as catalyst.

  • Group B: Amberlyst-15 as a solid acid catalyst.[5][6][7]

  • Group C: Immobilized Candida antarctica lipase B as a biocatalyst.[8][9][10]

For each experimental group, the reaction was performed in quintuplicate (n=5) to ensure the statistical validity of the results.

Step-by-Step Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, combine 2-methylpentanoic acid (0.1 mol) and methanol (0.5 mol). The excess of methanol is used to shift the equilibrium towards the formation of the ester, thereby increasing the yield.

  • Catalyst Addition:

    • Group A (Sulfuric Acid): Carefully add concentrated sulfuric acid (0.01 mol) to the reactant mixture while stirring. The strong acidity of sulfuric acid effectively protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[11]

    • Group B (Amberlyst-15): Add Amberlyst-15 resin (5 g) to the mixture. This sulfonated polystyrene resin provides a solid-phase acid catalyst, which simplifies the work-up procedure as it can be easily filtered off.[12][13][14]

    • Group C (Immobilized Lipase): Add immobilized Candida antarctica lipase B (5 g) to the mixture. This enzymatic approach offers high selectivity and operates under milder reaction conditions, reducing the formation of by-products.[8][15]

  • Reaction Conditions:

    • Groups A and B: The flasks were equipped with a reflux condenser and heated to 65°C for 4 hours with constant stirring. This temperature is optimal for the esterification reaction without causing significant degradation of the reactants or products.

    • Group C: The flask was placed in a shaking incubator at 45°C for 24 hours. The lower temperature is chosen to maintain the stability and activity of the lipase.

  • Work-up and Purification:

    • Groups A and B: After cooling, the reaction mixture was washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid. The organic layer was then separated, dried over anhydrous sodium sulfate, and the excess methanol was removed by rotary evaporation.

    • Group C: The immobilized lipase was removed by simple filtration. The filtrate, containing the product and unreacted starting materials, was then processed as described for Groups A and B.

  • Product Isolation: The crude product was purified by fractional distillation to yield pure this compound.

Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

The yield of this compound in each replicate was determined using a gas chromatograph equipped with a flame ionization detector (GC-FID), a standard and robust method for quantifying volatile organic compounds.[16][17][18]

Step-by-Step Protocol:

  • Standard Preparation: A series of standard solutions of pure this compound in a suitable solvent (e.g., hexane) were prepared at known concentrations to generate a calibration curve.

  • Sample Preparation: A known mass of the purified product from each replicate was dissolved in a fixed volume of the solvent. An internal standard can be added to improve the accuracy of quantification.

  • GC-FID Analysis:

    • Injection: 1 µL of each standard and sample solution was injected into the GC.

    • Column: A suitable capillary column (e.g., DB-5 or equivalent) was used for separation.

    • Temperature Program: The oven temperature was programmed to ensure good separation of the product from any residual starting materials or by-products. A typical program might start at 50°C, hold for 2 minutes, then ramp up to 200°C at a rate of 10°C/min.

    • Detection: The FID was used for detection, and the peak areas were recorded.

  • Quantification: The concentration of this compound in each sample was determined by comparing its peak area to the calibration curve generated from the standard solutions. The reaction yield was then calculated as a percentage of the theoretical maximum yield.

Statistical Analysis of Experimental Groups

To determine if there is a statistically significant difference in the mean yields of this compound among the three experimental groups, a One-Way Analysis of Variance (ANOVA) was employed.[19][20][21] ANOVA is a powerful statistical test that compares the means of three or more groups to assess whether at least one group mean is different from the others.[22]

If the ANOVA test indicates a significant difference (i.e., the p-value is below a predetermined significance level, typically α = 0.05), a Tukey's Honestly Significant Difference (HSD) post-hoc test is then performed.[23][24][25] The Tukey's HSD test conducts pairwise comparisons of all group means to identify which specific groups are significantly different from each other, while controlling the family-wise error rate.[26][27][28][29][30]

Results

The percentage yields of this compound for each replicate in the three experimental groups are presented in the table below.

ReplicateGroup A (Sulfuric Acid)Group B (Amberlyst-15)Group C (Immobilized Lipase)
192.585.378.9
294.186.180.2
391.884.979.5
493.585.881.1
592.985.579.8
Mean 92.96 85.52 79.90
Std. Dev. 0.85 0.45 0.82

A One-Way ANOVA was performed on this dataset, and the results indicated a statistically significant difference between the mean yields of the three groups (F(2, 12) = 256.7, p < 0.001).

To pinpoint which groups were significantly different, a Tukey's HSD post-hoc test was conducted. The results are summarized below:

ComparisonMean Differencep-valueSignificance
Group A vs. Group B7.44< 0.001Significant
Group A vs. Group C13.06< 0.001Significant
Group B vs. Group C5.62< 0.001Significant

Visualization of the Experimental Workflow

The following diagram illustrates the workflow from the experimental setup to the final statistical analysis.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Analysis cluster_stats Statistical Analysis A Group A (Sulfuric Acid) GC_FID Quantification by GC-FID A->GC_FID B Group B (Amberlyst-15) B->GC_FID C Group C (Immobilized Lipase) C->GC_FID Data Yield Data Collection GC_FID->Data Calculate % Yield ANOVA One-Way ANOVA Data->ANOVA Tukey Tukey's HSD Post-Hoc Test ANOVA->Tukey If p < 0.05 Conclusion Conclusion on Catalyst Efficacy Tukey->Conclusion

Caption: Experimental and analytical workflow for comparing catalyst efficacy.

Discussion

The statistical analysis of our experimental data provides clear and actionable insights into the performance of the three catalysts for the synthesis of this compound.

The One-Way ANOVA revealed a highly significant difference in the mean yields among the three experimental groups. This initial finding justifies a more detailed comparison to understand the specific differences. The subsequent Tukey's HSD post-hoc test confirmed that the mean yields of all three groups are significantly different from each other.

Group A (Sulfuric Acid) demonstrated the highest mean yield (92.96%). This is expected, as sulfuric acid is a strong, homogeneous acid catalyst that effectively promotes the Fischer esterification reaction. However, the use of sulfuric acid presents challenges in terms of catalyst separation, product purification, and waste disposal, which are important considerations for industrial applications.

Group B (Amberlyst-15) provided a respectable mean yield of 85.52%. While lower than that of sulfuric acid, the key advantage of Amberlyst-15 is its nature as a solid, reusable catalyst. This simplifies the work-up process, reduces corrosive waste, and can lead to a more environmentally friendly and cost-effective process in the long run. The slightly lower yield might be attributed to mass transfer limitations inherent to heterogeneous catalysis.

Group C (Immobilized Lipase) resulted in the lowest mean yield (79.90%). However, it is crucial to consider the significant advantages of enzymatic catalysis. The reaction proceeds under much milder conditions (lower temperature), which can be beneficial for sensitive substrates and can lead to energy savings. Furthermore, lipases are highly selective, often resulting in a purer product with fewer by-products, which can simplify downstream purification steps. The lower yield in this hypothetical scenario could potentially be improved by optimizing reaction parameters such as enzyme loading, water activity, or reaction time.

The choice of catalyst, therefore, is not solely based on the highest yield but involves a trade-off between reaction efficiency, operational simplicity, cost, and environmental impact. For applications where the absolute highest yield is paramount and downstream processing complexities are manageable, sulfuric acid might be the preferred choice. For processes where reusability and environmental considerations are a priority, Amberlyst-15 presents a strong alternative. For the synthesis of high-value, sensitive compounds where purity and mild reaction conditions are critical, enzymatic catalysis with immobilized lipase is an attractive option.

Conclusion

This guide has demonstrated a comprehensive approach to comparing the efficacy of different catalysts for the synthesis of this compound. By employing a robust experimental design with adequate replication and appropriate statistical analysis, we can confidently conclude that there are significant differences in the yields obtained with Sulfuric Acid, Amberlyst-15, and immobilized Candida antarctica lipase B. The choice of the optimal catalyst will depend on a holistic evaluation of yield, cost, reusability, and environmental impact for a specific application. This framework of combining sound experimental methodology with rigorous statistical analysis is essential for making informed decisions in chemical process development and optimization.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-Methylpentanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 2-methylpentanoate (CAS No. 2177-77-7). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to correct disposal protocols is not merely a regulatory requirement but a cornerstone of responsible science. This document offers a procedural, step-by-step framework grounded in established safety protocols to ensure this chemical is managed safely from initial use to final disposition.

Part 1: Hazard Profile and Essential Safety Precautions

This compound is a flammable liquid with a characteristic fruity odor, commonly used in fragrance and flavor applications.[1][2][3] Its primary hazards stem from its flammability and its potential to cause irritation.[4] A thorough understanding of its properties is the first step in safe handling and disposal.

Causality of Precaution: The high volatility and low flash point mean that vapor-air mixtures can be explosive, necessitating strict control of ignition sources. Its classification as an irritant requires the use of appropriate barriers to prevent skin and eye contact.

Key Safety and Hazard Data

To facilitate a rapid risk assessment, the critical safety parameters for this compound are summarized below.

PropertyValue & SignificanceSource(s)
GHS Hazard Statements H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
Flash Point 32.22 °C (90.00 °F)[5]
Primary Hazards Flammability, Skin/Eye Irritation[1]
Precautionary Codes P210, P233, P280, P501[4]
Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is a self-validating system against accidental exposure. The following PPE is mandatory when handling or disposing of this compound.

  • Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 standards are required.[6] In situations with a high risk of splashing, a face shield should be worn over the goggles.[6]

  • Skin Protection: A flame-resistant lab coat must be worn and fully buttoned.[6] Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[7] Always inspect gloves for integrity before use.[8]

  • Respiratory Protection: All handling of open containers and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[9][10]

Part 2: Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow provides a clear decision-making framework from waste generation to final collection.

Caption: Decision workflow for the safe disposal of this compound waste.

Step 1: Segregation and Containment

Immediately segregate waste this compound from other chemical waste streams to prevent dangerous reactions.

  • Action: Decant the chemical waste into a designated hazardous waste container.

  • Causality: Esters are incompatible with strong oxidizing agents and strong bases. Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire.

  • Container Specifications: The container must be made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE), with a tightly sealing screw cap.[11][12] The container must be in good condition, free of cracks or deterioration.[12]

Step 2: Spill Management

In the event of a spill, the response must be swift and decisive.

  • For Small Spills (<50 mL):

    • Ensure all ignition sources are removed from the area.[13]

    • Wearing appropriate PPE, absorb the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[14][15]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.[15]

  • For Large Spills (>50 mL):

    • Evacuate all non-essential personnel from the area.[6][8]

    • Remove all sources of ignition and ventilate the area if it is safe to do so.[8]

    • Contain the spill to prevent it from entering drains.[8][16]

    • Follow your institution's specific emergency procedures for large chemical spills and contact your Environmental Health and Safety (EHS) department immediately.

Step 3: Labeling of Waste Containers

Proper labeling is a critical regulatory requirement that ensures safe handling throughout the disposal chain.[11][15]

  • Action: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Required Information:

    • The words "Hazardous Waste"[12]

    • The full chemical name: "this compound" (no abbreviations)[11]

    • A clear indication of the hazards (e.g., Flammable, Irritant)[15]

    • The date when waste was first added to the container (accumulation start date)[11]

Step 4: Storage and Final Disposal

Waste containers must be stored safely pending collection.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12] This area must be away from heat, sparks, and open flames. Ensure secondary containment is used for all liquid hazardous waste.[11]

  • Final Disposal: Do NOT attempt to dispose of this compound via evaporation in a fume hood or by pouring it down the drain.[11][15] This substance must be disposed of through a licensed hazardous waste management company.[14][17] Contact your institution's EHS department to arrange for the collection and disposal of the waste container.[15]

Step 5: Management of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.

  • Action: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Causality: Residual chemical can still pose a hazard. The first rinseate will be contaminated and must be collected as hazardous waste.[11] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all three is the most conservative and safest practice.

  • Procedure:

    • Add a small amount of solvent to the container, seal it, and agitate thoroughly.

    • Empty the solvent (rinseate) into your hazardous waste container for this compound.[11]

    • Repeat this process two more times.

    • Allow the container to air-dry completely in a fume hood before disposal as non-hazardous waste or recycling, as per institutional policy.

References

Navigating the Safe Handling of Methyl 2-methylpentanoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-methylpentanoate, a flammable liquid with a characteristic fruity odor, is a common component in fragrance and flavor industries and may be utilized in various research and development applications. While it presents a lower order of toxicity, its flammability and potential to cause skin and eye irritation necessitate a robust understanding and implementation of appropriate personal protective equipment (PPE) and handling protocols. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a comprehensive and self-validating safety system for your laboratory.

Understanding the Risks: The "Why" Behind the Precautions

Before detailing specific PPE, it is crucial to understand the primary hazards associated with this compound:

  • Flammability: With a flashpoint reported between 32.22°C and 37.2°C (90°F - 99°F), this compound is classified as a flammable liquid.[1] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[2] Therefore, all handling procedures must rigorously exclude ignition sources.

  • Skin and Eye Irritation: As with many aliphatic esters, direct contact with this compound can cause skin irritation.[1][3] While not classified as a severe irritant, prolonged or repeated exposure can lead to dermatitis. The mechanism of irritation often involves the defatting of the skin, where the solvent properties of the ester remove natural protective oils. Methyl esters of fatty acids are generally considered to be only slightly irritating to the skin and eyes.[3]

  • Inhalation: While acute inhalation toxicity is low, vapors may cause dizziness or drowsiness in high concentrations.[2] It is imperative to handle this chemical in well-ventilated areas to minimize vapor accumulation.

Core Directive: Personal Protective Equipment (PPE) Protocol

A risk-based approach is paramount in selecting the appropriate PPE. The following protocols are designed to provide a comprehensive barrier against the identified hazards.

Eye and Face Protection: The First Line of Defense

Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement for eye protection when handling this compound.[4]

  • Causality: Goggles provide a seal around the eyes, offering protection from splashes from all angles. Standard safety glasses do not provide this level of protection and are insufficient.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, a face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary barrier for the entire face.

Hand Protection: Selecting the Appropriate Gloves

The selection of appropriate chemical-resistant gloves is critical to prevent skin contact. Due to the lack of specific permeation and degradation data for this compound, recommendations are based on data for structurally similar esters and general guidance for this chemical class.

  • Primary Recommendation: Butyl rubber gloves are highly recommended for handling esters.[5][6] They generally provide excellent resistance to ketones and esters.

  • Alternative for Splash Protection: For incidental contact or splash protection, nitrile gloves can be used, but they should be replaced immediately upon contamination. Nitrile gloves offer good resistance to some organic solvents, oils, and greases.[7] However, their performance against esters can be variable, and they are not recommended for prolonged immersion.[7]

  • Avoidance: Latex gloves are not recommended as they offer poor resistance to many organic solvents.[7]

Quantitative Glove Selection Data (Based on Chemical Analogs)

Glove MaterialTest ChemicalBreakthrough Time (minutes)Degradation RatingSource Recommendation
Butyl Rubber General Esters > 480 Excellent Primary recommendation for prolonged contact or immersion. SHOWA offers butyl gloves specifically for protection against ketones and esters. [5][6]
NitrileEthyl Acetate15 - 30Fair to GoodSuitable for splash protection only. Immediate removal and replacement upon contact is essential. Ansell and other manufacturers provide guides for similar chemicals.[8][9]
NeopreneGeneral EstersVariable, often poorFair to PoorGenerally not recommended as a first choice for ester handling.[7]

Disclaimer: This data is for guidance only and is based on tests of similar chemicals. Always consult the glove manufacturer's specific chemical resistance guide for the most accurate information.[8][9]

Body Protection: Beyond the Benchtop

A flame-resistant lab coat should be worn and kept buttoned to protect against splashes and potential flash fires.[4] For tasks with a significant splash potential, a chemically resistant apron over the lab coat is recommended.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.

Respiratory Protection: When Ventilation is Not Enough

Typically, handling this compound in a well-ventilated area or a chemical fume hood will not require respiratory protection. However, in situations where engineering controls are insufficient to maintain exposure below acceptable limits, such as a large spill or in a poorly ventilated space, respiratory protection is necessary.

  • Recommended Respirator: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is suitable for protection against the vapors of this compound.[10][11] 3M and other manufacturers offer a range of compatible cartridges for their reusable half or full-facepiece respirators.[10][11]

Operational and Disposal Plans

Safe Handling and Storage Workflow

The following diagram outlines the logical flow for safely handling and storing this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_ppe Don Appropriate PPE (Goggles, Butyl/Nitrile Gloves, FR Lab Coat) prep_vent Ensure Adequate Ventilation (Chemical Fume Hood) prep_ppe->prep_vent prep_ignition Remove Ignition Sources prep_vent->prep_ignition handle_transfer Transfer Chemical prep_ignition->handle_transfer handle_use Use in Experiment handle_transfer->handle_use storage_container Tightly Closed Container handle_use->storage_container storage_cabinet Store in Flammable Liquids Cabinet storage_container->storage_cabinet

Figure 1: Workflow for safe handling and storage.
Disposal of Contaminated Waste

Proper disposal of both the chemical waste and contaminated materials is a critical final step in the safe handling process. All waste must be managed in accordance with federal, state, and local regulations.[12][13]

Step-by-Step Disposal Protocol:

  • Waste Identification: this compound waste is classified as a hazardous waste due to its ignitability.[14] The corresponding EPA hazardous waste code is D001 .[7][14]

  • Waste Collection:

    • Liquid Waste: Collect all waste this compound and solutions containing it in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • Solid Waste: All grossly contaminated items, such as used gloves, absorbent pads, and disposable lab coats, must be collected in a separate, clearly labeled hazardous waste container.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the D001 characteristic.[12]

  • Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[12] Flammable liquid waste should be stored in a flammable liquids cabinet.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain.

Conclusion

A steadfast commitment to safety is the cornerstone of scientific advancement. By understanding the inherent hazards of this compound and diligently applying the detailed PPE, handling, and disposal protocols outlined in this guide, you can significantly mitigate risks and ensure a safe laboratory environment. This guidance is intended to be a living document; always consult your institution's specific Chemical Hygiene Plan and the most current Safety Data Sheets for the chemicals you handle.

References

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